Myristyl palmitoleate
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
tetradecyl (Z)-hexadec-9-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H58O2/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30(31)32-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h13,15H,3-12,14,16-29H2,1-2H3/b15-13- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSXGJFMEKMHQAN-SQFISAMPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCCC=CCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCOC(=O)CCCCCCC/C=C\CCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H58O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016328 | |
| Record name | 9-Hexadecenoic acid, tetradecyl ester, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22393-82-4 | |
| Record name | 9-Hexadecenoic acid, tetradecyl ester, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016328 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Myristyl Palmitoleate (CAS 22393-82-4): A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature providing in-depth biological and pharmacological data specifically for Myristyl Palmitoleate (B1233929) (CAS 22393-82-4) is limited. This document summarizes available chemical information and contextualizes its potential properties based on related compounds. Direct biological activities should not be assumed without specific experimental validation.
Chemical Identity and Properties
Myristyl palmitoleate is a wax ester, an ester of myristyl alcohol (tetradecanol) and palmitoleic acid ((9Z)-hexadec-9-enoic acid).
| Property | Value | Source |
| CAS Number | 22393-82-4 | [1] |
| Molecular Formula | C30H58O2 | [1] |
| Molecular Weight | 450.78 g/mol | [1] |
| Synonyms | 9-Hexadecenoic acid, tetradecyl ester, (Z)-; Tetradecyl (9Z)-9-hexadecenoate | [1] |
| Purity (typical) | >99% | [1] |
| InChIKey | RSXGJFMEKMHQAN-SQFISAMPSA-N | [1] |
Synthesis
This compound is synthesized via the esterification of myristyl alcohol and palmitoleic acid. This reaction typically involves the removal of water to drive the equilibrium towards the formation of the ester.
Caption: Synthesis of this compound.
Potential Applications and Inferred Biological Context
Comparison with Myristyl Palmitate
Myristyl palmitate, a structurally similar saturated wax ester, is primarily utilized in the cosmetics and pharmaceutical industries for its physical properties.[2][3] It functions as an emollient, forming a protective, moisturizing barrier on the skin.[2] In pharmaceutical formulations, it can be used as a lipid matrix in nanostructured drug delivery systems to enhance the encapsulation and stability of therapeutic agents.[2] It is plausible that this compound could exhibit similar properties as an emollient and a lipid carrier, though this would require experimental confirmation.
Biological Activity of Palmitoleic Acid
The fatty acid component, palmitoleic acid, is recognized as a "lipokine," a lipid hormone that can influence metabolic processes.[4][5] Research on palmitoleic acid has shown it to possess anti-inflammatory properties and to play a role in improving insulin (B600854) sensitivity.[4][6] It is crucial to emphasize that these biological activities are characteristic of the free fatty acid and cannot be directly extrapolated to this compound. The esterification to myristyl alcohol alters the molecule's polarity, solubility, and how it would be metabolized, likely preventing it from acting directly on the pathways influenced by free palmitoleic acid.
Experimental Protocols
Due to the lack of published research on the specific biological effects of this compound, no established experimental protocols for its biological investigation are available. Researchers interested in studying this molecule would need to adapt general protocols for testing the biological activity of lipids.
A hypothetical experimental workflow to investigate the biological activity of this compound could involve the following stages:
Caption: Hypothetical workflow for in vitro screening.
Safety and Handling
Safety Data Sheets (SDS) for this compound indicate that it is intended for laboratory chemical use.[2] Standard safe handling procedures should be followed, including avoiding inhalation, and contact with skin and eyes.[2] It should be stored in a cool, dry, and well-ventilated place.[7] The product is generally stable under normal storage and handling conditions.[2]
Conclusion
This compound (CAS 22393-82-4) is a well-defined wax ester from a chemical standpoint. However, there is a notable absence of research into its specific biological activities and mechanisms of action. While the properties of related compounds, such as myristyl palmitate and free palmitoleic acid, may offer clues to its potential functions as an emollient, drug delivery vehicle, or a precursor to bioactive molecules, these remain speculative. Further research is required to elucidate the pharmacological and biological profile of this compound to determine its potential for therapeutic or other applications.
References
- 1. larodan.com [larodan.com]
- 2. Myristyl palmitate | 4536-26-9 | Benchchem [benchchem.com]
- 3. Myristyl palmitate | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabolon.com [metabolon.com]
- 7. researchgate.net [researchgate.net]
Myristyl Palmitoleate (CAS 22393-82-4): A Technical Overview
For the attention of: Researchers, scientists, and drug development professionals.
Disclaimer: Scientific literature providing in-depth biological and pharmacological data specifically for Myristyl Palmitoleate (CAS 22393-82-4) is limited. This document summarizes available chemical information and contextualizes its potential properties based on related compounds. Direct biological activities should not be assumed without specific experimental validation.
Chemical Identity and Properties
This compound is a wax ester, an ester of myristyl alcohol (tetradecanol) and palmitoleic acid ((9Z)-hexadec-9-enoic acid).
| Property | Value | Source |
| CAS Number | 22393-82-4 | [1] |
| Molecular Formula | C30H58O2 | [1] |
| Molecular Weight | 450.78 g/mol | [1] |
| Synonyms | 9-Hexadecenoic acid, tetradecyl ester, (Z)-; Tetradecyl (9Z)-9-hexadecenoate | [1] |
| Purity (typical) | >99% | [1] |
| InChIKey | RSXGJFMEKMHQAN-SQFISAMPSA-N | [1] |
Synthesis
This compound is synthesized via the esterification of myristyl alcohol and palmitoleic acid. This reaction typically involves the removal of water to drive the equilibrium towards the formation of the ester.
Caption: Synthesis of this compound.
Potential Applications and Inferred Biological Context
Comparison with Myristyl Palmitate
Myristyl palmitate, a structurally similar saturated wax ester, is primarily utilized in the cosmetics and pharmaceutical industries for its physical properties.[2][3] It functions as an emollient, forming a protective, moisturizing barrier on the skin.[2] In pharmaceutical formulations, it can be used as a lipid matrix in nanostructured drug delivery systems to enhance the encapsulation and stability of therapeutic agents.[2] It is plausible that this compound could exhibit similar properties as an emollient and a lipid carrier, though this would require experimental confirmation.
Biological Activity of Palmitoleic Acid
The fatty acid component, palmitoleic acid, is recognized as a "lipokine," a lipid hormone that can influence metabolic processes.[4][5] Research on palmitoleic acid has shown it to possess anti-inflammatory properties and to play a role in improving insulin sensitivity.[4][6] It is crucial to emphasize that these biological activities are characteristic of the free fatty acid and cannot be directly extrapolated to this compound. The esterification to myristyl alcohol alters the molecule's polarity, solubility, and how it would be metabolized, likely preventing it from acting directly on the pathways influenced by free palmitoleic acid.
Experimental Protocols
Due to the lack of published research on the specific biological effects of this compound, no established experimental protocols for its biological investigation are available. Researchers interested in studying this molecule would need to adapt general protocols for testing the biological activity of lipids.
A hypothetical experimental workflow to investigate the biological activity of this compound could involve the following stages:
Caption: Hypothetical workflow for in vitro screening.
Safety and Handling
Safety Data Sheets (SDS) for this compound indicate that it is intended for laboratory chemical use.[2] Standard safe handling procedures should be followed, including avoiding inhalation, and contact with skin and eyes.[2] It should be stored in a cool, dry, and well-ventilated place.[7] The product is generally stable under normal storage and handling conditions.[2]
Conclusion
This compound (CAS 22393-82-4) is a well-defined wax ester from a chemical standpoint. However, there is a notable absence of research into its specific biological activities and mechanisms of action. While the properties of related compounds, such as myristyl palmitate and free palmitoleic acid, may offer clues to its potential functions as an emollient, drug delivery vehicle, or a precursor to bioactive molecules, these remain speculative. Further research is required to elucidate the pharmacological and biological profile of this compound to determine its potential for therapeutic or other applications.
References
- 1. larodan.com [larodan.com]
- 2. Myristyl palmitate | 4536-26-9 | Benchchem [benchchem.com]
- 3. Myristyl palmitate | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. metabolon.com [metabolon.com]
- 7. researchgate.net [researchgate.net]
A Technical Guide to the Physical Properties of Myristyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristyl palmitoleate (B1233929) (CAS No. 22393-82-4) is a wax ester of significant interest in various scientific and industrial fields, including cosmetics, pharmaceuticals, and as a potential biofuel.[1] It is the ester formed from myristyl alcohol (1-tetradecanol) and palmitoleic acid ((9Z)-hexadec-9-enoic acid). Understanding its physical properties is crucial for formulation development, quality control, and application-specific research. This technical guide provides a comprehensive overview of the known physical properties of myristyl palmitoleate, details relevant experimental protocols for their determination, and presents logical workflows for its synthesis and characterization. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for its saturated analog, myristyl palmitate, to provide a contextual baseline for researchers.
Core Physical and Chemical Properties
This compound is a long-chain, unsaturated wax ester. Its chemical structure, characterized by a C16:1 fatty acid chain and a C14:0 fatty alcohol chain, dictates its physical behavior.[1]
Quantitative Data for this compound
Specific experimental data for several physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information.
| Property | Value | Source(s) |
| CAS Number | 22393-82-4 | [1] |
| Molecular Formula | C₃₀H₅₈O₂ | [1] |
| Molecular Weight | 450.78 g/mol | [1] |
| Synonyms | 9-Hexadecenoic acid, tetradecyl ester, (Z)-; Tetradecyl (9Z)-9-hexadecenoate | [1] |
| Purity | >99% (Commercially available) | [1] |
| Physical State | Neat (Likely a waxy solid or liquid at room temperature) | [1] |
| Storage Temperature | Freezer | [1] |
| Melting Point | Data not available. Estimated to be significantly lower than its saturated analog. | |
| Boiling Point | Data not available. | |
| Density | Data not available. | |
| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water. |
Comparative Data: Myristyl Palmitate
For comparative purposes, the physical properties of the saturated analog, myristyl palmitate (CAS No. 4536-26-9), are provided below. The presence of a cis-double bond in this compound is expected to significantly lower its melting point compared to myristyl palmitate.[2]
| Property | Value | Source(s) |
| CAS Number | 4536-26-9 | [3][4][5][6][7][8][9][10] |
| Molecular Formula | C₃₀H₆₀O₂ | [5][6][10] |
| Molecular Weight | 452.80 g/mol | [5][6][10] |
| Melting Point | 49-51 °C | [3][6] |
| Boiling Point | 484.9 ± 13.0 °C (Predicted) | [3][6] |
| Density | 0.858 ± 0.06 g/cm³ (Predicted) | [7] |
| Solubility | Chloroform (Slightly), Hexane (Slightly) | |
| Appearance | White to Off-White Solid |
Experimental Protocols
Standard methodologies for determining the physical properties of wax esters are applicable to this compound.
Determination of Melting Point (Capillary Method)
This method is suitable for crystalline solids and waxy substances.
-
Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point device), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a melting point apparatus containing a heating bath (e.g., silicone oil).
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11]
-
Determination of Boiling Point (Microscale Method)
For high-boiling point liquids like long-chain esters, distillation under reduced pressure is often preferred to prevent decomposition. The boiling point at atmospheric pressure can then be extrapolated. A microscale method is suitable for small sample quantities.
-
Apparatus: Thiele tube, small test tube (e.g., Durham tube), capillary tube (sealed at one end), thermometer, heating source.
-
Procedure:
-
A small amount of the liquid sample (0.5-1 mL) is placed in a small test tube.
-
A capillary tube, sealed at the top end, is placed open-end-down into the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube.
-
As the temperature rises, air trapped in the capillary tube will bubble out.
-
Heating is continued until a continuous stream of bubbles emerges from the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12][13]
-
Determination of Solubility
The solubility of this compound can be assessed qualitatively in various solvents.
-
Apparatus: Test tubes, vortex mixer.
-
Procedure:
-
Place a small, measured amount of this compound (e.g., 10 mg) into a series of test tubes.
-
Add a measured volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, acetone, hexane, chloroform) to each tube.
-
Agitate the tubes vigorously using a vortex mixer for a set period (e.g., 1 minute).
-
Allow the tubes to stand and visually inspect for dissolution. The substance is considered soluble if no solid particles are visible.[14][15][16]
-
Synthesis and Characterization Workflow
This compound can be synthesized through the esterification of myristyl alcohol and palmitoleic acid. Enzymatic synthesis is often preferred as a "green chemistry" approach.[1][17][18][19]
Enzymatic Synthesis of this compound
The following diagram illustrates a typical enzymatic esterification process.
Caption: Enzymatic synthesis of this compound.
Workflow for Physical Property Characterization
A logical workflow for the characterization of synthesized this compound is presented below.
Caption: Characterization workflow for this compound.
Conclusion
This compound is a wax ester with potential applications in various fields. While comprehensive experimental data on its physical properties are currently sparse in the literature, this guide provides the foundational chemical information, outlines standard experimental procedures for property determination, and offers a comparative baseline using its saturated analog, myristyl palmitate. The provided workflows for synthesis and characterization serve as a practical guide for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is warranted to fully elucidate the physical characteristics of this compound.
References
- 1. apc-as.com [apc-as.com]
- 2. researchgate.net [researchgate.net]
- 3. MYRISTYL PALMITATE CAS#: 4536-26-9 [m.chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Myristyl palmitate | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4536-26-9 CAS MSDS (MYRISTYL PALMITATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4536-26-9,MYRISTYL PALMITATE [lookchemicals.com]
- 8. MYRISTYL PALMITATE | 4536-26-9 [chemicalbook.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. larodan.com [larodan.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. iunajaf.edu.iq [iunajaf.edu.iq]
- 15. JaypeeDigital | Tests for Lipids [jaypeedigital.com]
- 16. byjus.com [byjus.com]
- 17. Wax esters produced by solvent-free energy-efficient enzymatic synthesis and their applicability as wood coatings [agris.fao.org]
- 18. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatic production of wax esters by esterification using lipase immobilized via physical adsorption on functionalized rice husk silica as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physical Properties of Myristyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Myristyl palmitoleate (CAS No. 22393-82-4) is a wax ester of significant interest in various scientific and industrial fields, including cosmetics, pharmaceuticals, and as a potential biofuel.[1] It is the ester formed from myristyl alcohol (1-tetradecanol) and palmitoleic acid ((9Z)-hexadec-9-enoic acid). Understanding its physical properties is crucial for formulation development, quality control, and application-specific research. This technical guide provides a comprehensive overview of the known physical properties of this compound, details relevant experimental protocols for their determination, and presents logical workflows for its synthesis and characterization. Due to the limited availability of specific experimental data for this compound, this guide also includes comparative data for its saturated analog, myristyl palmitate, to provide a contextual baseline for researchers.
Core Physical and Chemical Properties
This compound is a long-chain, unsaturated wax ester. Its chemical structure, characterized by a C16:1 fatty acid chain and a C14:0 fatty alcohol chain, dictates its physical behavior.[1]
Quantitative Data for this compound
Specific experimental data for several physical properties of this compound are not extensively reported in publicly available literature. The following table summarizes the available information.
| Property | Value | Source(s) |
| CAS Number | 22393-82-4 | [1] |
| Molecular Formula | C₃₀H₅₈O₂ | [1] |
| Molecular Weight | 450.78 g/mol | [1] |
| Synonyms | 9-Hexadecenoic acid, tetradecyl ester, (Z)-; Tetradecyl (9Z)-9-hexadecenoate | [1] |
| Purity | >99% (Commercially available) | [1] |
| Physical State | Neat (Likely a waxy solid or liquid at room temperature) | [1] |
| Storage Temperature | Freezer | [1] |
| Melting Point | Data not available. Estimated to be significantly lower than its saturated analog. | |
| Boiling Point | Data not available. | |
| Density | Data not available. | |
| Solubility | Expected to be soluble in nonpolar organic solvents and insoluble in water. |
Comparative Data: Myristyl Palmitate
For comparative purposes, the physical properties of the saturated analog, myristyl palmitate (CAS No. 4536-26-9), are provided below. The presence of a cis-double bond in this compound is expected to significantly lower its melting point compared to myristyl palmitate.[2]
| Property | Value | Source(s) |
| CAS Number | 4536-26-9 | [3][4][5][6][7][8][9][10] |
| Molecular Formula | C₃₀H₆₀O₂ | [5][6][10] |
| Molecular Weight | 452.80 g/mol | [5][6][10] |
| Melting Point | 49-51 °C | [3][6] |
| Boiling Point | 484.9 ± 13.0 °C (Predicted) | [3][6] |
| Density | 0.858 ± 0.06 g/cm³ (Predicted) | [7] |
| Solubility | Chloroform (Slightly), Hexane (Slightly) | |
| Appearance | White to Off-White Solid |
Experimental Protocols
Standard methodologies for determining the physical properties of wax esters are applicable to this compound.
Determination of Melting Point (Capillary Method)
This method is suitable for crystalline solids and waxy substances.
-
Apparatus: Melting point apparatus (e.g., Thiele tube or digital melting point device), capillary tubes (sealed at one end), thermometer.
-
Procedure:
-
A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.
-
The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb.
-
The assembly is placed in a melting point apparatus containing a heating bath (e.g., silicone oil).
-
The sample is heated at a steady rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The melting point range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes a clear liquid.[11]
-
Determination of Boiling Point (Microscale Method)
For high-boiling point liquids like long-chain esters, distillation under reduced pressure is often preferred to prevent decomposition. The boiling point at atmospheric pressure can then be extrapolated. A microscale method is suitable for small sample quantities.
-
Apparatus: Thiele tube, small test tube (e.g., Durham tube), capillary tube (sealed at one end), thermometer, heating source.
-
Procedure:
-
A small amount of the liquid sample (0.5-1 mL) is placed in a small test tube.
-
A capillary tube, sealed at the top end, is placed open-end-down into the liquid.
-
The test tube is attached to a thermometer and heated in a Thiele tube.
-
As the temperature rises, air trapped in the capillary tube will bubble out.
-
Heating is continued until a continuous stream of bubbles emerges from the capillary tube.
-
The heat source is removed, and the liquid is allowed to cool.
-
The boiling point is the temperature at which the bubbling stops and the liquid just begins to enter the capillary tube.[12][13]
-
Determination of Solubility
The solubility of this compound can be assessed qualitatively in various solvents.
-
Apparatus: Test tubes, vortex mixer.
-
Procedure:
-
Place a small, measured amount of this compound (e.g., 10 mg) into a series of test tubes.
-
Add a measured volume (e.g., 1 mL) of different solvents (e.g., water, ethanol, acetone, hexane, chloroform) to each tube.
-
Agitate the tubes vigorously using a vortex mixer for a set period (e.g., 1 minute).
-
Allow the tubes to stand and visually inspect for dissolution. The substance is considered soluble if no solid particles are visible.[14][15][16]
-
Synthesis and Characterization Workflow
This compound can be synthesized through the esterification of myristyl alcohol and palmitoleic acid. Enzymatic synthesis is often preferred as a "green chemistry" approach.[1][17][18][19]
Enzymatic Synthesis of this compound
The following diagram illustrates a typical enzymatic esterification process.
Caption: Enzymatic synthesis of this compound.
Workflow for Physical Property Characterization
A logical workflow for the characterization of synthesized this compound is presented below.
Caption: Characterization workflow for this compound.
Conclusion
This compound is a wax ester with potential applications in various fields. While comprehensive experimental data on its physical properties are currently sparse in the literature, this guide provides the foundational chemical information, outlines standard experimental procedures for property determination, and offers a comparative baseline using its saturated analog, myristyl palmitate. The provided workflows for synthesis and characterization serve as a practical guide for researchers and professionals in the fields of chemistry and drug development. Further experimental investigation is warranted to fully elucidate the physical characteristics of this compound.
References
- 1. apc-as.com [apc-as.com]
- 2. researchgate.net [researchgate.net]
- 3. MYRISTYL PALMITATE CAS#: 4536-26-9 [m.chemicalbook.com]
- 4. CAS Common Chemistry [commonchemistry.cas.org]
- 5. Myristyl palmitate | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4536-26-9 CAS MSDS (MYRISTYL PALMITATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. 4536-26-9,MYRISTYL PALMITATE [lookchemicals.com]
- 8. MYRISTYL PALMITATE | 4536-26-9 [chemicalbook.com]
- 9. CAS Common Chemistry [commonchemistry.cas.org]
- 10. larodan.com [larodan.com]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. iunajaf.edu.iq [iunajaf.edu.iq]
- 15. JaypeeDigital | Tests for Lipids [jaypeedigital.com]
- 16. byjus.com [byjus.com]
- 17. Wax esters produced by solvent-free energy-efficient enzymatic synthesis and their applicability as wood coatings [agris.fao.org]
- 18. The production of wax esters in transgenic plants: towards a sustainable source of bio-lubricants - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Enzymatic production of wax esters by esterification using lipase immobilized via physical adsorption on functionalized rice husk silica as biocatalyst - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Natural Reservoirs of Myristyl Palmitoleate: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the natural sources, biosynthesis, and analytical methodologies for myristyl palmitoleate (B1233929), a wax ester of interest to researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the compound's origins, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biochemical pathways and analytical workflows.
Myristyl palmitoleate, a wax ester composed of myristyl alcohol and palmitoleic acid, is a molecule with potential applications in various scientific fields. While direct evidence of its natural occurrence in high concentrations is limited, its constituent parts are found in a variety of natural sources. This guide synthesizes the available information to provide a thorough understanding of where this compound might be found and how it can be studied.
Potential Natural Sources: A Precursor-Based Approach
This compound is formed through the esterification of myristyl alcohol and palmitoleic acid. Therefore, natural sources rich in these two precursors are the most probable locations to find the wax ester.
Palmitoleic Acid Reservoirs:
Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid found in various plant and marine oils. Notable sources include:
-
Macadamia Oil (Macadamia integrifolia): Contains approximately 17% palmitoleic acid.
-
Sea Buckthorn Oil (Hippophae rhamnoides): A rich source, with palmitoleic acid content ranging from 19-29%.
-
Sardine Oil: Can contain up to 15% palmitoleic acid as a component of its triglycerides.
Myristyl Alcohol (Myristic Acid) Sources:
Myristyl alcohol is derived from myristic acid (14:0), a saturated fatty acid prevalent in certain vegetable oils:
-
Nutmeg Butter (Myristica fragrans): Exceptionally rich, with 60-75% myristic acid content.
-
Coconut Oil (Cocos nucifera): Contains a significant amount, ranging from 16.8% to 20.4% myristic acid.
-
Palm Kernel Oil (Elaeis guineensis): Another valuable source, with myristic acid content between 14% and 18%.
The co-occurrence of both myristic acid (the precursor to myristyl alcohol) and palmitoleic acid in certain organisms, particularly marine life, suggests these as promising areas for the investigation of this compound.
Biosynthesis of Precursors and Wax Esters
The formation of this compound is dependent on the biosynthesis of its alcohol and fatty acid components, followed by their enzymatic esterification.
Palmitoleic Acid Biosynthesis:
Palmitoleic acid is primarily synthesized from palmitic acid through the action of the enzyme Stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the delta-9 position.
Myristyl Alcohol Biosynthesis:
Myristyl alcohol is produced from myristic acid via a two-step reduction process catalyzed by fatty acid reductase enzymes.
Wax Ester Formation:
The final step in the biosynthesis of this compound is the esterification of myristyl alcohol with palmitoleoyl-CoA, a reaction catalyzed by wax synthase enzymes. This process is particularly active in some marine organisms as a means of energy storage.[1]
Experimental Protocols: Extraction and Analysis of Wax Esters
The following protocols provide a general framework for the extraction and analysis of wax esters like this compound from natural sources.
Lipid Extraction
A modified Bligh-Dyer method is commonly used for the total lipid extraction from biological samples.
Materials:
-
Homogenized biological sample
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator
Procedure:
-
To the homogenized sample, add chloroform and methanol in a ratio of 1:2 (v/v).
-
Mix thoroughly to create a single-phase system.
-
Add chloroform and 0.9% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:2:1.8.
-
Centrifuge the mixture to separate the phases.
-
Collect the lower chloroform phase containing the total lipids.
-
Evaporate the solvent using a rotary evaporator to obtain the total lipid extract.
Wax Ester Isolation
Solid-phase extraction (SPE) is a common technique for isolating wax esters from the total lipid extract.
Materials:
-
Silica (B1680970) gel SPE cartridge
-
Diethyl ether
-
Total lipid extract dissolved in a non-polar solvent
Procedure:
-
Condition the silica gel SPE cartridge with hexane.
-
Load the lipid extract onto the cartridge.
-
Elute with a non-polar solvent such as hexane to isolate the wax esters.
-
Collect the eluate containing the purified wax esters.
Quantification and Identification
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the quantification and identification of wax esters.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
High-temperature capillary column
Procedure:
-
Inject the isolated wax ester fraction into the GC-MS.
-
Employ a temperature program that allows for the separation of different wax ester species.
-
Identify this compound based on its retention time and mass spectrum, comparing it to a known standard.
-
Quantify the amount of this compound using an internal standard.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Biosynthesis of Palmitoleic Acid
Caption: Biosynthesis of Palmitoleic Acid from Palmitic Acid.
General Biosynthesis of this compound
Caption: General Biosynthetic Pathway of this compound.
Experimental Workflow for Wax Ester Analysis
Caption: General Workflow for the Analysis of Wax Esters.
This technical guide provides a foundational understanding for researchers interested in the natural sources and analysis of this compound. While direct quantitative data remains elusive, the information on its precursors offers a logical starting point for further investigation. The provided experimental outlines and visual diagrams serve as practical tools for designing and executing studies in this area.
References
Unveiling the Natural Reservoirs of Myristyl Palmitoleate: A Technical Guide for Researchers
For Immediate Release
A comprehensive technical guide detailing the natural sources, biosynthesis, and analytical methodologies for myristyl palmitoleate, a wax ester of interest to researchers, scientists, and drug development professionals. This document provides an in-depth exploration of the compound's origins, supported by quantitative data, detailed experimental protocols, and visual diagrams of relevant biochemical pathways and analytical workflows.
This compound, a wax ester composed of myristyl alcohol and palmitoleic acid, is a molecule with potential applications in various scientific fields. While direct evidence of its natural occurrence in high concentrations is limited, its constituent parts are found in a variety of natural sources. This guide synthesizes the available information to provide a thorough understanding of where this compound might be found and how it can be studied.
Potential Natural Sources: A Precursor-Based Approach
This compound is formed through the esterification of myristyl alcohol and palmitoleic acid. Therefore, natural sources rich in these two precursors are the most probable locations to find the wax ester.
Palmitoleic Acid Reservoirs:
Palmitoleic acid (16:1n-7) is an omega-7 monounsaturated fatty acid found in various plant and marine oils. Notable sources include:
-
Macadamia Oil (Macadamia integrifolia): Contains approximately 17% palmitoleic acid.
-
Sea Buckthorn Oil (Hippophae rhamnoides): A rich source, with palmitoleic acid content ranging from 19-29%.
-
Sardine Oil: Can contain up to 15% palmitoleic acid as a component of its triglycerides.
Myristyl Alcohol (Myristic Acid) Sources:
Myristyl alcohol is derived from myristic acid (14:0), a saturated fatty acid prevalent in certain vegetable oils:
-
Nutmeg Butter (Myristica fragrans): Exceptionally rich, with 60-75% myristic acid content.
-
Coconut Oil (Cocos nucifera): Contains a significant amount, ranging from 16.8% to 20.4% myristic acid.
-
Palm Kernel Oil (Elaeis guineensis): Another valuable source, with myristic acid content between 14% and 18%.
The co-occurrence of both myristic acid (the precursor to myristyl alcohol) and palmitoleic acid in certain organisms, particularly marine life, suggests these as promising areas for the investigation of this compound.
Biosynthesis of Precursors and Wax Esters
The formation of this compound is dependent on the biosynthesis of its alcohol and fatty acid components, followed by their enzymatic esterification.
Palmitoleic Acid Biosynthesis:
Palmitoleic acid is primarily synthesized from palmitic acid through the action of the enzyme Stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the delta-9 position.
Myristyl Alcohol Biosynthesis:
Myristyl alcohol is produced from myristic acid via a two-step reduction process catalyzed by fatty acid reductase enzymes.
Wax Ester Formation:
The final step in the biosynthesis of this compound is the esterification of myristyl alcohol with palmitoleoyl-CoA, a reaction catalyzed by wax synthase enzymes. This process is particularly active in some marine organisms as a means of energy storage.[1]
Experimental Protocols: Extraction and Analysis of Wax Esters
The following protocols provide a general framework for the extraction and analysis of wax esters like this compound from natural sources.
Lipid Extraction
A modified Bligh-Dyer method is commonly used for the total lipid extraction from biological samples.
Materials:
-
Homogenized biological sample
-
Chloroform
-
Methanol
-
0.9% NaCl solution
-
Centrifuge
-
Rotary evaporator
Procedure:
-
To the homogenized sample, add chloroform and methanol in a ratio of 1:2 (v/v).
-
Mix thoroughly to create a single-phase system.
-
Add chloroform and 0.9% NaCl solution to achieve a final chloroform:methanol:water ratio of 2:2:1.8.
-
Centrifuge the mixture to separate the phases.
-
Collect the lower chloroform phase containing the total lipids.
-
Evaporate the solvent using a rotary evaporator to obtain the total lipid extract.
Wax Ester Isolation
Solid-phase extraction (SPE) is a common technique for isolating wax esters from the total lipid extract.
Materials:
-
Silica gel SPE cartridge
-
Hexane
-
Diethyl ether
-
Total lipid extract dissolved in a non-polar solvent
Procedure:
-
Condition the silica gel SPE cartridge with hexane.
-
Load the lipid extract onto the cartridge.
-
Elute with a non-polar solvent such as hexane to isolate the wax esters.
-
Collect the eluate containing the purified wax esters.
Quantification and Identification
Gas chromatography-mass spectrometry (GC-MS) is the preferred method for the quantification and identification of wax esters.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (GC-MS)
-
High-temperature capillary column
Procedure:
-
Inject the isolated wax ester fraction into the GC-MS.
-
Employ a temperature program that allows for the separation of different wax ester species.
-
Identify this compound based on its retention time and mass spectrum, comparing it to a known standard.
-
Quantify the amount of this compound using an internal standard.
Visualizing Key Pathways and Workflows
To further aid in the understanding of the concepts discussed, the following diagrams have been generated using Graphviz.
Biosynthesis of Palmitoleic Acid
Caption: Biosynthesis of Palmitoleic Acid from Palmitic Acid.
General Biosynthesis of this compound
Caption: General Biosynthetic Pathway of this compound.
Experimental Workflow for Wax Ester Analysis
Caption: General Workflow for the Analysis of Wax Esters.
This technical guide provides a foundational understanding for researchers interested in the natural sources and analysis of this compound. While direct quantitative data remains elusive, the information on its precursors offers a logical starting point for further investigation. The provided experimental outlines and visual diagrams serve as practical tools for designing and executing studies in this area.
References
An In-depth Technical Guide on the Biological Significance of Wax Esters like Myristyl Palmitoleate
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wax esters are a diverse class of neutral lipids that play critical roles across various biological systems, from energy storage in marine organisms to maintaining the skin barrier in humans. This technical guide focuses on the biological significance of a specific wax ester, myristyl palmitoleate (B1233929), and its constituent components. While research on the intact myristyl palmitoleate molecule is limited, a substantial body of evidence highlights the profound biological activities of its fatty acid component, palmitoleic acid. Palmitoleic acid is now recognized as a "lipokine," a lipid hormone that modulates metabolic and inflammatory processes. This guide synthesizes the current understanding of this compound, detailing its biosynthesis, physiological roles inferred from its components, and the analytical methodologies used in its study. Particular attention is given to the signaling pathways influenced by palmitoleic acid, offering insights for researchers in lipid biology and drug development.
Introduction to Wax Esters
Wax esters are esters of long-chain fatty acids and long-chain fatty alcohols.[1] They are generally characterized by their nonpolar nature and high molecular weight. These properties contribute to their primary functions in biological systems, which include:
-
Energy Storage: In many marine organisms, particularly copepods and certain fish, wax esters are the primary form of energy storage, offering a high-energy, neutrally buoyant reserve.[1]
-
Buoyancy: The low density of wax esters helps marine animals control their buoyancy in the water column.[1]
-
Waterproofing: In terrestrial plants and insects, a layer of wax esters on the cuticle prevents water loss.[1]
-
Structural and Barrier Functions: In mammals, wax esters are significant components of skin sebum and the tear film, contributing to the skin's barrier function and preventing tear evaporation.[2][3]
This compound is a wax ester composed of myristyl alcohol (a 14-carbon saturated fatty alcohol) and palmitoleic acid (a 16-carbon monounsaturated fatty acid).[4] Its biological significance is largely extrapolated from the well-documented activities of palmitoleic acid.
Biosynthesis of this compound
The synthesis of this compound involves two main pathways: the synthesis of its fatty acid and fatty alcohol components, and their subsequent esterification.
-
Palmitoleic Acid Synthesis: Palmitoleic acid (16:1n-7) is primarily synthesized from palmitic acid (16:0) by the enzyme stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the delta-9 position.[5][6][7]
-
Myristyl Alcohol Synthesis: Fatty alcohols are typically produced from their corresponding fatty acids through a reduction process. Myristic acid (14:0) is converted to myristoyl-CoA, which is then reduced to myristyl alcohol.
-
Esterification: this compound is formed through the esterification of palmitoleoyl-CoA and myristyl alcohol, a reaction catalyzed by wax ester synthases.[1]
Biological Significance and Signaling Pathways
While direct studies on this compound are scarce, the biological activities of palmitoleic acid are well-documented, suggesting the potential roles of its esterified form. Palmitoleic acid acts as a lipokine, influencing metabolic and inflammatory signaling.[5][6][7][8]
Metabolic Regulation
Palmitoleic acid has been shown to improve insulin (B600854) sensitivity and regulate lipid metabolism.[5][6][7][8] These effects are partly mediated through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[6]
-
AMPK Signaling: AMPK is a key energy sensor in cells. Activation of AMPK by palmitoleic acid can lead to increased fatty acid oxidation and glucose uptake, and decreased lipogenesis.[6]
-
PPARα Signaling: PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Palmitoleic acid can act as a ligand for PPARα, leading to the upregulation of genes involved in fatty acid uptake and oxidation.[6]
Anti-inflammatory and Antimicrobial Roles
Palmitoleic acid has demonstrated anti-inflammatory properties in various studies.[9][10] It has also been identified as a key antimicrobial fatty acid in human skin sebum, effective against gram-positive bacteria.[11] This suggests that this compound in sebum may contribute to the skin's innate defense mechanisms.
Quantitative Data
Quantitative analysis of this compound is not widely reported. However, data on the lipid composition of human sebum and the concentration of palmitoleic acid in various tissues provide context for its potential abundance and significance.
Table 1: Lipid Composition of Human Sebum
| Lipid Class | Percentage of Total Lipids | Reference |
| Fatty Acids | 47% | [11] |
| Wax Esters | 17% | [11] |
| Ceramides | 13% | [11] |
| Squalene | 11% | [11] |
| Cholesterol | 7% | [11] |
| Triglycerides | 3% | [11] |
| Cholesterol Esters | 2% | [11] |
Table 2: Concentration of Palmitoleic Acid in Human Tissues
| Tissue/Sample | Condition | Palmitoleic Acid Concentration (% of total fatty acids) | Reference |
| Adipose Tissue | Non-obese adults | 3.56 ± 0.71 (lowest quintile) to 9.85 ± 1.25 (highest quintile) | [7] |
| Plasma | Healthy young adults | Positively correlated with markers of inflammation | [9] |
Experimental Protocols
The analysis of wax esters like this compound requires specialized analytical techniques due to their high molecular weight and hydrophobicity.
Wax Ester Extraction and Isolation (Solid-Phase Extraction)
A common method for isolating wax esters from a complex lipid mixture is solid-phase extraction (SPE).[12]
-
Sample Preparation: Dissolve the lipid extract in a non-polar solvent such as chloroform (B151607).
-
SPE Column Conditioning: Condition an aminopropyl SPE column with heptane.
-
Sample Loading: Apply the dissolved lipid sample to the SPE column.
-
Elution of Neutral Lipids: Elute the neutral lipid fraction, including wax esters, with a mixture of chloroform and isopropanol.
-
Isolation of Wax Esters: Apply the collected neutral lipid fraction to a new conditioned SPE column and elute the wax esters with heptane.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen to obtain the purified wax ester fraction.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
High-temperature GC-MS is a powerful technique for the analysis of intact wax esters.[13]
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
High-temperature capillary column (e.g., DB-1 HT).
-
-
Sample Preparation:
-
Dissolve the purified wax ester fraction in a suitable solvent (e.g., hexane, chloroform) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 300°C
-
MS-Transfer Line Temperature: 325°C
-
Oven Temperature Program:
-
Initial temperature: 250°C
-
Ramp: 2°C/min to 350°C
-
Hold at 350°C for 10 minutes
-
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
-
Data Analysis:
-
Identify individual wax esters based on their retention times and mass spectra.
-
Quantify by comparing the peak areas to those of known standards.
-
Conclusion and Future Directions
This compound is a wax ester with potential biological significance primarily inferred from the well-established roles of its constituent fatty acid, palmitoleic acid. As a lipokine, palmitoleic acid is a key regulator of metabolism and inflammation, with implications for conditions such as metabolic syndrome and skin disorders.
A significant gap in the current research is the lack of studies on the biological activities of the intact this compound molecule. Future research should focus on:
-
Investigating the specific biological effects of this compound to determine if it has unique activities beyond those of its components.
-
Developing robust quantitative methods for the analysis of this compound in a wide range of biological samples to better understand its distribution and physiological concentrations.
-
Elucidating the specific signaling pathways directly modulated by this compound.
Addressing these research questions will provide a more complete understanding of the role of this and other wax esters in health and disease, potentially opening new avenues for therapeutic intervention.
References
- 1. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Contribution of Palmitic Acid to Epidermal Morphogenesis and Lipid Barrier Formation in Human Skin Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipids and skin barrier function--a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. balsinde.org [balsinde.org]
- 7. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide on the Biological Significance of Wax Esters like Myristyl Palmitoleate
For: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Wax esters are a diverse class of neutral lipids that play critical roles across various biological systems, from energy storage in marine organisms to maintaining the skin barrier in humans. This technical guide focuses on the biological significance of a specific wax ester, myristyl palmitoleate, and its constituent components. While research on the intact this compound molecule is limited, a substantial body of evidence highlights the profound biological activities of its fatty acid component, palmitoleic acid. Palmitoleic acid is now recognized as a "lipokine," a lipid hormone that modulates metabolic and inflammatory processes. This guide synthesizes the current understanding of this compound, detailing its biosynthesis, physiological roles inferred from its components, and the analytical methodologies used in its study. Particular attention is given to the signaling pathways influenced by palmitoleic acid, offering insights for researchers in lipid biology and drug development.
Introduction to Wax Esters
Wax esters are esters of long-chain fatty acids and long-chain fatty alcohols.[1] They are generally characterized by their nonpolar nature and high molecular weight. These properties contribute to their primary functions in biological systems, which include:
-
Energy Storage: In many marine organisms, particularly copepods and certain fish, wax esters are the primary form of energy storage, offering a high-energy, neutrally buoyant reserve.[1]
-
Buoyancy: The low density of wax esters helps marine animals control their buoyancy in the water column.[1]
-
Waterproofing: In terrestrial plants and insects, a layer of wax esters on the cuticle prevents water loss.[1]
-
Structural and Barrier Functions: In mammals, wax esters are significant components of skin sebum and the tear film, contributing to the skin's barrier function and preventing tear evaporation.[2][3]
This compound is a wax ester composed of myristyl alcohol (a 14-carbon saturated fatty alcohol) and palmitoleic acid (a 16-carbon monounsaturated fatty acid).[4] Its biological significance is largely extrapolated from the well-documented activities of palmitoleic acid.
Biosynthesis of this compound
The synthesis of this compound involves two main pathways: the synthesis of its fatty acid and fatty alcohol components, and their subsequent esterification.
-
Palmitoleic Acid Synthesis: Palmitoleic acid (16:1n-7) is primarily synthesized from palmitic acid (16:0) by the enzyme stearoyl-CoA desaturase-1 (SCD1), which introduces a double bond at the delta-9 position.[5][6][7]
-
Myristyl Alcohol Synthesis: Fatty alcohols are typically produced from their corresponding fatty acids through a reduction process. Myristic acid (14:0) is converted to myristoyl-CoA, which is then reduced to myristyl alcohol.
-
Esterification: this compound is formed through the esterification of palmitoleoyl-CoA and myristyl alcohol, a reaction catalyzed by wax ester synthases.[1]
Biological Significance and Signaling Pathways
While direct studies on this compound are scarce, the biological activities of palmitoleic acid are well-documented, suggesting the potential roles of its esterified form. Palmitoleic acid acts as a lipokine, influencing metabolic and inflammatory signaling.[5][6][7][8]
Metabolic Regulation
Palmitoleic acid has been shown to improve insulin sensitivity and regulate lipid metabolism.[5][6][7][8] These effects are partly mediated through the activation of AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα).[6]
-
AMPK Signaling: AMPK is a key energy sensor in cells. Activation of AMPK by palmitoleic acid can lead to increased fatty acid oxidation and glucose uptake, and decreased lipogenesis.[6]
-
PPARα Signaling: PPARα is a nuclear receptor that regulates the expression of genes involved in lipid metabolism. Palmitoleic acid can act as a ligand for PPARα, leading to the upregulation of genes involved in fatty acid uptake and oxidation.[6]
Anti-inflammatory and Antimicrobial Roles
Palmitoleic acid has demonstrated anti-inflammatory properties in various studies.[9][10] It has also been identified as a key antimicrobial fatty acid in human skin sebum, effective against gram-positive bacteria.[11] This suggests that this compound in sebum may contribute to the skin's innate defense mechanisms.
Quantitative Data
Quantitative analysis of this compound is not widely reported. However, data on the lipid composition of human sebum and the concentration of palmitoleic acid in various tissues provide context for its potential abundance and significance.
Table 1: Lipid Composition of Human Sebum
| Lipid Class | Percentage of Total Lipids | Reference |
| Fatty Acids | 47% | [11] |
| Wax Esters | 17% | [11] |
| Ceramides | 13% | [11] |
| Squalene | 11% | [11] |
| Cholesterol | 7% | [11] |
| Triglycerides | 3% | [11] |
| Cholesterol Esters | 2% | [11] |
Table 2: Concentration of Palmitoleic Acid in Human Tissues
| Tissue/Sample | Condition | Palmitoleic Acid Concentration (% of total fatty acids) | Reference |
| Adipose Tissue | Non-obese adults | 3.56 ± 0.71 (lowest quintile) to 9.85 ± 1.25 (highest quintile) | [7] |
| Plasma | Healthy young adults | Positively correlated with markers of inflammation | [9] |
Experimental Protocols
The analysis of wax esters like this compound requires specialized analytical techniques due to their high molecular weight and hydrophobicity.
Wax Ester Extraction and Isolation (Solid-Phase Extraction)
A common method for isolating wax esters from a complex lipid mixture is solid-phase extraction (SPE).[12]
-
Sample Preparation: Dissolve the lipid extract in a non-polar solvent such as chloroform.
-
SPE Column Conditioning: Condition an aminopropyl SPE column with heptane.
-
Sample Loading: Apply the dissolved lipid sample to the SPE column.
-
Elution of Neutral Lipids: Elute the neutral lipid fraction, including wax esters, with a mixture of chloroform and isopropanol.
-
Isolation of Wax Esters: Apply the collected neutral lipid fraction to a new conditioned SPE column and elute the wax esters with heptane.
-
Solvent Evaporation: Evaporate the solvent under a stream of nitrogen to obtain the purified wax ester fraction.
Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)
High-temperature GC-MS is a powerful technique for the analysis of intact wax esters.[13]
-
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer.
-
High-temperature capillary column (e.g., DB-1 HT).
-
-
Sample Preparation:
-
Dissolve the purified wax ester fraction in a suitable solvent (e.g., hexane, chloroform) to a concentration of approximately 1 mg/mL.
-
-
GC-MS Conditions:
-
Injector Temperature: 300°C
-
MS-Transfer Line Temperature: 325°C
-
Oven Temperature Program:
-
Initial temperature: 250°C
-
Ramp: 2°C/min to 350°C
-
Hold at 350°C for 10 minutes
-
-
Carrier Gas: Helium
-
Ionization Mode: Electron Ionization (EI)
-
-
Data Analysis:
-
Identify individual wax esters based on their retention times and mass spectra.
-
Quantify by comparing the peak areas to those of known standards.
-
Conclusion and Future Directions
This compound is a wax ester with potential biological significance primarily inferred from the well-established roles of its constituent fatty acid, palmitoleic acid. As a lipokine, palmitoleic acid is a key regulator of metabolism and inflammation, with implications for conditions such as metabolic syndrome and skin disorders.
A significant gap in the current research is the lack of studies on the biological activities of the intact this compound molecule. Future research should focus on:
-
Investigating the specific biological effects of this compound to determine if it has unique activities beyond those of its components.
-
Developing robust quantitative methods for the analysis of this compound in a wide range of biological samples to better understand its distribution and physiological concentrations.
-
Elucidating the specific signaling pathways directly modulated by this compound.
Addressing these research questions will provide a more complete understanding of the role of this and other wax esters in health and disease, potentially opening new avenues for therapeutic intervention.
References
- 1. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. Contribution of Palmitic Acid to Epidermal Morphogenesis and Lipid Barrier Formation in Human Skin Equivalents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lipids and skin barrier function--a clinical perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. larodan.com [larodan.com]
- 5. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 6. balsinde.org [balsinde.org]
- 7. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. Occurrence and biological activity of palmitoleic acid isomers in phagocytic cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iovs.arvojournals.org [iovs.arvojournals.org]
An In-depth Technical Guide to the Core Differences Between Myristyl Palmitoleate and Myristyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl palmitoleate (B1233929) and myristyl palmitate are both wax esters, compounds formed from a fatty acid and a fatty alcohol. While structurally similar, the presence of a single double bond in the palmitoleate moiety of myristyl palmitoleate introduces significant differences in its physicochemical properties and biological activities compared to the fully saturated myristyl palmitate. This technical guide provides a comprehensive comparison of these two molecules, focusing on their chemical properties, synthesis, and potential biological implications, with a particular emphasis on their relevance to dermatological and pharmaceutical research.
Physicochemical Properties
The fundamental difference between this compound and myristyl palmitate lies in the saturation of the C16 fatty acid chain. Myristyl palmitate is the ester of myristyl alcohol (a saturated C14 alcohol) and palmitic acid (a saturated C16 fatty acid). This compound, conversely, is the ester of myristyl alcohol and palmitoleic acid (a monounsaturated C16 fatty acid with a cis double bond at the 9th position). This seemingly minor structural variance has a profound impact on their physical properties, as summarized in the table below. The presence of the double bond in this compound introduces a "kink" in the fatty acid chain, preventing the molecules from packing as tightly as the straight-chained myristyl palmitate. This results in a lower melting point and a more fluid nature at room temperature for this compound.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Myristyl Palmitate |
| Chemical Formula | C30H58O2[1] | C30H60O2[2] |
| Molecular Weight | 450.78 g/mol [1] | 452.8 g/mol [2] |
| Synonyms | Tetradecyl (9Z)-9-hexadecenoate[1] | Tetradecyl hexadecanoate, Tetradecyl palmitate[2] |
| Melting Point | Lower (liquid at room temperature) | 49-51°C[3][4][5] |
| Physical State at RT | Liquid | Waxy Solid[3] |
| Solubility | Soluble in nonpolar organic solvents | Soluble in chloroform (B151607) and hexane (B92381) (slightly)[3][5] |
Synthesis and Purification
The synthesis of both myristyl palmitate and this compound is typically achieved through esterification of myristyl alcohol with the corresponding fatty acid.
Synthesis of Myristyl Palmitate
Myristyl palmitate is synthesized by the esterification of myristyl alcohol and palmitic acid.[6]
Synthesis of this compound
The synthesis of this compound follows a similar esterification process, substituting palmitic acid with palmitoleic acid.
Experimental Protocol: Acid-Catalyzed Esterification of Myristyl Palmitate
This protocol describes a common laboratory-scale synthesis of myristyl palmitate. A similar procedure can be adapted for this compound by replacing palmitic acid with palmitoleic acid.
Materials:
-
Myristyl alcohol
-
Palmitic acid
-
Sulfuric acid (concentrated)
-
Hexane
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine myristyl alcohol and palmitic acid in a 1:1.5 molar ratio.[6]
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous stirring for 6 hours.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dissolve the crude product in hexane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the residual acid, followed by distilled water until the aqueous layer is neutral.[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude myristyl palmitate.
-
For further purification, recrystallize the crude product from hexane.[6]
-
Assess the purity of the final product by determining its melting point (expected range: 45–50°C) and by thin-layer chromatography (TLC) using a hexane:ethyl acetate (B1210297) (9:1) mobile phase.[6]
Analytical Methodologies
The analysis of wax esters like myristyl palmitate and this compound is crucial for purity assessment and quantification. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary techniques employed.
Experimental Protocol: GC-MS Analysis of Wax Esters
This protocol is a general method for the analysis of intact wax esters and can be applied to both myristyl palmitate and this compound.
Instrumentation:
-
Gas Chromatograph (GC) with a high-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness)[7]
-
Mass Spectrometer (MS) with an electron ionization (EI) source[8]
Procedure:
-
Sample Preparation: Dissolve the wax ester sample in hexane or toluene to a final concentration of 0.1–1.0 mg/mL.[7]
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: Identify the wax esters based on their retention times and mass spectra. Quantify using a calibration curve generated from standards.
Experimental Protocol: HPLC Analysis of Wax Esters
This protocol provides a general method for the analysis of wax esters using HPLC with an Evaporative Light Scattering Detector (ELSD).
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Reversed-phase column (e.g., C30, 250 x 4.6 mm, 5 µm)[9]
-
Evaporative Light Scattering Detector (ELSD)[9]
Procedure:
-
Sample Preparation: Dissolve the wax ester sample in a suitable organic solvent (e.g., chloroform/methanol (B129727) mixture).
-
HPLC Conditions:
-
Mobile Phase: A gradient of methanol and chloroform.[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
-
ELSD Conditions: Set the nebulizer and evaporator temperatures according to the manufacturer's recommendations for the solvents used.
-
Data Analysis: Identify and quantify the wax esters based on their retention times and peak areas, using a calibration curve from standards.
Comparative Biological Activities
Direct comparative studies on the biological activities of this compound versus myristyl palmitate are scarce. However, the well-documented differences between their constituent fatty acids, palmitoleic acid and palmitic acid, provide a strong basis for inferring their likely divergent biological effects.
Table 2: Comparison of Biological Activities of Constituent Fatty Acids
| Biological Activity | Palmitoleic Acid (in this compound) | Palmitic Acid (in Myristyl Palmitate) |
| Inflammatory Response | Generally considered anti-inflammatory. | Can induce a pro-inflammatory response. |
| Insulin (B600854) Signaling | May improve insulin sensitivity. | Can induce insulin resistance. |
| Gene Expression | Modulates expression of genes involved in lipid metabolism and inflammation. | Alters expression of genes related to ER stress and apoptosis. |
| Skin Barrier Function | May enhance skin hydration and fluidity. | Contributes to the structural integrity of the skin barrier. |
Inferred Differences in Biological Signaling
The opposing effects of palmitoleic acid and palmitic acid on cellular signaling pathways, particularly those related to inflammation and metabolism, suggest that this compound and myristyl palmitate will also exhibit distinct biological activities.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol can be used to compare the anti-inflammatory potential of this compound and myristyl palmitate in a cell-based assay.
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).[10]
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)[10]
-
Test compounds (this compound and Myristyl Palmitate) dissolved in a suitable vehicle (e.g., DMSO)
-
Griess Reagent for nitric oxide (NO) determination[10]
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]
-
Pre-treat the cells with various concentrations of this compound or myristyl palmitate for 1-2 hours. Include a vehicle control.[10]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group without LPS stimulation.[10]
-
After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite, a stable product of NO, in the supernatant according to the manufacturer's instructions.[10]
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-stimulated control group to determine the anti-inflammatory effects of the test compounds.
Experimental Protocol: In Vitro Skin Penetration Study
The Franz diffusion cell system is a standard method to assess the skin penetration of topical compounds.[11][12]
Materials:
-
Excised human or animal skin[12]
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Test formulations containing this compound or Myristyl Palmitate
-
Analytical method for quantification (e.g., HPLC, GC-MS)
Procedure:
-
Mount the excised skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[13]
-
Fill the receptor compartment with the receptor solution and maintain the temperature at 32°C to mimic skin surface temperature.[12]
-
Apply a known amount of the test formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, collect samples from the receptor solution.
-
Analyze the collected samples to quantify the amount of the test compound that has permeated through the skin.
-
Data Analysis: Plot the cumulative amount of permeated compound per unit area against time to determine the flux and permeability coefficient.
Conclusion
The presence of a single double bond in this compound results in significant differences in its physicochemical properties and, by extension, its likely biological activities when compared to the saturated myristyl palmitate. This compound's lower melting point and increased fluidity suggest it may have better skin penetration and different formulation characteristics. Based on the known effects of their constituent fatty acids, this compound is hypothesized to possess anti-inflammatory properties, while myristyl palmitate may be more inert or even pro-inflammatory under certain conditions. The provided experimental protocols offer a framework for researchers to directly investigate and quantify these differences, enabling a more informed development of novel therapeutic and cosmetic formulations. Further research directly comparing these two wax esters is warranted to fully elucidate their distinct roles and potential applications.
References
- 1. larodan.com [larodan.com]
- 2. Myristyl palmitate | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MYRISTYL PALMITATE CAS#: 4536-26-9 [m.chemicalbook.com]
- 4. MYRISTYL PALMITATE | 4536-26-9 [chemicalbook.com]
- 5. 4536-26-9 CAS MSDS (MYRISTYL PALMITATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Myristyl palmitate | 4536-26-9 | Benchchem [benchchem.com]
- 7. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. 4 Methods to study dermal penetration – Pesticides Research No. 124 2009 – Dermal absorption of pesticides - evaluation of variability and prevention [www2.mst.dk]
- 13. In vitro Skin Penetration Studies [bio-protocol.org]
An In-depth Technical Guide to the Core Differences Between Myristyl Palmitoleate and Myristyl Palmitate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl palmitoleate and myristyl palmitate are both wax esters, compounds formed from a fatty acid and a fatty alcohol. While structurally similar, the presence of a single double bond in the palmitoleate moiety of this compound introduces significant differences in its physicochemical properties and biological activities compared to the fully saturated myristyl palmitate. This technical guide provides a comprehensive comparison of these two molecules, focusing on their chemical properties, synthesis, and potential biological implications, with a particular emphasis on their relevance to dermatological and pharmaceutical research.
Physicochemical Properties
The fundamental difference between this compound and myristyl palmitate lies in the saturation of the C16 fatty acid chain. Myristyl palmitate is the ester of myristyl alcohol (a saturated C14 alcohol) and palmitic acid (a saturated C16 fatty acid). This compound, conversely, is the ester of myristyl alcohol and palmitoleic acid (a monounsaturated C16 fatty acid with a cis double bond at the 9th position). This seemingly minor structural variance has a profound impact on their physical properties, as summarized in the table below. The presence of the double bond in this compound introduces a "kink" in the fatty acid chain, preventing the molecules from packing as tightly as the straight-chained myristyl palmitate. This results in a lower melting point and a more fluid nature at room temperature for this compound.
Table 1: Comparison of Physicochemical Properties
| Property | This compound | Myristyl Palmitate |
| Chemical Formula | C30H58O2[1] | C30H60O2[2] |
| Molecular Weight | 450.78 g/mol [1] | 452.8 g/mol [2] |
| Synonyms | Tetradecyl (9Z)-9-hexadecenoate[1] | Tetradecyl hexadecanoate, Tetradecyl palmitate[2] |
| Melting Point | Lower (liquid at room temperature) | 49-51°C[3][4][5] |
| Physical State at RT | Liquid | Waxy Solid[3] |
| Solubility | Soluble in nonpolar organic solvents | Soluble in chloroform and hexane (slightly)[3][5] |
Synthesis and Purification
The synthesis of both myristyl palmitate and this compound is typically achieved through esterification of myristyl alcohol with the corresponding fatty acid.
Synthesis of Myristyl Palmitate
Myristyl palmitate is synthesized by the esterification of myristyl alcohol and palmitic acid.[6]
Synthesis of this compound
The synthesis of this compound follows a similar esterification process, substituting palmitic acid with palmitoleic acid.
Experimental Protocol: Acid-Catalyzed Esterification of Myristyl Palmitate
This protocol describes a common laboratory-scale synthesis of myristyl palmitate. A similar procedure can be adapted for this compound by replacing palmitic acid with palmitoleic acid.
Materials:
-
Myristyl alcohol
-
Palmitic acid
-
Sulfuric acid (concentrated)
-
Hexane
-
Sodium bicarbonate solution (5% w/v)
-
Anhydrous sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Beakers and other standard laboratory glassware
Procedure:
-
In a round-bottom flask, combine myristyl alcohol and palmitic acid in a 1:1.5 molar ratio.[6]
-
Add a catalytic amount of concentrated sulfuric acid (e.g., 1-2% of the total reactant weight).
-
Equip the flask with a reflux condenser and heat the mixture to 80°C with continuous stirring for 6 hours.[6]
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Dissolve the crude product in hexane and transfer it to a separatory funnel.
-
Wash the organic layer sequentially with a 5% sodium bicarbonate solution to neutralize the residual acid, followed by distilled water until the aqueous layer is neutral.[6]
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter to remove the drying agent and concentrate the filtrate using a rotary evaporator to obtain the crude myristyl palmitate.
-
For further purification, recrystallize the crude product from hexane.[6]
-
Assess the purity of the final product by determining its melting point (expected range: 45–50°C) and by thin-layer chromatography (TLC) using a hexane:ethyl acetate (9:1) mobile phase.[6]
Analytical Methodologies
The analysis of wax esters like myristyl palmitate and this compound is crucial for purity assessment and quantification. Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are the primary techniques employed.
Experimental Protocol: GC-MS Analysis of Wax Esters
This protocol is a general method for the analysis of intact wax esters and can be applied to both myristyl palmitate and this compound.
Instrumentation:
-
Gas Chromatograph (GC) with a high-temperature capillary column (e.g., DB-1HT, 15 m x 0.25 mm, 0.10 µm film thickness)[7]
-
Mass Spectrometer (MS) with an electron ionization (EI) source[8]
Procedure:
-
Sample Preparation: Dissolve the wax ester sample in hexane or toluene to a final concentration of 0.1–1.0 mg/mL.[7]
-
GC Conditions:
-
MS Conditions:
-
Data Analysis: Identify the wax esters based on their retention times and mass spectra. Quantify using a calibration curve generated from standards.
Experimental Protocol: HPLC Analysis of Wax Esters
This protocol provides a general method for the analysis of wax esters using HPLC with an Evaporative Light Scattering Detector (ELSD).
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC)
-
Reversed-phase column (e.g., C30, 250 x 4.6 mm, 5 µm)[9]
-
Evaporative Light Scattering Detector (ELSD)[9]
Procedure:
-
Sample Preparation: Dissolve the wax ester sample in a suitable organic solvent (e.g., chloroform/methanol mixture).
-
HPLC Conditions:
-
Mobile Phase: A gradient of methanol and chloroform.[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 40°C
-
-
ELSD Conditions: Set the nebulizer and evaporator temperatures according to the manufacturer's recommendations for the solvents used.
-
Data Analysis: Identify and quantify the wax esters based on their retention times and peak areas, using a calibration curve from standards.
Comparative Biological Activities
Direct comparative studies on the biological activities of this compound versus myristyl palmitate are scarce. However, the well-documented differences between their constituent fatty acids, palmitoleic acid and palmitic acid, provide a strong basis for inferring their likely divergent biological effects.
Table 2: Comparison of Biological Activities of Constituent Fatty Acids
| Biological Activity | Palmitoleic Acid (in this compound) | Palmitic Acid (in Myristyl Palmitate) |
| Inflammatory Response | Generally considered anti-inflammatory. | Can induce a pro-inflammatory response. |
| Insulin Signaling | May improve insulin sensitivity. | Can induce insulin resistance. |
| Gene Expression | Modulates expression of genes involved in lipid metabolism and inflammation. | Alters expression of genes related to ER stress and apoptosis. |
| Skin Barrier Function | May enhance skin hydration and fluidity. | Contributes to the structural integrity of the skin barrier. |
Inferred Differences in Biological Signaling
The opposing effects of palmitoleic acid and palmitic acid on cellular signaling pathways, particularly those related to inflammation and metabolism, suggest that this compound and myristyl palmitate will also exhibit distinct biological activities.
Experimental Protocol: In Vitro Anti-Inflammatory Assay
This protocol can be used to compare the anti-inflammatory potential of this compound and myristyl palmitate in a cell-based assay.
Cell Line: RAW 264.7 murine macrophages or human peripheral blood mononuclear cells (PBMCs).[10]
Materials:
-
Cell culture medium (e.g., DMEM)
-
Fetal bovine serum (FBS)
-
Lipopolysaccharide (LPS)[10]
-
Test compounds (this compound and Myristyl Palmitate) dissolved in a suitable vehicle (e.g., DMSO)
-
Griess Reagent for nitric oxide (NO) determination[10]
-
ELISA kits for pro-inflammatory cytokines (e.g., TNF-α, IL-6)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density and allow them to adhere overnight.[10]
-
Pre-treat the cells with various concentrations of this compound or myristyl palmitate for 1-2 hours. Include a vehicle control.[10]
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce an inflammatory response. Include a negative control group without LPS stimulation.[10]
-
After incubation, collect the cell culture supernatant.
-
Nitric Oxide (NO) Measurement: Use the Griess reagent to measure the concentration of nitrite, a stable product of NO, in the supernatant according to the manufacturer's instructions.[10]
-
Cytokine Measurement: Quantify the levels of TNF-α and IL-6 in the supernatant using specific ELISA kits according to the manufacturer's protocols.
-
Data Analysis: Compare the levels of NO and cytokines in the treated groups to the LPS-stimulated control group to determine the anti-inflammatory effects of the test compounds.
Experimental Protocol: In Vitro Skin Penetration Study
The Franz diffusion cell system is a standard method to assess the skin penetration of topical compounds.[11][12]
Materials:
-
Excised human or animal skin[12]
-
Receptor solution (e.g., phosphate-buffered saline with a solubility enhancer if needed)
-
Test formulations containing this compound or Myristyl Palmitate
-
Analytical method for quantification (e.g., HPLC, GC-MS)
Procedure:
-
Mount the excised skin membrane between the donor and receptor compartments of the Franz diffusion cell, with the stratum corneum facing the donor compartment.[13]
-
Fill the receptor compartment with the receptor solution and maintain the temperature at 32°C to mimic skin surface temperature.[12]
-
Apply a known amount of the test formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, collect samples from the receptor solution.
-
Analyze the collected samples to quantify the amount of the test compound that has permeated through the skin.
-
Data Analysis: Plot the cumulative amount of permeated compound per unit area against time to determine the flux and permeability coefficient.
Conclusion
The presence of a single double bond in this compound results in significant differences in its physicochemical properties and, by extension, its likely biological activities when compared to the saturated myristyl palmitate. This compound's lower melting point and increased fluidity suggest it may have better skin penetration and different formulation characteristics. Based on the known effects of their constituent fatty acids, this compound is hypothesized to possess anti-inflammatory properties, while myristyl palmitate may be more inert or even pro-inflammatory under certain conditions. The provided experimental protocols offer a framework for researchers to directly investigate and quantify these differences, enabling a more informed development of novel therapeutic and cosmetic formulations. Further research directly comparing these two wax esters is warranted to fully elucidate their distinct roles and potential applications.
References
- 1. larodan.com [larodan.com]
- 2. Myristyl palmitate | C30H60O2 | CID 78294 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. MYRISTYL PALMITATE CAS#: 4536-26-9 [m.chemicalbook.com]
- 4. MYRISTYL PALMITATE | 4536-26-9 [chemicalbook.com]
- 5. 4536-26-9 CAS MSDS (MYRISTYL PALMITATE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 6. Myristyl palmitate | 4536-26-9 | Benchchem [benchchem.com]
- 7. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. tandfonline.com [tandfonline.com]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
- 12. 4 Methods to study dermal penetration – Pesticides Research No. 124 2009 – Dermal absorption of pesticides - evaluation of variability and prevention [www2.mst.dk]
- 13. In vitro Skin Penetration Studies [bio-protocol.org]
The Role of Myristyl Palmitoleate in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myristyl palmitoleate (B1233929), a wax ester composed of myristyl alcohol and palmitoleic acid, is emerging as a molecule of interest in the study of lipid metabolism. While direct research on the ester is limited, the biological activity is largely attributed to its constituent fatty acid, palmitoleate (cis-9-hexadecenoic acid), following in vivo hydrolysis. Palmitoleic acid, acting as a lipokine, has demonstrated significant effects on systemic lipid homeostasis, including improvements in insulin (B600854) sensitivity, reduction of hepatic steatosis, and modulation of key signaling pathways that govern lipogenesis and fatty acid oxidation. This technical guide provides an in-depth analysis of the current understanding of myristyl palmitoleate's role in lipid metabolism, focusing on the downstream effects of its active component, palmitoleic acid. It includes a synthesis of quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the core signaling pathways.
Introduction: this compound and its Bioactive Component
This compound is a wax ester. In biological systems, wax esters are known to be hydrolyzed by lipases and carboxylesterases into their constituent fatty acids and fatty alcohols.[1] While the assimilation efficiency of wax esters in mammals is noted to be less than 50%, the released fatty acid, palmitoleic acid, enters metabolic pathways and exerts a range of biological effects.[2][3][4] Therefore, this guide will focus on the well-documented metabolic roles of palmitoleic acid as the primary driver of this compound's activity.
Palmitoleic acid (16:1n7) is a monounsaturated fatty acid that is both endogenously synthesized from palmitic acid by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) and obtained from dietary sources. It is recognized as a lipokine, a lipid hormone secreted by adipose tissue that communicates with and influences the metabolic functions of distant organs, particularly the liver and skeletal muscle.
Quantitative Data on the Metabolic Effects of Palmitoleic Acid
The administration of palmitoleic acid has been shown to elicit significant changes in various metabolic parameters in both preclinical animal models of metabolic disease and in human subjects with dyslipidemia. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of Palmitoleic Acid in KK-Ay Mice (Genetic Type 2 Diabetes Model)
| Parameter | Control (Vehicle) | Palmitic Acid (300 mg/kg) | Palmitoleic Acid (300 mg/kg) | Percent Change (vs. Control) | Reference |
| Body & Organ Weights | |||||
| Final Body Weight (g) | 48.5 ± 1.1 | 47.9 ± 1.0 | 45.5 ± 0.8 | ↓ 6.2% | [5][6] |
| Liver Weight (g) | 3.1 ± 0.1 | 3.0 ± 0.1 | 2.6 ± 0.1 | ↓ 16.1% | [5][6] |
| Plasma Lipids | |||||
| Triglycerides (mg/dL) | 250 ± 20 | 245 ± 18 | 190 ± 15 | ↓ 24.0% | [5][6] |
| Hepatic Lipids | |||||
| Triglyceride Content (mg/g liver) | 85 ± 7 | 82 ± 6 | 60 ± 5 | ↓ 29.4% | [6][7] |
| Gene Expression (Liver, Relative) | |||||
| SREBP-1c mRNA | 1.00 ± 0.10 | 0.95 ± 0.09 | 0.60 ± 0.07 | ↓ 40.0% | [7] |
| FAS mRNA | 1.00 ± 0.12 | 0.98 ± 0.11 | 0.65 ± 0.08 | ↓ 35.0% | [7] |
| SCD-1 mRNA | 1.00 ± 0.09 | 0.96 ± 0.08 | 0.55 ± 0.06 | ↓ 45.0% | [7] |
| Data are presented as mean ± SE. *p < 0.05 compared to the control group. |
Table 2: Effects of Palmitoleic Acid in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Control (LFD) | HFD | HFD + Palmitoleic Acid (300 mg/kg) | Percent Change (HFD+POA vs HFD) | Reference |
| Body & Organ Weights | |||||
| Body Weight Gain (g) | 2.0 ± 0.5 | 12.5 ± 1.0 | 9.5 ± 0.8 | ↓ 24.0% | [8][9] |
| Plasma Lipids & Glucose | |||||
| Fasting Glucose (mg/dL) | 100 ± 8 | 150 ± 12 | 120 ± 10 | ↓ 20.0% | [10] |
| Hepatic Lipids | |||||
| Liver Triglycerides (mg/g) | 50 ± 5 | 150 ± 15 | 80 ± 10 | ↓ 46.7% | [8][9] |
| Adipose Tissue Metabolism | |||||
| Fatty Acid Oxidation (nmol/10^6 cells) | 1.0 ± 0.1 | 0.8 ± 0.1 | 1.36 ± 0.15 | ↑ 70.0% | [8][11] |
| Lipogenesis (nmol/10^6 cells) | 2.0 ± 0.2 | 1.5 ± 0.2 | 2.7 ± 0.3 | ↑ 80.0% | [8][11] |
| Data are presented as mean ± SEM. *p < 0.05 compared to the HFD group. |
Table 3: Effects of Purified Palmitoleic Acid Supplementation in Humans with Dyslipidemia
| Parameter | Placebo | Palmitoleic Acid (220.5 mg/day) | Mean Change from Baseline | Percent Change | Reference |
| Triglycerides (mg/dL) | +5.0 | -25.2 | -30.2 | ↓ 15% | [12] |
| LDL Cholesterol (mg/dL) | +2.0 | -6.9 | -8.9 | ↓ 8% | [12] |
| HDL Cholesterol (mg/dL) | -0.5 | +1.9 | +2.4 | ↑ 5% | [12] |
| hs-CRP (mg/L) | +0.1 | -1.8 | -1.9 | ↓ 44% | [12] |
| *Data represents the mean change from baseline after 30 days of supplementation. All changes in the palmitoleic acid group were statistically significant compared to the placebo group. |
Core Signaling Pathways Modulated by Palmitoleic Acid
Palmitoleic acid exerts its effects on lipid metabolism by modulating a network of interconnected signaling pathways. A central mechanism involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and AMP-activated protein kinase (AMPK), which in turn regulate the expression and activity of key transcription factors and enzymes involved in lipid synthesis and oxidation.
PPARα and AMPK Activation
Palmitoleic acid acts as a ligand for PPARα, a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in fatty acid catabolism. Activation of PPARα leads to an increase in the expression of genes responsible for fatty acid uptake and β-oxidation.
Concurrently, palmitoleic acid can lead to the activation of AMPK, a cellular energy sensor. Activated AMPK phosphorylates and inactivates enzymes involved in anabolic pathways, such as acetyl-CoA carboxylase (ACC), while activating catabolic pathways like fatty acid oxidation to restore cellular energy balance.
Downregulation of Lipogenesis via SREBP-1c
A key consequence of PPARα and AMPK activation by palmitoleic acid is the suppression of hepatic de novo lipogenesis. This is primarily achieved through the inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes, including Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase-1 (SCD-1). By downregulating SREBP-1c, palmitoleic acid effectively reduces the synthesis of new fatty acids and triglycerides in the liver, contributing to the amelioration of hepatic steatosis.
Experimental Protocols
The following section outlines the detailed methodologies for key experiments cited in the studies of palmitoleic acid's effects on lipid metabolism.
Animal Models and Oral Administration of Palmitoleic Acid
-
Animal Models:
-
KK-Ay Mice: A model for obese type 2 diabetes with hyperinsulinemia and hyperglycemia.
-
C57BL/6J Mice on a High-Fat Diet (HFD): A diet-induced obesity model that develops insulin resistance and hepatic steatosis. Diets typically contain 45-60% of calories from fat.
-
-
Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Oral Gavage Protocol:
-
Palmitoleic acid is prepared for oral administration, often emulsified in a vehicle such as 0.5% carboxymethylcellulose or water.
-
Mice are fasted for a short period (e.g., 4-6 hours) before gavage to ensure gastric emptying.
-
A specific dose (e.g., 300 mg/kg body weight) is administered daily using a sterile, flexible gavage needle.
-
Control groups receive the vehicle alone.
-
The treatment period typically lasts for 4 to 12 weeks.
-
Body weight and food intake are monitored regularly throughout the study.
-
Measurement of Hepatic and Plasma Lipids
-
Sample Collection: At the end of the experimental period, mice are euthanized, and blood and liver tissues are collected. Blood is centrifuged to obtain plasma.
-
Lipid Extraction from Liver:
-
A known weight of liver tissue is homogenized.
-
Total lipids are extracted using the Folch method (chloroform:methanol, 2:1 v/v).
-
The lipid extract is dried under nitrogen and then redissolved in a suitable solvent.
-
-
Triglyceride and Cholesterol Measurement:
-
Triglyceride and total cholesterol concentrations in plasma and liver extracts are determined using commercially available enzymatic colorimetric assay kits.
-
Gene Expression Analysis by Real-Time PCR (RT-PCR)
-
RNA Extraction: Total RNA is isolated from liver tissue using a reagent like TRIzol, according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers.
-
Real-Time PCR:
-
Quantitative PCR is performed using a real-time PCR system with a fluorescent dye like SYBR Green.
-
Specific primers for target genes (e.g., SREBP-1c, FAS, SCD-1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization are used.
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method.
-
References
- 1. Wax ester - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Comparative aspects of lipid digestion and absorption: physiological correlates of wax ester digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitoleic Acid (N-7) Attenuates the Immunometabolic Disturbances Caused by a High-Fat Diet Independently of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
The Role of Myristyl Palmitoleate in Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Myristyl palmitoleate, a wax ester composed of myristyl alcohol and palmitoleic acid, is emerging as a molecule of interest in the study of lipid metabolism. While direct research on the ester is limited, the biological activity is largely attributed to its constituent fatty acid, palmitoleate (cis-9-hexadecenoic acid), following in vivo hydrolysis. Palmitoleic acid, acting as a lipokine, has demonstrated significant effects on systemic lipid homeostasis, including improvements in insulin sensitivity, reduction of hepatic steatosis, and modulation of key signaling pathways that govern lipogenesis and fatty acid oxidation. This technical guide provides an in-depth analysis of the current understanding of this compound's role in lipid metabolism, focusing on the downstream effects of its active component, palmitoleic acid. It includes a synthesis of quantitative data from preclinical and clinical studies, detailed experimental methodologies, and visual representations of the core signaling pathways.
Introduction: this compound and its Bioactive Component
This compound is a wax ester. In biological systems, wax esters are known to be hydrolyzed by lipases and carboxylesterases into their constituent fatty acids and fatty alcohols.[1] While the assimilation efficiency of wax esters in mammals is noted to be less than 50%, the released fatty acid, palmitoleic acid, enters metabolic pathways and exerts a range of biological effects.[2][3][4] Therefore, this guide will focus on the well-documented metabolic roles of palmitoleic acid as the primary driver of this compound's activity.
Palmitoleic acid (16:1n7) is a monounsaturated fatty acid that is both endogenously synthesized from palmitic acid by the enzyme Stearoyl-CoA Desaturase-1 (SCD1) and obtained from dietary sources. It is recognized as a lipokine, a lipid hormone secreted by adipose tissue that communicates with and influences the metabolic functions of distant organs, particularly the liver and skeletal muscle.
Quantitative Data on the Metabolic Effects of Palmitoleic Acid
The administration of palmitoleic acid has been shown to elicit significant changes in various metabolic parameters in both preclinical animal models of metabolic disease and in human subjects with dyslipidemia. The following tables summarize the key quantitative findings from these studies.
Table 1: Effects of Palmitoleic Acid in KK-Ay Mice (Genetic Type 2 Diabetes Model)
| Parameter | Control (Vehicle) | Palmitic Acid (300 mg/kg) | Palmitoleic Acid (300 mg/kg) | Percent Change (vs. Control) | Reference |
| Body & Organ Weights | |||||
| Final Body Weight (g) | 48.5 ± 1.1 | 47.9 ± 1.0 | 45.5 ± 0.8 | ↓ 6.2% | [5][6] |
| Liver Weight (g) | 3.1 ± 0.1 | 3.0 ± 0.1 | 2.6 ± 0.1 | ↓ 16.1% | [5][6] |
| Plasma Lipids | |||||
| Triglycerides (mg/dL) | 250 ± 20 | 245 ± 18 | 190 ± 15 | ↓ 24.0% | [5][6] |
| Hepatic Lipids | |||||
| Triglyceride Content (mg/g liver) | 85 ± 7 | 82 ± 6 | 60 ± 5 | ↓ 29.4% | [6][7] |
| Gene Expression (Liver, Relative) | |||||
| SREBP-1c mRNA | 1.00 ± 0.10 | 0.95 ± 0.09 | 0.60 ± 0.07 | ↓ 40.0% | [7] |
| FAS mRNA | 1.00 ± 0.12 | 0.98 ± 0.11 | 0.65 ± 0.08 | ↓ 35.0% | [7] |
| SCD-1 mRNA | 1.00 ± 0.09 | 0.96 ± 0.08 | 0.55 ± 0.06 | ↓ 45.0% | [7] |
| Data are presented as mean ± SE. *p < 0.05 compared to the control group. |
Table 2: Effects of Palmitoleic Acid in High-Fat Diet (HFD)-Induced Obese Mice
| Parameter | Control (LFD) | HFD | HFD + Palmitoleic Acid (300 mg/kg) | Percent Change (HFD+POA vs HFD) | Reference |
| Body & Organ Weights | |||||
| Body Weight Gain (g) | 2.0 ± 0.5 | 12.5 ± 1.0 | 9.5 ± 0.8 | ↓ 24.0% | [8][9] |
| Plasma Lipids & Glucose | |||||
| Fasting Glucose (mg/dL) | 100 ± 8 | 150 ± 12 | 120 ± 10 | ↓ 20.0% | [10] |
| Hepatic Lipids | |||||
| Liver Triglycerides (mg/g) | 50 ± 5 | 150 ± 15 | 80 ± 10 | ↓ 46.7% | [8][9] |
| Adipose Tissue Metabolism | |||||
| Fatty Acid Oxidation (nmol/10^6 cells) | 1.0 ± 0.1 | 0.8 ± 0.1 | 1.36 ± 0.15 | ↑ 70.0% | [8][11] |
| Lipogenesis (nmol/10^6 cells) | 2.0 ± 0.2 | 1.5 ± 0.2 | 2.7 ± 0.3 | ↑ 80.0% | [8][11] |
| Data are presented as mean ± SEM. *p < 0.05 compared to the HFD group. |
Table 3: Effects of Purified Palmitoleic Acid Supplementation in Humans with Dyslipidemia
| Parameter | Placebo | Palmitoleic Acid (220.5 mg/day) | Mean Change from Baseline | Percent Change | Reference |
| Triglycerides (mg/dL) | +5.0 | -25.2 | -30.2 | ↓ 15% | [12] |
| LDL Cholesterol (mg/dL) | +2.0 | -6.9 | -8.9 | ↓ 8% | [12] |
| HDL Cholesterol (mg/dL) | -0.5 | +1.9 | +2.4 | ↑ 5% | [12] |
| hs-CRP (mg/L) | +0.1 | -1.8 | -1.9 | ↓ 44% | [12] |
| *Data represents the mean change from baseline after 30 days of supplementation. All changes in the palmitoleic acid group were statistically significant compared to the placebo group. |
Core Signaling Pathways Modulated by Palmitoleic Acid
Palmitoleic acid exerts its effects on lipid metabolism by modulating a network of interconnected signaling pathways. A central mechanism involves the activation of Peroxisome Proliferator-Activated Receptor Alpha (PPARα) and AMP-activated protein kinase (AMPK), which in turn regulate the expression and activity of key transcription factors and enzymes involved in lipid synthesis and oxidation.
PPARα and AMPK Activation
Palmitoleic acid acts as a ligand for PPARα, a nuclear receptor that plays a critical role in the transcriptional regulation of genes involved in fatty acid catabolism. Activation of PPARα leads to an increase in the expression of genes responsible for fatty acid uptake and β-oxidation.
Concurrently, palmitoleic acid can lead to the activation of AMPK, a cellular energy sensor. Activated AMPK phosphorylates and inactivates enzymes involved in anabolic pathways, such as acetyl-CoA carboxylase (ACC), while activating catabolic pathways like fatty acid oxidation to restore cellular energy balance.
Downregulation of Lipogenesis via SREBP-1c
A key consequence of PPARα and AMPK activation by palmitoleic acid is the suppression of hepatic de novo lipogenesis. This is primarily achieved through the inhibition of Sterol Regulatory Element-Binding Protein-1c (SREBP-1c), a master transcriptional regulator of lipogenic genes, including Fatty Acid Synthase (FAS) and Stearoyl-CoA Desaturase-1 (SCD-1). By downregulating SREBP-1c, palmitoleic acid effectively reduces the synthesis of new fatty acids and triglycerides in the liver, contributing to the amelioration of hepatic steatosis.
Experimental Protocols
The following section outlines the detailed methodologies for key experiments cited in the studies of palmitoleic acid's effects on lipid metabolism.
Animal Models and Oral Administration of Palmitoleic Acid
-
Animal Models:
-
KK-Ay Mice: A model for obese type 2 diabetes with hyperinsulinemia and hyperglycemia.
-
C57BL/6J Mice on a High-Fat Diet (HFD): A diet-induced obesity model that develops insulin resistance and hepatic steatosis. Diets typically contain 45-60% of calories from fat.
-
-
Acclimatization: Animals are housed in a controlled environment (22 ± 2°C, 55 ± 10% humidity, 12-hour light/dark cycle) with ad libitum access to food and water for at least one week before the experiment.
-
Oral Gavage Protocol:
-
Palmitoleic acid is prepared for oral administration, often emulsified in a vehicle such as 0.5% carboxymethylcellulose or water.
-
Mice are fasted for a short period (e.g., 4-6 hours) before gavage to ensure gastric emptying.
-
A specific dose (e.g., 300 mg/kg body weight) is administered daily using a sterile, flexible gavage needle.
-
Control groups receive the vehicle alone.
-
The treatment period typically lasts for 4 to 12 weeks.
-
Body weight and food intake are monitored regularly throughout the study.
-
Measurement of Hepatic and Plasma Lipids
-
Sample Collection: At the end of the experimental period, mice are euthanized, and blood and liver tissues are collected. Blood is centrifuged to obtain plasma.
-
Lipid Extraction from Liver:
-
A known weight of liver tissue is homogenized.
-
Total lipids are extracted using the Folch method (chloroform:methanol, 2:1 v/v).
-
The lipid extract is dried under nitrogen and then redissolved in a suitable solvent.
-
-
Triglyceride and Cholesterol Measurement:
-
Triglyceride and total cholesterol concentrations in plasma and liver extracts are determined using commercially available enzymatic colorimetric assay kits.
-
Gene Expression Analysis by Real-Time PCR (RT-PCR)
-
RNA Extraction: Total RNA is isolated from liver tissue using a reagent like TRIzol, according to the manufacturer's protocol.
-
RNA Quantification and Quality Control: The concentration and purity of the extracted RNA are determined using a spectrophotometer. RNA integrity is assessed by gel electrophoresis.
-
cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit with reverse transcriptase and random primers.
-
Real-Time PCR:
-
Quantitative PCR is performed using a real-time PCR system with a fluorescent dye like SYBR Green.
-
Specific primers for target genes (e.g., SREBP-1c, FAS, SCD-1) and a housekeeping gene (e.g., GAPDH, β-actin) for normalization are used.
-
The relative expression of the target genes is calculated using the 2-ΔΔCt method.
-
References
- 1. Wax ester - Wikipedia [en.wikipedia.org]
- 2. journals.physiology.org [journals.physiology.org]
- 3. Comparative aspects of lipid digestion and absorption: physiological correlates of wax ester digestion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chronic administration of palmitoleic acid reduces insulin resistance and hepatic lipid accumulation in KK-Ay Mice with genetic type 2 diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitoleic Acid (N-7) Attenuates the Immunometabolic Disturbances Caused by a High-Fat Diet Independently of PPARα - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Frontiers | Palmitoleic Acid Decreases Non-alcoholic Hepatic Steatosis and Increases Lipogenesis and Fatty Acid Oxidation in Adipose Tissue From Obese Mice [frontiersin.org]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Enzymatic Synthesis of Myristyl Palmitoleate Using Lipase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Myristyl palmitoleate (B1233929), a wax ester, holds potential applications in the cosmetic, pharmaceutical, and food industries due to its emollient and lubricant properties. Traditional chemical synthesis methods often require harsh conditions, leading to undesirable byproducts and environmental concerns.[1] Enzymatic synthesis, employing lipases as biocatalysts, offers a greener and more specific alternative, operating under milder conditions and yielding high-purity products.[1][2] This document provides a detailed protocol for the enzymatic synthesis of myristyl palmitoleate using a commercially available immobilized lipase (B570770).
Principle:
The synthesis of this compound is achieved through the direct esterification of myristyl alcohol and palmitoleic acid, catalyzed by a lipase in a solvent-free system or in an organic solvent. The lipase, often immobilized to enhance stability and reusability, facilitates the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of the fatty acid, with the concomitant release of water. The reaction equilibrium can be shifted towards product formation by removing water from the reaction medium.
Data Presentation
Table 1: Typical Reaction Parameters for Enzymatic Synthesis of Wax Esters
| Parameter | Value/Range | Reference |
| Lipase Source | Candida antarctica lipase B (immobilized, e.g., Novozym 435) | [1][3] |
| Substrates | Myristyl Alcohol, Palmitoleic Acid | Inferred |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 1:8 | [4] |
| Enzyme Loading (% w/w of substrates) | 1% - 10% | [3][5] |
| Reaction Temperature | 40°C - 70°C | [1][5][6] |
| Reaction Time | 2 - 24 hours | [1][6][7] |
| Solvent | Solvent-free or Hexane (B92381), Toluene | [5] |
| Water Removal | Molecular sieves or vacuum | [3] |
| Agitation Speed | 150 - 200 rpm | [5] |
Table 2: Analytical Parameters for Product Characterization
| Analytical Method | Parameter | Typical Value | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention Time of this compound | Compound specific | [8][9][10] |
| Purity | >95% | [11] | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Ester C=O stretch | ~1740 cm⁻¹ | Inferred |
| O-C-O stretch | ~1170 cm⁻¹ | Inferred | |
| Thin-Layer Chromatography (TLC) | Rf value | Dependent on solvent system | Inferred |
Experimental Protocols
1. Materials and Reagents:
-
Myristyl Alcohol (≥98%)
-
Palmitoleic Acid (≥98%)
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
n-Hexane (anhydrous, ≥99%)
-
Molecular Sieves (3 Å)
-
Ethanol (95%)
-
Deionized Water
-
Silica (B1680970) Gel for column chromatography
-
Standard for this compound (for GC-MS identification)[12]
2. Equipment:
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., 100 mL round bottom flask)
-
Condenser
-
Vacuum pump (optional)
-
Rotary evaporator
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Fourier-Transform Infrared Spectrometer (FTIR)
-
Thin-Layer Chromatography (TLC) plates and chamber
3. Enzymatic Synthesis of this compound:
-
Reaction Setup: In a 100 mL round bottom flask, add myristyl alcohol and palmitoleic acid in a desired molar ratio (e.g., 1:1).
-
Solvent Addition (Optional): If not a solvent-free system, add an appropriate volume of n-hexane to dissolve the substrates.
-
Enzyme Addition: Add the immobilized lipase (e.g., 5% w/w of total substrates).
-
Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the reaction mixture to remove the water produced during esterification.[3]
-
Reaction Conditions: Place the flask on a magnetic stirrer with heating. Set the temperature to 60°C and stir the mixture at 200 rpm.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at different time intervals (e.g., 2, 4, 6, 8, 12, 24 hours) and analyzing them by TLC or GC.
-
Reaction Termination: Once the reaction reaches completion (as determined by the consumption of reactants), stop the heating and stirring.
4. Product Purification:
-
Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with fresh solvent and reused.[7][13]
-
Solvent Removal: If a solvent was used, remove it using a rotary evaporator.
-
Purification of this compound: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired ester from unreacted substrates and byproducts.[7]
5. Product Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the identity and purity of the synthesized this compound by comparing its mass spectrum and retention time with a known standard.[8][9][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Characterize the functional groups present in the purified product. The appearance of a strong ester carbonyl (C=O) peak around 1740 cm⁻¹ and an O-C-O stretching peak around 1170 cm⁻¹ will confirm the ester formation.
-
Thin-Layer Chromatography (TLC): Use TLC to monitor the reaction and assess the purity of the final product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aps.journals.ekb.eg [aps.journals.ekb.eg]
- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. larodan.com [larodan.com]
- 13. mdpi.com [mdpi.com]
Application Notes & Protocols: Enzymatic Synthesis of Myristyl Palmitoleate Using Lipase
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Myristyl palmitoleate, a wax ester, holds potential applications in the cosmetic, pharmaceutical, and food industries due to its emollient and lubricant properties. Traditional chemical synthesis methods often require harsh conditions, leading to undesirable byproducts and environmental concerns.[1] Enzymatic synthesis, employing lipases as biocatalysts, offers a greener and more specific alternative, operating under milder conditions and yielding high-purity products.[1][2] This document provides a detailed protocol for the enzymatic synthesis of this compound using a commercially available immobilized lipase.
Principle:
The synthesis of this compound is achieved through the direct esterification of myristyl alcohol and palmitoleic acid, catalyzed by a lipase in a solvent-free system or in an organic solvent. The lipase, often immobilized to enhance stability and reusability, facilitates the formation of an ester bond between the hydroxyl group of the alcohol and the carboxyl group of the fatty acid, with the concomitant release of water. The reaction equilibrium can be shifted towards product formation by removing water from the reaction medium.
Data Presentation
Table 1: Typical Reaction Parameters for Enzymatic Synthesis of Wax Esters
| Parameter | Value/Range | Reference |
| Lipase Source | Candida antarctica lipase B (immobilized, e.g., Novozym 435) | [1][3] |
| Substrates | Myristyl Alcohol, Palmitoleic Acid | Inferred |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 1:8 | [4] |
| Enzyme Loading (% w/w of substrates) | 1% - 10% | [3][5] |
| Reaction Temperature | 40°C - 70°C | [1][5][6] |
| Reaction Time | 2 - 24 hours | [1][6][7] |
| Solvent | Solvent-free or Hexane, Toluene | [5] |
| Water Removal | Molecular sieves or vacuum | [3] |
| Agitation Speed | 150 - 200 rpm | [5] |
Table 2: Analytical Parameters for Product Characterization
| Analytical Method | Parameter | Typical Value | Reference |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Retention Time of this compound | Compound specific | [8][9][10] |
| Purity | >95% | [11] | |
| Fourier-Transform Infrared Spectroscopy (FTIR) | Ester C=O stretch | ~1740 cm⁻¹ | Inferred |
| O-C-O stretch | ~1170 cm⁻¹ | Inferred | |
| Thin-Layer Chromatography (TLC) | Rf value | Dependent on solvent system | Inferred |
Experimental Protocols
1. Materials and Reagents:
-
Myristyl Alcohol (≥98%)
-
Palmitoleic Acid (≥98%)
-
Immobilized Lipase (e.g., Novozym 435 from Candida antarctica)
-
n-Hexane (anhydrous, ≥99%)
-
Molecular Sieves (3 Å)
-
Ethanol (95%)
-
Deionized Water
-
Silica Gel for column chromatography
-
Standard for this compound (for GC-MS identification)[12]
2. Equipment:
-
Magnetic stirrer with heating plate
-
Reaction vessel (e.g., 100 mL round bottom flask)
-
Condenser
-
Vacuum pump (optional)
-
Rotary evaporator
-
Gas Chromatograph with Mass Spectrometer (GC-MS)
-
Fourier-Transform Infrared Spectrometer (FTIR)
-
Thin-Layer Chromatography (TLC) plates and chamber
3. Enzymatic Synthesis of this compound:
-
Reaction Setup: In a 100 mL round bottom flask, add myristyl alcohol and palmitoleic acid in a desired molar ratio (e.g., 1:1).
-
Solvent Addition (Optional): If not a solvent-free system, add an appropriate volume of n-hexane to dissolve the substrates.
-
Enzyme Addition: Add the immobilized lipase (e.g., 5% w/w of total substrates).
-
Water Removal: Add activated molecular sieves (approximately 10% w/w of substrates) to the reaction mixture to remove the water produced during esterification.[3]
-
Reaction Conditions: Place the flask on a magnetic stirrer with heating. Set the temperature to 60°C and stir the mixture at 200 rpm.
-
Monitoring the Reaction: Monitor the progress of the reaction by taking small aliquots at different time intervals (e.g., 2, 4, 6, 8, 12, 24 hours) and analyzing them by TLC or GC.
-
Reaction Termination: Once the reaction reaches completion (as determined by the consumption of reactants), stop the heating and stirring.
4. Product Purification:
-
Enzyme Removal: Separate the immobilized enzyme from the reaction mixture by filtration or centrifugation. The enzyme can be washed with fresh solvent and reused.[7][13]
-
Solvent Removal: If a solvent was used, remove it using a rotary evaporator.
-
Purification of this compound: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of hexane and ethyl acetate) to separate the desired ester from unreacted substrates and byproducts.[7]
5. Product Characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Confirm the identity and purity of the synthesized this compound by comparing its mass spectrum and retention time with a known standard.[8][9][10]
-
Fourier-Transform Infrared Spectroscopy (FTIR): Characterize the functional groups present in the purified product. The appearance of a strong ester carbonyl (C=O) peak around 1740 cm⁻¹ and an O-C-O stretching peak around 1170 cm⁻¹ will confirm the ester formation.
-
Thin-Layer Chromatography (TLC): Use TLC to monitor the reaction and assess the purity of the final product.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. scielo.br [scielo.br]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis with Immobilized Lipases and Downstream Processing of Ascorbyl Palmitate | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. aps.journals.ekb.eg [aps.journals.ekb.eg]
- 9. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. larodan.com [larodan.com]
- 13. mdpi.com [mdpi.com]
Application Notes and Protocols for the Purification of Myristyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl palmitoleate (B1233929), a wax ester formed from myristyl alcohol and palmitoleic acid, is a compound of increasing interest in the pharmaceutical and cosmetic industries due to its potential bioactive properties and favorable physicochemical characteristics. As an ester of a monounsaturated fatty acid, it may serve as a bioactive lipid in various formulations. The efficacy and safety of myristyl palmitoleate in any application, particularly in drug development, are directly dependent on its purity. This document provides detailed application notes and protocols for the purification of this compound, addressing common impurities and outlining various techniques to achieve high-purity standards required for research and commercial applications.
Common Impurities in Crude this compound
The synthesis of this compound, typically through the esterification of myristyl alcohol and palmitoleic acid, can result in a crude product containing several impurities. The nature and quantity of these impurities depend on the synthesis route, reaction conditions, and the purity of the starting materials. Common impurities may include:
-
Unreacted Starting Materials: Residual myristyl alcohol and palmitoleic acid are common impurities.
-
Catalyst Residues: If a catalyst is used for esterification (e.g., sulfuric acid), it may remain in the crude product.
-
Byproducts of Side Reactions: Undesirable side reactions can lead to the formation of byproducts.
-
Solvent Residues: Solvents used during synthesis or initial extraction may be present.
-
Other Fatty Acid Esters: If the palmitoleic acid used is not pure, other fatty acid esters may be formed.
Purification Techniques: A Comparative Overview
Several techniques can be employed to purify crude this compound. The choice of method depends on the initial purity of the crude product, the desired final purity, the scale of purification, and the available resources. The following table summarizes the most common purification techniques.
| Technique | Principle | Advantages | Disadvantages | Expected Purity | Expected Yield |
| Fractional Vacuum Distillation | Separation based on differences in boiling points of the components under reduced pressure. | Effective for separating compounds with different volatilities. Scalable for industrial production. | Requires specialized equipment. High temperatures can potentially degrade sensitive compounds. | >95% | High |
| Solvent Crystallization | Separation based on differences in solubility of the desired compound and impurities in a solvent at a specific temperature. | Can be highly selective. Relatively low cost and simple equipment. | Solvent selection is critical and may require optimization. Potential for product loss in the mother liquor. | >98% | Moderate to High |
| Column Chromatography | Separation based on the differential partitioning of components between a stationary phase and a mobile phase. | High-resolution separation, capable of achieving very high purity. Adaptable to various scales. | Can be time-consuming and labor-intensive. Requires significant amounts of solvents. | >99% | Moderate |
Experimental Protocols
Fractional Vacuum Distillation
This method is suitable for large-scale purification and for separating this compound from less volatile impurities.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add a few boiling chips to ensure smooth boiling.
-
Distillation Process:
-
Begin to slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 1-10 mmHg).
-
Gradually heat the distillation flask using the heating mantle.
-
Monitor the temperature at the head of the fractionating column.
-
Collect and discard the initial fraction, which will contain more volatile impurities.
-
Collect the fraction that distills at the boiling point of this compound under the applied vacuum. The exact boiling point will depend on the pressure.
-
Stop the distillation once the temperature begins to rise significantly again, indicating the distillation of less volatile components.
-
-
Product Recovery: Allow the apparatus to cool to room temperature before releasing the vacuum. The collected fraction in the receiving flask is the purified this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Solvent Crystallization
This technique is effective for removing impurities that have different solubility profiles from this compound in a chosen solvent. Methanol (B129727) and acetone (B3395972) are commonly used solvents for the crystallization of fatty acid esters.[1][2] The selection of the solvent is a critical step and may require preliminary screening to find the optimal solvent system.[3]
Protocol:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent in which this compound is soluble at elevated temperatures but poorly soluble at low temperatures, while the impurities remain in solution. Acetone is often a good starting point.
-
Dissolution: In a suitable flask, dissolve the crude this compound in the chosen solvent (e.g., acetone) at a ratio of 1:15 (w/v) by warming the mixture gently (e.g., to 40-50 °C) with stirring until all the solid has dissolved.[1]
-
Crystallization:
-
Slowly cool the solution to room temperature.
-
Further, cool the solution in a controlled manner to a lower temperature (e.g., -20 °C) using a cooling bath or a refrigerator.[1] The rate of cooling can influence crystal size and purity.
-
Allow the solution to stand at the low temperature for a sufficient time (e.g., 12 hours) to allow for complete crystallization.[1]
-
-
Isolation of Crystals:
-
Filter the cold suspension through a pre-cooled Büchner funnel under vacuum to separate the crystallized this compound from the mother liquor.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Analysis: Determine the purity of the dried crystals using GC-MS or HPLC. A purity of over 98% can often be achieved.[4]
Caption: Workflow for the purification of this compound by solvent crystallization.
Column Chromatography
For achieving the highest purity, especially on a laboratory scale, column chromatography is the method of choice. Silica (B1680970) gel is a common stationary phase for the purification of wax esters.
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass chromatography column and allow the silica gel to settle, forming a packed bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common gradient might be from 100% hexane (B92381) to a 9:1 hexane:ethyl acetate (B1210297) mixture.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.
-
Pool the pure fractions.
-
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Analysis: Confirm the purity of the final product using GC-MS or HPLC. A purity of >99% can be expected.[5]
References
- 1. Enrichment of Palmitoleic Acid by a Combination of Two-step Solvent Crystallization and Molecular Distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of methanol crystallization for highly efficient separation of palmitic acid from palm fatty acid mixture using response surface methodology | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 5. larodan.com [larodan.com]
Application Notes and Protocols for the Purification of Myristyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl palmitoleate, a wax ester formed from myristyl alcohol and palmitoleic acid, is a compound of increasing interest in the pharmaceutical and cosmetic industries due to its potential bioactive properties and favorable physicochemical characteristics. As an ester of a monounsaturated fatty acid, it may serve as a bioactive lipid in various formulations. The efficacy and safety of this compound in any application, particularly in drug development, are directly dependent on its purity. This document provides detailed application notes and protocols for the purification of this compound, addressing common impurities and outlining various techniques to achieve high-purity standards required for research and commercial applications.
Common Impurities in Crude this compound
The synthesis of this compound, typically through the esterification of myristyl alcohol and palmitoleic acid, can result in a crude product containing several impurities. The nature and quantity of these impurities depend on the synthesis route, reaction conditions, and the purity of the starting materials. Common impurities may include:
-
Unreacted Starting Materials: Residual myristyl alcohol and palmitoleic acid are common impurities.
-
Catalyst Residues: If a catalyst is used for esterification (e.g., sulfuric acid), it may remain in the crude product.
-
Byproducts of Side Reactions: Undesirable side reactions can lead to the formation of byproducts.
-
Solvent Residues: Solvents used during synthesis or initial extraction may be present.
-
Other Fatty Acid Esters: If the palmitoleic acid used is not pure, other fatty acid esters may be formed.
Purification Techniques: A Comparative Overview
Several techniques can be employed to purify crude this compound. The choice of method depends on the initial purity of the crude product, the desired final purity, the scale of purification, and the available resources. The following table summarizes the most common purification techniques.
| Technique | Principle | Advantages | Disadvantages | Expected Purity | Expected Yield |
| Fractional Vacuum Distillation | Separation based on differences in boiling points of the components under reduced pressure. | Effective for separating compounds with different volatilities. Scalable for industrial production. | Requires specialized equipment. High temperatures can potentially degrade sensitive compounds. | >95% | High |
| Solvent Crystallization | Separation based on differences in solubility of the desired compound and impurities in a solvent at a specific temperature. | Can be highly selective. Relatively low cost and simple equipment. | Solvent selection is critical and may require optimization. Potential for product loss in the mother liquor. | >98% | Moderate to High |
| Column Chromatography | Separation based on the differential partitioning of components between a stationary phase and a mobile phase. | High-resolution separation, capable of achieving very high purity. Adaptable to various scales. | Can be time-consuming and labor-intensive. Requires significant amounts of solvents. | >99% | Moderate |
Experimental Protocols
Fractional Vacuum Distillation
This method is suitable for large-scale purification and for separating this compound from less volatile impurities.
Protocol:
-
Apparatus Setup: Assemble a fractional distillation apparatus equipped with a vacuum pump, a heating mantle, a distillation flask, a fractionating column (e.g., Vigreux or packed column), a condenser, and receiving flasks. Ensure all glass joints are properly sealed with vacuum grease.
-
Sample Preparation: Place the crude this compound into the distillation flask. Add a few boiling chips to ensure smooth boiling.
-
Distillation Process:
-
Begin to slowly evacuate the system using the vacuum pump to the desired pressure (e.g., 1-10 mmHg).
-
Gradually heat the distillation flask using the heating mantle.
-
Monitor the temperature at the head of the fractionating column.
-
Collect and discard the initial fraction, which will contain more volatile impurities.
-
Collect the fraction that distills at the boiling point of this compound under the applied vacuum. The exact boiling point will depend on the pressure.
-
Stop the distillation once the temperature begins to rise significantly again, indicating the distillation of less volatile components.
-
-
Product Recovery: Allow the apparatus to cool to room temperature before releasing the vacuum. The collected fraction in the receiving flask is the purified this compound.
-
Purity Analysis: Analyze the purity of the collected fraction using Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).
Caption: Workflow for the purification of this compound by fractional vacuum distillation.
Solvent Crystallization
This technique is effective for removing impurities that have different solubility profiles from this compound in a chosen solvent. Methanol and acetone are commonly used solvents for the crystallization of fatty acid esters.[1][2] The selection of the solvent is a critical step and may require preliminary screening to find the optimal solvent system.[3]
Protocol:
-
Solvent Selection: Based on preliminary tests, select a suitable solvent in which this compound is soluble at elevated temperatures but poorly soluble at low temperatures, while the impurities remain in solution. Acetone is often a good starting point.
-
Dissolution: In a suitable flask, dissolve the crude this compound in the chosen solvent (e.g., acetone) at a ratio of 1:15 (w/v) by warming the mixture gently (e.g., to 40-50 °C) with stirring until all the solid has dissolved.[1]
-
Crystallization:
-
Slowly cool the solution to room temperature.
-
Further, cool the solution in a controlled manner to a lower temperature (e.g., -20 °C) using a cooling bath or a refrigerator.[1] The rate of cooling can influence crystal size and purity.
-
Allow the solution to stand at the low temperature for a sufficient time (e.g., 12 hours) to allow for complete crystallization.[1]
-
-
Isolation of Crystals:
-
Filter the cold suspension through a pre-cooled Büchner funnel under vacuum to separate the crystallized this compound from the mother liquor.
-
Wash the crystals with a small amount of the cold solvent to remove any adhering mother liquor.
-
-
Drying: Dry the purified crystals under vacuum to remove any residual solvent.
-
Purity Analysis: Determine the purity of the dried crystals using GC-MS or HPLC. A purity of over 98% can often be achieved.[4]
Caption: Workflow for the purification of this compound by solvent crystallization.
Column Chromatography
For achieving the highest purity, especially on a laboratory scale, column chromatography is the method of choice. Silica gel is a common stationary phase for the purification of wax esters.
Protocol:
-
Column Packing:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Pour the slurry into a glass chromatography column and allow the silica gel to settle, forming a packed bed.
-
Drain the excess solvent until the solvent level is just above the top of the silica gel bed.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the initial mobile phase (e.g., hexane).
-
Carefully load the sample onto the top of the silica gel column.
-
-
Elution:
-
Begin eluting the column with a non-polar mobile phase (e.g., 100% hexane).
-
Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A common gradient might be from 100% hexane to a 9:1 hexane:ethyl acetate mixture.
-
Collect fractions of the eluate in separate test tubes.
-
-
Fraction Analysis:
-
Analyze the collected fractions using Thin Layer Chromatography (TLC) to identify the fractions containing the purified this compound.
-
Pool the pure fractions.
-
-
Solvent Removal: Evaporate the solvent from the pooled fractions using a rotary evaporator to obtain the purified this compound.
-
Purity Analysis: Confirm the purity of the final product using GC-MS or HPLC. A purity of >99% can be expected.[5]
References
- 1. Enrichment of Palmitoleic Acid by a Combination of Two-step Solvent Crystallization and Molecular Distillation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Form I Polymorph of Ritonavir - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Optimization of methanol crystallization for highly efficient separation of palmitic acid from palm fatty acid mixture using response surface methodology | Grasas y Aceites [grasasyaceites.revistas.csic.es]
- 5. larodan.com [larodan.com]
Application Note: GC-MS Analysis of Myristyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl palmitoleate (B1233929) (C30H58O2, MW: 450.78) is a wax ester composed of myristyl alcohol and palmitoleic acid.[1] Wax esters are a class of neutral lipids found in various natural sources and are of increasing interest in pharmaceutical and cosmetic formulations due to their unique physicochemical properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like Myristyl palmitoleate. This application note provides a detailed protocol for the analysis of this compound using GC-MS, intended for researchers, scientists, and professionals in drug development.
Data Presentation
Quantitative analysis of this compound can be achieved by creating a calibration curve using a certified reference standard. The following table summarizes typical quantitative data that can be obtained.
| Parameter | Value |
| Retention Time (RT) | ~25 - 35 min (dependent on column and temperature program) |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of a standard |
| Qualifier Ion 1 (m/z) | To be determined from the mass spectrum of a standard |
| Qualifier Ion 2 (m/z) | To be determined from the mass spectrum of a standard |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate GC-MS analysis. The following protocol is a general guideline and may need to be optimized based on the sample matrix.
Materials:
-
This compound standard
-
Hexane (B92381) (or other suitable organic solvent like chloroform (B151607) or toluene), GC grade
-
Vortex mixer
-
Centrifuge
-
2 mL glass autosampler vials with PTFE-lined caps
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Extraction:
-
For liquid samples (e.g., oils, formulations), dissolve a known amount of the sample in hexane to achieve a concentration within the calibration range.
-
For solid or semi-solid samples, perform a lipid extraction using a suitable method such as a modified Folch or Bligh-Dyer extraction. The extracted lipid fraction should then be dissolved in hexane.
-
-
Filtration/Centrifugation: If the sample solution contains particulate matter, centrifuge or filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC system.
-
Derivatization (Optional): For intact wax ester analysis, derivatization is often not necessary with modern high-temperature GC columns. However, if analyzing the constituent fatty acids and fatty alcohols separately, hydrolysis followed by derivatization (e.g., methylation for fatty acids, silylation for fatty alcohols) would be required.
GC-MS Instrumentation and Conditions
The analysis of long-chain wax esters like this compound requires a high-temperature GC-MS system.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7010B Triple Quadrupole GC/MS or equivalent |
| Column | DB-1HT, DB-5HT, or similar high-temperature capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film thickness) |
| Injector Temperature | 350 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp to 380 °C at 15 °C/min, and hold for 10 min. |
| Transfer Line Temp | 350 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Proposed Mass Fragmentation Pathway of this compound
The fragmentation of long-chain wax esters in EI-MS is characterized by cleavages around the ester functional group. The following diagram illustrates the proposed fragmentation pathway for this compound. The molecular ion (M+) is often weak or absent. Key fragments include ions corresponding to the fatty acyl moiety and the fatty alcohol moiety.
References
Application Note: GC-MS Analysis of Myristyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl palmitoleate (C30H58O2, MW: 450.78) is a wax ester composed of myristyl alcohol and palmitoleic acid.[1] Wax esters are a class of neutral lipids found in various natural sources and are of increasing interest in pharmaceutical and cosmetic formulations due to their unique physicochemical properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and widely used analytical technique for the separation, identification, and quantification of volatile and semi-volatile compounds like this compound. This application note provides a detailed protocol for the analysis of this compound using GC-MS, intended for researchers, scientists, and professionals in drug development.
Data Presentation
Quantitative analysis of this compound can be achieved by creating a calibration curve using a certified reference standard. The following table summarizes typical quantitative data that can be obtained.
| Parameter | Value |
| Retention Time (RT) | ~25 - 35 min (dependent on column and temperature program) |
| Quantifier Ion (m/z) | To be determined from the mass spectrum of a standard |
| Qualifier Ion 1 (m/z) | To be determined from the mass spectrum of a standard |
| Qualifier Ion 2 (m/z) | To be determined from the mass spectrum of a standard |
| Linearity (R²) | ≥ 0.995 |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL |
| Limit of Quantification (LOQ) | ~0.5 - 5 µg/mL |
Experimental Protocols
Sample Preparation
Proper sample preparation is crucial for accurate GC-MS analysis. The following protocol is a general guideline and may need to be optimized based on the sample matrix.
Materials:
-
This compound standard
-
Hexane (or other suitable organic solvent like chloroform or toluene), GC grade
-
Vortex mixer
-
Centrifuge
-
2 mL glass autosampler vials with PTFE-lined caps
Procedure:
-
Standard Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in hexane. From the stock solution, prepare a series of calibration standards by serial dilution to cover the desired concentration range (e.g., 1 µg/mL to 100 µg/mL).
-
Sample Extraction:
-
For liquid samples (e.g., oils, formulations), dissolve a known amount of the sample in hexane to achieve a concentration within the calibration range.
-
For solid or semi-solid samples, perform a lipid extraction using a suitable method such as a modified Folch or Bligh-Dyer extraction. The extracted lipid fraction should then be dissolved in hexane.
-
-
Filtration/Centrifugation: If the sample solution contains particulate matter, centrifuge or filter it through a 0.22 µm PTFE syringe filter to prevent contamination of the GC system.
-
Derivatization (Optional): For intact wax ester analysis, derivatization is often not necessary with modern high-temperature GC columns. However, if analyzing the constituent fatty acids and fatty alcohols separately, hydrolysis followed by derivatization (e.g., methylation for fatty acids, silylation for fatty alcohols) would be required.
GC-MS Instrumentation and Conditions
The analysis of long-chain wax esters like this compound requires a high-temperature GC-MS system.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | Agilent 7010B Triple Quadrupole GC/MS or equivalent |
| Column | DB-1HT, DB-5HT, or similar high-temperature capillary column (e.g., 15 m x 0.25 mm, 0.10 µm film thickness) |
| Injector Temperature | 350 °C |
| Injection Mode | Splitless (1 µL injection volume) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Temperature Program | Initial temperature of 150 °C, hold for 1 min, ramp to 380 °C at 15 °C/min, and hold for 10 min. |
| Transfer Line Temp | 350 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Acquisition Mode | Full Scan (m/z 50-600) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. |
Mandatory Visualization
Experimental Workflow
Caption: Experimental workflow for the GC-MS analysis of this compound.
Proposed Mass Fragmentation Pathway of this compound
The fragmentation of long-chain wax esters in EI-MS is characterized by cleavages around the ester functional group. The following diagram illustrates the proposed fragmentation pathway for this compound. The molecular ion (M+) is often weak or absent. Key fragments include ions corresponding to the fatty acyl moiety and the fatty alcohol moiety.
References
HPLC methods for Myristyl palmitoleate quantification
An increasing interest in the biological functions and industrial applications of myristyl palmitoleate (B1233929) has created a demand for reliable and robust analytical methods for its quantification. As a wax ester, myristyl palmitoleate is composed of myristyl alcohol and palmitoleic acid and is found in various natural sources. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with two common detection methods: Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS).
Introduction
This compound (C30H58O2) is a wax ester with potential applications in cosmetics, pharmaceuticals, and as a bioactive food component.[1] Accurate quantification is essential for quality control, formulation development, and research into its physiological effects. High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the separation and quantification of lipids like this compound.
This document outlines two primary HPLC-based methodologies:
-
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): A universal detection method suitable for non-volatile analytes that do not possess a UV-absorbing chromophore.[2]
-
HPLC with Mass Spectrometry (HPLC-MS): A highly sensitive and specific method for the identification and quantification of target molecules.[3][4]
Experimental Protocols
Method 1: HPLC-ELSD for this compound Quantification
This method is adapted from established protocols for the analysis of wax esters.[2][5] It is suitable for routine quantification where high sensitivity is not the primary requirement.
2.1.1. Sample Preparation
A simple dissolution in an appropriate organic solvent is typically sufficient for the analysis of this compound in relatively clean matrices.
Protocol:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as a chloroform/methanol mixture (e.g., 2:1, v/v), to a known final concentration.[2]
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2.1.2. HPLC-ELSD System and Conditions
The following table summarizes the recommended starting conditions for the HPLC-ELSD analysis. Method optimization may be required depending on the specific sample matrix and available instrumentation.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Isopropanol |
| Gradient | 0-20 min: 100% A to 100% B20-25 min: Hold at 100% B25-30 min: Return to 100% A |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 20 µL |
| ELSD Settings | Nebulizer Temperature: 40°CEvaporator Temperature: 60°CGas Flow (Nitrogen): 1.5 L/min |
2.1.3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the samples.
-
Inject the standard solutions into the HPLC-ELSD system to generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.
-
Inject the prepared samples and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Method 2: HPLC-MS for this compound Quantification
This method offers higher sensitivity and specificity, making it ideal for complex matrices or when trace-level quantification is required. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity.
2.2.1. Sample Preparation
The sample preparation protocol is similar to that for HPLC-ELSD.
Protocol:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent, such as an acetonitrile/isopropanol mixture, to a known concentration.
-
Vortex thoroughly.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
2.2.2. HPLC-MS System and Conditions
The following table provides recommended starting conditions for HPLC-MS analysis. Optimization of both chromatographic and mass spectrometric parameters is crucial for achieving the best performance.
| Parameter | Recommended Condition |
| HPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-15 min: 80% B to 100% B15-20 min: Hold at 100% B20-25 min: Return to 80% B |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion (m/z): 451.4 (M+H)+Product Ion: To be determined by infusion of a standard |
| Capillary Volt. | 3.5 kV |
| Source Temp. | 150°C |
2.2.3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound.
-
Inject the standards to construct a calibration curve based on the peak area of the selected MRM transition.
-
Inject the prepared samples.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is an example of how to summarize the quantification results.
Table 1: Quantification of this compound in Samples
| Sample ID | Method | Concentration (µg/mL) | Standard Deviation | % RSD |
| Sample A | HPLC-ELSD | 125.6 | 4.2 | 3.3 |
| Sample B | HPLC-ELSD | 88.2 | 2.9 | 3.3 |
| Sample A | HPLC-MS | 122.1 | 1.5 | 1.2 |
| Sample B | HPLC-MS | 85.9 | 1.1 | 1.3 |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the analytical workflows for this compound quantification.
Caption: Workflow for this compound Quantification by HPLC-ELSD.
Caption: Workflow for this compound Quantification by HPLC-MS.
Conclusion
The HPLC-ELSD and HPLC-MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Proper method development and validation are essential to ensure accurate and precise results.
References
HPLC methods for Myristyl palmitoleate quantification
An increasing interest in the biological functions and industrial applications of myristyl palmitoleate has created a demand for reliable and robust analytical methods for its quantification. As a wax ester, this compound is composed of myristyl alcohol and palmitoleic acid and is found in various natural sources. This application note provides detailed protocols for the quantification of this compound using High-Performance Liquid Chromatography (HPLC) coupled with two common detection methods: Evaporative Light Scattering Detection (ELSD) and Mass Spectrometry (MS).
Introduction
This compound (C30H58O2) is a wax ester with potential applications in cosmetics, pharmaceuticals, and as a bioactive food component.[1] Accurate quantification is essential for quality control, formulation development, and research into its physiological effects. High-Performance Liquid Chromatography (HPLC) offers a versatile platform for the separation and quantification of lipids like this compound.
This document outlines two primary HPLC-based methodologies:
-
HPLC with Evaporative Light Scattering Detection (HPLC-ELSD): A universal detection method suitable for non-volatile analytes that do not possess a UV-absorbing chromophore.[2]
-
HPLC with Mass Spectrometry (HPLC-MS): A highly sensitive and specific method for the identification and quantification of target molecules.[3][4]
Experimental Protocols
Method 1: HPLC-ELSD for this compound Quantification
This method is adapted from established protocols for the analysis of wax esters.[2][5] It is suitable for routine quantification where high sensitivity is not the primary requirement.
2.1.1. Sample Preparation
A simple dissolution in an appropriate organic solvent is typically sufficient for the analysis of this compound in relatively clean matrices.
Protocol:
-
Accurately weigh a known amount of the sample containing this compound.
-
Dissolve the sample in a suitable solvent, such as a chloroform/methanol mixture (e.g., 2:1, v/v), to a known final concentration.[2]
-
Vortex the solution until the sample is completely dissolved.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
2.1.2. HPLC-ELSD System and Conditions
The following table summarizes the recommended starting conditions for the HPLC-ELSD analysis. Method optimization may be required depending on the specific sample matrix and available instrumentation.
| Parameter | Recommended Condition |
| HPLC System | Agilent 1200 Series or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: AcetonitrileB: Isopropanol |
| Gradient | 0-20 min: 100% A to 100% B20-25 min: Hold at 100% B25-30 min: Return to 100% A |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 20 µL |
| ELSD Settings | Nebulizer Temperature: 40°CEvaporator Temperature: 60°CGas Flow (Nitrogen): 1.5 L/min |
2.1.3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for the samples.
-
Inject the standard solutions into the HPLC-ELSD system to generate a calibration curve by plotting the logarithm of the peak area against the logarithm of the concentration.
-
Inject the prepared samples and determine the peak area corresponding to this compound.
-
Calculate the concentration of this compound in the samples using the calibration curve.
Method 2: HPLC-MS for this compound Quantification
This method offers higher sensitivity and specificity, making it ideal for complex matrices or when trace-level quantification is required. The use of tandem mass spectrometry (MS/MS) can further enhance selectivity.
2.2.1. Sample Preparation
The sample preparation protocol is similar to that for HPLC-ELSD.
Protocol:
-
Accurately weigh a known amount of the sample.
-
Dissolve the sample in a suitable solvent, such as an acetonitrile/isopropanol mixture, to a known concentration.
-
Vortex thoroughly.
-
Filter the solution through a 0.22 µm PTFE syringe filter into an HPLC vial.
2.2.2. HPLC-MS System and Conditions
The following table provides recommended starting conditions for HPLC-MS analysis. Optimization of both chromatographic and mass spectrometric parameters is crucial for achieving the best performance.
| Parameter | Recommended Condition |
| HPLC System | Waters ACQUITY UPLC or equivalent |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.7 µm) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-15 min: 80% B to 100% B15-20 min: Hold at 100% B20-25 min: Return to 80% B |
| Flow Rate | 0.3 mL/min |
| Column Temp. | 40°C |
| Injection Vol. | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization | Electrospray Ionization (ESI), Positive Mode |
| Scan Mode | Multiple Reaction Monitoring (MRM) |
| MRM Transition | Precursor Ion (m/z): 451.4 (M+H)+Product Ion: To be determined by infusion of a standard |
| Capillary Volt. | 3.5 kV |
| Source Temp. | 150°C |
2.2.3. Calibration and Quantification
-
Prepare a series of standard solutions of this compound.
-
Inject the standards to construct a calibration curve based on the peak area of the selected MRM transition.
-
Inject the prepared samples.
-
Quantify this compound in the samples by comparing their peak areas to the calibration curve.
Data Presentation
Quantitative data should be presented in a clear and organized manner. Below is an example of how to summarize the quantification results.
Table 1: Quantification of this compound in Samples
| Sample ID | Method | Concentration (µg/mL) | Standard Deviation | % RSD |
| Sample A | HPLC-ELSD | 125.6 | 4.2 | 3.3 |
| Sample B | HPLC-ELSD | 88.2 | 2.9 | 3.3 |
| Sample A | HPLC-MS | 122.1 | 1.5 | 1.2 |
| Sample B | HPLC-MS | 85.9 | 1.1 | 1.3 |
Visualization of Experimental Workflow
The following diagrams illustrate the key steps in the analytical workflows for this compound quantification.
Caption: Workflow for this compound Quantification by HPLC-ELSD.
Caption: Workflow for this compound Quantification by HPLC-MS.
Conclusion
The HPLC-ELSD and HPLC-MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, including sensitivity, selectivity, and the nature of the sample matrix. Proper method development and validation are essential to ensure accurate and precise results.
References
Application Notes and Protocols: Myristyl Palmitoleate as a Substrate for Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristyl palmitoleate (B1233929) is an unsaturated wax ester, a class of neutral lipids composed of a fatty acid esterified to a fatty alcohol. Wax esters are found throughout nature, serving diverse functions from energy storage in marine organisms to water-repellent coatings on plant leaves.[1][2][3] In the context of biomedical research and drug development, the enzymatic hydrolysis of wax esters is of significant interest for understanding lipid metabolism and for the development of enzyme inhibitors. Myristyl palmitoleate, with its C14:0 alcohol (myristyl alcohol) and C16:1 fatty acid (palmitoleic acid) components, serves as a specific substrate for enzymes such as lipases and esterases that exhibit wax ester hydrolase activity.[1][4][5] These application notes provide detailed protocols for utilizing this compound in enzymatic assays to characterize enzyme activity and to screen for potential inhibitors.
Principle of the Assay
The enzymatic assay for this compound hydrolysis is based on the quantification of one of the reaction products: palmitoleic acid or myristyl alcohol. The hydrolysis of this compound by a wax ester hydrolase (e.g., a lipase) yields one molecule of myristyl alcohol and one molecule of palmitoleic acid. The rate of the formation of either product is directly proportional to the enzyme's activity under specific conditions. Detection of the liberated fatty acid can be achieved through various methods, including colorimetric or fluorometric assays following its conversion, or by chromatographic techniques such as HPLC.
Featured Enzymes
Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in water-insoluble lipid substrates.[6] While their primary substrates are triglycerides, many lipases also exhibit activity towards other esters, including wax esters.[1][4][5] Carboxylesterases (E.C. 3.1.1.1) are another class of enzymes capable of hydrolyzing wax esters.[5] The choice of enzyme will depend on the specific research application. Commercially available lipases from various sources (e.g., pancreatic, microbial) can be screened for their activity against this compound.
Quantitative Data Summary
| Parameter | This compound Assay | p-Nitrophenyl Palmitate Assay[7] | Cholesteryl Oleate Assay[8] |
| Enzyme | [User to specify] | Porcine Pancreatic Lipase (B570770) | Pancreatic Esterase |
| Substrate Concentration | [User to determine] | 0.5 mM | 0.1 mM (micellar) |
| pH | [User to optimize] | 8.0 | 8.5 |
| Temperature | [User to optimize] | 37°C | 37°C |
| Buffer | [User to specify] | Tris-HCl | Tris-maleate |
| Emulsifier/Solvent | [User to select] | 5 mM Sodium Deoxycholate | 30 mM Sodium Taurocholate, 10 mM Oleic Acid |
| Km | [User to determine] | - | - |
| Vmax | [User to determine] | - | - |
| IC50 (Inhibitor) | [User to determine] | - | - |
Experimental Protocols
Protocol 1: Colorimetric Assay for Wax Ester Hydrolase Activity using a Coupled Enzyme Reaction
This protocol describes a method to measure the release of palmitoleic acid from this compound. The free fatty acid is then quantified using a commercially available colorimetric assay kit that typically involves a multi-step enzymatic reaction leading to a colored product.
Materials and Reagents:
-
This compound (High Purity)
-
Lipase or Esterase of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
-
Emulsifying agent (e.g., Triton X-100, sodium deoxycholate, or gum arabic)
-
Free Fatty Acid Assay Kit (Colorimetric)
-
Microplate reader
-
96-well microplates
-
Incubator
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol (B145695) or DMSO).
-
Prepare the substrate emulsion by adding the this compound stock solution to the assay buffer containing an emulsifying agent. The mixture should be sonicated or vortexed vigorously to form a stable emulsion. The final concentration of the emulsifier and substrate should be optimized for the specific enzyme being used.
-
-
Enzyme Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
Dilute the enzyme stock to the desired working concentration in the assay buffer just before use.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add a specific volume of the substrate emulsion.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the diluted enzyme solution to each well.
-
For the blank (negative control), add assay buffer without the enzyme.
-
Incubate the reaction mixture at the optimal temperature for a predetermined time (e.g., 30 minutes).
-
-
Termination of Reaction and Detection:
-
Stop the enzymatic reaction according to the instructions of the Free Fatty Acid Assay Kit (this may involve adding a stop solution or heating).
-
Add the reagents from the Free Fatty Acid Assay Kit to each well.
-
Incubate as per the kit's instructions to allow for color development.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Calculation of Enzyme Activity:
-
Create a standard curve using the fatty acid standard provided in the kit.
-
Determine the concentration of the released palmitoleic acid in each sample by comparing its absorbance to the standard curve.
-
Calculate the enzyme activity, typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the release of 1 µmol of fatty acid per minute under the specified assay conditions.
Formula: Activity (U/mL) = (Concentration of released fatty acid (µM) * Total assay volume (mL)) / (Incubation time (min) * Volume of enzyme solution (mL))
-
Protocol 2: HPLC-Based Assay for Wax Ester Hydrolase Activity
This protocol provides a direct method for quantifying the depletion of the substrate (this compound) or the formation of the products (myristyl alcohol and palmitoleic acid) using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
This compound (High Purity)
-
Myristyl Alcohol and Palmitoleic Acid standards
-
Lipase or Esterase of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
-
Emulsifying agent (e.g., Triton X-100)
-
Organic solvent for extraction (e.g., hexane:isopropanol mixture)
-
HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)
-
Reverse-phase HPLC column (e.g., C18)
Procedure:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction in a microcentrifuge tube as described in Protocol 1 (Steps 1-3).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an organic solvent mixture (e.g., 2 volumes of hexane:isopropanol, 3:2 v/v).
-
Vortex vigorously to extract the lipids into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a new tube and evaporate the solvent under a stream of nitrogen.
-
-
Sample Preparation for HPLC:
-
Reconstitute the dried lipid extract in a suitable mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Separate the components using a suitable gradient of mobile phases on a reverse-phase column.
-
Detect the substrate and products using a UV detector (if the compounds have a chromophore) or an ELSD for non-chromophoric lipids.
-
-
Quantification and Calculation:
-
Prepare standard curves for this compound, myristyl alcohol, and palmitoleic acid.
-
Quantify the amount of substrate consumed or product formed by comparing the peak areas from the sample chromatogram to the respective standard curves.
-
Calculate the enzyme activity as described in Protocol 1.
-
Visualizations
Signaling Pathway and Metabolism
Caption: Generalized pathway of wax ester metabolism.
Experimental Workflow
Caption: Workflow for the enzymatic assay of this compound.
Conclusion
This compound is a valuable substrate for the in vitro characterization of lipases and esterases with wax ester hydrolase activity. The protocols provided herein offer robust methods for determining enzyme kinetics, screening for inhibitors, and investigating the role of these enzymes in lipid metabolism. The adaptability of these protocols allows for their implementation in various research and drug discovery settings. Researchers are encouraged to optimize the assay conditions for their specific enzyme and experimental goals to ensure accurate and reproducible results.
References
- 1. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Lipases of germinating jojoba seeds efficiently hydrolyze triacylglycerols and wax esters and display wax ester-synthesizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wax ester-synthesizing activity of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Myristyl Palmitoleate as a Substrate for Enzymatic Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myristyl palmitoleate is an unsaturated wax ester, a class of neutral lipids composed of a fatty acid esterified to a fatty alcohol. Wax esters are found throughout nature, serving diverse functions from energy storage in marine organisms to water-repellent coatings on plant leaves.[1][2][3] In the context of biomedical research and drug development, the enzymatic hydrolysis of wax esters is of significant interest for understanding lipid metabolism and for the development of enzyme inhibitors. This compound, with its C14:0 alcohol (myristyl alcohol) and C16:1 fatty acid (palmitoleic acid) components, serves as a specific substrate for enzymes such as lipases and esterases that exhibit wax ester hydrolase activity.[1][4][5] These application notes provide detailed protocols for utilizing this compound in enzymatic assays to characterize enzyme activity and to screen for potential inhibitors.
Principle of the Assay
The enzymatic assay for this compound hydrolysis is based on the quantification of one of the reaction products: palmitoleic acid or myristyl alcohol. The hydrolysis of this compound by a wax ester hydrolase (e.g., a lipase) yields one molecule of myristyl alcohol and one molecule of palmitoleic acid. The rate of the formation of either product is directly proportional to the enzyme's activity under specific conditions. Detection of the liberated fatty acid can be achieved through various methods, including colorimetric or fluorometric assays following its conversion, or by chromatographic techniques such as HPLC.
Featured Enzymes
Lipases (Triacylglycerol acylhydrolases, E.C. 3.1.1.3) are a versatile class of enzymes that catalyze the hydrolysis of ester bonds in water-insoluble lipid substrates.[6] While their primary substrates are triglycerides, many lipases also exhibit activity towards other esters, including wax esters.[1][4][5] Carboxylesterases (E.C. 3.1.1.1) are another class of enzymes capable of hydrolyzing wax esters.[5] The choice of enzyme will depend on the specific research application. Commercially available lipases from various sources (e.g., pancreatic, microbial) can be screened for their activity against this compound.
Quantitative Data Summary
| Parameter | This compound Assay | p-Nitrophenyl Palmitate Assay[7] | Cholesteryl Oleate Assay[8] |
| Enzyme | [User to specify] | Porcine Pancreatic Lipase | Pancreatic Esterase |
| Substrate Concentration | [User to determine] | 0.5 mM | 0.1 mM (micellar) |
| pH | [User to optimize] | 8.0 | 8.5 |
| Temperature | [User to optimize] | 37°C | 37°C |
| Buffer | [User to specify] | Tris-HCl | Tris-maleate |
| Emulsifier/Solvent | [User to select] | 5 mM Sodium Deoxycholate | 30 mM Sodium Taurocholate, 10 mM Oleic Acid |
| Km | [User to determine] | - | - |
| Vmax | [User to determine] | - | - |
| IC50 (Inhibitor) | [User to determine] | - | - |
Experimental Protocols
Protocol 1: Colorimetric Assay for Wax Ester Hydrolase Activity using a Coupled Enzyme Reaction
This protocol describes a method to measure the release of palmitoleic acid from this compound. The free fatty acid is then quantified using a commercially available colorimetric assay kit that typically involves a multi-step enzymatic reaction leading to a colored product.
Materials and Reagents:
-
This compound (High Purity)
-
Lipase or Esterase of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
-
Emulsifying agent (e.g., Triton X-100, sodium deoxycholate, or gum arabic)
-
Free Fatty Acid Assay Kit (Colorimetric)
-
Microplate reader
-
96-well microplates
-
Incubator
Procedure:
-
Substrate Preparation:
-
Prepare a stock solution of this compound in a suitable organic solvent (e.g., ethanol or DMSO).
-
Prepare the substrate emulsion by adding the this compound stock solution to the assay buffer containing an emulsifying agent. The mixture should be sonicated or vortexed vigorously to form a stable emulsion. The final concentration of the emulsifier and substrate should be optimized for the specific enzyme being used.
-
-
Enzyme Preparation:
-
Prepare a stock solution of the enzyme in a suitable buffer.
-
Dilute the enzyme stock to the desired working concentration in the assay buffer just before use.
-
-
Assay Reaction:
-
To each well of a 96-well plate, add a specific volume of the substrate emulsion.
-
Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding the diluted enzyme solution to each well.
-
For the blank (negative control), add assay buffer without the enzyme.
-
Incubate the reaction mixture at the optimal temperature for a predetermined time (e.g., 30 minutes).
-
-
Termination of Reaction and Detection:
-
Stop the enzymatic reaction according to the instructions of the Free Fatty Acid Assay Kit (this may involve adding a stop solution or heating).
-
Add the reagents from the Free Fatty Acid Assay Kit to each well.
-
Incubate as per the kit's instructions to allow for color development.
-
Measure the absorbance at the specified wavelength using a microplate reader.
-
-
Calculation of Enzyme Activity:
-
Create a standard curve using the fatty acid standard provided in the kit.
-
Determine the concentration of the released palmitoleic acid in each sample by comparing its absorbance to the standard curve.
-
Calculate the enzyme activity, typically expressed in units (U), where 1 U is defined as the amount of enzyme that catalyzes the release of 1 µmol of fatty acid per minute under the specified assay conditions.
Formula: Activity (U/mL) = (Concentration of released fatty acid (µM) * Total assay volume (mL)) / (Incubation time (min) * Volume of enzyme solution (mL))
-
Protocol 2: HPLC-Based Assay for Wax Ester Hydrolase Activity
This protocol provides a direct method for quantifying the depletion of the substrate (this compound) or the formation of the products (myristyl alcohol and palmitoleic acid) using High-Performance Liquid Chromatography (HPLC).
Materials and Reagents:
-
This compound (High Purity)
-
Myristyl Alcohol and Palmitoleic Acid standards
-
Lipase or Esterase of interest
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5-8.5)
-
Emulsifying agent (e.g., Triton X-100)
-
Organic solvent for extraction (e.g., hexane:isopropanol mixture)
-
HPLC system with a suitable detector (e.g., UV or Evaporative Light Scattering Detector - ELSD)
-
Reverse-phase HPLC column (e.g., C18)
Procedure:
-
Enzymatic Reaction:
-
Set up the enzymatic reaction in a microcentrifuge tube as described in Protocol 1 (Steps 1-3).
-
-
Reaction Termination and Extraction:
-
Stop the reaction by adding an organic solvent mixture (e.g., 2 volumes of hexane:isopropanol, 3:2 v/v).
-
Vortex vigorously to extract the lipids into the organic phase.
-
Centrifuge to separate the phases.
-
Carefully transfer the upper organic layer to a new tube and evaporate the solvent under a stream of nitrogen.
-
-
Sample Preparation for HPLC:
-
Reconstitute the dried lipid extract in a suitable mobile phase for HPLC analysis.
-
-
HPLC Analysis:
-
Inject the sample into the HPLC system.
-
Separate the components using a suitable gradient of mobile phases on a reverse-phase column.
-
Detect the substrate and products using a UV detector (if the compounds have a chromophore) or an ELSD for non-chromophoric lipids.
-
-
Quantification and Calculation:
-
Prepare standard curves for this compound, myristyl alcohol, and palmitoleic acid.
-
Quantify the amount of substrate consumed or product formed by comparing the peak areas from the sample chromatogram to the respective standard curves.
-
Calculate the enzyme activity as described in Protocol 1.
-
Visualizations
Signaling Pathway and Metabolism
Caption: Generalized pathway of wax ester metabolism.
Experimental Workflow
Caption: Workflow for the enzymatic assay of this compound.
Conclusion
This compound is a valuable substrate for the in vitro characterization of lipases and esterases with wax ester hydrolase activity. The protocols provided herein offer robust methods for determining enzyme kinetics, screening for inhibitors, and investigating the role of these enzymes in lipid metabolism. The adaptability of these protocols allows for their implementation in various research and drug discovery settings. Researchers are encouraged to optimize the assay conditions for their specific enzyme and experimental goals to ensure accurate and reproducible results.
References
- 1. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 2. academic.oup.com [academic.oup.com]
- 3. academic.oup.com [academic.oup.com]
- 4. Lipases of germinating jojoba seeds efficiently hydrolyze triacylglycerols and wax esters and display wax ester-synthesizing activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Wax ester-synthesizing activity of lipases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Hydrolysis of Myristyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl palmitoleate (B1233929), a wax ester composed of myristyl alcohol and palmitoleic acid, is of increasing interest in various fields, including cosmetics, pharmaceuticals, and as a potential biofuel. The hydrolysis of this ester into its constituent fatty alcohol and fatty acid is a critical step for analytical quantification, studying its metabolic fate, and for the synthesis of novel derivatives. These application notes provide detailed protocols for both enzymatic and chemical hydrolysis of myristyl palmitoleate, along with methods for the analysis of the resulting products.
Hydrolysis Methods: A Comparative Overview
Two primary methods for the hydrolysis of this compound are enzymatic hydrolysis and chemical hydrolysis (saponification). The choice of method depends on the desired outcome, such as yield, purity of products, and reaction conditions.
| Parameter | Enzymatic Hydrolysis | Chemical Hydrolysis (Saponification) |
| Catalyst | Lipase (B570770) (e.g., from Candida rugosa) | Strong base (e.g., NaOH, KOH) |
| Reaction Conditions | Mild (near-neutral pH, moderate temperature) | Harsh (high pH, elevated temperature) |
| Specificity | High (can be regio- and stereo-specific) | Non-specific |
| Byproducts | Minimal | Potential for side reactions |
| Product Isolation | Generally simpler | Requires neutralization and extraction |
Enzymatic Hydrolysis Protocol using Candida rugosa Lipase
Enzymatic hydrolysis offers a mild and specific method for cleaving the ester bond of this compound. Lipases, such as that from Candida rugosa, are commonly employed for this purpose.
Materials
-
This compound
-
Candida rugosa lipase (CRL)
-
Phosphate (B84403) buffer (0.1 M, pH 7.0)
-
Emulsifying agent (e.g., gum arabic or Triton X-100)
-
Ethyl acetate (B1210297)
-
Glacial acetic acid
-
Sodium sulfate (B86663) (anhydrous)
-
TLC plates (silica gel 60)
-
Developing solvent for TLC (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
Equipment
-
Shaking water bath or incubator
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
TLC tank
-
UV lamp for visualization (or iodine tank)
Experimental Protocol
-
Substrate Preparation:
-
Accurately weigh 100 mg of this compound into a reaction vessel.
-
Add 10 mL of 0.1 M phosphate buffer (pH 7.0).
-
To aid in emulsification, add an emulsifying agent. For example, a final concentration of 0.5% (w/v) gum arabic can be used.
-
Vortex the mixture vigorously for 2 minutes to form a stable emulsion.
-
-
Enzymatic Reaction:
-
Pre-incubate the substrate emulsion at 37°C for 5 minutes in a shaking water bath.
-
Add Candida rugosa lipase to the reaction mixture. The optimal enzyme concentration should be determined empirically but a starting point of 10 mg of lipase powder per 100 mg of substrate is recommended.
-
Incubate the reaction at 37°C with constant shaking (e.g., 200 rpm) for 4-24 hours. The reaction progress can be monitored over time by TLC.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding 5 mL of ethanol.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl to protonate the fatty acid.
-
Extract the lipids by adding 10 mL of a hexane:ethyl acetate mixture (1:1 v/v) and vortexing for 2 minutes.
-
Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic phase containing the myristyl alcohol and palmitoleic acid.
-
Repeat the extraction of the aqueous phase with another 10 mL of the solvent mixture.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
-
Analysis:
-
The dried residue can be redissolved in a small volume of hexane or chloroform (B151607) for analysis by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Chemical Hydrolysis (Saponification) Protocol
Saponification is a robust and efficient method for the complete hydrolysis of this compound.
Materials
-
This compound
-
Ethanolic potassium hydroxide (B78521) (KOH) solution (1 M)
-
Ethanol (95%)
-
Hexane
-
Hydrochloric acid (HCl), 6 M
-
Sodium chloride (NaCl) solution (saturated)
-
Sodium sulfate (anhydrous)
Equipment
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
Experimental Protocol
-
Saponification Reaction:
-
Isolation of Products:
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add 10 mL of distilled water.
-
Extract the non-saponifiable material (containing myristyl alcohol) by adding 20 mL of hexane and shaking vigorously.
-
Allow the layers to separate and collect the upper hexane layer. Repeat the extraction twice more with 20 mL of hexane each time.
-
Combine the hexane extracts, wash with 10 mL of saturated NaCl solution, and dry over anhydrous sodium sulfate. This fraction contains the myristyl alcohol.
-
-
Isolation of Palmitoleic Acid:
-
Acidify the remaining aqueous layer in the separatory funnel to a pH of 1-2 by slowly adding 6 M HCl. This will protonate the palmitoleate soap to form free palmitoleic acid.
-
Extract the palmitoleic acid with three 20 mL portions of hexane.
-
Combine the hexane extracts, wash with 10 mL of saturated NaCl solution, and dry over anhydrous sodium sulfate.
-
-
Solvent Removal:
-
Evaporate the solvent from both the myristyl alcohol and palmitoleic acid fractions using a rotary evaporator or under a stream of nitrogen.
-
Analytical Methods
Thin Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the hydrolysis reaction.
-
Stationary Phase: Silica gel 60 plates.
-
Mobile Phase: A common solvent system is hexane:diethyl ether:acetic acid in a ratio of 80:20:1 (v/v/v).[2]
-
Procedure:
-
Spot the reaction mixture, along with standards of this compound, myristyl alcohol, and palmitoleic acid, onto a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, air dry the plate and visualize the spots.
-
-
Visualization:
-
UV light (if the compounds are UV active or a fluorescent indicator is in the silica).
-
Iodine vapor in a sealed chamber.
-
Staining with a solution such as 10% copper sulfate in 8% phosphoric acid followed by heating.[2]
-
-
Expected Results: The this compound (wax ester) will have a high Rf value, while the myristyl alcohol and palmitoleic acid will have lower, distinct Rf values. As the hydrolysis proceeds, the spot corresponding to this compound will diminish, and the spots for the alcohol and acid will intensify.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the quantitative analysis of the hydrolysis products. Fatty acids and alcohols are typically derivatized to more volatile esters (e.g., methyl esters for the acid) or silyl (B83357) ethers before analysis.
-
Derivatization of Palmitoleic Acid to its Methyl Ester (FAME):
-
To the dried palmitoleic acid fraction, add 2 mL of 1% sulfuric acid in methanol.[2]
-
Heat the mixture at 70°C for 1 hour.
-
After cooling, add 1 mL of water and extract the FAME with 2 mL of hexane.
-
The hexane layer is then analyzed by GC-MS.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
MS Detector: Electron impact (EI) ionization at 70 eV.
-
-
Quantification: Quantification is achieved by creating a calibration curve using standards of myristyl alcohol and palmitoleic acid methyl ester. An internal standard (e.g., heptadecanoic acid) can be added before derivatization and extraction for more accurate quantification.[3]
Visualizations
References
Application Notes and Protocols for the Hydrolysis of Myristyl Palmitoleate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl palmitoleate, a wax ester composed of myristyl alcohol and palmitoleic acid, is of increasing interest in various fields, including cosmetics, pharmaceuticals, and as a potential biofuel. The hydrolysis of this ester into its constituent fatty alcohol and fatty acid is a critical step for analytical quantification, studying its metabolic fate, and for the synthesis of novel derivatives. These application notes provide detailed protocols for both enzymatic and chemical hydrolysis of this compound, along with methods for the analysis of the resulting products.
Hydrolysis Methods: A Comparative Overview
Two primary methods for the hydrolysis of this compound are enzymatic hydrolysis and chemical hydrolysis (saponification). The choice of method depends on the desired outcome, such as yield, purity of products, and reaction conditions.
| Parameter | Enzymatic Hydrolysis | Chemical Hydrolysis (Saponification) |
| Catalyst | Lipase (e.g., from Candida rugosa) | Strong base (e.g., NaOH, KOH) |
| Reaction Conditions | Mild (near-neutral pH, moderate temperature) | Harsh (high pH, elevated temperature) |
| Specificity | High (can be regio- and stereo-specific) | Non-specific |
| Byproducts | Minimal | Potential for side reactions |
| Product Isolation | Generally simpler | Requires neutralization and extraction |
Enzymatic Hydrolysis Protocol using Candida rugosa Lipase
Enzymatic hydrolysis offers a mild and specific method for cleaving the ester bond of this compound. Lipases, such as that from Candida rugosa, are commonly employed for this purpose.
Materials
-
This compound
-
Candida rugosa lipase (CRL)
-
Phosphate buffer (0.1 M, pH 7.0)
-
Emulsifying agent (e.g., gum arabic or Triton X-100)
-
Ethyl acetate
-
Hexane
-
Glacial acetic acid
-
Sodium sulfate (anhydrous)
-
TLC plates (silica gel 60)
-
Developing solvent for TLC (e.g., hexane:diethyl ether:acetic acid, 80:20:1 v/v/v)
Equipment
-
Shaking water bath or incubator
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
TLC tank
-
UV lamp for visualization (or iodine tank)
Experimental Protocol
-
Substrate Preparation:
-
Accurately weigh 100 mg of this compound into a reaction vessel.
-
Add 10 mL of 0.1 M phosphate buffer (pH 7.0).
-
To aid in emulsification, add an emulsifying agent. For example, a final concentration of 0.5% (w/v) gum arabic can be used.
-
Vortex the mixture vigorously for 2 minutes to form a stable emulsion.
-
-
Enzymatic Reaction:
-
Pre-incubate the substrate emulsion at 37°C for 5 minutes in a shaking water bath.
-
Add Candida rugosa lipase to the reaction mixture. The optimal enzyme concentration should be determined empirically but a starting point of 10 mg of lipase powder per 100 mg of substrate is recommended.
-
Incubate the reaction at 37°C with constant shaking (e.g., 200 rpm) for 4-24 hours. The reaction progress can be monitored over time by TLC.
-
-
Reaction Termination and Product Extraction:
-
Stop the reaction by adding 5 mL of ethanol.
-
Acidify the mixture to a pH of approximately 2-3 with 1 M HCl to protonate the fatty acid.
-
Extract the lipids by adding 10 mL of a hexane:ethyl acetate mixture (1:1 v/v) and vortexing for 2 minutes.
-
Centrifuge the mixture at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the upper organic phase containing the myristyl alcohol and palmitoleic acid.
-
Repeat the extraction of the aqueous phase with another 10 mL of the solvent mixture.
-
Combine the organic extracts and dry over anhydrous sodium sulfate.
-
Evaporate the solvent under a stream of nitrogen or using a rotary evaporator.
-
-
Analysis:
-
The dried residue can be redissolved in a small volume of hexane or chloroform for analysis by Thin Layer Chromatography (TLC) and Gas Chromatography-Mass Spectrometry (GC-MS).
-
Chemical Hydrolysis (Saponification) Protocol
Saponification is a robust and efficient method for the complete hydrolysis of this compound.
Materials
-
This compound
-
Ethanolic potassium hydroxide (KOH) solution (1 M)
-
Ethanol (95%)
-
Hexane
-
Hydrochloric acid (HCl), 6 M
-
Sodium chloride (NaCl) solution (saturated)
-
Sodium sulfate (anhydrous)
Equipment
-
Reflux condenser
-
Heating mantle or water bath
-
Separatory funnel
-
Rotary evaporator
Experimental Protocol
-
Saponification Reaction:
-
Isolation of Products:
-
After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
-
Add 10 mL of distilled water.
-
Extract the non-saponifiable material (containing myristyl alcohol) by adding 20 mL of hexane and shaking vigorously.
-
Allow the layers to separate and collect the upper hexane layer. Repeat the extraction twice more with 20 mL of hexane each time.
-
Combine the hexane extracts, wash with 10 mL of saturated NaCl solution, and dry over anhydrous sodium sulfate. This fraction contains the myristyl alcohol.
-
-
Isolation of Palmitoleic Acid:
-
Acidify the remaining aqueous layer in the separatory funnel to a pH of 1-2 by slowly adding 6 M HCl. This will protonate the palmitoleate soap to form free palmitoleic acid.
-
Extract the palmitoleic acid with three 20 mL portions of hexane.
-
Combine the hexane extracts, wash with 10 mL of saturated NaCl solution, and dry over anhydrous sodium sulfate.
-
-
Solvent Removal:
-
Evaporate the solvent from both the myristyl alcohol and palmitoleic acid fractions using a rotary evaporator or under a stream of nitrogen.
-
Analytical Methods
Thin Layer Chromatography (TLC)
TLC is a quick and effective method to monitor the progress of the hydrolysis reaction.
-
Stationary Phase: Silica gel 60 plates.
-
Mobile Phase: A common solvent system is hexane:diethyl ether:acetic acid in a ratio of 80:20:1 (v/v/v).[2]
-
Procedure:
-
Spot the reaction mixture, along with standards of this compound, myristyl alcohol, and palmitoleic acid, onto a TLC plate.
-
Develop the plate in a chamber saturated with the mobile phase.
-
After development, air dry the plate and visualize the spots.
-
-
Visualization:
-
UV light (if the compounds are UV active or a fluorescent indicator is in the silica).
-
Iodine vapor in a sealed chamber.
-
Staining with a solution such as 10% copper sulfate in 8% phosphoric acid followed by heating.[2]
-
-
Expected Results: The this compound (wax ester) will have a high Rf value, while the myristyl alcohol and palmitoleic acid will have lower, distinct Rf values. As the hydrolysis proceeds, the spot corresponding to this compound will diminish, and the spots for the alcohol and acid will intensify.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is used for the quantitative analysis of the hydrolysis products. Fatty acids and alcohols are typically derivatized to more volatile esters (e.g., methyl esters for the acid) or silyl ethers before analysis.
-
Derivatization of Palmitoleic Acid to its Methyl Ester (FAME):
-
To the dried palmitoleic acid fraction, add 2 mL of 1% sulfuric acid in methanol.[2]
-
Heat the mixture at 70°C for 1 hour.
-
After cooling, add 1 mL of water and extract the FAME with 2 mL of hexane.
-
The hexane layer is then analyzed by GC-MS.
-
-
GC-MS Conditions (Example):
-
Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., HP-5MS), is suitable.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 100°C, ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium.
-
MS Detector: Electron impact (EI) ionization at 70 eV.
-
-
Quantification: Quantification is achieved by creating a calibration curve using standards of myristyl alcohol and palmitoleic acid methyl ester. An internal standard (e.g., heptadecanoic acid) can be added before derivatization and extraction for more accurate quantification.[3]
Visualizations
References
The Use of Myristyl Palmitoleate in Cell Culture Studies: A Prospective Outlook and Methodological Considerations
For Researchers, Scientists, and Drug Development Professionals
Myristyl palmitoleate (B1233929), a wax ester formed from myristyl alcohol and the monounsaturated fatty acid palmitoleic acid, presents an intriguing yet largely unexplored compound for cell culture research. While direct studies on myristyl palmitoleate are scarce, the well-documented biological activities of its constituent, palmitoleic acid, suggest potential applications in studying cellular metabolism, inflammation, and signaling. This document provides a comprehensive overview of the potential applications and detailed protocols for the preparation and use of fatty acids in cell culture, which can be adapted for introductory studies with this compound.
Introduction to Palmitoleic Acid and its Potential Relevance to this compound
Palmitoleic acid (16:1n7) is a monounsaturated omega-7 fatty acid recognized for its role as a lipokine, a lipid hormone that facilitates communication between different tissues.[1][2] In cell culture studies, palmitoleic acid has demonstrated a range of effects, including anti-inflammatory, insulin-sensitizing, and cytoprotective properties.[1][3] It is hypothesized that this compound may serve as a delivery vehicle for palmitoleic acid, potentially being hydrolyzed by cellular lipases to release the active fatty acid. However, the wax ester itself could also possess unique biological activities.
Potential Applications in Cell Culture
Based on the known functions of palmitoleic acid, this compound could be a valuable tool for investigating:
-
Inflammation: Palmitoleic acid has been shown to reduce the expression of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).[4][5] this compound could be used to explore anti-inflammatory pathways and potential therapeutic interventions.
-
Metabolic Studies: As a key player in lipid metabolism, palmitoleic acid influences insulin (B600854) sensitivity and lipid accumulation.[6] Studies with this compound could elucidate its impact on glucose uptake, lipogenesis, and cellular energy homeostasis.
-
Cell Viability and Proliferation: Palmitoleic acid has been observed to protect various cell types from apoptosis induced by saturated fatty acids like palmitic acid.[7][8][9] this compound could be investigated for similar cytoprotective and proliferative effects.
-
Drug Development: Understanding the cellular targets and mechanisms of action of this compound could inform the development of novel therapeutics for metabolic and inflammatory diseases.
Quantitative Data from Palmitoleic Acid Studies
The following table summarizes effective concentrations and observed effects of palmitoleic acid in various cell culture models. These concentrations can serve as a starting point for designing experiments with this compound, although optimal concentrations for the wax ester may differ.
| Cell Line | Treatment | Concentration | Incubation Time | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Palmitoleate (co-treatment with palmitate) | 0.25 and 0.5 mM | 24 hours | Prevented palmitate-induced decrease in cell viability and increase in apoptosis.[3] |
| BRIN-BD11 (pancreatic β-cells) | Palmitoleate (co-treatment with palmitate) | 0.25 mM | 18 hours | Maintained cell viability and facilitated cell proliferation.[7] |
| J774A.1 (murine macrophages) | Palmitoleic acid (co-treatment with palmitic acid) | Not specified | Not specified | Ameliorated palmitic acid-induced pro-inflammation.[10] |
| Primary mouse macrophages | Palmitoleic acid (co-treatment with LPS) | 600 µmol/L | 24 hours | Decreased production of pro-inflammatory cytokines (IL-6, TNF-α).[4] |
| HepG2 (human hepatocellular carcinoma) | trans-palmitoleic acid | > 0.75 mM | 24-48 hours | Significantly increased cell viability.[11] |
Experimental Protocols
The primary challenge in using this compound and other long-chain fatty acids in cell culture is their low solubility in aqueous media. The following protocols provide detailed methodologies for preparing and delivering these lipids to cells.
Protocol 1: Preparation of Fatty Acid-BSA Conjugates
This is the most common method for delivering fatty acids to cells, mimicking their physiological transport in the bloodstream bound to albumin.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Serum-free cell culture medium
-
Sterile conical tubes
-
Water bath or incubator at 37°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a final concentration of 10% (w/v). Gently warm the solution to 37°C to aid dissolution.
-
Complexation: While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final molar ratio (typically between 3:1 and 6:1 fatty acid to BSA).
-
Incubation: Incubate the mixture in a 37°C water bath for at least 30 minutes with gentle agitation to allow for complex formation.
-
Sterilization: Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm sterile filter.
-
Storage: The complex can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage.
-
Cell Treatment: Dilute the fatty acid-BSA complex in the final cell culture medium to the desired working concentration before adding to the cells. Remember to include a vehicle control (BSA solution with ethanol but without the fatty acid).
Protocol 2: Direct Solubilization in Ethanol
For some applications, direct solubilization in a small amount of organic solvent may be appropriate, although care must be taken to avoid solvent toxicity.
Materials:
-
This compound
-
Ethanol or DMSO
-
Serum-free cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution: Dissolve this compound in 100% ethanol or DMSO to create a high-concentration stock solution.
-
Dilution: Directly add a small volume of the stock solution to the pre-warmed cell culture medium and vortex immediately to disperse the lipid. The final concentration of the solvent should be kept low (typically <0.1%) to minimize cytotoxicity.
-
Cell Treatment: Add the lipid-containing medium to the cells immediately after preparation. A solvent-only control should be included in the experiment.
Visualization of Concepts
Experimental Workflow for Studying this compound Effects
Caption: Workflow for investigating the cellular effects of this compound.
Potential Signaling Pathway of Palmitoleic Acid
The following diagram illustrates a simplified potential signaling pathway that may be activated by palmitoleic acid, and by extension, potentially by this compound following its hydrolysis. Palmitoleic acid has been shown to exert anti-inflammatory effects by modulating TLR4 signaling and downstream NF-κB activation.[4][10]
Caption: A potential anti-inflammatory signaling pathway modulated by Palmitoleic Acid.
Conclusion and Future Directions
While the direct biological effects of this compound in cell culture remain to be elucidated, the extensive research on its constituent fatty acid, palmitoleic acid, provides a strong rationale for its investigation. The protocols and data presented here offer a foundational framework for researchers to begin exploring the cellular impacts of this intriguing wax ester. Future studies should focus on determining the metabolic fate of this compound within cells, directly comparing its bioactivity to that of palmitoleic acid, and identifying its specific molecular targets and signaling pathways. Such research will be crucial in unlocking the full potential of this compound as a tool in cell biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Palmitoleate is a mitogen, formed upon stimulation with growth factors, and converted to palmitoleoyl-phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 棕榈酸在细胞培养中的应用 [sigmaaldrich.com]
- 4. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monounsaturated fatty acids protect against palmitate-induced lipoapoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential protective effects of palmitoleic acid and cAMP on caspase activation and cell viability in pancreatic beta-cells exposed to palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
The Use of Myristyl Palmitoleate in Cell Culture Studies: A Prospective Outlook and Methodological Considerations
For Researchers, Scientists, and Drug Development Professionals
Myristyl palmitoleate, a wax ester formed from myristyl alcohol and the monounsaturated fatty acid palmitoleic acid, presents an intriguing yet largely unexplored compound for cell culture research. While direct studies on this compound are scarce, the well-documented biological activities of its constituent, palmitoleic acid, suggest potential applications in studying cellular metabolism, inflammation, and signaling. This document provides a comprehensive overview of the potential applications and detailed protocols for the preparation and use of fatty acids in cell culture, which can be adapted for introductory studies with this compound.
Introduction to Palmitoleic Acid and its Potential Relevance to this compound
Palmitoleic acid (16:1n7) is a monounsaturated omega-7 fatty acid recognized for its role as a lipokine, a lipid hormone that facilitates communication between different tissues.[1][2] In cell culture studies, palmitoleic acid has demonstrated a range of effects, including anti-inflammatory, insulin-sensitizing, and cytoprotective properties.[1][3] It is hypothesized that this compound may serve as a delivery vehicle for palmitoleic acid, potentially being hydrolyzed by cellular lipases to release the active fatty acid. However, the wax ester itself could also possess unique biological activities.
Potential Applications in Cell Culture
Based on the known functions of palmitoleic acid, this compound could be a valuable tool for investigating:
-
Inflammation: Palmitoleic acid has been shown to reduce the expression of pro-inflammatory cytokines in macrophages stimulated with lipopolysaccharides (LPS).[4][5] this compound could be used to explore anti-inflammatory pathways and potential therapeutic interventions.
-
Metabolic Studies: As a key player in lipid metabolism, palmitoleic acid influences insulin sensitivity and lipid accumulation.[6] Studies with this compound could elucidate its impact on glucose uptake, lipogenesis, and cellular energy homeostasis.
-
Cell Viability and Proliferation: Palmitoleic acid has been observed to protect various cell types from apoptosis induced by saturated fatty acids like palmitic acid.[7][8][9] this compound could be investigated for similar cytoprotective and proliferative effects.
-
Drug Development: Understanding the cellular targets and mechanisms of action of this compound could inform the development of novel therapeutics for metabolic and inflammatory diseases.
Quantitative Data from Palmitoleic Acid Studies
The following table summarizes effective concentrations and observed effects of palmitoleic acid in various cell culture models. These concentrations can serve as a starting point for designing experiments with this compound, although optimal concentrations for the wax ester may differ.
| Cell Line | Treatment | Concentration | Incubation Time | Observed Effect |
| Human Umbilical Vein Endothelial Cells (HUVECs) | Palmitoleate (co-treatment with palmitate) | 0.25 and 0.5 mM | 24 hours | Prevented palmitate-induced decrease in cell viability and increase in apoptosis.[3] |
| BRIN-BD11 (pancreatic β-cells) | Palmitoleate (co-treatment with palmitate) | 0.25 mM | 18 hours | Maintained cell viability and facilitated cell proliferation.[7] |
| J774A.1 (murine macrophages) | Palmitoleic acid (co-treatment with palmitic acid) | Not specified | Not specified | Ameliorated palmitic acid-induced pro-inflammation.[10] |
| Primary mouse macrophages | Palmitoleic acid (co-treatment with LPS) | 600 µmol/L | 24 hours | Decreased production of pro-inflammatory cytokines (IL-6, TNF-α).[4] |
| HepG2 (human hepatocellular carcinoma) | trans-palmitoleic acid | > 0.75 mM | 24-48 hours | Significantly increased cell viability.[11] |
Experimental Protocols
The primary challenge in using this compound and other long-chain fatty acids in cell culture is their low solubility in aqueous media. The following protocols provide detailed methodologies for preparing and delivering these lipids to cells.
Protocol 1: Preparation of Fatty Acid-BSA Conjugates
This is the most common method for delivering fatty acids to cells, mimicking their physiological transport in the bloodstream bound to albumin.
Materials:
-
This compound
-
Fatty acid-free Bovine Serum Albumin (BSA)
-
Ethanol
-
Serum-free cell culture medium
-
Sterile conical tubes
-
Water bath or incubator at 37°C
-
Sterile filter (0.22 µm)
Procedure:
-
Prepare a stock solution of this compound: Dissolve this compound in 100% ethanol to create a high-concentration stock solution (e.g., 100 mM).
-
Prepare a BSA solution: Dissolve fatty acid-free BSA in serum-free cell culture medium to a final concentration of 10% (w/v). Gently warm the solution to 37°C to aid dissolution.
-
Complexation: While gently vortexing the BSA solution, slowly add the this compound stock solution to achieve the desired final molar ratio (typically between 3:1 and 6:1 fatty acid to BSA).
-
Incubation: Incubate the mixture in a 37°C water bath for at least 30 minutes with gentle agitation to allow for complex formation.
-
Sterilization: Sterilize the fatty acid-BSA complex solution by passing it through a 0.22 µm sterile filter.
-
Storage: The complex can be stored at 4°C for short-term use or aliquoted and stored at -20°C for long-term storage.
-
Cell Treatment: Dilute the fatty acid-BSA complex in the final cell culture medium to the desired working concentration before adding to the cells. Remember to include a vehicle control (BSA solution with ethanol but without the fatty acid).
Protocol 2: Direct Solubilization in Ethanol
For some applications, direct solubilization in a small amount of organic solvent may be appropriate, although care must be taken to avoid solvent toxicity.
Materials:
-
This compound
-
Ethanol or DMSO
-
Serum-free cell culture medium
-
Sterile microcentrifuge tubes
Procedure:
-
Prepare a stock solution: Dissolve this compound in 100% ethanol or DMSO to create a high-concentration stock solution.
-
Dilution: Directly add a small volume of the stock solution to the pre-warmed cell culture medium and vortex immediately to disperse the lipid. The final concentration of the solvent should be kept low (typically <0.1%) to minimize cytotoxicity.
-
Cell Treatment: Add the lipid-containing medium to the cells immediately after preparation. A solvent-only control should be included in the experiment.
Visualization of Concepts
Experimental Workflow for Studying this compound Effects
Caption: Workflow for investigating the cellular effects of this compound.
Potential Signaling Pathway of Palmitoleic Acid
The following diagram illustrates a simplified potential signaling pathway that may be activated by palmitoleic acid, and by extension, potentially by this compound following its hydrolysis. Palmitoleic acid has been shown to exert anti-inflammatory effects by modulating TLR4 signaling and downstream NF-κB activation.[4][10]
Caption: A potential anti-inflammatory signaling pathway modulated by Palmitoleic Acid.
Conclusion and Future Directions
While the direct biological effects of this compound in cell culture remain to be elucidated, the extensive research on its constituent fatty acid, palmitoleic acid, provides a strong rationale for its investigation. The protocols and data presented here offer a foundational framework for researchers to begin exploring the cellular impacts of this intriguing wax ester. Future studies should focus on determining the metabolic fate of this compound within cells, directly comparing its bioactivity to that of palmitoleic acid, and identifying its specific molecular targets and signaling pathways. Such research will be crucial in unlocking the full potential of this compound as a tool in cell biology and drug discovery.
References
- 1. researchgate.net [researchgate.net]
- 2. Palmitoleate is a mitogen, formed upon stimulation with growth factors, and converted to palmitoleoyl-phosphatidylinositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 棕榈酸在细胞培养中的应用 [sigmaaldrich.com]
- 4. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Topical anti-inflammatory activity of palmitoleic acid improves wound healing - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Roles of Palmitoleic Acid and Its Positional Isomers, Hypogeic and Sapienic Acids, in Inflammation, Metabolic Diseases and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mechanisms involved in the cytotoxic and cytoprotective actions of saturated versus monounsaturated long-chain fatty acids in pancreatic β-cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Monounsaturated fatty acids protect against palmitate-induced lipoapoptosis in human umbilical vein endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Differential protective effects of palmitoleic acid and cAMP on caspase activation and cell viability in pancreatic beta-cells exposed to palmitate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Palmitoleic acid ameliorates palmitic acid-induced proinflammation in J774A.1 macrophages via TLR4-dependent and TNF-α-independent signallings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The effect of trans-palmitoleic acid on cell viability and sirtuin 1 gene expression in hepatocytes and the activity of peroxisome-proliferator-activated receptor-alpha - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Myristyl Palmitoleate as a Standard for Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field crucial for understanding cellular processes, disease pathogenesis, and for the discovery of novel therapeutic targets. Accurate quantification of lipid species is paramount for generating reliable and reproducible data. The use of internal standards is a cornerstone of quantitative lipidomics, as they help to correct for variations throughout the analytical workflow, including sample extraction, derivatization, and instrument response.[1][2][3]
This document provides detailed application notes and protocols for the use of myristyl palmitoleate (B1233929) as a standard in lipidomics, particularly for the analysis of wax esters. Wax esters are a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[4][5] They play significant roles in energy storage, buoyancy, and as protective coatings on skin and leaves.[5] Myristyl palmitoleate, a wax ester consisting of myristyl alcohol and palmitoleic acid, serves as an excellent internal standard for the quantification of other wax esters due to its structural similarity and its infrequent natural occurrence in many biological samples.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a standard is essential for its effective use. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Systematic Name | (9Z)-Hexadecenoic acid, tetradecyl ester | [6] |
| Synonyms | Tetradecyl (9Z)-9-hexadecenoate | [6] |
| CAS Number | 22393-82-4 | [6] |
| Molecular Formula | C₃₀H₅₈O₂ | [6] |
| Molecular Weight | 450.78 g/mol | [6] |
| Purity | >99% (commercially available) | [6] |
| Storage Temperature | Freezer | [6] |
| Supplied As | Neat | [6] |
Experimental Protocols
Preparation of this compound Internal Standard Stock and Working Solutions
Materials:
-
This compound (>99% purity)
-
Chloroform/Methanol (2:1, v/v), HPLC grade
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Gas-tight Hamilton syringe
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound into a 10 mL glass volumetric flask.
-
Dissolve the lipid in chloroform/methanol (2:1, v/v) and bring the volume to 10 mL.
-
Cap the flask and vortex thoroughly to ensure complete dissolution.
-
Transfer the stock solution to smaller glass vials, flush with nitrogen or argon, cap tightly, and store at -20°C or -80°C.
-
-
Working Solution (e.g., 10 µg/mL):
-
Prepare a working solution by diluting the stock solution. For a 10 µg/mL working solution, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Bring the volume to 10 mL with the same solvent mixture.
-
Aliquot the working solution into smaller vials, flush with inert gas, and store at -20°C.
-
Lipid Extraction from Biological Samples with Internal Standard Spiking
This protocol is a general guideline for lipid extraction from plasma or serum. The volume of the internal standard added should be optimized based on the expected concentration of endogenous wax esters in the sample.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
This compound working solution (10 µg/mL)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
0.9% NaCl solution (or HPLC grade water)
-
Centrifuge capable of 3000 x g
-
Glass centrifuge tubes
Protocol (Modified Folch Extraction):
-
To a glass centrifuge tube, add 100 µL of the biological sample.
-
Add a known amount of the this compound working solution. For example, add 20 µL of the 10 µg/mL working solution to achieve a final concentration of 200 ng per sample.
-
Add 2 mL of chloroform/methanol (2:1, v/v).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1, v/v/v).
LC-MS/MS Analysis of Wax Esters
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | 90:9:1 Isopropanol:Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 5 µL |
| Gradient | 0 min, 30% B; 2 min, 40% B; 2.5 min, 50% B; 12 min, 85% B; 12.5 min, 99% B; 14 min, 99% B; 14.1 min, 30% B; 16 min, 30% B |
MS Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Data Acquisition | Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS |
MRM Transitions for this compound:
The precursor ion for this compound will be its [M+NH₄]⁺ adduct. The product ion will correspond to the neutral loss of the palmitoleic acid.
-
Precursor Ion (Q1): m/z 468.5 (C₃₀H₅₈O₂ + NH₄⁺)
-
Product Ion (Q3): m/z 213.2 (Myristyl alcohol fragment)
Note: These transitions should be empirically optimized on your specific mass spectrometer.
Data Presentation and Analysis
The concentration of the endogenous wax ester can be calculated using the following formula:
Concentration of Analyte = (Peak Area of Analyte / Peak Area of Internal Standard) * (Concentration of Internal Standard / Sample Volume)
The results should be presented in a clear tabular format, comparing the concentrations of different wax esters across sample groups.
Visualizations
Caption: Experimental workflow for lipidomics analysis using an internal standard.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
This compound is a valuable tool for the accurate quantification of wax esters in lipidomics research. Its well-defined physicochemical properties and structural similarity to endogenous wax esters make it an ideal internal standard. The protocols outlined in this document provide a robust framework for the preparation and use of this compound in a typical lipidomics workflow. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data, thereby advancing our understanding of the roles of lipids in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wax Esters Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. lipotype.com [lipotype.com]
- 6. larodan.com [larodan.com]
Application Notes and Protocols: Myristyl Palmitoleate as a Standard for Lipidomics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipidomics, the large-scale study of lipids in biological systems, is a rapidly expanding field crucial for understanding cellular processes, disease pathogenesis, and for the discovery of novel therapeutic targets. Accurate quantification of lipid species is paramount for generating reliable and reproducible data. The use of internal standards is a cornerstone of quantitative lipidomics, as they help to correct for variations throughout the analytical workflow, including sample extraction, derivatization, and instrument response.[1][2][3]
This document provides detailed application notes and protocols for the use of myristyl palmitoleate as a standard in lipidomics, particularly for the analysis of wax esters. Wax esters are a class of neutral lipids composed of a long-chain fatty acid esterified to a long-chain fatty alcohol.[4][5] They play significant roles in energy storage, buoyancy, and as protective coatings on skin and leaves.[5] this compound, a wax ester consisting of myristyl alcohol and palmitoleic acid, serves as an excellent internal standard for the quantification of other wax esters due to its structural similarity and its infrequent natural occurrence in many biological samples.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a standard is essential for its effective use. The table below summarizes the key properties of this compound.
| Property | Value | Reference |
| Systematic Name | (9Z)-Hexadecenoic acid, tetradecyl ester | [6] |
| Synonyms | Tetradecyl (9Z)-9-hexadecenoate | [6] |
| CAS Number | 22393-82-4 | [6] |
| Molecular Formula | C₃₀H₅₈O₂ | [6] |
| Molecular Weight | 450.78 g/mol | [6] |
| Purity | >99% (commercially available) | [6] |
| Storage Temperature | Freezer | [6] |
| Supplied As | Neat | [6] |
Experimental Protocols
Preparation of this compound Internal Standard Stock and Working Solutions
Materials:
-
This compound (>99% purity)
-
Chloroform/Methanol (2:1, v/v), HPLC grade
-
Glass vials with PTFE-lined caps
-
Analytical balance
-
Gas-tight Hamilton syringe
Protocol:
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound into a 10 mL glass volumetric flask.
-
Dissolve the lipid in chloroform/methanol (2:1, v/v) and bring the volume to 10 mL.
-
Cap the flask and vortex thoroughly to ensure complete dissolution.
-
Transfer the stock solution to smaller glass vials, flush with nitrogen or argon, cap tightly, and store at -20°C or -80°C.
-
-
Working Solution (e.g., 10 µg/mL):
-
Prepare a working solution by diluting the stock solution. For a 10 µg/mL working solution, transfer 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask.
-
Bring the volume to 10 mL with the same solvent mixture.
-
Aliquot the working solution into smaller vials, flush with inert gas, and store at -20°C.
-
Lipid Extraction from Biological Samples with Internal Standard Spiking
This protocol is a general guideline for lipid extraction from plasma or serum. The volume of the internal standard added should be optimized based on the expected concentration of endogenous wax esters in the sample.
Materials:
-
Biological sample (e.g., 100 µL of plasma)
-
This compound working solution (10 µg/mL)
-
Chloroform, HPLC grade
-
Methanol, HPLC grade
-
0.9% NaCl solution (or HPLC grade water)
-
Centrifuge capable of 3000 x g
-
Glass centrifuge tubes
Protocol (Modified Folch Extraction):
-
To a glass centrifuge tube, add 100 µL of the biological sample.
-
Add a known amount of the this compound working solution. For example, add 20 µL of the 10 µg/mL working solution to achieve a final concentration of 200 ng per sample.
-
Add 2 mL of chloroform/methanol (2:1, v/v).
-
Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.
-
Add 400 µL of 0.9% NaCl solution to induce phase separation.
-
Vortex for another 30 seconds.
-
Centrifuge at 3000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic layer, which contains the lipids, using a glass Pasteur pipette and transfer to a new glass tube.
-
Dry the lipid extract under a gentle stream of nitrogen.
-
Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1, v/v/v).
LC-MS/MS Analysis of Wax Esters
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system
-
Mass spectrometer (e.g., Triple Quadrupole or Orbitrap) with an Electrospray Ionization (ESI) source
LC Parameters:
| Parameter | Recommended Condition |
| Column | C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size) |
| Mobile Phase A | 60:40 Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Mobile Phase B | 90:9:1 Isopropanol:Acetonitrile:Water with 10 mM Ammonium Formate and 0.1% Formic Acid |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 55°C |
| Injection Volume | 5 µL |
| Gradient | 0 min, 30% B; 2 min, 40% B; 2.5 min, 50% B; 12 min, 85% B; 12.5 min, 99% B; 14 min, 99% B; 14.1 min, 30% B; 16 min, 30% B |
MS Parameters:
| Parameter | Recommended Condition |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 120°C |
| Desolvation Temperature | 350°C |
| Data Acquisition | Multiple Reaction Monitoring (MRM) or Full Scan with data-dependent MS/MS |
MRM Transitions for this compound:
The precursor ion for this compound will be its [M+NH₄]⁺ adduct. The product ion will correspond to the neutral loss of the palmitoleic acid.
-
Precursor Ion (Q1): m/z 468.5 (C₃₀H₅₈O₂ + NH₄⁺)
-
Product Ion (Q3): m/z 213.2 (Myristyl alcohol fragment)
Note: These transitions should be empirically optimized on your specific mass spectrometer.
Data Presentation and Analysis
The concentration of the endogenous wax ester can be calculated using the following formula:
Concentration of Analyte = (Peak Area of Analyte / Peak Area of Internal Standard) * (Concentration of Internal Standard / Sample Volume)
The results should be presented in a clear tabular format, comparing the concentrations of different wax esters across sample groups.
Visualizations
Caption: Experimental workflow for lipidomics analysis using an internal standard.
Caption: Logical relationship for quantification using an internal standard.
Conclusion
This compound is a valuable tool for the accurate quantification of wax esters in lipidomics research. Its well-defined physicochemical properties and structural similarity to endogenous wax esters make it an ideal internal standard. The protocols outlined in this document provide a robust framework for the preparation and use of this compound in a typical lipidomics workflow. Adherence to these guidelines will contribute to the generation of high-quality, reproducible data, thereby advancing our understanding of the roles of lipids in health and disease.
References
- 1. benchchem.com [benchchem.com]
- 2. Guidelines for Selection of Internal Standard-Based Normalization Strategies in Untargeted Lipidomic Profiling by LC-HR-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Wax Esters Analysis Service - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 5. lipotype.com [lipotype.com]
- 6. larodan.com [larodan.com]
Application Note: Analytical Standards for the Analysis of Wax Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wax esters are a diverse class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols.[1][2] They are found throughout nature, serving various functions such as energy storage in marine organisms, water repellency on plant leaves, and structural components in beeswax.[1][2] In the pharmaceutical and cosmetic industries, the accurate characterization and quantification of wax esters are critical for quality control, formulation development, and understanding their biological roles.
This document provides detailed protocols and comparative data for the primary analytical techniques used for wax ester analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with additional notes on Nuclear Magnetic Resonance (NMR) for structural characterization.
Overview of Analytical Techniques
The two principal methods for the quantitative analysis of wax esters are GC-MS and HPLC, often coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds. High-temperature GC methods allow for the analysis of intact wax esters, providing detailed structural information through mass spectral fragmentation.[3][4] It is highly sensitive but may require derivatization for certain compounds or risk thermal degradation of unstable species.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their polarity. When paired with a universal detector like ELSD, it can quantify a broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds, often with minimal sample preparation.[3][5][6][7] Coupling with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) aids in identification.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful non-destructive techniques used primarily for the structural elucidation of wax esters.[8][9] It can provide information on the composition, degree of unsaturation, and distribution of fatty acids and alcohols within a sample.[8]
Comparative Data: GC-MS vs. HPLC-ELSD
The selection of an analytical technique depends on the specific requirements of the analysis, including the nature of the analyte, sample complexity, and desired sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-ELSD) |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio.[3] | Separation based on polarity; detection by light scattering of non-volatile analytes.[3] |
| Analytes | Volatile and thermally stable wax esters. High-temperature methods can analyze intact esters up to ~C54.[3] | A broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds.[5][6][7] |
| Sample Prep | May require derivatization to increase volatility, though direct high-temperature analysis is common.[3] | Minimal preparation is typically required; dissolution in a suitable organic solvent.[3] |
| Sensitivity | Generally high, with low limits of detection (LOD) and quantification (LOQ).[3] | Good sensitivity, but can be lower than MS for some compounds. Response can be non-linear.[3] |
| Structural Info | Excellent. Provides detailed fragmentation patterns for identification.[3][4] | Limited. Primarily provides quantitative data. Coupling with MS is required for structural info. |
Experimental Workflows and Decision Logic
The general analytical workflows for GC-MS and HPLC are outlined below. The choice between them can be guided by the properties of the sample and the analytical goals.
To aid in selecting the appropriate method, the following decision tree can be used.
Protocols
This protocol is adapted for the direct analysis of wax esters in complex mixtures, such as gum bases or plant waxes, without derivatization.[4][10]
A. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., hexane, toluene, or ethanol) to a final concentration of 0.1–1.0 mg/mL.[4]
-
If necessary, use gentle heating to ensure complete dissolution.
-
Transfer the solution to a GC vial for analysis.
B. Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | 7010B Triple Quadrupole GC/MS or equivalent |
| Column | DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).[4] |
| Carrier Gas | Helium |
| Injector Temperature | 390°C.[4] |
| Injection Mode | Split (1/5 ratio) or Splitless.[4] |
| Oven Program | Initial: 120°C; Ramp 1: 15°C/min to 240°C; Ramp 2: 8°C/min to 390°C, hold for 6 min.[4] |
| MS Transfer Line Temp | 310°C.[3] |
| Ion Source Temp | 230°C.[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[3] |
| Scan Range | m/z 50–920.[4] |
C. Calibration:
-
Prepare a series of calibration standards using a representative wax ester (e.g., behenyl stearate) in the concentration range of interest.
-
Generate a calibration curve by plotting the peak area against the concentration.
This protocol is suitable for a wide range of commercial waxes and is particularly useful for high molecular weight or thermally unstable wax esters.[5][6]
A. Sample Preparation:
-
Dissolve the wax sample completely in a suitable organic solvent (e.g., a mixture of methanol (B129727) and chloroform).
-
Ensure the sample is fully dissolved before injection to prevent column blockage.
B. Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Waters Alliance system or equivalent |
| Detectors | Evaporative Light Scattering Detector (ELSD) and APCI-Mass Spectrometer.[5] |
| Column | C30 reverse phase column (e.g., 250 x 4.6 mm, 5 µm).[3] |
| Mobile Phase | A gradient of methanol and chloroform.[3][5] |
| Flow Rate | 1.0 mL/min.[3] |
| Column Temperature | 40°C.[3] |
| ELSD Nebulizer Temp | 60°C.[3] |
| ELSD Drift Tube Temp | 60°C.[3] |
| APCI-MS Scan Range | m/z 550 to 1000.[10] |
C. Calibration:
-
Prepare calibration standards of a representative wax ester across the desired concentration range.
-
Due to the potentially non-linear response of the ELSD, use a logarithmic or quadratic fit for the calibration curve by plotting the log of the peak area against the log of the concentration.[3]
NMR spectroscopy is invaluable for determining the detailed chemical structure of wax esters.
A. Sample Preparation:
-
Dissolve a sufficient amount of the purified wax ester sample (typically 5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
B. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Key resonances in ¹H NMR can identify ester groups (δ ≈ 4.05 ppm for primary esters) and corresponding methylene (B1212753) groups.[11]
-
¹³C NMR provides detailed information on the carbon backbone, including the degree of unsaturation and the distribution of fatty acids and alcohols on the glycerol (B35011) backbone if applicable.[8]
C. Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons, which can be used to quantify features like the cholesterol ester to wax ester ratio.[9]
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify specific carbon environments and confirm the structure of the fatty acid and alcohol moieties.[8]
Biochemical Context: Wax Ester Biosynthesis
Understanding the analytical data can be enhanced by knowledge of the relevant biochemical pathways. The synthesis of wax esters in microorganisms is a well-studied process.
In this pathway, a fatty acyl-CoA is first reduced to a fatty aldehyde by a reductase enzyme.[12] This aldehyde is then further reduced to a fatty alcohol.[12] Finally, a wax ester synthase enzyme catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to produce the final wax ester.[12]
References
- 1. Wax Ester Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. labinsights.nl [labinsights.nl]
Application Note: Analytical Standards for the Analysis of Wax Esters
Audience: Researchers, scientists, and drug development professionals.
Introduction
Wax esters are a diverse class of neutral lipids composed of long-chain fatty acids esterified to long-chain fatty alcohols.[1][2] They are found throughout nature, serving various functions such as energy storage in marine organisms, water repellency on plant leaves, and structural components in beeswax.[1][2] In the pharmaceutical and cosmetic industries, the accurate characterization and quantification of wax esters are critical for quality control, formulation development, and understanding their biological roles.
This document provides detailed protocols and comparative data for the primary analytical techniques used for wax ester analysis: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC), with additional notes on Nuclear Magnetic Resonance (NMR) for structural characterization.
Overview of Analytical Techniques
The two principal methods for the quantitative analysis of wax esters are GC-MS and HPLC, often coupled with an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS).[3]
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique separates volatile and thermally stable compounds. High-temperature GC methods allow for the analysis of intact wax esters, providing detailed structural information through mass spectral fragmentation.[3][4] It is highly sensitive but may require derivatization for certain compounds or risk thermal degradation of unstable species.[3]
-
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique that separates compounds based on their polarity. When paired with a universal detector like ELSD, it can quantify a broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds, often with minimal sample preparation.[3][5][6][7] Coupling with Atmospheric Pressure Chemical Ionization Mass Spectrometry (APCI-MS) aids in identification.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful non-destructive techniques used primarily for the structural elucidation of wax esters.[8][9] It can provide information on the composition, degree of unsaturation, and distribution of fatty acids and alcohols within a sample.[8]
Comparative Data: GC-MS vs. HPLC-ELSD
The selection of an analytical technique depends on the specific requirements of the analysis, including the nature of the analyte, sample complexity, and desired sensitivity.
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC-ELSD) |
| Principle | Separation based on volatility and polarity; detection by mass-to-charge ratio.[3] | Separation based on polarity; detection by light scattering of non-volatile analytes.[3] |
| Analytes | Volatile and thermally stable wax esters. High-temperature methods can analyze intact esters up to ~C54.[3] | A broad range of wax esters, including high molecular weight (up to C60) and thermally labile compounds.[5][6][7] |
| Sample Prep | May require derivatization to increase volatility, though direct high-temperature analysis is common.[3] | Minimal preparation is typically required; dissolution in a suitable organic solvent.[3] |
| Sensitivity | Generally high, with low limits of detection (LOD) and quantification (LOQ).[3] | Good sensitivity, but can be lower than MS for some compounds. Response can be non-linear.[3] |
| Structural Info | Excellent. Provides detailed fragmentation patterns for identification.[3][4] | Limited. Primarily provides quantitative data. Coupling with MS is required for structural info. |
Experimental Workflows and Decision Logic
The general analytical workflows for GC-MS and HPLC are outlined below. The choice between them can be guided by the properties of the sample and the analytical goals.
To aid in selecting the appropriate method, the following decision tree can be used.
Protocols
This protocol is adapted for the direct analysis of wax esters in complex mixtures, such as gum bases or plant waxes, without derivatization.[4][10]
A. Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., hexane, toluene, or ethanol) to a final concentration of 0.1–1.0 mg/mL.[4]
-
If necessary, use gentle heating to ensure complete dissolution.
-
Transfer the solution to a GC vial for analysis.
B. Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Mass Spectrometer | 7010B Triple Quadrupole GC/MS or equivalent |
| Column | DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness).[4] |
| Carrier Gas | Helium |
| Injector Temperature | 390°C.[4] |
| Injection Mode | Split (1/5 ratio) or Splitless.[4] |
| Oven Program | Initial: 120°C; Ramp 1: 15°C/min to 240°C; Ramp 2: 8°C/min to 390°C, hold for 6 min.[4] |
| MS Transfer Line Temp | 310°C.[3] |
| Ion Source Temp | 230°C.[3] |
| Ionization Mode | Electron Ionization (EI) at 70 eV.[3] |
| Scan Range | m/z 50–920.[4] |
C. Calibration:
-
Prepare a series of calibration standards using a representative wax ester (e.g., behenyl stearate) in the concentration range of interest.
-
Generate a calibration curve by plotting the peak area against the concentration.
This protocol is suitable for a wide range of commercial waxes and is particularly useful for high molecular weight or thermally unstable wax esters.[5][6]
A. Sample Preparation:
-
Dissolve the wax sample completely in a suitable organic solvent (e.g., a mixture of methanol and chloroform).
-
Ensure the sample is fully dissolved before injection to prevent column blockage.
B. Instrumentation and Conditions:
| Parameter | Setting |
| HPLC System | Waters Alliance system or equivalent |
| Detectors | Evaporative Light Scattering Detector (ELSD) and APCI-Mass Spectrometer.[5] |
| Column | C30 reverse phase column (e.g., 250 x 4.6 mm, 5 µm).[3] |
| Mobile Phase | A gradient of methanol and chloroform.[3][5] |
| Flow Rate | 1.0 mL/min.[3] |
| Column Temperature | 40°C.[3] |
| ELSD Nebulizer Temp | 60°C.[3] |
| ELSD Drift Tube Temp | 60°C.[3] |
| APCI-MS Scan Range | m/z 550 to 1000.[10] |
C. Calibration:
-
Prepare calibration standards of a representative wax ester across the desired concentration range.
-
Due to the potentially non-linear response of the ELSD, use a logarithmic or quadratic fit for the calibration curve by plotting the log of the peak area against the log of the concentration.[3]
NMR spectroscopy is invaluable for determining the detailed chemical structure of wax esters.
A. Sample Preparation:
-
Dissolve a sufficient amount of the purified wax ester sample (typically 5-10 mg) in an appropriate deuterated solvent (e.g., CDCl₃).
-
Transfer the solution to an NMR tube.
B. Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Key resonances in ¹H NMR can identify ester groups (δ ≈ 4.05 ppm for primary esters) and corresponding methylene groups.[11]
-
¹³C NMR provides detailed information on the carbon backbone, including the degree of unsaturation and the distribution of fatty acids and alcohols on the glycerol backbone if applicable.[8]
C. Data Analysis:
-
Integrate the signals in the ¹H NMR spectrum to determine the relative ratios of different protons, which can be used to quantify features like the cholesterol ester to wax ester ratio.[9]
-
Analyze the chemical shifts in the ¹³C NMR spectrum to identify specific carbon environments and confirm the structure of the fatty acid and alcohol moieties.[8]
Biochemical Context: Wax Ester Biosynthesis
Understanding the analytical data can be enhanced by knowledge of the relevant biochemical pathways. The synthesis of wax esters in microorganisms is a well-studied process.
In this pathway, a fatty acyl-CoA is first reduced to a fatty aldehyde by a reductase enzyme.[12] This aldehyde is then further reduced to a fatty alcohol.[12] Finally, a wax ester synthase enzyme catalyzes the esterification of the fatty alcohol with another fatty acyl-CoA molecule to produce the final wax ester.[12]
References
- 1. Wax Ester Analysis Service | MtoZ Biolabs [mtoz-biolabs.com]
- 2. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 3. benchchem.com [benchchem.com]
- 4. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. labinsights.nl [labinsights.nl]
Application Notes and Protocols for Determining the Stability of Myristyl Palmitoleate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl palmitoleate (B1233929), a wax ester, is a lipophilic compound with potential applications in pharmaceutical and cosmetic formulations as an emollient, lubricant, or a component of lipid-based drug delivery systems. Understanding its stability in different solvents is crucial for formulation development, ensuring product efficacy, and defining appropriate storage conditions and shelf-life. This document provides a comprehensive guide to evaluating the stability of myristyl palmitoleate in various solvent systems. It outlines the principles of stability testing, provides detailed experimental protocols for assessing degradation, and suggests analytical techniques for quantification.
The primary degradation pathways for this compound are anticipated to be hydrolysis of the ester bond and oxidation at the site of unsaturation in the palmitoleoyl moiety. The choice of solvent can significantly influence the rate of these degradation reactions.
Potential Degradation Pathways
The chemical structure of this compound contains two primary points of potential degradation: the ester linkage and the double bond in the palmitoleoyl chain.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
This section details the protocols for conducting a comprehensive stability study of this compound in various solvents. These protocols are based on established principles of stability testing as outlined in ICH guidelines.[1][2][3][4]
Materials and Equipment
-
This compound: High purity standard (>99%)[5]
-
Solvents: HPLC or analytical grade solvents of interest (e.g., ethanol, isopropanol, propylene (B89431) glycol, mineral oil, ethyl acetate, etc.)
-
Forced Degradation Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide.
-
Analytical Instrumentation:
-
Stability Chambers: Calibrated to maintain specific temperature and humidity conditions.[3]
-
Glassware: Volumetric flasks, vials with inert caps.
Experimental Workflow
The following diagram outlines the general workflow for assessing the stability of this compound.
References
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. gmpsop.com [gmpsop.com]
- 3. criver.com [criver.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. larodan.com [larodan.com]
- 6. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining the Stability of Myristyl Palmitoleate in Various Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
Myristyl palmitoleate, a wax ester, is a lipophilic compound with potential applications in pharmaceutical and cosmetic formulations as an emollient, lubricant, or a component of lipid-based drug delivery systems. Understanding its stability in different solvents is crucial for formulation development, ensuring product efficacy, and defining appropriate storage conditions and shelf-life. This document provides a comprehensive guide to evaluating the stability of this compound in various solvent systems. It outlines the principles of stability testing, provides detailed experimental protocols for assessing degradation, and suggests analytical techniques for quantification.
The primary degradation pathways for this compound are anticipated to be hydrolysis of the ester bond and oxidation at the site of unsaturation in the palmitoleoyl moiety. The choice of solvent can significantly influence the rate of these degradation reactions.
Potential Degradation Pathways
The chemical structure of this compound contains two primary points of potential degradation: the ester linkage and the double bond in the palmitoleoyl chain.
Caption: Potential degradation pathways for this compound.
Experimental Protocols
This section details the protocols for conducting a comprehensive stability study of this compound in various solvents. These protocols are based on established principles of stability testing as outlined in ICH guidelines.[1][2][3][4]
Materials and Equipment
-
This compound: High purity standard (>99%)[5]
-
Solvents: HPLC or analytical grade solvents of interest (e.g., ethanol, isopropanol, propylene glycol, mineral oil, ethyl acetate, etc.)
-
Forced Degradation Reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide.
-
Analytical Instrumentation:
-
Stability Chambers: Calibrated to maintain specific temperature and humidity conditions.[3]
-
Glassware: Volumetric flasks, vials with inert caps.
Experimental Workflow
The following diagram outlines the general workflow for assessing the stability of this compound.
References
- 1. edaegypt.gov.eg [edaegypt.gov.eg]
- 2. gmpsop.com [gmpsop.com]
- 3. criver.com [criver.com]
- 4. ema.europa.eu [ema.europa.eu]
- 5. larodan.com [larodan.com]
- 6. Analytical methods for cholesterol quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analytical method for the identification and assay of 12 phthalates in cosmetic products: application of the ISO 12787 international standard "Cosmetics-Analytical methods-Validation criteria for analytical results using chromatographic techniques" - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enzymatic Synthesis of Myristyl Palmitoleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of Myristyl Palmitoleate (B1233929), a valuable wax ester used in cosmetics and pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the most effective enzyme for synthesizing Myristyl Palmitoleate?
A1: The most commonly used and highly effective enzyme for the synthesis of wax esters like this compound is the immobilized lipase (B570770) B from Candida antarctica (CALB).[1][2] This enzyme is commercially available under the name Novozym® 435 and is known for its high activity, stability in organic solvents, and broad substrate specificity.[1][2] Lipases from Rhizomucor miehei (Lipozyme® RMIM) have also been used effectively for wax ester synthesis.[2]
Q2: What is the general reaction scheme for the enzymatic synthesis of this compound?
A2: The synthesis is an esterification reaction where myristyl alcohol and palmitoleic acid are converted into this compound and water. This reaction is catalyzed by a lipase. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side.[3]
Q3: Should the reaction be run with or without a solvent?
A3: The synthesis of wax esters can be performed in a solvent-free system or in the presence of an organic solvent.[4][5] Solvent-free systems are often preferred as they are more environmentally friendly and can lead to higher volumetric productivity.[4] However, using a non-polar, hydrophobic solvent like n-hexane can facilitate the dissolution of substrates and products, and in some cases, improve enzyme performance by preventing the accumulation of inhibitory byproducts.[5][6] Polar solvents should be avoided as they can strip the essential layer of water from the enzyme, leading to inactivation.[7]
Q4: Why is water activity important in this reaction?
A4: Water activity (a_w) is a critical parameter in lipase-catalyzed esterification. Lipases require a minimal amount of water to maintain their catalytically active conformation. However, since water is a product of the esterification reaction, its accumulation can shift the equilibrium back towards hydrolysis, reducing the yield of this compound.[3] Therefore, controlling the water activity at an optimal low level is essential for maximizing the product yield. This can be achieved by methods such as performing the reaction under vacuum, sparging with dry nitrogen, or using molecular sieves.[8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Inactive Enzyme: The lipase may have lost its activity due to improper storage or handling. | - Test the enzyme activity using a standard assay. - Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. |
| 2. Suboptimal Reaction Temperature: The temperature may be too high, causing enzyme denaturation, or too low, resulting in a very slow reaction rate. | - Optimize the reaction temperature by running small-scale experiments at different temperatures (e.g., 40°C, 50°C, 60°C).[2] | |
| 3. Incorrect Substrate Molar Ratio: An inappropriate ratio of myristyl alcohol to palmitoleic acid can limit the reaction. | - The optimal molar ratio is often close to 1:1.[9] Experiment with slight excesses of one substrate (e.g., 1:1.1 or 1.1:1) to determine the optimal ratio for your specific conditions. | |
| Reaction Starts but Stalls or Yield Decreases Over Time | 1. Water Accumulation: The water produced as a byproduct is causing the reverse reaction (hydrolysis) to dominate. | - Implement a strategy for continuous water removal, such as performing the reaction under vacuum, using a gentle stream of dry nitrogen, or adding molecular sieves to the reaction mixture.[8] |
| 2. Substrate or Product Inhibition: High concentrations of either the substrates or the final product may be inhibiting the enzyme. | - Consider a fed-batch approach where substrates are added gradually. - If possible, remove the product as it is formed. | |
| 3. Enzyme Denaturation: Prolonged exposure to suboptimal conditions (e.g., high temperature, wrong pH if applicable) can lead to enzyme inactivation over time. | - Re-evaluate the reaction conditions to ensure they are within the enzyme's stable operating range. | |
| Low Purity of the Final Product | 1. Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting materials. | - Increase the reaction time or optimize other parameters like temperature and enzyme concentration to drive the reaction to completion. |
| 2. Presence of Byproducts: Side reactions may be occurring. | - Analyze the product mixture to identify byproducts. Adjusting reaction conditions (e.g., lowering temperature) may reduce side reactions. | |
| 3. Ineffective Purification: The purification method may not be suitable for separating the product from the starting materials and enzyme. | - After filtering off the immobilized enzyme, consider purification methods like column chromatography or distillation to isolate the this compound. |
Quantitative Data Summary
The optimal conditions for enzymatic wax ester synthesis can vary depending on the specific substrates and enzyme used. The following tables provide a summary of typical reaction parameters found in the literature for similar wax ester syntheses.
Table 1: Typical Reaction Conditions for Enzymatic Wax Ester Synthesis
| Parameter | Recommended Range/Value | Source(s) |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym® 435) | [1][2] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 1:3 | [2][6][9] |
| Temperature | 40°C - 70°C | [2][4][6] |
| Enzyme Concentration | 1% - 40% (w/w of substrates) | [2][9] |
| Reaction Time | 1 - 24 hours | [2][9] |
| Solvent | Solvent-free or n-hexane | [4][5][6] |
Table 2: Comparison of Optimal Conditions for Different Wax Ester Syntheses
| Wax Ester | Enzyme | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Source(s) |
| Cetyl Octanoate | Novozym® 435 | 2.5:1 | 50 | 4 | 98 | [2] |
| Myristyl Myristate | Novozym® 435 | 1:1 | 60 | Not specified | High | [9] |
| Cetyl Laurate, Myristate, Palmitate, Stearate | Not specified | Not specified | Not specified | Not specified | >98.5 | [1] |
Experimental Protocols
Detailed Methodology for this compound Synthesis
This protocol is a generalized procedure based on common practices for enzymatic wax ester synthesis. Optimization of specific parameters is recommended for achieving the highest yield.
Materials:
-
Myristyl alcohol
-
Palmitoleic acid
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
n-Hexane (optional, as solvent)
-
Molecular sieves (3Å or 4Å), activated
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and a condenser (if operating at elevated temperatures)
-
Heating mantle or water bath
-
Vacuum pump or source of dry nitrogen (optional, for water removal)
Procedure:
-
Substrate Preparation:
-
Accurately weigh equimolar amounts of myristyl alcohol and palmitoleic acid. A common starting point is a 1:1 molar ratio.
-
If using a solvent, dissolve the substrates in an appropriate volume of n-hexane (e.g., to achieve a substrate concentration of 0.5-1 M). For a solvent-free system, gently melt the substrates if they are solid at room temperature.
-
-
Reaction Setup:
-
Add the substrate mixture to the reaction vessel.
-
Add the immobilized lipase. A typical enzyme loading is 5-10% by weight of the total substrates.
-
If using molecular sieves for water removal, add them to the reaction mixture (approximately 10-20% w/w of substrates).
-
Set up the reaction vessel with a magnetic stirrer and a condenser if heating.
-
-
Reaction Conditions:
-
Begin stirring the reaction mixture at a constant rate (e.g., 200-300 rpm).
-
Heat the reaction to the desired temperature (e.g., 50-60°C).
-
If using vacuum or nitrogen sparging for water removal, apply it at this stage.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours).
-
Analyze the aliquots using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the conversion of reactants to the product.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached the desired conversion or has stopped progressing, cool the mixture to room temperature.
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed with solvent and reused.
-
If a solvent was used, remove it by rotary evaporation.
-
The crude product can be further purified by methods such as column chromatography on silica (B1680970) gel or vacuum distillation to remove any unreacted starting materials and byproducts.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 2. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014056756A1 - Three-stage method for the enzymatic synthesis of fatty acid esters - Google Patents [patents.google.com]
- 4. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Enzymatic Synthesis of Myristyl Palmitoleate
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the enzymatic synthesis of Myristyl Palmitoleate, a valuable wax ester used in cosmetics and pharmaceuticals.
Frequently Asked Questions (FAQs)
Q1: What is the most effective enzyme for synthesizing this compound?
A1: The most commonly used and highly effective enzyme for the synthesis of wax esters like this compound is the immobilized lipase B from Candida antarctica (CALB).[1][2] This enzyme is commercially available under the name Novozym® 435 and is known for its high activity, stability in organic solvents, and broad substrate specificity.[1][2] Lipases from Rhizomucor miehei (Lipozyme® RMIM) have also been used effectively for wax ester synthesis.[2]
Q2: What is the general reaction scheme for the enzymatic synthesis of this compound?
A2: The synthesis is an esterification reaction where myristyl alcohol and palmitoleic acid are converted into this compound and water. This reaction is catalyzed by a lipase. The reaction is reversible, and the removal of water is crucial to drive the equilibrium towards the product side.[3]
Q3: Should the reaction be run with or without a solvent?
A3: The synthesis of wax esters can be performed in a solvent-free system or in the presence of an organic solvent.[4][5] Solvent-free systems are often preferred as they are more environmentally friendly and can lead to higher volumetric productivity.[4] However, using a non-polar, hydrophobic solvent like n-hexane can facilitate the dissolution of substrates and products, and in some cases, improve enzyme performance by preventing the accumulation of inhibitory byproducts.[5][6] Polar solvents should be avoided as they can strip the essential layer of water from the enzyme, leading to inactivation.[7]
Q4: Why is water activity important in this reaction?
A4: Water activity (a_w) is a critical parameter in lipase-catalyzed esterification. Lipases require a minimal amount of water to maintain their catalytically active conformation. However, since water is a product of the esterification reaction, its accumulation can shift the equilibrium back towards hydrolysis, reducing the yield of this compound.[3] Therefore, controlling the water activity at an optimal low level is essential for maximizing the product yield. This can be achieved by methods such as performing the reaction under vacuum, sparging with dry nitrogen, or using molecular sieves.[8]
Troubleshooting Guide
| Problem | Potential Cause | Troubleshooting Steps |
| Low or No Yield | 1. Inactive Enzyme: The lipase may have lost its activity due to improper storage or handling. | - Test the enzyme activity using a standard assay. - Ensure the enzyme is stored at the recommended temperature and handled according to the manufacturer's instructions. |
| 2. Suboptimal Reaction Temperature: The temperature may be too high, causing enzyme denaturation, or too low, resulting in a very slow reaction rate. | - Optimize the reaction temperature by running small-scale experiments at different temperatures (e.g., 40°C, 50°C, 60°C).[2] | |
| 3. Incorrect Substrate Molar Ratio: An inappropriate ratio of myristyl alcohol to palmitoleic acid can limit the reaction. | - The optimal molar ratio is often close to 1:1.[9] Experiment with slight excesses of one substrate (e.g., 1:1.1 or 1.1:1) to determine the optimal ratio for your specific conditions. | |
| Reaction Starts but Stalls or Yield Decreases Over Time | 1. Water Accumulation: The water produced as a byproduct is causing the reverse reaction (hydrolysis) to dominate. | - Implement a strategy for continuous water removal, such as performing the reaction under vacuum, using a gentle stream of dry nitrogen, or adding molecular sieves to the reaction mixture.[8] |
| 2. Substrate or Product Inhibition: High concentrations of either the substrates or the final product may be inhibiting the enzyme. | - Consider a fed-batch approach where substrates are added gradually. - If possible, remove the product as it is formed. | |
| 3. Enzyme Denaturation: Prolonged exposure to suboptimal conditions (e.g., high temperature, wrong pH if applicable) can lead to enzyme inactivation over time. | - Re-evaluate the reaction conditions to ensure they are within the enzyme's stable operating range. | |
| Low Purity of the Final Product | 1. Incomplete Reaction: The reaction may not have reached completion, leaving unreacted starting materials. | - Increase the reaction time or optimize other parameters like temperature and enzyme concentration to drive the reaction to completion. |
| 2. Presence of Byproducts: Side reactions may be occurring. | - Analyze the product mixture to identify byproducts. Adjusting reaction conditions (e.g., lowering temperature) may reduce side reactions. | |
| 3. Ineffective Purification: The purification method may not be suitable for separating the product from the starting materials and enzyme. | - After filtering off the immobilized enzyme, consider purification methods like column chromatography or distillation to isolate the this compound. |
Quantitative Data Summary
The optimal conditions for enzymatic wax ester synthesis can vary depending on the specific substrates and enzyme used. The following tables provide a summary of typical reaction parameters found in the literature for similar wax ester syntheses.
Table 1: Typical Reaction Conditions for Enzymatic Wax Ester Synthesis
| Parameter | Recommended Range/Value | Source(s) |
| Enzyme | Immobilized Candida antarctica lipase B (Novozym® 435) | [1][2] |
| Substrate Molar Ratio (Alcohol:Acid) | 1:1 to 1:3 | [2][6][9] |
| Temperature | 40°C - 70°C | [2][4][6] |
| Enzyme Concentration | 1% - 40% (w/w of substrates) | [2][9] |
| Reaction Time | 1 - 24 hours | [2][9] |
| Solvent | Solvent-free or n-hexane | [4][5][6] |
Table 2: Comparison of Optimal Conditions for Different Wax Ester Syntheses
| Wax Ester | Enzyme | Molar Ratio (Alcohol:Acid) | Temperature (°C) | Reaction Time (h) | Yield (%) | Source(s) |
| Cetyl Octanoate | Novozym® 435 | 2.5:1 | 50 | 4 | 98 | [2] |
| Myristyl Myristate | Novozym® 435 | 1:1 | 60 | Not specified | High | [9] |
| Cetyl Laurate, Myristate, Palmitate, Stearate | Not specified | Not specified | Not specified | Not specified | >98.5 | [1] |
Experimental Protocols
Detailed Methodology for this compound Synthesis
This protocol is a generalized procedure based on common practices for enzymatic wax ester synthesis. Optimization of specific parameters is recommended for achieving the highest yield.
Materials:
-
Myristyl alcohol
-
Palmitoleic acid
-
Immobilized Candida antarctica lipase B (e.g., Novozym® 435)
-
n-Hexane (optional, as solvent)
-
Molecular sieves (3Å or 4Å), activated
-
Reaction vessel (e.g., round-bottom flask) with a magnetic stirrer and a condenser (if operating at elevated temperatures)
-
Heating mantle or water bath
-
Vacuum pump or source of dry nitrogen (optional, for water removal)
Procedure:
-
Substrate Preparation:
-
Accurately weigh equimolar amounts of myristyl alcohol and palmitoleic acid. A common starting point is a 1:1 molar ratio.
-
If using a solvent, dissolve the substrates in an appropriate volume of n-hexane (e.g., to achieve a substrate concentration of 0.5-1 M). For a solvent-free system, gently melt the substrates if they are solid at room temperature.
-
-
Reaction Setup:
-
Add the substrate mixture to the reaction vessel.
-
Add the immobilized lipase. A typical enzyme loading is 5-10% by weight of the total substrates.
-
If using molecular sieves for water removal, add them to the reaction mixture (approximately 10-20% w/w of substrates).
-
Set up the reaction vessel with a magnetic stirrer and a condenser if heating.
-
-
Reaction Conditions:
-
Begin stirring the reaction mixture at a constant rate (e.g., 200-300 rpm).
-
Heat the reaction to the desired temperature (e.g., 50-60°C).
-
If using vacuum or nitrogen sparging for water removal, apply it at this stage.
-
-
Monitoring the Reaction:
-
Monitor the progress of the reaction by taking small aliquots at regular intervals (e.g., every 1-2 hours).
-
Analyze the aliquots using techniques such as Gas Chromatography (GC) or Thin Layer Chromatography (TLC) to determine the conversion of reactants to the product.
-
-
Reaction Termination and Product Isolation:
-
Once the reaction has reached the desired conversion or has stopped progressing, cool the mixture to room temperature.
-
Separate the immobilized enzyme from the reaction mixture by filtration. The enzyme can often be washed with solvent and reused.
-
If a solvent was used, remove it by rotary evaporation.
-
The crude product can be further purified by methods such as column chromatography on silica gel or vacuum distillation to remove any unreacted starting materials and byproducts.
-
Visualizations
Caption: Experimental workflow for the enzymatic synthesis of this compound.
Caption: Troubleshooting decision tree for low yield in this compound synthesis.
References
- 1. Novozym 435: the “perfect” lipase immobilized biocatalyst? - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C9CY00415G [pubs.rsc.org]
- 2. High Yield of Wax Ester Synthesized from Cetyl Alcohol and Octanoic Acid by Lipozyme RMIM and Novozym 435 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2014056756A1 - Three-stage method for the enzymatic synthesis of fatty acid esters - Google Patents [patents.google.com]
- 4. Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Wax Ester Analysis by GC-MS
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with poor peak shape during the gas chromatography-mass spectrometry (GC-MS) analysis of wax esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of wax esters, providing explanations and actionable solutions.
Q1: Why are my wax ester peaks tailing?
Peak tailing, characterized by an asymmetry where the latter half of the peak is broader than the front, is a common issue. It can compromise resolution and lead to inaccurate quantification.
Possible Causes and Solutions:
-
Active Sites in the GC System: Free silanol (B1196071) groups in the injector liner or on the column can interact with the polar ester functional groups of your analytes, causing tailing.[1][2]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause dead volume and lead to peak tailing.[3][5]
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height according to the instrument manufacturer's guidelines.[1]
-
-
Solvent and Stationary Phase Mismatch: A mismatch in polarity between the sample solvent and the column's stationary phase can cause poor peak shape.[3]
-
Solution: Whenever possible, dissolve your sample in a solvent that is compatible with the stationary phase.
-
Q2: My wax ester peaks are fronting. What is the cause and how can I fix it?
Peak fronting, where the front of the peak is sloped and the back is steep, often resembles a shark fin.[6] This is typically a sign of column overload.[1][6][7][8]
Possible Causes and Solutions:
-
Sample Overload: Injecting too much sample onto the column is the most common cause of fronting.[1][6]
-
Column Capacity Exceeded: The column may not have sufficient capacity for the amount of analyte being loaded.
-
Solution: Use a column with a thicker stationary phase film or a larger internal diameter to increase its sample capacity.[6]
-
Q3: My peaks for high molecular weight wax esters are broad or not showing up at all. What should I do?
The low volatility of high molecular weight wax esters is a primary challenge in their analysis, often resulting in broad peaks or complete loss of signal.[9][10][11][12]
Possible Causes and Solutions:
-
Insufficient Temperature: The temperatures of the injector, column, and detector may be too low to effectively volatilize and elute the large wax ester molecules.[9]
-
Solution: Employ a high-temperature GC-MS method. This involves using a specialized high-temperature column and setting the injector and detector temperatures significantly higher, for example, up to 390°C. The column temperature program should also reach a high final temperature.[9]
-
-
Poor Sample Solubility: The wax esters may not be fully dissolved in the chosen solvent, leading to precipitation in the liner or on the column.[10]
-
Solution: Ensure your sample is completely dissolved. Gentle heating may be necessary. Use appropriate volatile organic solvents like hexane (B92381) or toluene.[13][14]
-
-
Thermal Degradation: Some wax esters, particularly those with unsaturation, can be thermally labile and degrade at high temperatures.[11][12][15]
-
Solution: While high temperatures are necessary, find a balance. Optimize the temperature program to use the lowest possible temperatures that still provide good chromatography. A faster ramp rate can minimize the time the analytes spend at elevated temperatures.
-
Experimental Protocols
High-Temperature GC-MS Method for Intact Wax Esters
This protocol is designed for the direct analysis of high molecular weight wax esters.
1. Sample Preparation:
-
Dissolve the wax ester sample in hexane, toluene, or ethanol (B145695) to a final concentration of 0.1–1.0 mg/mL.
-
Ensure the sample is completely dissolved and free of particulates. Centrifugation can be used to remove any solid material.[13][14]
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| GC Column | DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or equivalent |
| Injector Temperature | 390°C |
| Injection Mode | Splitless (can be optimized to split for better peak shape)[16][17] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Initial: 120°C, ramp at 15°C/min to 240°C, then ramp at 8°C/min to 390°C, hold for 6 min[9] |
| Transfer Line Temp. | 310°C[17] |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-920[9] |
Derivatization Method (Hydrolysis and Methylation)
For certain applications, or if direct analysis is problematic, wax esters can be hydrolyzed to their constituent fatty acids and alcohols, which are then derivatized for analysis.[9][18]
1. Hydrolysis:
-
The sample is treated with a methanolic solution of potassium hydroxide (B78521) (KOH) and heated to saponify the esters.
2. Methylation:
-
The resulting free fatty acids are then methylated using a reagent like boron trifluoride (BF3) in methanol.[19]
3. Extraction:
-
The resulting fatty acid methyl esters (FAMEs) and fatty alcohols are extracted into a non-polar solvent like hexane.[19]
4. GC-MS Analysis:
-
The extracted sample containing FAMEs and alcohols is then analyzed by conventional GC-MS.
Note: This is a generalized protocol. Specific conditions for hydrolysis and methylation may need to be optimized based on the sample matrix.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shapes in wax ester GC-MS analysis.
Caption: Troubleshooting workflow for poor GC-MS peak shape of wax esters.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromforum.org [chromforum.org]
- 3. agilent.com [agilent.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. GC Troubleshooting—Fronting Peaks [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 9. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uoguelph.ca [uoguelph.ca]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 17. chromforum.org [chromforum.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Wax Ester Analysis by GC-MS
Welcome to our dedicated support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you overcome challenges with poor peak shape during the gas chromatography-mass spectrometry (GC-MS) analysis of wax esters.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during the GC-MS analysis of wax esters, providing explanations and actionable solutions.
Q1: Why are my wax ester peaks tailing?
Peak tailing, characterized by an asymmetry where the latter half of the peak is broader than the front, is a common issue. It can compromise resolution and lead to inaccurate quantification.
Possible Causes and Solutions:
-
Active Sites in the GC System: Free silanol groups in the injector liner or on the column can interact with the polar ester functional groups of your analytes, causing tailing.[1][2]
-
Column Contamination: Non-volatile residues from previous injections can accumulate at the head of the column, creating active sites.
-
Improper Column Installation: If the column is not installed correctly in the injector or detector, it can cause dead volume and lead to peak tailing.[3][5]
-
Solution: Ensure the column is cut cleanly at a 90-degree angle and installed at the correct height according to the instrument manufacturer's guidelines.[1]
-
-
Solvent and Stationary Phase Mismatch: A mismatch in polarity between the sample solvent and the column's stationary phase can cause poor peak shape.[3]
-
Solution: Whenever possible, dissolve your sample in a solvent that is compatible with the stationary phase.
-
Q2: My wax ester peaks are fronting. What is the cause and how can I fix it?
Peak fronting, where the front of the peak is sloped and the back is steep, often resembles a shark fin.[6] This is typically a sign of column overload.[1][6][7][8]
Possible Causes and Solutions:
-
Sample Overload: Injecting too much sample onto the column is the most common cause of fronting.[1][6]
-
Column Capacity Exceeded: The column may not have sufficient capacity for the amount of analyte being loaded.
-
Solution: Use a column with a thicker stationary phase film or a larger internal diameter to increase its sample capacity.[6]
-
Q3: My peaks for high molecular weight wax esters are broad or not showing up at all. What should I do?
The low volatility of high molecular weight wax esters is a primary challenge in their analysis, often resulting in broad peaks or complete loss of signal.[9][10][11][12]
Possible Causes and Solutions:
-
Insufficient Temperature: The temperatures of the injector, column, and detector may be too low to effectively volatilize and elute the large wax ester molecules.[9]
-
Solution: Employ a high-temperature GC-MS method. This involves using a specialized high-temperature column and setting the injector and detector temperatures significantly higher, for example, up to 390°C. The column temperature program should also reach a high final temperature.[9]
-
-
Poor Sample Solubility: The wax esters may not be fully dissolved in the chosen solvent, leading to precipitation in the liner or on the column.[10]
-
Thermal Degradation: Some wax esters, particularly those with unsaturation, can be thermally labile and degrade at high temperatures.[11][12][15]
-
Solution: While high temperatures are necessary, find a balance. Optimize the temperature program to use the lowest possible temperatures that still provide good chromatography. A faster ramp rate can minimize the time the analytes spend at elevated temperatures.
-
Experimental Protocols
High-Temperature GC-MS Method for Intact Wax Esters
This protocol is designed for the direct analysis of high molecular weight wax esters.
1. Sample Preparation:
-
Dissolve the wax ester sample in hexane, toluene, or ethanol to a final concentration of 0.1–1.0 mg/mL.
-
Ensure the sample is completely dissolved and free of particulates. Centrifugation can be used to remove any solid material.[13][14]
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| GC Column | DB-1 HT fused-silica capillary column (15 m x 0.25 mm, 0.10 µm film thickness) or equivalent |
| Injector Temperature | 390°C |
| Injection Mode | Splitless (can be optimized to split for better peak shape)[16][17] |
| Injection Volume | 1 µL |
| Carrier Gas | Helium at a constant flow rate |
| Oven Program | Initial: 120°C, ramp at 15°C/min to 240°C, then ramp at 8°C/min to 390°C, hold for 6 min[9] |
| Transfer Line Temp. | 310°C[17] |
| Ion Source Temp. | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-920[9] |
Derivatization Method (Hydrolysis and Methylation)
For certain applications, or if direct analysis is problematic, wax esters can be hydrolyzed to their constituent fatty acids and alcohols, which are then derivatized for analysis.[9][18]
1. Hydrolysis:
-
The sample is treated with a methanolic solution of potassium hydroxide (KOH) and heated to saponify the esters.
2. Methylation:
-
The resulting free fatty acids are then methylated using a reagent like boron trifluoride (BF3) in methanol.[19]
3. Extraction:
-
The resulting fatty acid methyl esters (FAMEs) and fatty alcohols are extracted into a non-polar solvent like hexane.[19]
4. GC-MS Analysis:
-
The extracted sample containing FAMEs and alcohols is then analyzed by conventional GC-MS.
Note: This is a generalized protocol. Specific conditions for hydrolysis and methylation may need to be optimized based on the sample matrix.
Visual Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shapes in wax ester GC-MS analysis.
Caption: Troubleshooting workflow for poor GC-MS peak shape of wax esters.
References
- 1. elementlabsolutions.com [elementlabsolutions.com]
- 2. chromforum.org [chromforum.org]
- 3. agilent.com [agilent.com]
- 4. Fixing GC Peak Tailing for Cleaner Results | Separation Science [sepscience.com]
- 5. phenomenex.blob.core.windows.net [phenomenex.blob.core.windows.net]
- 6. GC Troubleshooting—Fronting Peaks [restek.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. What Affects Peak Area in GC? Key Influencing Factors [hplcvials.com]
- 9. Method for the determination of natural ester-type gum bases used as food additives via direct analysis of their constituent wax esters using high-temperature GC/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Structural characterization of wax esters using ultraviolet photodissociation mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. uoguelph.ca [uoguelph.ca]
- 14. Sample preparation GC-MS [scioninstruments.com]
- 15. researchgate.net [researchgate.net]
- 16. Optimizing GC-MS and GC-MS/MS Analysis of 3-MCPD and Glycidyl Esters in Edible Oils [restek.com]
- 17. chromforum.org [chromforum.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Myristyl Palmitoleate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristyl palmitoleate (B1233929). The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is myristyl palmitoleate and why is its stability important?
This compound is a wax ester, an ester formed from myristyl alcohol and palmitoleic acid. In pharmaceutical and cosmetic formulations, its stability is crucial as degradation can lead to loss of efficacy, changes in physical properties (e.g., texture, odor), and the formation of potentially irritating or toxic byproducts.[1][2] Understanding its degradation pathways is essential for developing stable formulations with a long shelf life.
Q2: What are the primary degradation pathways for this compound?
As an ester, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The cleavage of the ester bond by water, yielding myristyl alcohol and palmitoleic acid. This reaction can be catalyzed by acids or bases.
-
Oxidation: Degradation due to reaction with oxygen, primarily at the double bond of the palmitoleic acid moiety. This can be initiated by heat, light, or the presence of metal ions.[1]
Q3: What factors can accelerate the degradation of this compound?
Several factors can accelerate the degradation of this compound:
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and oxidation.[3]
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond.
-
Light: Exposure to UV and visible light can initiate and accelerate oxidative degradation.[4][5]
-
Presence of Oxidizing Agents: Contact with oxidizers will promote oxidative degradation.
-
Presence of Metal Ions: Metal ions can act as catalysts for both hydrolysis and oxidation.[1]
-
Moisture: The presence of water is necessary for hydrolysis to occur.[1]
Troubleshooting Guide
Issue 1: I am observing a change in the physical appearance (e.g., color, odor, viscosity) of my this compound-containing formulation during storage.
-
Possible Cause: This is likely due to chemical degradation, either through hydrolysis or oxidation. The formation of smaller molecules like fatty acids and alcohols can alter the formulation's properties.
-
Troubleshooting Steps:
-
Analyze for Degradation Products: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of myristyl alcohol and palmitoleic acid (hydrolysis products) or oxidative byproducts.
-
Review Storage Conditions: Ensure the formulation is stored at the recommended temperature, protected from light, and in a tightly sealed container to minimize exposure to moisture and oxygen.
-
Evaluate Formulation pH: If applicable, measure the pH of the formulation. A shift to a more acidic or basic pH could be accelerating hydrolysis.
-
Consider Antioxidant Addition: If oxidation is suspected, the addition of a suitable antioxidant may be necessary.
-
Issue 2: My analytical results show a decrease in the concentration of this compound over time.
-
Possible Cause: This indicates that the this compound is degrading. The rate of degradation will depend on the storage conditions and the formulation matrix.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To understand the degradation profile, conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[4][6][7] This will help identify the primary degradation pathways and the resulting degradants.
-
Develop a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can accurately measure the concentration of intact this compound in the presence of its degradation products.[8][9]
-
Re-evaluate Packaging: The packaging may not be providing adequate protection from light or moisture. Consider using amber-colored containers or packaging with a moisture barrier.
-
Issue 3: I have identified unexpected peaks in my chromatogram during the analysis of a this compound sample.
-
Possible Cause: These peaks could be degradation products, impurities from the starting material, or contaminants.
-
Troubleshooting Steps:
-
Characterize the Unknown Peaks: Use a mass spectrometer coupled with your chromatograph (LC-MS or GC-MS) to identify the chemical structure of the unknown peaks.
-
Compare with Forced Degradation Samples: Analyze samples from your forced degradation study to see if the unknown peaks match any of the identified degradation products.
-
Analyze Raw Materials: Test the initial this compound raw material for impurities.
-
Quantitative Data Summary
The following table summarizes typical stress conditions used in forced degradation studies for esters, which are applicable to this compound. The extent of degradation is targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours at 60-80°C | Hydrolysis of the ester bond |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours at 60-80°C | Hydrolysis of the ester bond |
| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours at room temperature | Oxidation of the double bond |
| Thermal Degradation | Dry Heat | 24 - 72 hours at >50°C | Thermal decomposition |
| Photodegradation | UV/Vis Light | Exposure to ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | Photolytic oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (B78521) (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol or other suitable solvent
-
HPLC or GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 80°C for 48 hours.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 80°C for 48 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for 48 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[4]
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC or GC-MS method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm (as this compound lacks a strong chromophore, low UV wavelength is required).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Development and Validation:
-
Specificity: Inject solutions of this compound, its degradation products (from the forced degradation study), and a placebo (if in a formulation). The method is specific if the peak for this compound is well-resolved from all other peaks.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them. Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo. The accuracy should be within 98-102%.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2%.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.
Visualizations
Caption: Primary chemical degradation pathways for this compound.
Caption: Logical workflow for troubleshooting this compound degradation.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Wax Formation Mechanisms, Wax Chemical Inhibitors and Factors Affecting Chemical Inhibition [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. onyxipca.com [onyxipca.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Myristyl Palmitoleate Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with myristyl palmitoleate. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability important?
This compound is a wax ester, an ester formed from myristyl alcohol and palmitoleic acid. In pharmaceutical and cosmetic formulations, its stability is crucial as degradation can lead to loss of efficacy, changes in physical properties (e.g., texture, odor), and the formation of potentially irritating or toxic byproducts.[1][2] Understanding its degradation pathways is essential for developing stable formulations with a long shelf life.
Q2: What are the primary degradation pathways for this compound?
As an ester, this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: The cleavage of the ester bond by water, yielding myristyl alcohol and palmitoleic acid. This reaction can be catalyzed by acids or bases.
-
Oxidation: Degradation due to reaction with oxygen, primarily at the double bond of the palmitoleic acid moiety. This can be initiated by heat, light, or the presence of metal ions.[1]
Q3: What factors can accelerate the degradation of this compound?
Several factors can accelerate the degradation of this compound:
-
Temperature: Higher temperatures generally increase the rates of both hydrolysis and oxidation.[3]
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the ester bond.
-
Light: Exposure to UV and visible light can initiate and accelerate oxidative degradation.[4][5]
-
Presence of Oxidizing Agents: Contact with oxidizers will promote oxidative degradation.
-
Presence of Metal Ions: Metal ions can act as catalysts for both hydrolysis and oxidation.[1]
-
Moisture: The presence of water is necessary for hydrolysis to occur.[1]
Troubleshooting Guide
Issue 1: I am observing a change in the physical appearance (e.g., color, odor, viscosity) of my this compound-containing formulation during storage.
-
Possible Cause: This is likely due to chemical degradation, either through hydrolysis or oxidation. The formation of smaller molecules like fatty acids and alcohols can alter the formulation's properties.
-
Troubleshooting Steps:
-
Analyze for Degradation Products: Use analytical techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to identify and quantify the presence of myristyl alcohol and palmitoleic acid (hydrolysis products) or oxidative byproducts.
-
Review Storage Conditions: Ensure the formulation is stored at the recommended temperature, protected from light, and in a tightly sealed container to minimize exposure to moisture and oxygen.
-
Evaluate Formulation pH: If applicable, measure the pH of the formulation. A shift to a more acidic or basic pH could be accelerating hydrolysis.
-
Consider Antioxidant Addition: If oxidation is suspected, the addition of a suitable antioxidant may be necessary.
-
Issue 2: My analytical results show a decrease in the concentration of this compound over time.
-
Possible Cause: This indicates that the this compound is degrading. The rate of degradation will depend on the storage conditions and the formulation matrix.
-
Troubleshooting Steps:
-
Perform a Forced Degradation Study: To understand the degradation profile, conduct a forced degradation study under various stress conditions (acidic, basic, oxidative, thermal, and photolytic).[4][6][7] This will help identify the primary degradation pathways and the resulting degradants.
-
Develop a Stability-Indicating Method: Ensure your analytical method (e.g., HPLC) is stability-indicating, meaning it can accurately measure the concentration of intact this compound in the presence of its degradation products.[8][9]
-
Re-evaluate Packaging: The packaging may not be providing adequate protection from light or moisture. Consider using amber-colored containers or packaging with a moisture barrier.
-
Issue 3: I have identified unexpected peaks in my chromatogram during the analysis of a this compound sample.
-
Possible Cause: These peaks could be degradation products, impurities from the starting material, or contaminants.
-
Troubleshooting Steps:
-
Characterize the Unknown Peaks: Use a mass spectrometer coupled with your chromatograph (LC-MS or GC-MS) to identify the chemical structure of the unknown peaks.
-
Compare with Forced Degradation Samples: Analyze samples from your forced degradation study to see if the unknown peaks match any of the identified degradation products.
-
Analyze Raw Materials: Test the initial this compound raw material for impurities.
-
Quantitative Data Summary
The following table summarizes typical stress conditions used in forced degradation studies for esters, which are applicable to this compound. The extent of degradation is targeted to be between 5-20% to ensure that the primary degradation products are formed without excessive secondary degradation.[4]
| Stress Condition | Reagent/Condition | Typical Duration & Temperature | Potential Degradation Pathway |
| Acidic Hydrolysis | 0.1 M - 1 M HCl | 24 - 72 hours at 60-80°C | Hydrolysis of the ester bond |
| Basic Hydrolysis | 0.1 M - 1 M NaOH | 24 - 72 hours at 60-80°C | Hydrolysis of the ester bond |
| Oxidation | 3% - 30% H₂O₂ | 24 - 72 hours at room temperature | Oxidation of the double bond |
| Thermal Degradation | Dry Heat | 24 - 72 hours at >50°C | Thermal decomposition |
| Photodegradation | UV/Vis Light | Exposure to ≥ 1.2 million lux hours and ≥ 200 watt hours/m² | Photolytic oxidation |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To investigate the degradation pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 1 M
-
Sodium hydroxide (NaOH), 1 M
-
Hydrogen peroxide (H₂O₂), 30%
-
Methanol or other suitable solvent
-
HPLC or GC-MS system
Procedure:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol) at a known concentration (e.g., 1 mg/mL).
-
Acidic Hydrolysis: Mix equal volumes of the stock solution and 1 M HCl. Incubate at 80°C for 48 hours.
-
Basic Hydrolysis: Mix equal volumes of the stock solution and 1 M NaOH. Incubate at 80°C for 48 hours.
-
Oxidative Degradation: Mix equal volumes of the stock solution and 30% H₂O₂. Keep at room temperature for 48 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 70°C for 48 hours. Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the stock solution in a photostability chamber to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter.[4]
-
Analysis: At the end of the incubation period, neutralize the acidic and basic samples. Analyze all samples, including a non-stressed control, using a validated stability-indicating HPLC or GC-MS method.
Protocol 2: Stability-Indicating HPLC Method for this compound
Objective: To develop and validate an HPLC method capable of quantifying this compound in the presence of its degradation products.
Instrumentation and Conditions (Example):
-
HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 205 nm (as this compound lacks a strong chromophore, low UV wavelength is required).
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Method Development and Validation:
-
Specificity: Inject solutions of this compound, its degradation products (from the forced degradation study), and a placebo (if in a formulation). The method is specific if the peak for this compound is well-resolved from all other peaks.
-
Linearity: Prepare a series of standard solutions of this compound at different concentrations and inject them. Plot a calibration curve of peak area versus concentration. The method is linear if the correlation coefficient (r²) is ≥ 0.999.
-
Accuracy: Determine the recovery of a known amount of this compound spiked into a placebo. The accuracy should be within 98-102%.
-
Precision: Assess the repeatability (intra-day precision) and intermediate precision (inter-day precision) by analyzing multiple preparations of the same sample. The relative standard deviation (RSD) should be ≤ 2%.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability.
Visualizations
Caption: Primary chemical degradation pathways for this compound.
Caption: Logical workflow for troubleshooting this compound degradation.
Caption: Experimental workflow for assessing the stability of this compound.
References
- 1. carbodiimide.com [carbodiimide.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Wax Formation Mechanisms, Wax Chemical Inhibitors and Factors Affecting Chemical Inhibition [mdpi.com]
- 4. longdom.org [longdom.org]
- 5. Photodegradation of phthalic acid esters under simulated sunlight: Mechanism, kinetics, and toxicity change - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. onyxipca.com [onyxipca.com]
- 8. discovery.researcher.life [discovery.researcher.life]
- 9. Development and Validation of a Stability-Indicating RP-HPLC Method for the Simultaneous Determination of Phenoxyethanol, Methylparaben, Propylparaben, Mometasone Furoate, and Tazarotene in Topical Pharmaceutical Dosage Formulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting Myristyl palmitoleate solubility issues
For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Myristyl Palmitoleate (B1233929).
Frequently Asked Questions (FAQs)
Q1: What is Myristyl Palmitoleate and why is its solubility a concern?
A1: this compound is a wax ester, an ester of myristyl alcohol and palmitoleic acid. Its long carbon chain makes it highly lipophilic and practically insoluble in water.[1] This low aqueous solubility can present challenges in various experimental settings, including in vitro assays, formulation development, and analytical chemistry, where achieving a homogeneous solution is crucial.
Q2: In which solvents is this compound generally soluble?
A2: this compound is qualitatively described as being slightly soluble in solvents like chloroform (B151607) and hexane (B92381).[2] Based on the behavior of similar long-chain wax esters, it is expected to be soluble in a range of non-polar and some polar organic solvents, particularly at elevated temperatures. These include aromatic solvents, ethers, ketones, and chlorinated hydrocarbons.[3] It is generally insoluble in water.[1]
Q3: Can heating be used to dissolve this compound?
A3: Yes, heating can significantly improve the solubility of this compound, especially in organic solvents like ethanol (B145695).[4] As a waxy solid with a melting point of around 49-51°C, warming the solvent can facilitate the dissolution process.[5] However, it is crucial to be aware of the solvent's boiling point and the thermal stability of this compound to avoid degradation.[1]
Q4: What are co-solvents and can they help dissolve this compound?
A4: Co-solvents are a mixture of solvents used to increase the solubility of a solute. For poorly soluble compounds like this compound, using a co-solvent system can be an effective strategy. For instance, a small amount of a non-polar solvent where the compound is more soluble can be mixed with a primary solvent to achieve the desired concentration.
Q5: How can I prepare an aqueous dispersion of this compound for cell culture experiments?
A5: Due to its insolubility in water, preparing a true aqueous solution of this compound for cell culture is challenging. A common approach for long-chain fatty acids and their esters is to first dissolve the compound in a small amount of an organic solvent like ethanol or DMSO.[4][6] This stock solution is then added to the cell culture medium, often containing a carrier protein like bovine serum albumin (BSA), which helps to stabilize the lipid in the aqueous environment.[6][7] It is critical to keep the final concentration of the organic solvent low (typically <0.1-0.5%) to avoid cytotoxicity.[4]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon cooling.
This is a common issue, particularly when a solution is prepared at an elevated temperature.
-
Cause: The solubility of this compound is temperature-dependent, decreasing as the solution cools.
-
Solution:
-
Maintain the working temperature of the solution above the point of precipitation.
-
Consider using a co-solvent system that improves solubility at lower temperatures.
-
For formulations, the inclusion of emulsifiers or stabilizers can help maintain a stable dispersion as the product cools.[8]
-
Issue 2: Inconsistent results in in-vitro assays.
This may be due to the poor bioavailability of this compound in an aqueous assay medium.
-
Cause: this compound may not be fully dissolved or may be forming micelles, leading to variable concentrations available to the cells.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent in-vitro results.
Issue 3: Difficulty in preparing a stable topical formulation.
Myristyl Palmitate is used in cosmetics for its emollient properties, but incorporating it into a cream or lotion can be challenging.[1]
-
Cause: As a waxy substance, it may not readily disperse in the formulation base, leading to a gritty texture or phase separation.
-
Solution:
-
Melt and Mix: Melt the Myristyl Palmitate with other oil-phase ingredients before emulsifying with the water phase.
-
Use a Co-emulsifier: Myristyl myristate, a similar compound, is used as a co-emulsifier to improve the stability of emulsions with high oil content.[8] This principle can be applied to Myristyl Palmitate formulations.
-
Homogenization: Use high-shear mixing or homogenization to reduce the particle size of the dispersed oil phase, leading to a more stable and aesthetically pleasing product.
-
Data Presentation
Table 1: Qualitative Solubility of Myristyl Palmitate and Related Wax Esters
| Solvent | Myristyl Palmitate (C30) | Cetyl Palmitate (C32) | Isopropyl Palmitate (C19) | Isopropyl Myristate (C17) |
| Water | Insoluble[1] | Practically Insoluble[9] | Insoluble | Practically Insoluble |
| Ethanol | - | Soluble in boiling anhydrous ethanol[9] | Very Soluble[10] | Soluble |
| Methanol | - | - | - | - |
| Isopropanol | - | - | - | - |
| Acetone | - | Soluble in hot acetone[11] | Very Soluble[10] | Soluble[12] |
| Dichloromethane | - | Soluble[9] | - | - |
| Chloroform | Slightly Soluble[2] | Soluble | Soluble[12] | - |
| Hexane | Slightly Soluble[2] | Soluble | - | - |
| Mineral Oil | - | - | Soluble[10] | Soluble[12] |
Experimental Protocols
Protocol 1: Preparation of a Myristyl Palmitate Stock Solution for In-Vitro Assays
This protocol is adapted from methods used for preparing solutions of long-chain fatty acids for cell culture.[4][13]
-
Prepare a primary stock solution:
-
Weigh out the desired amount of Myristyl Palmitate.
-
Dissolve in 100% ethanol by heating at 50-60°C with vortexing until fully dissolved. The concentration of this stock will depend on the final desired concentration in the cell culture medium.
-
-
Prepare a BSA solution:
-
Prepare a solution of fatty-acid-free BSA (e.g., 10%) in your desired cell culture medium.
-
Warm the BSA solution to 37°C.
-
-
Complex Myristyl Palmitate with BSA:
-
While vortexing the BSA solution, slowly add the Myristyl Palmitate-ethanol stock solution.
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complexation.
-
-
Final dilution and use:
-
Further dilute the Myristyl Palmitate-BSA complex in cell culture medium to achieve the final desired treatment concentration.
-
Ensure the final ethanol concentration is below cytotoxic levels (e.g., <0.1%).
-
Protocol 2: General Procedure for HPLC Sample Preparation of a Topical Cream Containing Myristyl Palmitate
This protocol is a general guide for the extraction of a lipophilic compound like Myristyl Palmitate from a cream base for HPLC analysis.
-
Sample Weighing and Initial Dissolution:
-
Accurately weigh approximately 1 gram of the cream into a volumetric flask.
-
Add a solvent in which Myristyl Palmitate is soluble and that is miscible with the subsequent extraction solvent (e.g., isopropanol).
-
-
Extraction:
-
Add an extraction solvent such as hexane or a mixture of hexane and ethyl acetate (B1210297) to the flask.
-
Vortex or sonicate the mixture for several minutes to ensure complete extraction of the lipid components from the cream.
-
-
Phase Separation and Cleanup (if necessary):
-
If an emulsion forms, centrifugation may be required to separate the layers.
-
The hexane layer containing the Myristyl Palmitate can be further cleaned up using solid-phase extraction (SPE) if matrix interference is significant.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the extraction solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent that is compatible with the HPLC mobile phase (e.g., acetonitrile (B52724) or a mixture of acetonitrile and isopropanol).
-
-
Filtration and Analysis:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
Signaling Pathway
While this compound itself is not extensively studied for its direct impact on specific signaling pathways, its constituent fatty acid, palmitoleic acid, and the related saturated fatty acid, palmitic acid, are known to influence cellular signaling. Palmitic acid, for instance, can induce endoplasmic reticulum stress and affect pathways such as Akt and Wnt signaling.[14] The diagram below illustrates a simplified overview of how a fatty acid like palmitate can influence cellular processes.
Caption: Simplified signaling pathways influenced by palmitic acid.
References
- 1. Myristyl palmitate | 4536-26-9 | Benchchem [benchchem.com]
- 2. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 3. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYRISTYL PALMITATE CAS#: 4536-26-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 9. medium.com [medium.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Palmitate induces reactive oxygen species production and β‐cell dysfunction by activating nicotinamide adenine dinucleotide phosphate oxidase through Src signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Exposure to Palmitic Acid Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Myristyl palmitoleate solubility issues
For researchers, scientists, and drug development professionals, this technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered during experiments with Myristyl Palmitoleate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a wax ester, an ester of myristyl alcohol and palmitoleic acid. Its long carbon chain makes it highly lipophilic and practically insoluble in water.[1] This low aqueous solubility can present challenges in various experimental settings, including in vitro assays, formulation development, and analytical chemistry, where achieving a homogeneous solution is crucial.
Q2: In which solvents is this compound generally soluble?
A2: this compound is qualitatively described as being slightly soluble in solvents like chloroform and hexane.[2] Based on the behavior of similar long-chain wax esters, it is expected to be soluble in a range of non-polar and some polar organic solvents, particularly at elevated temperatures. These include aromatic solvents, ethers, ketones, and chlorinated hydrocarbons.[3] It is generally insoluble in water.[1]
Q3: Can heating be used to dissolve this compound?
A3: Yes, heating can significantly improve the solubility of this compound, especially in organic solvents like ethanol.[4] As a waxy solid with a melting point of around 49-51°C, warming the solvent can facilitate the dissolution process.[5] However, it is crucial to be aware of the solvent's boiling point and the thermal stability of this compound to avoid degradation.[1]
Q4: What are co-solvents and can they help dissolve this compound?
A4: Co-solvents are a mixture of solvents used to increase the solubility of a solute. For poorly soluble compounds like this compound, using a co-solvent system can be an effective strategy. For instance, a small amount of a non-polar solvent where the compound is more soluble can be mixed with a primary solvent to achieve the desired concentration.
Q5: How can I prepare an aqueous dispersion of this compound for cell culture experiments?
A5: Due to its insolubility in water, preparing a true aqueous solution of this compound for cell culture is challenging. A common approach for long-chain fatty acids and their esters is to first dissolve the compound in a small amount of an organic solvent like ethanol or DMSO.[4][6] This stock solution is then added to the cell culture medium, often containing a carrier protein like bovine serum albumin (BSA), which helps to stabilize the lipid in the aqueous environment.[6][7] It is critical to keep the final concentration of the organic solvent low (typically <0.1-0.5%) to avoid cytotoxicity.[4]
Troubleshooting Guides
Issue 1: this compound precipitates out of solution upon cooling.
This is a common issue, particularly when a solution is prepared at an elevated temperature.
-
Cause: The solubility of this compound is temperature-dependent, decreasing as the solution cools.
-
Solution:
-
Maintain the working temperature of the solution above the point of precipitation.
-
Consider using a co-solvent system that improves solubility at lower temperatures.
-
For formulations, the inclusion of emulsifiers or stabilizers can help maintain a stable dispersion as the product cools.[8]
-
Issue 2: Inconsistent results in in-vitro assays.
This may be due to the poor bioavailability of this compound in an aqueous assay medium.
-
Cause: this compound may not be fully dissolved or may be forming micelles, leading to variable concentrations available to the cells.
-
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent in-vitro results.
Issue 3: Difficulty in preparing a stable topical formulation.
Myristyl Palmitate is used in cosmetics for its emollient properties, but incorporating it into a cream or lotion can be challenging.[1]
-
Cause: As a waxy substance, it may not readily disperse in the formulation base, leading to a gritty texture or phase separation.
-
Solution:
-
Melt and Mix: Melt the Myristyl Palmitate with other oil-phase ingredients before emulsifying with the water phase.
-
Use a Co-emulsifier: Myristyl myristate, a similar compound, is used as a co-emulsifier to improve the stability of emulsions with high oil content.[8] This principle can be applied to Myristyl Palmitate formulations.
-
Homogenization: Use high-shear mixing or homogenization to reduce the particle size of the dispersed oil phase, leading to a more stable and aesthetically pleasing product.
-
Data Presentation
Table 1: Qualitative Solubility of Myristyl Palmitate and Related Wax Esters
| Solvent | Myristyl Palmitate (C30) | Cetyl Palmitate (C32) | Isopropyl Palmitate (C19) | Isopropyl Myristate (C17) |
| Water | Insoluble[1] | Practically Insoluble[9] | Insoluble | Practically Insoluble |
| Ethanol | - | Soluble in boiling anhydrous ethanol[9] | Very Soluble[10] | Soluble |
| Methanol | - | - | - | - |
| Isopropanol | - | - | - | - |
| Acetone | - | Soluble in hot acetone[11] | Very Soluble[10] | Soluble[12] |
| Dichloromethane | - | Soluble[9] | - | - |
| Chloroform | Slightly Soluble[2] | Soluble | Soluble[12] | - |
| Hexane | Slightly Soluble[2] | Soluble | - | - |
| Mineral Oil | - | - | Soluble[10] | Soluble[12] |
Experimental Protocols
Protocol 1: Preparation of a Myristyl Palmitate Stock Solution for In-Vitro Assays
This protocol is adapted from methods used for preparing solutions of long-chain fatty acids for cell culture.[4][13]
-
Prepare a primary stock solution:
-
Weigh out the desired amount of Myristyl Palmitate.
-
Dissolve in 100% ethanol by heating at 50-60°C with vortexing until fully dissolved. The concentration of this stock will depend on the final desired concentration in the cell culture medium.
-
-
Prepare a BSA solution:
-
Prepare a solution of fatty-acid-free BSA (e.g., 10%) in your desired cell culture medium.
-
Warm the BSA solution to 37°C.
-
-
Complex Myristyl Palmitate with BSA:
-
While vortexing the BSA solution, slowly add the Myristyl Palmitate-ethanol stock solution.
-
Incubate the mixture at 37°C for at least 30 minutes to allow for complexation.
-
-
Final dilution and use:
-
Further dilute the Myristyl Palmitate-BSA complex in cell culture medium to achieve the final desired treatment concentration.
-
Ensure the final ethanol concentration is below cytotoxic levels (e.g., <0.1%).
-
Protocol 2: General Procedure for HPLC Sample Preparation of a Topical Cream Containing Myristyl Palmitate
This protocol is a general guide for the extraction of a lipophilic compound like Myristyl Palmitate from a cream base for HPLC analysis.
-
Sample Weighing and Initial Dissolution:
-
Accurately weigh approximately 1 gram of the cream into a volumetric flask.
-
Add a solvent in which Myristyl Palmitate is soluble and that is miscible with the subsequent extraction solvent (e.g., isopropanol).
-
-
Extraction:
-
Add an extraction solvent such as hexane or a mixture of hexane and ethyl acetate to the flask.
-
Vortex or sonicate the mixture for several minutes to ensure complete extraction of the lipid components from the cream.
-
-
Phase Separation and Cleanup (if necessary):
-
If an emulsion forms, centrifugation may be required to separate the layers.
-
The hexane layer containing the Myristyl Palmitate can be further cleaned up using solid-phase extraction (SPE) if matrix interference is significant.
-
-
Solvent Evaporation and Reconstitution:
-
Evaporate the extraction solvent to dryness under a stream of nitrogen.
-
Reconstitute the residue in a solvent that is compatible with the HPLC mobile phase (e.g., acetonitrile or a mixture of acetonitrile and isopropanol).
-
-
Filtration and Analysis:
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injecting it into the HPLC system.
-
Signaling Pathway
While this compound itself is not extensively studied for its direct impact on specific signaling pathways, its constituent fatty acid, palmitoleic acid, and the related saturated fatty acid, palmitic acid, are known to influence cellular signaling. Palmitic acid, for instance, can induce endoplasmic reticulum stress and affect pathways such as Akt and Wnt signaling.[14] The diagram below illustrates a simplified overview of how a fatty acid like palmitate can influence cellular processes.
Caption: Simplified signaling pathways influenced by palmitic acid.
References
- 1. Myristyl palmitate | 4536-26-9 | Benchchem [benchchem.com]
- 2. Creating Software Engineering Flow Charts with Graphviz Dot [joeldare.com]
- 3. Wax esters | Cyberlipid [cyberlipid.gerli.com]
- 4. Cell Culture Models of Fatty Acid Overload: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. MYRISTYL PALMITATE CAS#: 4536-26-9 [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. MYRISTYL MYRISTATE - Ataman Kimya [atamanchemicals.com]
- 9. medium.com [medium.com]
- 10. Sample Preparation – HPLC – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]
- 11. Palmitate induces reactive oxygen species production and β‐cell dysfunction by activating nicotinamide adenine dinucleotide phosphate oxidase through Src signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Chronic Exposure to Palmitic Acid Down-Regulates AKT in Beta-Cells through Activation of mTOR - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Palmitate modulates intracellular signaling, induces endoplasmic reticulum stress, and causes apoptosis in mouse 3T3-L1 and rat primary preadipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Myristyl Palmitoleate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the synthesis of myristyl palmitoleate (B1233929).
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of myristyl palmitoleate?
A1: The most common impurities include unreacted starting materials such as myristyl alcohol and palmitoleic acid. Side reactions can also generate byproducts like dialkyl ethers (from the self-condensation of myristyl alcohol), and alkenes (from the dehydration of myristyl alcohol). Additionally, residual catalyst and solvents from the purification process can be present in the final product.
Q2: What causes a yellow or brown discoloration in my this compound product?
A2: Discoloration is often a result of product degradation or side reactions occurring at high temperatures. Prolonged reaction times or the use of harsh catalysts can also contribute to the formation of colored impurities.
Q3: How can I minimize the formation of byproducts during synthesis?
A3: To minimize byproduct formation, it is crucial to control the reaction temperature, use a mild and appropriate catalyst, and effectively remove water as it is formed to drive the equilibrium towards the desired ester product.[1]
Q4: What analytical techniques are suitable for detecting impurities in this compound?
A4: Several analytical techniques can be employed for impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities.[2][3] High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), can separate and identify a wide range of impurities.[1][4][5][6][7] Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the presence of unreacted hydroxyl and carboxyl groups from the starting materials.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound synthesis.
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Ensure the reaction has proceeded for a sufficient duration. - Use a slight excess of one of the reactants. - Efficiently remove water using a Dean-Stark trap or molecular sieves to shift the reaction equilibrium.[8] |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. Too low a temperature will result in slow reaction kinetics, while too high a temperature can lead to degradation. |
| Catalyst Inactivity | - Use a fresh or more active catalyst. - Ensure the catalyst concentration is optimal. |
Issue 2: Presence of Unreacted Starting Materials
Analytical Indicators & Solutions
| Analytical Indicator | Recommended Action |
| FTIR: Broad peak around 3200-3600 cm⁻¹ (O-H stretch) | - Indicates residual myristyl alcohol or palmitoleic acid. - Purify the product using column chromatography or recrystallization. |
| GC-MS/HPLC: Peaks corresponding to myristyl alcohol and palmitoleic acid | - Optimize the purification protocol. - Consider a post-synthesis workup with a mild base wash to remove unreacted acid. |
Issue 3: Identification of Unexpected Peaks in GC-MS or HPLC
Potential Impurities & Mitigation Strategies
| Potential Impurity | Source | Mitigation Strategy |
| Dialkyl Ether | Self-condensation of myristyl alcohol at high temperatures or with a strong acid catalyst. | - Lower the reaction temperature. - Use a milder catalyst (e.g., an enzyme or a less acidic catalyst). |
| Alkene | Dehydration of myristyl alcohol. | - Maintain a lower reaction temperature. |
| Solvent Residues | Incomplete removal of solvents used in purification. | - Dry the final product under a high vacuum for an extended period. |
Experimental Protocols
Representative Synthesis of this compound (Fischer Esterification)
This protocol describes a general method for the synthesis of this compound. Optimization of specific conditions may be required.
Materials:
-
Palmitoleic acid
-
Myristyl alcohol
-
Toluene (B28343) (or another suitable solvent)
-
p-Toluenesulfonic acid (or another acid catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
-
Hexane (B92381) and ethyl acetate (B1210297) (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of palmitoleic acid and myristyl alcohol.
-
Add toluene as a solvent and a catalytic amount of p-toluenesulfonic acid (e.g., 1-5 mol%).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Analytical Methodologies
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Temperature: 250°C
-
Oven Program: Start at a suitable temperature (e.g., 150°C), ramp up to a final temperature (e.g., 300°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium
-
MS Detector: Scan in the range of m/z 50-500.
HPLC Analysis:
-
Column: A C18 or C30 reverse-phase column is often suitable for wax ester analysis.[1][4][5][6][7]
-
Mobile Phase: A gradient of organic solvents such as methanol, acetonitrile, and/or chloroform (B151607) may be effective.[1][4][5][6]
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) with an Atmospheric Pressure Chemical Ionization (APCI) source is recommended for detecting non-chromophoric wax esters.[1][4][5][6][7]
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision tree to guide the troubleshooting of common contamination issues.
References
- 1. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. jppres.com [jppres.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Myristyl Palmitoleate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing contamination issues during the synthesis of myristyl palmitoleate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered in the synthesis of this compound?
A1: The most common impurities include unreacted starting materials such as myristyl alcohol and palmitoleic acid. Side reactions can also generate byproducts like dialkyl ethers (from the self-condensation of myristyl alcohol), and alkenes (from the dehydration of myristyl alcohol). Additionally, residual catalyst and solvents from the purification process can be present in the final product.
Q2: What causes a yellow or brown discoloration in my this compound product?
A2: Discoloration is often a result of product degradation or side reactions occurring at high temperatures. Prolonged reaction times or the use of harsh catalysts can also contribute to the formation of colored impurities.
Q3: How can I minimize the formation of byproducts during synthesis?
A3: To minimize byproduct formation, it is crucial to control the reaction temperature, use a mild and appropriate catalyst, and effectively remove water as it is formed to drive the equilibrium towards the desired ester product.[1]
Q4: What analytical techniques are suitable for detecting impurities in this compound?
A4: Several analytical techniques can be employed for impurity profiling. Gas Chromatography-Mass Spectrometry (GC-MS) is effective for identifying volatile and semi-volatile impurities.[2][3] High-Performance Liquid Chromatography (HPLC) with a suitable detector, such as an Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS), can separate and identify a wide range of impurities.[1][4][5][6][7] Fourier-Transform Infrared Spectroscopy (FTIR) can be used to identify the presence of unreacted hydroxyl and carboxyl groups from the starting materials.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues encountered during this compound synthesis.
Issue 1: Low Yield of this compound
Possible Causes & Solutions
| Cause | Recommended Action |
| Incomplete Reaction | - Ensure the reaction has proceeded for a sufficient duration. - Use a slight excess of one of the reactants. - Efficiently remove water using a Dean-Stark trap or molecular sieves to shift the reaction equilibrium.[8] |
| Suboptimal Reaction Temperature | - Optimize the reaction temperature. Too low a temperature will result in slow reaction kinetics, while too high a temperature can lead to degradation. |
| Catalyst Inactivity | - Use a fresh or more active catalyst. - Ensure the catalyst concentration is optimal. |
Issue 2: Presence of Unreacted Starting Materials
Analytical Indicators & Solutions
| Analytical Indicator | Recommended Action |
| FTIR: Broad peak around 3200-3600 cm⁻¹ (O-H stretch) | - Indicates residual myristyl alcohol or palmitoleic acid. - Purify the product using column chromatography or recrystallization. |
| GC-MS/HPLC: Peaks corresponding to myristyl alcohol and palmitoleic acid | - Optimize the purification protocol. - Consider a post-synthesis workup with a mild base wash to remove unreacted acid. |
Issue 3: Identification of Unexpected Peaks in GC-MS or HPLC
Potential Impurities & Mitigation Strategies
| Potential Impurity | Source | Mitigation Strategy |
| Dialkyl Ether | Self-condensation of myristyl alcohol at high temperatures or with a strong acid catalyst. | - Lower the reaction temperature. - Use a milder catalyst (e.g., an enzyme or a less acidic catalyst). |
| Alkene | Dehydration of myristyl alcohol. | - Maintain a lower reaction temperature. |
| Solvent Residues | Incomplete removal of solvents used in purification. | - Dry the final product under a high vacuum for an extended period. |
Experimental Protocols
Representative Synthesis of this compound (Fischer Esterification)
This protocol describes a general method for the synthesis of this compound. Optimization of specific conditions may be required.
Materials:
-
Palmitoleic acid
-
Myristyl alcohol
-
Toluene (or another suitable solvent)
-
p-Toluenesulfonic acid (or another acid catalyst)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and ethyl acetate (for chromatography)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine equimolar amounts of palmitoleic acid and myristyl alcohol.
-
Add toluene as a solvent and a catalytic amount of p-toluenesulfonic acid (e.g., 1-5 mol%).
-
Heat the mixture to reflux and collect the water generated in the Dean-Stark trap.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate.
Analytical Methodologies
GC-MS Analysis:
-
Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).
-
Injection Temperature: 250°C
-
Oven Program: Start at a suitable temperature (e.g., 150°C), ramp up to a final temperature (e.g., 300°C) at a rate of 10-20°C/min.
-
Carrier Gas: Helium
-
MS Detector: Scan in the range of m/z 50-500.
HPLC Analysis:
-
Column: A C18 or C30 reverse-phase column is often suitable for wax ester analysis.[1][4][5][6][7]
-
Mobile Phase: A gradient of organic solvents such as methanol, acetonitrile, and/or chloroform may be effective.[1][4][5][6]
-
Detector: An Evaporative Light Scattering Detector (ELSD) or a Mass Spectrometer (MS) with an Atmospheric Pressure Chemical Ionization (APCI) source is recommended for detecting non-chromophoric wax esters.[1][4][5][6][7]
Visualizations
Caption: A typical workflow for the synthesis and purification of this compound.
Caption: A decision tree to guide the troubleshooting of common contamination issues.
References
- 1. Item - Analysis of wax esters in seven commercial waxes using C30 reverse phase HPLC - Taylor & Francis Group - Figshare [tandf.figshare.com]
- 2. jppres.com [jppres.com]
- 3. rjpbcs.com [rjpbcs.com]
- 4. tandfonline.com [tandfonline.com]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Analysis of wax ester molecular species by high performance liquid chromatography/atmospheric pressure chemical ionisation mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Stability of Myristyl Palmitoleate in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Myristyl Palmitoleate (B1233929) in various formulations.
Troubleshooting Guides
Issue 1: Rapid Degradation of Myristyl Palmitoleate Detected by Off-Odor or Color Change
Possible Cause: Oxidative degradation of the palmitoleate moiety's double bond. This is often accelerated by exposure to light, heat, and transition metal ions.
Troubleshooting Steps:
-
Antioxidant Screening: Incorporate a primary antioxidant to scavenge free radicals. Common choices for cosmetic and pharmaceutical formulations are listed in Table 1. Start with a concentration range of 0.05-0.2% (w/w).
-
Synergistic Antioxidant Systems: Combine a primary antioxidant with a secondary antioxidant. For instance, a free-radical scavenger like tocopherol can be paired with a peroxide decomposer like a phosphite-based antioxidant for enhanced protection.
-
Chelating Agent Addition: If metal ion contamination is suspected (e.g., from raw materials or processing equipment), add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or its salts at a concentration of 0.01-0.1% (w/w) to sequester metal ions that can catalyze oxidation.
-
Packaging and Storage: Protect the formulation from light by using opaque or amber-colored packaging. Store in a cool, dark place to minimize thermal and photo-induced degradation.
-
Inert Gas Blanketing: During manufacturing, consider blanketing the formulation with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.
Issue 2: Change in pH and/or Separation of Formulation Over Time
Possible Cause: Hydrolysis of the ester linkage in this compound, leading to the formation of myristyl alcohol and palmitoleic acid. This can be catalyzed by acidic or basic conditions.
Troubleshooting Steps:
-
pH Optimization: Determine the pH of optimal stability for your formulation. For many esters, a pH range of 4-6 is ideal to minimize both acid- and base-catalyzed hydrolysis.[1] Conduct a pH-stability profile study as part of your formulation development.
-
Buffering System: Incorporate a suitable buffering system (e.g., citrate (B86180) or phosphate (B84403) buffer) to maintain the pH within the optimal range throughout the product's shelf life.
-
Water Activity Reduction: In anhydrous or low-water formulations, ensure all raw materials are anhydrous and protect the formulation from atmospheric moisture to the extent possible.
-
Emulsion Stabilization: In emulsion systems, ensure the emulsifier system is robust and that this compound is well-emulsified within the oil phase to limit its exposure to the aqueous phase. The addition of co-emulsifiers or stabilizers can improve emulsion stability.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are:
-
Oxidation: The double bond in the palmitoleate chain is susceptible to oxidation, leading to the formation of peroxides, aldehydes, and other degradation products. This can result in changes in odor, color, and viscosity.
-
Hydrolysis: The ester bond can be cleaved in the presence of water, especially under acidic or basic conditions, to yield myristyl alcohol and palmitoleic acid. This can lead to a decrease in pH and potential formulation instability.
Q2: Which antioxidants are most effective for stabilizing this compound?
A2: The choice of antioxidant depends on the formulation type, regulatory requirements, and desired properties. Table 1 provides a summary of common antioxidants used for unsaturated lipids in cosmetic and pharmaceutical formulations. For oil-based formulations, oil-soluble antioxidants like Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), and Ascorbyl Palmitate are effective. In emulsions, a combination of water-soluble and oil-soluble antioxidants may be beneficial.
Q3: How can I predict the shelf-life of my formulation containing this compound?
A3: Accelerated stability testing is a common method to predict shelf-life.[4] By exposing the formulation to elevated temperatures, the degradation process is accelerated. The data collected can be used to estimate the shelf-life at normal storage conditions using the Arrhenius equation. A typical accelerated stability study protocol is provided in the Experimental Protocols section.
Q4: Are there any formulation strategies to physically protect this compound from degradation?
A4: Yes, several formulation strategies can enhance the stability of this compound:
-
Encapsulation: Encapsulating this compound in systems like liposomes or nanostructured lipid carriers (NLCs) can create a physical barrier against pro-oxidants and catalysts.[5]
-
Structured Lipid Systems: Incorporating this compound into a solid lipid matrix can reduce its molecular mobility and exposure to oxygen.
-
Emulsion Type: In some cases, a water-in-oil (W/O) emulsion may offer better protection for lipophilic ingredients compared to an oil-in-water (O/W) emulsion.
Data Presentation
Table 1: Common Antioxidants for Stabilizing Unsaturated Esters in Formulations
| Antioxidant Type | Examples | Typical Use Level (% w/w) | Mechanism of Action & Comments |
| Primary Antioxidants (Free Radical Scavengers) | Tocopherols (Vitamin E), Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Propyl Gallate (PG) | 0.01 - 0.2 | Donate a hydrogen atom to free radicals, terminating the oxidation chain reaction. Tocopherols are a natural option. |
| Secondary Antioxidants (Peroxide Decomposers) | Thioesters (e.g., Dilauryl Thiodipropionate), Phosphites | 0.05 - 0.5 | Decompose hydroperoxides into non-radical, stable products. Often used in synergy with primary antioxidants. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) and its salts, Citric Acid | 0.01 - 0.1 | Sequester transition metal ions (e.g., iron, copper) that can catalyze oxidation reactions. |
| Natural Antioxidants | Rosemary Extract, Ferulic Acid, Ascorbyl Palmitate | 0.1 - 1.0 | Offer antioxidant properties and appeal to "natural" product claims. Their efficacy can be variable. |
Table 2: Typical Conditions for Accelerated Stability Testing of Cosmetic Formulations
| Condition | Temperature | Relative Humidity (RH) | Duration | Purpose |
| Elevated Temperature | 40°C ± 2°C | 75% ± 5% | 1-3 months | To accelerate chemical degradation and predict long-term stability. |
| Room Temperature | 25°C ± 2°C | 60% ± 5% | 12-24 months | Real-time stability assessment. |
| Refrigerated | 5°C ± 3°C | N/A | 12-24 months | To monitor physical stability and serve as a control. |
| Freeze-Thaw Cycling | -10°C to 25°C | N/A | 3-5 cycles (24h at each temp) | To assess the impact of temperature fluctuations on emulsion stability. |
| Photostability | Controlled light exposure (e.g., Xenon lamp) | N/A | As per ICH Q1B guidelines | To evaluate the impact of light on the formulation. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Formulations
Objective: To identify potential degradation products and pathways for this compound in a specific formulation under stress conditions.
Methodology:
-
Sample Preparation: Prepare batches of the final formulation containing this compound.
-
Stress Conditions: Expose the samples to the following conditions in separate, controlled chambers:
-
Acidic Hydrolysis: Add 0.1 M HCl to the formulation and heat at 60°C for 48 hours.
-
Alkaline Hydrolysis: Add 0.1 M NaOH to the formulation and heat at 60°C for 48 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the formulation and store at room temperature for 48 hours.
-
Thermal Degradation: Store the formulation at 60°C for one week.
-
Photodegradation: Expose the formulation to a light source according to ICH Q1B guidelines.
-
-
Analysis: At specified time points (e.g., 0, 24, 48 hours), withdraw samples and analyze for the remaining concentration of this compound and the formation of degradation products using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 2: Determination of Peroxide Value (PV) in Formulations Containing this compound
Objective: To quantify the extent of initial oxidation in a formulation containing this compound.
Methodology (Adapted from standard methods):
-
Reagent Preparation:
-
Solvent Mixture: Acetic acid and a suitable organic solvent (e.g., chloroform (B151607) or isooctane) in a 3:2 ratio.
-
Saturated Potassium Iodide (KI) Solution: Freshly prepared.
-
Standard Sodium Thiosulfate (B1220275) Solution (0.01 N).
-
Starch Indicator Solution (1%).
-
-
Procedure:
-
Accurately weigh a known amount of the formulation into an Erlenmeyer flask.
-
Add the solvent mixture and dissolve the sample completely.
-
Add the saturated KI solution, stopper the flask, and swirl for one minute.
-
Add deionized water and titrate the liberated iodine with the standard sodium thiosulfate solution until the yellow color almost disappears.
-
Add the starch indicator solution and continue the titration until the blue color disappears.
-
Perform a blank titration with the reagents only.
-
-
Calculation: The Peroxide Value (in meq/kg) is calculated based on the volume of sodium thiosulfate solution used for the sample and the blank.
Mandatory Visualization
Caption: Degradation pathways of this compound.
Caption: General workflow for stability testing of formulations.
Caption: Mechanism of primary antioxidants in inhibiting lipid oxidation.
References
Technical Support Center: Enhancing the Stability of Myristyl Palmitoleate in Formulations
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the stability of Myristyl Palmitoleate in various formulations.
Troubleshooting Guides
Issue 1: Rapid Degradation of this compound Detected by Off-Odor or Color Change
Possible Cause: Oxidative degradation of the palmitoleate moiety's double bond. This is often accelerated by exposure to light, heat, and transition metal ions.
Troubleshooting Steps:
-
Antioxidant Screening: Incorporate a primary antioxidant to scavenge free radicals. Common choices for cosmetic and pharmaceutical formulations are listed in Table 1. Start with a concentration range of 0.05-0.2% (w/w).
-
Synergistic Antioxidant Systems: Combine a primary antioxidant with a secondary antioxidant. For instance, a free-radical scavenger like tocopherol can be paired with a peroxide decomposer like a phosphite-based antioxidant for enhanced protection.
-
Chelating Agent Addition: If metal ion contamination is suspected (e.g., from raw materials or processing equipment), add a chelating agent such as Ethylenediaminetetraacetic acid (EDTA) or its salts at a concentration of 0.01-0.1% (w/w) to sequester metal ions that can catalyze oxidation.
-
Packaging and Storage: Protect the formulation from light by using opaque or amber-colored packaging. Store in a cool, dark place to minimize thermal and photo-induced degradation.
-
Inert Gas Blanketing: During manufacturing, consider blanketing the formulation with an inert gas like nitrogen or argon to displace oxygen and prevent oxidation.
Issue 2: Change in pH and/or Separation of Formulation Over Time
Possible Cause: Hydrolysis of the ester linkage in this compound, leading to the formation of myristyl alcohol and palmitoleic acid. This can be catalyzed by acidic or basic conditions.
Troubleshooting Steps:
-
pH Optimization: Determine the pH of optimal stability for your formulation. For many esters, a pH range of 4-6 is ideal to minimize both acid- and base-catalyzed hydrolysis.[1] Conduct a pH-stability profile study as part of your formulation development.
-
Buffering System: Incorporate a suitable buffering system (e.g., citrate or phosphate buffer) to maintain the pH within the optimal range throughout the product's shelf life.
-
Water Activity Reduction: In anhydrous or low-water formulations, ensure all raw materials are anhydrous and protect the formulation from atmospheric moisture to the extent possible.
-
Emulsion Stabilization: In emulsion systems, ensure the emulsifier system is robust and that this compound is well-emulsified within the oil phase to limit its exposure to the aqueous phase. The addition of co-emulsifiers or stabilizers can improve emulsion stability.[2][3]
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: The two primary degradation pathways for this compound are:
-
Oxidation: The double bond in the palmitoleate chain is susceptible to oxidation, leading to the formation of peroxides, aldehydes, and other degradation products. This can result in changes in odor, color, and viscosity.
-
Hydrolysis: The ester bond can be cleaved in the presence of water, especially under acidic or basic conditions, to yield myristyl alcohol and palmitoleic acid. This can lead to a decrease in pH and potential formulation instability.
Q2: Which antioxidants are most effective for stabilizing this compound?
A2: The choice of antioxidant depends on the formulation type, regulatory requirements, and desired properties. Table 1 provides a summary of common antioxidants used for unsaturated lipids in cosmetic and pharmaceutical formulations. For oil-based formulations, oil-soluble antioxidants like Tocopherol (Vitamin E), Butylated Hydroxytoluene (BHT), and Ascorbyl Palmitate are effective. In emulsions, a combination of water-soluble and oil-soluble antioxidants may be beneficial.
Q3: How can I predict the shelf-life of my formulation containing this compound?
A3: Accelerated stability testing is a common method to predict shelf-life.[4] By exposing the formulation to elevated temperatures, the degradation process is accelerated. The data collected can be used to estimate the shelf-life at normal storage conditions using the Arrhenius equation. A typical accelerated stability study protocol is provided in the Experimental Protocols section.
Q4: Are there any formulation strategies to physically protect this compound from degradation?
A4: Yes, several formulation strategies can enhance the stability of this compound:
-
Encapsulation: Encapsulating this compound in systems like liposomes or nanostructured lipid carriers (NLCs) can create a physical barrier against pro-oxidants and catalysts.[5]
-
Structured Lipid Systems: Incorporating this compound into a solid lipid matrix can reduce its molecular mobility and exposure to oxygen.
-
Emulsion Type: In some cases, a water-in-oil (W/O) emulsion may offer better protection for lipophilic ingredients compared to an oil-in-water (O/W) emulsion.
Data Presentation
Table 1: Common Antioxidants for Stabilizing Unsaturated Esters in Formulations
| Antioxidant Type | Examples | Typical Use Level (% w/w) | Mechanism of Action & Comments |
| Primary Antioxidants (Free Radical Scavengers) | Tocopherols (Vitamin E), Butylated Hydroxytoluene (BHT), Butylated Hydroxyanisole (BHA), Propyl Gallate (PG) | 0.01 - 0.2 | Donate a hydrogen atom to free radicals, terminating the oxidation chain reaction. Tocopherols are a natural option. |
| Secondary Antioxidants (Peroxide Decomposers) | Thioesters (e.g., Dilauryl Thiodipropionate), Phosphites | 0.05 - 0.5 | Decompose hydroperoxides into non-radical, stable products. Often used in synergy with primary antioxidants. |
| Chelating Agents | Ethylenediaminetetraacetic acid (EDTA) and its salts, Citric Acid | 0.01 - 0.1 | Sequester transition metal ions (e.g., iron, copper) that can catalyze oxidation reactions. |
| Natural Antioxidants | Rosemary Extract, Ferulic Acid, Ascorbyl Palmitate | 0.1 - 1.0 | Offer antioxidant properties and appeal to "natural" product claims. Their efficacy can be variable. |
Table 2: Typical Conditions for Accelerated Stability Testing of Cosmetic Formulations
| Condition | Temperature | Relative Humidity (RH) | Duration | Purpose |
| Elevated Temperature | 40°C ± 2°C | 75% ± 5% | 1-3 months | To accelerate chemical degradation and predict long-term stability. |
| Room Temperature | 25°C ± 2°C | 60% ± 5% | 12-24 months | Real-time stability assessment. |
| Refrigerated | 5°C ± 3°C | N/A | 12-24 months | To monitor physical stability and serve as a control. |
| Freeze-Thaw Cycling | -10°C to 25°C | N/A | 3-5 cycles (24h at each temp) | To assess the impact of temperature fluctuations on emulsion stability. |
| Photostability | Controlled light exposure (e.g., Xenon lamp) | N/A | As per ICH Q1B guidelines | To evaluate the impact of light on the formulation. |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound Formulations
Objective: To identify potential degradation products and pathways for this compound in a specific formulation under stress conditions.
Methodology:
-
Sample Preparation: Prepare batches of the final formulation containing this compound.
-
Stress Conditions: Expose the samples to the following conditions in separate, controlled chambers:
-
Acidic Hydrolysis: Add 0.1 M HCl to the formulation and heat at 60°C for 48 hours.
-
Alkaline Hydrolysis: Add 0.1 M NaOH to the formulation and heat at 60°C for 48 hours.
-
Oxidative Degradation: Add 3% hydrogen peroxide to the formulation and store at room temperature for 48 hours.
-
Thermal Degradation: Store the formulation at 60°C for one week.
-
Photodegradation: Expose the formulation to a light source according to ICH Q1B guidelines.
-
-
Analysis: At specified time points (e.g., 0, 24, 48 hours), withdraw samples and analyze for the remaining concentration of this compound and the formation of degradation products using a stability-indicating analytical method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).
Protocol 2: Determination of Peroxide Value (PV) in Formulations Containing this compound
Objective: To quantify the extent of initial oxidation in a formulation containing this compound.
Methodology (Adapted from standard methods):
-
Reagent Preparation:
-
Solvent Mixture: Acetic acid and a suitable organic solvent (e.g., chloroform or isooctane) in a 3:2 ratio.
-
Saturated Potassium Iodide (KI) Solution: Freshly prepared.
-
Standard Sodium Thiosulfate Solution (0.01 N).
-
Starch Indicator Solution (1%).
-
-
Procedure:
-
Accurately weigh a known amount of the formulation into an Erlenmeyer flask.
-
Add the solvent mixture and dissolve the sample completely.
-
Add the saturated KI solution, stopper the flask, and swirl for one minute.
-
Add deionized water and titrate the liberated iodine with the standard sodium thiosulfate solution until the yellow color almost disappears.
-
Add the starch indicator solution and continue the titration until the blue color disappears.
-
Perform a blank titration with the reagents only.
-
-
Calculation: The Peroxide Value (in meq/kg) is calculated based on the volume of sodium thiosulfate solution used for the sample and the blank.
Mandatory Visualization
Caption: Degradation pathways of this compound.
Caption: General workflow for stability testing of formulations.
Caption: Mechanism of primary antioxidants in inhibiting lipid oxidation.
References
Technical Support Center: Resolving Isomeric Separation of Fatty Acid Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isomeric separation of fatty acid esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating fatty acid ester isomers?
A1: The primary methods for separating fatty acid ester isomers, such as fatty acid methyl esters (FAMEs), are gas chromatography (GC), silver ion chromatography (in both high-performance liquid chromatography and thin-layer chromatography formats, Ag-HPLC and Ag-TLC), and supercritical fluid chromatography (SFC).[1][2][3] GC with highly polar cyanopropyl capillary columns is considered a gold standard for resolving cis and trans isomers.[4][5] Silver ion chromatography is powerful for separating isomers based on the number, configuration, and position of double bonds.[2][6] SFC is a high-efficiency technique that is particularly useful for the identification of isomeric species and can be faster than traditional HPLC methods.[7][8]
Q2: Why do trans-isomers elute before cis-isomers in GC with a highly polar cyanopropyl column?
A2: The separation of cis and trans isomers on highly polar cyanopropyl columns is based on the differential interaction of these isomers with the stationary phase. The cyano groups in the stationary phase create a strong dipole moment. Cis isomers, with their characteristic "U" shape, can interact more closely and strongly with this polar stationary phase compared to the more linear trans isomers.[4] This stronger interaction results in longer retention times for cis-isomers, causing trans-isomers to elute first.[4]
Q3: Can I separate positional isomers of fatty acid esters using standard GC methods?
A3: Standard capillary GC is generally not capable of identifying FAMEs with varying double bond positions, although it can resolve cis-trans isomers.[9] For the separation of positional isomers, techniques like silver ion chromatography (Ag-HPLC) are more effective.[2][10] Ag-HPLC can provide clear resolution of positional isomers, such as the 6-, 9-, and 11-18:1 isomers.[11]
Q4: What is the principle behind silver ion chromatography for FAME isomer separation?
A4: The principle of silver ion chromatography relies on the reversible reaction between the pi electrons of the double bonds in the fatty acid chains and silver ions to form polar complexes.[6] The strength of this complexation depends on the number of double bonds; the more double bonds, the stronger the complex and the longer the retention.[6] This technique is highly effective for separating FAMEs based on their degree of unsaturation and the geometry (cis/trans) of their double bonds.[2]
Q5: When should I consider using Supercritical Fluid Chromatography (SFC) for my separations?
A5: SFC is a valuable alternative to GC and HPLC, particularly for the analysis of complex lipid mixtures and isomeric compounds.[3][7] It offers high efficiency, shorter analysis times, and reduced consumption of organic solvents.[7][8] SFC is well-suited for separating a wide range of lipids, including free fatty acids, and can effectively resolve positional isomers.[3] It is also advantageous for chiral separations.[7]
Troubleshooting Guides
Gas Chromatography (GC) Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Acidic sample injection.[12] 4. Septum or O-ring degradation.[13] | 1. Use a deactivated inlet liner. 2. Condition the column according to the manufacturer's instructions. 3. Neutralize the FAMEs solution before injection, for example, by washing with a dilute salt solution.[14] 4. Inspect and replace the septum and inlet liner. Check for and remove any particles in the inlet.[13] |
| Split Peaks | 1. Improper injection technique or faulty autosampler syringe.[14] 2. Sample overload in the injection port liner.[14] 3. Dirty inlet liner or column inlet.[14] 4. Co-elution of nearly identical isomers. | 1. Ensure the syringe needle is clean and not damaged. 2. Reduce the injection volume or sample concentration. 3. Replace the inlet liner and trim the first few centimeters of the column. 4. Optimize the temperature program or consider a different column phase. |
| Poor Resolution of Cis/Trans Isomers | 1. Inadequate column polarity. 2. Suboptimal temperature program.[15] 3. Column aging or degradation.[16] | 1. Use a highly polar cyanopropyl column (e.g., SP-2560, CP-Sil 88, or BPX-70).[4][9] 2. A time-temperature programmed GC method often shows improved separation compared to isothermal programs.[15] 3. Replace the column. Small variations in column selectivity due to age can be compensated for by adjusting the elution temperature.[16] |
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Changes in mobile phase composition. | 1. Use an HPLC column chiller/heater to maintain a stable temperature. Note that unsaturated FAMEs may elute more slowly at higher temperatures in some hexane-based solvent systems.[2] 2. Ensure precise and consistent mobile phase preparation. |
| Poor Resolution of Positional Isomers | 1. Insufficient column length or number of columns. 2. Suboptimal mobile phase. | 1. Connect multiple Ag-HPLC columns in series to improve resolution.[17] 2. Optimize the mobile phase gradient. For example, a gradient of dichloroethane-dichloromethane to a mixture including methanol (B129727) and acetone (B3395972) has been shown to be effective.[10] |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common method for the derivatization of fatty acids to FAMEs for GC analysis.
Materials:
-
Lipid sample
-
Methylation reagent (e.g., 14% Boron trifluoride in methanol, BF3-Methanol)[4] or 1.5M methanolic HCl[12]
-
Deionized water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the extracted lipid sample in a small volume of toluene in a sealed tube.[4]
-
Add 2 mL of 14% BF3-Methanol reagent.[4]
-
Seal the tube and heat at 100°C for 1 hour.[4]
-
After cooling to room temperature, add deionized water and hexane.[4]
-
Vortex the mixture thoroughly and then centrifuge to separate the layers.[4]
-
Collect the upper hexane layer containing the FAMEs.[4]
-
Wash the hexane layer with a saturated sodium chloride solution to remove any remaining acid.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
The FAMEs solution can be concentrated under a stream of nitrogen if necessary and is now ready for GC injection.[4]
Protocol 2: GC Separation of Cis/Trans FAME Isomers
This protocol outlines a general method for the separation of cis and trans FAME isomers using a highly polar capillary column.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[4]
GC Conditions:
-
Column: SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or an equivalent highly polar cyanopropyl column.[4]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program: A time-temperature program is recommended for optimal separation.[15] An example program could be:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp to 240°C at 3°C/minute.
-
Hold at 240°C for 15 minutes.
-
-
Injection Mode: Split injection.
Visualizations
Caption: Experimental workflow for fatty acid ester isomer analysis.
Caption: Elution behavior of cis and trans isomers on a polar GC column.
References
- 1. The analysis ofCis-trans fatty acid isomers using gas-liquid chromatography | Semantic Scholar [semanticscholar.org]
- 2. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. shimadzu.com [shimadzu.com]
- 6. aocs.org [aocs.org]
- 7. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 10. aocs.org [aocs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromforum.org [chromforum.org]
- 14. chromforum.org [chromforum.org]
- 15. inis.iaea.org [inis.iaea.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - ProQuest [proquest.com]
Technical Support Center: Resolving Isomeric Separation of Fatty Acid Esters
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the isomeric separation of fatty acid esters.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for separating fatty acid ester isomers?
A1: The primary methods for separating fatty acid ester isomers, such as fatty acid methyl esters (FAMEs), are gas chromatography (GC), silver ion chromatography (in both high-performance liquid chromatography and thin-layer chromatography formats, Ag-HPLC and Ag-TLC), and supercritical fluid chromatography (SFC).[1][2][3] GC with highly polar cyanopropyl capillary columns is considered a gold standard for resolving cis and trans isomers.[4][5] Silver ion chromatography is powerful for separating isomers based on the number, configuration, and position of double bonds.[2][6] SFC is a high-efficiency technique that is particularly useful for the identification of isomeric species and can be faster than traditional HPLC methods.[7][8]
Q2: Why do trans-isomers elute before cis-isomers in GC with a highly polar cyanopropyl column?
A2: The separation of cis and trans isomers on highly polar cyanopropyl columns is based on the differential interaction of these isomers with the stationary phase. The cyano groups in the stationary phase create a strong dipole moment. Cis isomers, with their characteristic "U" shape, can interact more closely and strongly with this polar stationary phase compared to the more linear trans isomers.[4] This stronger interaction results in longer retention times for cis-isomers, causing trans-isomers to elute first.[4]
Q3: Can I separate positional isomers of fatty acid esters using standard GC methods?
A3: Standard capillary GC is generally not capable of identifying FAMEs with varying double bond positions, although it can resolve cis-trans isomers.[9] For the separation of positional isomers, techniques like silver ion chromatography (Ag-HPLC) are more effective.[2][10] Ag-HPLC can provide clear resolution of positional isomers, such as the 6-, 9-, and 11-18:1 isomers.[11]
Q4: What is the principle behind silver ion chromatography for FAME isomer separation?
A4: The principle of silver ion chromatography relies on the reversible reaction between the pi electrons of the double bonds in the fatty acid chains and silver ions to form polar complexes.[6] The strength of this complexation depends on the number of double bonds; the more double bonds, the stronger the complex and the longer the retention.[6] This technique is highly effective for separating FAMEs based on their degree of unsaturation and the geometry (cis/trans) of their double bonds.[2]
Q5: When should I consider using Supercritical Fluid Chromatography (SFC) for my separations?
A5: SFC is a valuable alternative to GC and HPLC, particularly for the analysis of complex lipid mixtures and isomeric compounds.[3][7] It offers high efficiency, shorter analysis times, and reduced consumption of organic solvents.[7][8] SFC is well-suited for separating a wide range of lipids, including free fatty acids, and can effectively resolve positional isomers.[3] It is also advantageous for chiral separations.[7]
Troubleshooting Guides
Gas Chromatography (GC) Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Peak Tailing | 1. Active sites in the GC inlet or column. 2. Column contamination. 3. Acidic sample injection.[12] 4. Septum or O-ring degradation.[13] | 1. Use a deactivated inlet liner. 2. Condition the column according to the manufacturer's instructions. 3. Neutralize the FAMEs solution before injection, for example, by washing with a dilute salt solution.[14] 4. Inspect and replace the septum and inlet liner. Check for and remove any particles in the inlet.[13] |
| Split Peaks | 1. Improper injection technique or faulty autosampler syringe.[14] 2. Sample overload in the injection port liner.[14] 3. Dirty inlet liner or column inlet.[14] 4. Co-elution of nearly identical isomers. | 1. Ensure the syringe needle is clean and not damaged. 2. Reduce the injection volume or sample concentration. 3. Replace the inlet liner and trim the first few centimeters of the column. 4. Optimize the temperature program or consider a different column phase. |
| Poor Resolution of Cis/Trans Isomers | 1. Inadequate column polarity. 2. Suboptimal temperature program.[15] 3. Column aging or degradation.[16] | 1. Use a highly polar cyanopropyl column (e.g., SP-2560, CP-Sil 88, or BPX-70).[4][9] 2. A time-temperature programmed GC method often shows improved separation compared to isothermal programs.[15] 3. Replace the column. Small variations in column selectivity due to age can be compensated for by adjusting the elution temperature.[16] |
Silver Ion High-Performance Liquid Chromatography (Ag-HPLC) Issues
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Inconsistent Retention Times | 1. Fluctuation in column temperature. 2. Changes in mobile phase composition. | 1. Use an HPLC column chiller/heater to maintain a stable temperature. Note that unsaturated FAMEs may elute more slowly at higher temperatures in some hexane-based solvent systems.[2] 2. Ensure precise and consistent mobile phase preparation. |
| Poor Resolution of Positional Isomers | 1. Insufficient column length or number of columns. 2. Suboptimal mobile phase. | 1. Connect multiple Ag-HPLC columns in series to improve resolution.[17] 2. Optimize the mobile phase gradient. For example, a gradient of dichloroethane-dichloromethane to a mixture including methanol and acetone has been shown to be effective.[10] |
Experimental Protocols
Protocol 1: Preparation of Fatty Acid Methyl Esters (FAMEs)
This protocol describes a common method for the derivatization of fatty acids to FAMEs for GC analysis.
Materials:
-
Lipid sample
-
Toluene
-
Methylation reagent (e.g., 14% Boron trifluoride in methanol, BF3-Methanol)[4] or 1.5M methanolic HCl[12]
-
Hexane
-
Deionized water
-
Saturated sodium chloride solution
-
Anhydrous sodium sulfate
Procedure:
-
Dissolve the extracted lipid sample in a small volume of toluene in a sealed tube.[4]
-
Add 2 mL of 14% BF3-Methanol reagent.[4]
-
Seal the tube and heat at 100°C for 1 hour.[4]
-
After cooling to room temperature, add deionized water and hexane.[4]
-
Vortex the mixture thoroughly and then centrifuge to separate the layers.[4]
-
Collect the upper hexane layer containing the FAMEs.[4]
-
Wash the hexane layer with a saturated sodium chloride solution to remove any remaining acid.
-
Dry the hexane layer over anhydrous sodium sulfate.
-
The FAMEs solution can be concentrated under a stream of nitrogen if necessary and is now ready for GC injection.[4]
Protocol 2: GC Separation of Cis/Trans FAME Isomers
This protocol outlines a general method for the separation of cis and trans FAME isomers using a highly polar capillary column.
Instrumentation:
-
Gas chromatograph equipped with a Flame Ionization Detector (FID) and a split/splitless injector.[4]
GC Conditions:
-
Column: SP-2560 (100 m x 0.25 mm ID, 0.20 µm film thickness) or an equivalent highly polar cyanopropyl column.[4]
-
Carrier Gas: Helium or Hydrogen.
-
Injector Temperature: 250°C.
-
Detector Temperature: 260°C.
-
Oven Temperature Program: A time-temperature program is recommended for optimal separation.[15] An example program could be:
-
Initial temperature: 100°C, hold for 4 minutes.
-
Ramp to 240°C at 3°C/minute.
-
Hold at 240°C for 15 minutes.
-
-
Injection Mode: Split injection.
Visualizations
Caption: Experimental workflow for fatty acid ester isomer analysis.
Caption: Elution behavior of cis and trans isomers on a polar GC column.
References
- 1. The analysis ofCis-trans fatty acid isomers using gas-liquid chromatography | Semantic Scholar [semanticscholar.org]
- 2. Analysis of triglyceride isomers by silver-ion high-performance liquid chromatography. Effect of column temperature on retention times - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. shimadzu.com [shimadzu.com]
- 6. aocs.org [aocs.org]
- 7. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fatty acid isomerism: analysis and selected biological functions - Food & Function (RSC Publishing) DOI:10.1039/D3FO03716A [pubs.rsc.org]
- 10. aocs.org [aocs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. chromforum.org [chromforum.org]
- 14. chromforum.org [chromforum.org]
- 15. inis.iaea.org [inis.iaea.org]
- 16. academic.oup.com [academic.oup.com]
- 17. Improved separation of conjugated fatty acid methyl esters by silver ion-high-performance liquid chromatography - ProQuest [proquest.com]
Issues with Myristyl palmitoleate quantification in complex mixtures
Welcome to the technical support center for the quantification of Myristyl palmitoleate (B1233929). This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the analysis of Myristyl palmitoleate in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC-MS analysis of this compound?
A: Direct analysis of free fatty acids like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. Due to the polar carboxyl group, these molecules have low volatility and can interact undesirably with the GC column's stationary phase.[1][2] This interaction leads to poor chromatographic results, including significant peak tailing and inaccurate quantification.[2]
To overcome this, a chemical process called derivatization is used to convert the fatty acids into more volatile and less polar forms.[1][3] The most common method is esterification, which transforms the fatty acid into a Fatty Acid Methyl Ester (FAME).[1] This process neutralizes the polar carboxyl group, making the molecule more amenable to GC analysis and allowing for better separation and peak shape.[1] Other methods, such as silylation to create trimethylsilyl (B98337) (TMS) esters, are also used.[1][2]
Q2: How can I detect and minimize matrix effects in my LC-MS analysis?
A: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) refer to the alteration of an analyte's ionization efficiency because of co-eluting components from the sample matrix.[4][5] This can suppress or enhance the signal, compromising the accuracy and precision of quantification.[4] In lipidomics, phospholipids (B1166683) are a common cause of matrix effects, especially when using electrospray ionization (ESI).[4]
Detecting Matrix Effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of your analyte is introduced into the mass spectrometer after the column, and a blank matrix extract is injected. Dips or rises in the analyte's baseline signal indicate matrix effects.[4]
-
Post-Extraction Spike: This is a quantitative method to determine the extent of the matrix effect. You compare the signal response of an analyte spiked into a clean solvent with the response of the same analyte spiked into a blank matrix sample after extraction. The percentage difference reveals the degree of signal suppression or enhancement.[4][5]
Minimizing Matrix Effects:
-
Optimize Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) to remove interfering components, such as phospholipids, from the sample.[6][7] SPE can provide a cleaner extract compared to methods like simple protein precipitation.[5]
-
Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from matrix components that cause interference.
-
Sample Dilution: A straightforward approach is to dilute the sample. This reduces the concentration of interfering compounds, although you must ensure your analyte's concentration remains above the instrument's limit of detection.[4]
-
Use a Suitable Internal Standard: An ideal internal standard is chemically similar to the analyte and is affected by the matrix in the same way. Isotopically labeled standards are often the best choice for correcting matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in GC-MS Analysis
Poor peak shape is a common issue in GC analysis of fatty acids and can significantly impact integration and quantification.
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | The presence of underivatized this compound leads to interactions with the GC column.[2] • Solution: Optimize the derivatization reaction. Ensure reagents are fresh and not degraded.[8] Check reaction time and temperature, and ensure anhydrous (dry) conditions, as water can hinder the reaction.[8] |
| Active Sites in the Inlet or Column | The inlet liner and the front end of the GC column can develop "active sites" over time that interact with analytes. • Solution: Replace the inlet liner or use a liner with glass wool to trap non-volatile residues.[9] If the problem persists, trim the first few centimeters of the GC column. |
| Column Contamination | Buildup of non-volatile material from previous injections can degrade column performance. • Solution: Bake out the column at a high temperature (as specified by the manufacturer) to remove contaminants. |
Issue 2: Low or Inconsistent Recovery of this compound
Low recovery means a portion of the analyte is lost during sample processing, leading to underestimation of its concentration.
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | The chosen extraction solvent or method may not be effectively recovering the lipid from the complex matrix. • Solution: Evaluate different lipid extraction methods, such as Folch or Bligh-Dyer, or consider using Solid-Phase Extraction (SPE) which can offer high reproducibility.[6][10] Ensure correct pH and solvent-to-sample ratios. |
| Incomplete Derivatization/Reaction | As with peak tailing, an incomplete reaction means not all the analyte is converted to its analyzable form.[8] • Solution: Verify your derivatization protocol. Test different reagents (e.g., BF3-methanol vs. methanolic HCl) as their efficiency can vary.[8] Use an appropriate internal standard added at the very beginning of the sample preparation to monitor and correct for losses.[11][12] |
| Analyte Adsorption | Analytes can adsorb to glassware, pipette tips, or vials, especially at low concentrations. • Solution: Use silanized glassware and low-adsorption vials. Ensure the final extract solvent is appropriate to keep the analyte fully dissolved. |
Below is a troubleshooting workflow for diagnosing low recovery issues.
Experimental Protocols
Protocol 1: FAME Preparation via Acid-Catalyzed Derivatization
This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) using boron trifluoride (BF3) in methanol, a common and effective method.[13]
Materials:
-
Dried lipid extract
-
BF3-Methanol reagent (12-14% w/w)
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Place the dried lipid extract (containing this compound) into a reaction vial.
-
Add 1-2 mL of BF3-Methanol reagent to the vial.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[13]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for cleaning up a complex biological sample (e.g., plasma) to isolate lipids and remove interferences like phospholipids prior to analysis.[6][7]
Materials:
-
Plasma sample
-
Internal standard solution
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Methyl-tert-butyl ether (MTBE)
-
SPE Cartridge (e.g., a reverse-phase C18 or a specialized lipid-extraction sorbent)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add an appropriate amount of internal standard. Add 900 µL of a protein precipitation solvent (e.g., acetonitrile) to precipitate proteins.[14] Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 1-2 mL of the elution solvent (e.g., DCM:MeOH 1:1) followed by 1-2 mL of the loading solvent (e.g., the protein precipitation solvent).
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent designed to remove polar interferences while retaining the lipids. For example, a mix of acetonitrile (B52724) and water (9:1 v/v) can be used.[15]
-
Elution: Elute the target lipids, including this compound, using a non-polar solvent or mixture, such as 2 x 1 mL of chloroform/methanol (1:1, v/v).[14]
-
Dry & Reconstitute: Evaporate the elution solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for injection into the LC-MS or for further derivatization for GC-MS.
The following diagram illustrates the general workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
Issues with Myristyl palmitoleate quantification in complex mixtures
Welcome to the technical support center for the quantification of Myristyl palmitoleate. This resource provides researchers, scientists, and drug development professionals with in-depth troubleshooting guides and frequently asked questions to address common challenges encountered during the analysis of this compound in complex mixtures.
Frequently Asked Questions (FAQs)
Q1: Why is derivatization required for the GC-MS analysis of this compound?
A: Direct analysis of free fatty acids like this compound by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging. Due to the polar carboxyl group, these molecules have low volatility and can interact undesirably with the GC column's stationary phase.[1][2] This interaction leads to poor chromatographic results, including significant peak tailing and inaccurate quantification.[2]
To overcome this, a chemical process called derivatization is used to convert the fatty acids into more volatile and less polar forms.[1][3] The most common method is esterification, which transforms the fatty acid into a Fatty Acid Methyl Ester (FAME).[1] This process neutralizes the polar carboxyl group, making the molecule more amenable to GC analysis and allowing for better separation and peak shape.[1] Other methods, such as silylation to create trimethylsilyl (TMS) esters, are also used.[1][2]
Q2: How can I detect and minimize matrix effects in my LC-MS analysis?
A: Matrix effects in Liquid Chromatography-Mass Spectrometry (LC-MS) refer to the alteration of an analyte's ionization efficiency because of co-eluting components from the sample matrix.[4][5] This can suppress or enhance the signal, compromising the accuracy and precision of quantification.[4] In lipidomics, phospholipids are a common cause of matrix effects, especially when using electrospray ionization (ESI).[4]
Detecting Matrix Effects:
-
Post-Column Infusion: This qualitative method helps identify regions in the chromatogram where ion suppression or enhancement occurs. A constant flow of your analyte is introduced into the mass spectrometer after the column, and a blank matrix extract is injected. Dips or rises in the analyte's baseline signal indicate matrix effects.[4]
-
Post-Extraction Spike: This is a quantitative method to determine the extent of the matrix effect. You compare the signal response of an analyte spiked into a clean solvent with the response of the same analyte spiked into a blank matrix sample after extraction. The percentage difference reveals the degree of signal suppression or enhancement.[4][5]
Minimizing Matrix Effects:
-
Optimize Sample Preparation: Use techniques like Solid-Phase Extraction (SPE) to remove interfering components, such as phospholipids, from the sample.[6][7] SPE can provide a cleaner extract compared to methods like simple protein precipitation.[5]
-
Improve Chromatographic Separation: Modify your LC gradient to better separate this compound from matrix components that cause interference.
-
Sample Dilution: A straightforward approach is to dilute the sample. This reduces the concentration of interfering compounds, although you must ensure your analyte's concentration remains above the instrument's limit of detection.[4]
-
Use a Suitable Internal Standard: An ideal internal standard is chemically similar to the analyte and is affected by the matrix in the same way. Isotopically labeled standards are often the best choice for correcting matrix effects.
Troubleshooting Guides
Issue 1: Poor Peak Shape (Tailing) in GC-MS Analysis
Poor peak shape is a common issue in GC analysis of fatty acids and can significantly impact integration and quantification.
| Potential Cause | Troubleshooting Steps |
| Incomplete Derivatization | The presence of underivatized this compound leads to interactions with the GC column.[2] • Solution: Optimize the derivatization reaction. Ensure reagents are fresh and not degraded.[8] Check reaction time and temperature, and ensure anhydrous (dry) conditions, as water can hinder the reaction.[8] |
| Active Sites in the Inlet or Column | The inlet liner and the front end of the GC column can develop "active sites" over time that interact with analytes. • Solution: Replace the inlet liner or use a liner with glass wool to trap non-volatile residues.[9] If the problem persists, trim the first few centimeters of the GC column. |
| Column Contamination | Buildup of non-volatile material from previous injections can degrade column performance. • Solution: Bake out the column at a high temperature (as specified by the manufacturer) to remove contaminants. |
Issue 2: Low or Inconsistent Recovery of this compound
Low recovery means a portion of the analyte is lost during sample processing, leading to underestimation of its concentration.
| Potential Cause | Troubleshooting Steps |
| Inefficient Extraction | The chosen extraction solvent or method may not be effectively recovering the lipid from the complex matrix. • Solution: Evaluate different lipid extraction methods, such as Folch or Bligh-Dyer, or consider using Solid-Phase Extraction (SPE) which can offer high reproducibility.[6][10] Ensure correct pH and solvent-to-sample ratios. |
| Incomplete Derivatization/Reaction | As with peak tailing, an incomplete reaction means not all the analyte is converted to its analyzable form.[8] • Solution: Verify your derivatization protocol. Test different reagents (e.g., BF3-methanol vs. methanolic HCl) as their efficiency can vary.[8] Use an appropriate internal standard added at the very beginning of the sample preparation to monitor and correct for losses.[11][12] |
| Analyte Adsorption | Analytes can adsorb to glassware, pipette tips, or vials, especially at low concentrations. • Solution: Use silanized glassware and low-adsorption vials. Ensure the final extract solvent is appropriate to keep the analyte fully dissolved. |
Below is a troubleshooting workflow for diagnosing low recovery issues.
Experimental Protocols
Protocol 1: FAME Preparation via Acid-Catalyzed Derivatization
This protocol describes the conversion of this compound to its fatty acid methyl ester (FAME) using boron trifluoride (BF3) in methanol, a common and effective method.[13]
Materials:
-
Dried lipid extract
-
BF3-Methanol reagent (12-14% w/w)
-
Hexane
-
Saturated Sodium Chloride (NaCl) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Place the dried lipid extract (containing this compound) into a reaction vial.
-
Add 1-2 mL of BF3-Methanol reagent to the vial.
-
Cap the vial tightly and heat at 60-70°C for 30 minutes.[13]
-
Cool the vial to room temperature.
-
Add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the mixture vigorously for 1 minute to extract the FAMEs into the hexane layer.
-
Allow the layers to separate. Carefully transfer the upper hexane layer to a clean vial.
-
Dry the hexane extract by passing it through a small column of anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
Protocol 2: Sample Cleanup using Solid-Phase Extraction (SPE)
This protocol provides a general workflow for cleaning up a complex biological sample (e.g., plasma) to isolate lipids and remove interferences like phospholipids prior to analysis.[6][7]
Materials:
-
Plasma sample
-
Internal standard solution
-
Methanol (MeOH)
-
Dichloromethane (DCM) or Methyl-tert-butyl ether (MTBE)
-
SPE Cartridge (e.g., a reverse-phase C18 or a specialized lipid-extraction sorbent)
Procedure:
-
Sample Pre-treatment: To 100 µL of plasma, add an appropriate amount of internal standard. Add 900 µL of a protein precipitation solvent (e.g., acetonitrile) to precipitate proteins.[14] Vortex and centrifuge.
-
SPE Cartridge Conditioning: Condition the SPE cartridge by washing sequentially with 1-2 mL of the elution solvent (e.g., DCM:MeOH 1:1) followed by 1-2 mL of the loading solvent (e.g., the protein precipitation solvent).
-
Sample Loading: Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a solvent designed to remove polar interferences while retaining the lipids. For example, a mix of acetonitrile and water (9:1 v/v) can be used.[15]
-
Elution: Elute the target lipids, including this compound, using a non-polar solvent or mixture, such as 2 x 1 mL of chloroform/methanol (1:1, v/v).[14]
-
Dry & Reconstitute: Evaporate the elution solvent under a stream of nitrogen. Reconstitute the dried extract in a suitable solvent for injection into the LC-MS or for further derivatization for GC-MS.
The following diagram illustrates the general workflow for this compound quantification.
References
- 1. benchchem.com [benchchem.com]
- 2. Derivatization techniques for free fatty acids by GC [restek.com]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Detailed Protocol for Solid-Phase Extraction for Lipidomic Analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. researchgate.net [researchgate.net]
- 11. docs.nrel.gov [docs.nrel.gov]
- 12. docs.nrel.gov [docs.nrel.gov]
- 13. mdpi.com [mdpi.com]
- 14. agilent.com [agilent.com]
- 15. agilent.com [agilent.com]
Technical Support Center: Myristyl Palmitoleate Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Myristyl palmitoleate (B1233929) during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is Myristyl palmitoleate and why is its hydrolysis a concern during sample preparation?
This compound is a wax ester, which is an ester of myristyl alcohol and palmitoleic acid. Hydrolysis is the chemical breakdown of this ester bond, yielding the constituent fatty alcohol and fatty acid. This is a significant concern during sample preparation as it alters the chemical composition of the sample, leading to inaccurate quantification and characterization of the intact this compound.
Q2: What are the primary factors that cause the hydrolysis of this compound?
The hydrolysis of this compound is primarily influenced by three main factors:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of ester bonds. The rate of hydrolysis is generally lowest at a near-neutral pH.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including ester hydrolysis.[1]
-
Enzymatic Activity: The presence of lipases or esterases, which can be endogenous to the sample matrix, can enzymatically cleave the ester bond of this compound.[2]
Q3: What are the ideal storage conditions for samples containing this compound to minimize hydrolysis?
To minimize hydrolysis, samples should be stored at low temperatures, ideally at -80°C, to reduce both chemical and enzymatic activity. Samples should also be stored in a neutral pH environment if possible and protected from moisture. It is advisable to process samples as quickly as possible after collection.
Q4: Which analytical techniques are suitable for the analysis of this compound and its potential hydrolysis products?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used techniques. For GC-MS analysis, derivatization of the potential hydrolysis products (palmitoleic acid and myristyl alcohol) into more volatile esters (e.g., methyl esters for the acid and acetate (B1210297) or trimethylsilyl (B98337) esters for the alcohol) is often necessary for better separation and detection.[3][4][5]
Troubleshooting Guide: Preventing this compound Hydrolysis
This guide addresses common issues encountered during sample preparation that may lead to the hydrolysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of intact this compound | Hydrolysis due to improper pH: Sample processing or extraction solvents are too acidic or basic. | - Maintain a neutral pH (around 7) during all sample preparation steps.- Use buffered solutions where appropriate to control pH. |
| Thermal degradation: Exposure of the sample to high temperatures during processing. | - Perform all extraction and handling steps on ice or at reduced temperatures.- Avoid prolonged heating steps. If heating is necessary, use the lowest effective temperature for the shortest possible duration. | |
| Enzymatic degradation: Presence of active lipases or esterases in the sample. | - Immediately after collection, flash-freeze the sample in liquid nitrogen and store it at -80°C until analysis.- Add enzyme inhibitors to the extraction solvent if compatible with downstream analysis.- Use heat inactivation for enzymes if it does not compromise the analyte of interest. | |
| Presence of high levels of palmitoleic acid and/or myristyl alcohol in the sample | Significant hydrolysis has occurred during sample preparation. | - Review the entire sample preparation workflow to identify potential sources of acid/base contamination, high temperatures, or prolonged processing times.- Implement the corrective actions outlined in this guide. |
| Contamination from glassware or reagents. | - Use high-purity solvents and reagents.- Ensure all glassware is thoroughly cleaned and rinsed with a non-polar solvent to remove any residual acids, bases, or detergents. | |
| Inconsistent and non-reproducible results | Variable hydrolysis rates between samples. | - Standardize the sample preparation protocol, ensuring consistent timing, temperature, and reagent concentrations for all samples.- Process a quality control sample with a known concentration of this compound alongside experimental samples to monitor for hydrolysis. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Isolation of this compound and Prevention of Hydrolysis
This protocol is adapted from methods for wax ester isolation and is designed to minimize hydrolysis.[6][7][8]
Materials:
-
Silica (B1680970) gel SPE cartridge
-
Hexane (B92381) (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Toluene (B28343) (HPLC grade)
-
Nitrogen gas for evaporation
-
Glass vials
Procedure:
-
Sample Preparation: Homogenize the sample in a neutral, non-polar solvent (e.g., hexane:ethyl acetate 95:5 v/v) on ice.
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to dry out.
-
Sample Loading: Load the homogenized sample extract onto the conditioned SPE cartridge.
-
Elution of Non-polar Lipids: Elute the wax ester fraction, including this compound, with a non-polar solvent mixture like hexane:ethyl acetate (95:5 v/v). The more polar lipids, including free fatty acids that could contribute to an acidic environment, will be retained on the column.
-
Solvent Evaporation: Evaporate the collected fraction to dryness under a gentle stream of nitrogen gas at a low temperature (e.g., <30°C).
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., hexane or toluene for GC-MS).
Protocol 2: Derivatization of Potential Hydrolysis Products for GC-MS Analysis
This protocol is for the derivatization of palmitoleic acid and myristyl alcohol for their detection by GC-MS, which can be used to assess the extent of hydrolysis.[3][4][5]
Materials:
-
BF₃-methanol (14% w/v) for fatty acid methylation
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) for alcohol silylation
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate (B86663)
-
Heating block
-
GC-MS vials
Procedure for Fatty Acid Methylation:
-
To the dried sample extract, add 1 mL of 14% BF₃-methanol solution.
-
Cap the vial tightly and heat at 60°C for 10 minutes.
-
Cool the vial to room temperature and add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.
-
Dry the hexane layer over anhydrous sodium sulfate before GC-MS analysis.
Procedure for Alcohol Silylation:
-
To a separate dried aliquot of the sample extract, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
Quantitative Data Summary
Table 1: Effect of pH on the Rate of Ester Hydrolysis (Illustrative Data)
| pH | Relative Hydrolysis Rate |
| 3 | High |
| 5 | Moderate |
| 7 | Low (Optimal for Stability) |
| 9 | Moderate |
| 11 | High |
This table illustrates the general trend of ester hydrolysis, which is minimized at neutral pH and increases under both acidic and basic conditions.[9][10]
Table 2: Effect of Temperature on the Rate of Ester Hydrolysis (Illustrative Data)
| Temperature (°C) | Relative Hydrolysis Rate |
| 4 | Very Low |
| 25 (Room Temp) | Low |
| 37 | Moderate |
| 60 | High |
| 100 | Very High |
This table illustrates the general trend that the rate of hydrolysis increases with temperature.[1]
Visualizations
Caption: Troubleshooting workflow for this compound hydrolysis.
Caption: Recommended sample preparation workflow.
References
- 1. upcandledesign.com [upcandledesign.com]
- 2. Wax ester - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nva.sikt.no [nva.sikt.no]
- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Myristyl Palmitoleate Sample Preparation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the hydrolysis of Myristyl palmitoleate during sample preparation.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its hydrolysis a concern during sample preparation?
This compound is a wax ester, which is an ester of myristyl alcohol and palmitoleic acid. Hydrolysis is the chemical breakdown of this ester bond, yielding the constituent fatty alcohol and fatty acid. This is a significant concern during sample preparation as it alters the chemical composition of the sample, leading to inaccurate quantification and characterization of the intact this compound.
Q2: What are the primary factors that cause the hydrolysis of this compound?
The hydrolysis of this compound is primarily influenced by three main factors:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of ester bonds. The rate of hydrolysis is generally lowest at a near-neutral pH.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including ester hydrolysis.[1]
-
Enzymatic Activity: The presence of lipases or esterases, which can be endogenous to the sample matrix, can enzymatically cleave the ester bond of this compound.[2]
Q3: What are the ideal storage conditions for samples containing this compound to minimize hydrolysis?
To minimize hydrolysis, samples should be stored at low temperatures, ideally at -80°C, to reduce both chemical and enzymatic activity. Samples should also be stored in a neutral pH environment if possible and protected from moisture. It is advisable to process samples as quickly as possible after collection.
Q4: Which analytical techniques are suitable for the analysis of this compound and its potential hydrolysis products?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are commonly used techniques. For GC-MS analysis, derivatization of the potential hydrolysis products (palmitoleic acid and myristyl alcohol) into more volatile esters (e.g., methyl esters for the acid and acetate or trimethylsilyl esters for the alcohol) is often necessary for better separation and detection.[3][4][5]
Troubleshooting Guide: Preventing this compound Hydrolysis
This guide addresses common issues encountered during sample preparation that may lead to the hydrolysis of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low recovery of intact this compound | Hydrolysis due to improper pH: Sample processing or extraction solvents are too acidic or basic. | - Maintain a neutral pH (around 7) during all sample preparation steps.- Use buffered solutions where appropriate to control pH. |
| Thermal degradation: Exposure of the sample to high temperatures during processing. | - Perform all extraction and handling steps on ice or at reduced temperatures.- Avoid prolonged heating steps. If heating is necessary, use the lowest effective temperature for the shortest possible duration. | |
| Enzymatic degradation: Presence of active lipases or esterases in the sample. | - Immediately after collection, flash-freeze the sample in liquid nitrogen and store it at -80°C until analysis.- Add enzyme inhibitors to the extraction solvent if compatible with downstream analysis.- Use heat inactivation for enzymes if it does not compromise the analyte of interest. | |
| Presence of high levels of palmitoleic acid and/or myristyl alcohol in the sample | Significant hydrolysis has occurred during sample preparation. | - Review the entire sample preparation workflow to identify potential sources of acid/base contamination, high temperatures, or prolonged processing times.- Implement the corrective actions outlined in this guide. |
| Contamination from glassware or reagents. | - Use high-purity solvents and reagents.- Ensure all glassware is thoroughly cleaned and rinsed with a non-polar solvent to remove any residual acids, bases, or detergents. | |
| Inconsistent and non-reproducible results | Variable hydrolysis rates between samples. | - Standardize the sample preparation protocol, ensuring consistent timing, temperature, and reagent concentrations for all samples.- Process a quality control sample with a known concentration of this compound alongside experimental samples to monitor for hydrolysis. |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for Isolation of this compound and Prevention of Hydrolysis
This protocol is adapted from methods for wax ester isolation and is designed to minimize hydrolysis.[6][7][8]
Materials:
-
Silica gel SPE cartridge
-
Hexane (HPLC grade)
-
Ethyl acetate (HPLC grade)
-
Toluene (HPLC grade)
-
Nitrogen gas for evaporation
-
Glass vials
Procedure:
-
Sample Preparation: Homogenize the sample in a neutral, non-polar solvent (e.g., hexane:ethyl acetate 95:5 v/v) on ice.
-
SPE Cartridge Conditioning: Condition a silica gel SPE cartridge by passing 5 mL of hexane through it. Do not allow the cartridge to dry out.
-
Sample Loading: Load the homogenized sample extract onto the conditioned SPE cartridge.
-
Elution of Non-polar Lipids: Elute the wax ester fraction, including this compound, with a non-polar solvent mixture like hexane:ethyl acetate (95:5 v/v). The more polar lipids, including free fatty acids that could contribute to an acidic environment, will be retained on the column.
-
Solvent Evaporation: Evaporate the collected fraction to dryness under a gentle stream of nitrogen gas at a low temperature (e.g., <30°C).
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your analytical method (e.g., hexane or toluene for GC-MS).
Protocol 2: Derivatization of Potential Hydrolysis Products for GC-MS Analysis
This protocol is for the derivatization of palmitoleic acid and myristyl alcohol for their detection by GC-MS, which can be used to assess the extent of hydrolysis.[3][4][5]
Materials:
-
BF₃-methanol (14% w/v) for fatty acid methylation
-
BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane) for alcohol silylation
-
Hexane (HPLC grade)
-
Anhydrous sodium sulfate
-
Heating block
-
GC-MS vials
Procedure for Fatty Acid Methylation:
-
To the dried sample extract, add 1 mL of 14% BF₃-methanol solution.
-
Cap the vial tightly and heat at 60°C for 10 minutes.
-
Cool the vial to room temperature and add 1 mL of water and 1 mL of hexane.
-
Vortex thoroughly and centrifuge to separate the layers.
-
Transfer the upper hexane layer containing the fatty acid methyl esters (FAMEs) to a clean vial.
-
Dry the hexane layer over anhydrous sodium sulfate before GC-MS analysis.
Procedure for Alcohol Silylation:
-
To a separate dried aliquot of the sample extract, add 100 µL of BSTFA + 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
Cool to room temperature. The sample is now ready for GC-MS analysis.
Quantitative Data Summary
Table 1: Effect of pH on the Rate of Ester Hydrolysis (Illustrative Data)
| pH | Relative Hydrolysis Rate |
| 3 | High |
| 5 | Moderate |
| 7 | Low (Optimal for Stability) |
| 9 | Moderate |
| 11 | High |
This table illustrates the general trend of ester hydrolysis, which is minimized at neutral pH and increases under both acidic and basic conditions.[9][10]
Table 2: Effect of Temperature on the Rate of Ester Hydrolysis (Illustrative Data)
| Temperature (°C) | Relative Hydrolysis Rate |
| 4 | Very Low |
| 25 (Room Temp) | Low |
| 37 | Moderate |
| 60 | High |
| 100 | Very High |
This table illustrates the general trend that the rate of hydrolysis increases with temperature.[1]
Visualizations
Caption: Troubleshooting workflow for this compound hydrolysis.
Caption: Recommended sample preparation workflow.
References
- 1. upcandledesign.com [upcandledesign.com]
- 2. Wax ester - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 5. Derivatization techniques for free fatty acids by GC [restek.com]
- 6. researchgate.net [researchgate.net]
- 7. A simple method to isolate fatty acids and fatty alcohols from wax esters in a wax-ester rich marine oil - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nva.sikt.no [nva.sikt.no]
- 9. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effects of neighboring sulfides and pH on ester hydrolysis in thiol-acrylate photopolymers - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
Validating Analytical Methods for Myristyl Palmitoleate: A Comparative Guide to HPLC, GC, and SFC
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Myristyl Palmitoleate (B1233929), a long-chain wax ester, is critical for quality control, formulation development, and stability testing. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for the analysis of Myristyl Palmitoleate, supported by experimental data and detailed methodologies for each technique.
Performance Comparison: HPLC vs. GC and SFC
The choice of analytical technique for this compound analysis depends on various factors, including the physicochemical properties of the analyte, the sample matrix, required sensitivity, and the desired analytical throughput. While HPLC is a robust and widely used technique, GC and SFC offer distinct advantages in specific scenarios.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation using a supercritical fluid as the mobile phase, exhibiting properties of both liquids and gases. |
| Derivatization | Not typically required for UV or ELSD detection.[1] | Often requires derivatization to fatty acid methyl esters (FAMEs) to increase volatility, though high-temperature methods can analyze intact esters.[2][3] | Derivatization is generally not required.[4] |
| Analytes | Well-suited for a broad range of wax esters, including high molecular weight and thermally labile compounds.[2][5] | Best for volatile and thermally stable compounds. High-temperature GC can analyze wax esters up to ~C54.[2] | Suitable for a wide range of lipids, including thermally labile and non-volatile compounds, with faster analysis times than HPLC.[1][6] |
| Sensitivity | Good sensitivity, particularly with detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). Evaporative Light Scattering Detector (ELSD) is also common but can be less sensitive than MS.[6] | Generally high sensitivity, especially with Flame Ionization Detection (FID) or Mass Spectrometry (MS).[7][8] | Good sensitivity, often comparable to GC-MS.[4] |
| Precision (RSD%) | Typically ≤ 5.88%, often slightly better than GC.[9][10] | Typically ≤ 5.88%.[9][10] | Comparable to HPLC and GC. |
| Linearity (r²) | > 0.99 with appropriate detectors.[9] | > 0.99 is commonly achieved.[9] | Excellent linearity is achievable. |
| Isomer Separation | Superior for the separation of geometric (cis/trans) and positional isomers.[9] | Can be challenging for certain isomers without specialized columns.[9] | Offers excellent separation of isomers, often superior to HPLC.[11] |
| Analysis Time | Can be longer compared to GC and SFC. | Generally faster than HPLC. | Typically offers the fastest analysis times.[4] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC, GC, and SFC are outlined below. These protocols are representative of methods used for long-chain wax esters and can be adapted and validated for specific sample matrices.
High-Performance Liquid Chromatography (HPLC) with ELSD
This method is adapted from protocols for the analysis of commercial waxes and is suitable for the direct analysis of this compound.[2][5]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable. C30 columns can provide enhanced separation for long-chain esters.[5]
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of methanol (B129727) and chloroform (B151607) or other suitable organic solvents.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
ELSD Settings: Nebulizer temperature: 30-40°C; Evaporator temperature: 50-60°C; Gas flow (Nitrogen): 1.5-2.0 L/min.
-
Sample Preparation: Dissolve a known weight of the sample in a suitable organic solvent like chloroform or a hexane/isopropanol mixture to a final concentration within the calibration range.
-
Quantification: External standard calibration using a certified reference standard of this compound.
Gas Chromatography (GC) with FID
This protocol is based on established methods for the analysis of fatty acids and their esters.[7][8]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: A polar capillary column, such as a DB-FFAP or similar nitroterephthalic acid modified polyethylene (B3416737) glycol column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 10 minutes.
-
Detector Temperature: 280°C.
-
Sample Preparation:
-
Direct Analysis (High-Temperature GC): Dissolve the sample in a suitable solvent (e.g., hexane) for direct injection if the GC system is configured for high-temperature analysis.
-
Derivatization to FAMEs: For conventional GC, saponify the ester by refluxing with methanolic NaOH, followed by methylation using BF3-methanol or methanolic HCl to convert the resulting myristic acid and palmitoleic acid into their corresponding methyl esters. Extract the FAMEs with hexane.
-
-
Quantification: Internal or external standard calibration using appropriate reference standards (e.g., methyl myristate and methyl palmitoleate for the FAMEs method, or this compound for direct analysis).
Supercritical Fluid Chromatography (SFC) with MS
SFC is an emerging technique for lipid analysis, offering fast separations and compatibility with mass spectrometry.[1][6]
-
Instrumentation: SFC system coupled to a Mass Spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A reversed-phase column such as a C18 (e.g., HSS C18 SB) is often effective.[6]
-
Mobile Phase: Supercritical CO2 (Mobile Phase A) and a modifier such as methanol or acetonitrile (B52724) with a suitable additive (e.g., ammonium (B1175870) acetate) (Mobile Phase B). A typical gradient would be from 2% to 30% B over a few minutes.
-
Flow Rate: 1.5-3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
MS Detection: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol/chloroform mixture).
-
Quantification: External standard calibration with a this compound standard.
Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the analysis of this compound using HPLC, GC, and SFC.
Caption: General workflow for this compound analysis by HPLC-ELSD.
Caption: General workflow for this compound analysis by GC-FID.
Caption: Decision logic for selecting an analytical method for this compound.
Conclusion
Both HPLC and GC are robust and reliable methods for the quantitative analysis of this compound. HPLC is particularly advantageous for the analysis of this high-molecular-weight ester without the need for derivatization, and it excels in separating isomers.[2][9] GC, especially when coupled with MS, offers high sensitivity and detailed structural information, although it may require derivatization for optimal performance.[2] Supercritical Fluid Chromatography presents a compelling alternative, providing fast analysis times and excellent separation capabilities for a broad range of lipids, including wax esters.[4][6]
Ultimately, the choice between these techniques will depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. For routine quality control of pure or simple formulations of this compound, HPLC with UV or ELSD detection is often sufficient. For complex matrices or when trace-level quantification and structural confirmation are required, GC-MS or SFC-MS would be the methods of choice. Cross-validation of results between two different techniques can provide the highest level of confidence in the analytical data.
References
- 1. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Lipidomics by Supercritical Fluid Chromatography | MDPI [mdpi.com]
- 7. jppres.com [jppres.com]
- 8. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
Validating Analytical Methods for Myristyl Palmitoleate: A Comparative Guide to HPLC, GC, and SFC
For researchers, scientists, and drug development professionals, the precise and accurate quantification of Myristyl Palmitoleate, a long-chain wax ester, is critical for quality control, formulation development, and stability testing. The selection of an appropriate analytical method is paramount to ensure reliable and reproducible results. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) with alternative methods such as Gas Chromatography (GC) and Supercritical Fluid Chromatography (SFC) for the analysis of this compound, supported by experimental data and detailed methodologies for each technique.
Performance Comparison: HPLC vs. GC and SFC
The choice of analytical technique for this compound analysis depends on various factors, including the physicochemical properties of the analyte, the sample matrix, required sensitivity, and the desired analytical throughput. While HPLC is a robust and widely used technique, GC and SFC offer distinct advantages in specific scenarios.
| Performance Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Supercritical Fluid Chromatography (SFC) |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation based on volatility and partitioning between a gaseous mobile phase and a liquid or solid stationary phase. | Separation using a supercritical fluid as the mobile phase, exhibiting properties of both liquids and gases. |
| Derivatization | Not typically required for UV or ELSD detection.[1] | Often requires derivatization to fatty acid methyl esters (FAMEs) to increase volatility, though high-temperature methods can analyze intact esters.[2][3] | Derivatization is generally not required.[4] |
| Analytes | Well-suited for a broad range of wax esters, including high molecular weight and thermally labile compounds.[2][5] | Best for volatile and thermally stable compounds. High-temperature GC can analyze wax esters up to ~C54.[2] | Suitable for a wide range of lipids, including thermally labile and non-volatile compounds, with faster analysis times than HPLC.[1][6] |
| Sensitivity | Good sensitivity, particularly with detectors like Charged Aerosol Detector (CAD) or Mass Spectrometry (MS). Evaporative Light Scattering Detector (ELSD) is also common but can be less sensitive than MS.[6] | Generally high sensitivity, especially with Flame Ionization Detection (FID) or Mass Spectrometry (MS).[7][8] | Good sensitivity, often comparable to GC-MS.[4] |
| Precision (RSD%) | Typically ≤ 5.88%, often slightly better than GC.[9][10] | Typically ≤ 5.88%.[9][10] | Comparable to HPLC and GC. |
| Linearity (r²) | > 0.99 with appropriate detectors.[9] | > 0.99 is commonly achieved.[9] | Excellent linearity is achievable. |
| Isomer Separation | Superior for the separation of geometric (cis/trans) and positional isomers.[9] | Can be challenging for certain isomers without specialized columns.[9] | Offers excellent separation of isomers, often superior to HPLC.[11] |
| Analysis Time | Can be longer compared to GC and SFC. | Generally faster than HPLC. | Typically offers the fastest analysis times.[4] |
Experimental Protocols
Detailed methodologies for the analysis of this compound using HPLC, GC, and SFC are outlined below. These protocols are representative of methods used for long-chain wax esters and can be adapted and validated for specific sample matrices.
High-Performance Liquid Chromatography (HPLC) with ELSD
This method is adapted from protocols for the analysis of commercial waxes and is suitable for the direct analysis of this compound.[2][5]
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column oven, and Evaporative Light Scattering Detector (ELSD).
-
Column: A C18 or C30 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is suitable. C30 columns can provide enhanced separation for long-chain esters.[5]
-
Mobile Phase: A gradient elution is typically employed. For example, a gradient of methanol and chloroform or other suitable organic solvents.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30-40°C.
-
ELSD Settings: Nebulizer temperature: 30-40°C; Evaporator temperature: 50-60°C; Gas flow (Nitrogen): 1.5-2.0 L/min.
-
Sample Preparation: Dissolve a known weight of the sample in a suitable organic solvent like chloroform or a hexane/isopropanol mixture to a final concentration within the calibration range.
-
Quantification: External standard calibration using a certified reference standard of this compound.
Gas Chromatography (GC) with FID
This protocol is based on established methods for the analysis of fatty acids and their esters.[7][8]
-
Instrumentation: Gas chromatograph equipped with a Flame Ionization Detector (FID), a split/splitless injector, and an autosampler.
-
Column: A polar capillary column, such as a DB-FFAP or similar nitroterephthalic acid modified polyethylene glycol column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).[8]
-
Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1-2 mL/min).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Initial temperature of 150°C, hold for 1 minute, then ramp to 250°C at 10°C/min, and hold for 10 minutes.
-
Detector Temperature: 280°C.
-
Sample Preparation:
-
Direct Analysis (High-Temperature GC): Dissolve the sample in a suitable solvent (e.g., hexane) for direct injection if the GC system is configured for high-temperature analysis.
-
Derivatization to FAMEs: For conventional GC, saponify the ester by refluxing with methanolic NaOH, followed by methylation using BF3-methanol or methanolic HCl to convert the resulting myristic acid and palmitoleic acid into their corresponding methyl esters. Extract the FAMEs with hexane.
-
-
Quantification: Internal or external standard calibration using appropriate reference standards (e.g., methyl myristate and methyl palmitoleate for the FAMEs method, or this compound for direct analysis).
Supercritical Fluid Chromatography (SFC) with MS
SFC is an emerging technique for lipid analysis, offering fast separations and compatibility with mass spectrometry.[1][6]
-
Instrumentation: SFC system coupled to a Mass Spectrometer (e.g., Q-TOF or triple quadrupole).
-
Column: A reversed-phase column such as a C18 (e.g., HSS C18 SB) is often effective.[6]
-
Mobile Phase: Supercritical CO2 (Mobile Phase A) and a modifier such as methanol or acetonitrile with a suitable additive (e.g., ammonium acetate) (Mobile Phase B). A typical gradient would be from 2% to 30% B over a few minutes.
-
Flow Rate: 1.5-3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40°C.
-
MS Detection: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) in positive ion mode.
-
Sample Preparation: Dissolve the sample in a suitable organic solvent (e.g., methanol/chloroform mixture).
-
Quantification: External standard calibration with a this compound standard.
Workflow Diagrams
The following diagrams illustrate the general experimental workflows for the analysis of this compound using HPLC, GC, and SFC.
Caption: General workflow for this compound analysis by HPLC-ELSD.
Caption: General workflow for this compound analysis by GC-FID.
Caption: Decision logic for selecting an analytical method for this compound.
Conclusion
Both HPLC and GC are robust and reliable methods for the quantitative analysis of this compound. HPLC is particularly advantageous for the analysis of this high-molecular-weight ester without the need for derivatization, and it excels in separating isomers.[2][9] GC, especially when coupled with MS, offers high sensitivity and detailed structural information, although it may require derivatization for optimal performance.[2] Supercritical Fluid Chromatography presents a compelling alternative, providing fast analysis times and excellent separation capabilities for a broad range of lipids, including wax esters.[4][6]
Ultimately, the choice between these techniques will depend on the specific requirements of the analysis, available instrumentation, and the nature of the sample matrix. For routine quality control of pure or simple formulations of this compound, HPLC with UV or ELSD detection is often sufficient. For complex matrices or when trace-level quantification and structural confirmation are required, GC-MS or SFC-MS would be the methods of choice. Cross-validation of results between two different techniques can provide the highest level of confidence in the analytical data.
References
- 1. Lipid Profiling by Supercritical Fluid Chromatography/Mass Spectrometry | Springer Nature Experiments [experiments.springernature.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Advances of supercritical fluid chromatography in lipid profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Lipidomics by Supercritical Fluid Chromatography | MDPI [mdpi.com]
- 7. jppres.com [jppres.com]
- 8. Development and validation of a GC-FID method for quantitative analysis of oleic acid and related fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Comparison between high-performance liquid chromatography and gas chromatography methods for fatty acid identification and quantification in potato crisps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. shimadzu.com [shimadzu.com]
A Comparative Guide to the In Vitro Bioactivity of Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activities of various fatty acid esters, focusing on their anti-inflammatory, antioxidant, and antimicrobial properties. The information presented is curated from experimental data to support researchers and professionals in drug development and scientific investigation.
Comparative Bioactivity Data
The following tables summarize the in vitro bioactivity of common fatty acid esters. Direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparative In Vitro Anti-inflammatory Activity of Fatty Acid Esters
| Fatty Acid Ester | Assay | Target/Cell Line | IC50 (µg/mL) | Reference |
| Methyl Palmitate | Inhibition of PGE2 production | Carrageenan-induced rat paw edema exudate | Not Reported | [1] |
| Ethyl Palmitate | Inhibition of PGE2 production | Carrageenan-induced rat paw edema exudate | Not Reported | [1] |
| Methyl Palmitate | NF-κB Expression | LPS-induced rat liver and lung tissue | Not Reported | [1] |
| Ethyl Palmitate | NF-κB Expression | LPS-induced rat liver and lung tissue | Not Reported | [1] |
Note: While specific IC50 values for in vitro assays were not provided in the cited study, both methyl and ethyl palmitate demonstrated significant anti-inflammatory effects by reducing pro-inflammatory markers.
Table 2: Comparative In Vitro Antioxidant Activity of Fatty Acid Esters (DPPH Radical Scavenging Assay)
| Fatty Acid Ester Derivative | IC50 (µM) |
| Dihydromyricetin (B1665482) (DHM) | 11.23 ± 0.28 |
| C2-DHM (Acetate ester) | 11.19 ± 0.33 |
| C4-DHM (Butyrate ester) | 11.15 ± 0.29 |
| C6-DHM (Hexanoate ester) | 11.12 ± 0.31 |
| C8-DHM (Octanoate ester) | 12.34 ± 0.35 |
| C12-DHM (Laurate ester) | 53.42 ± 1.18 |
Data adapted from a study on dihydromyricetin and its acylated derivatives, indicating that esterification with short-to-medium chain fatty acids does not significantly alter, and in some cases may slightly enhance, antioxidant activity, while longer chains can decrease it.[2]
Table 3: Comparative In Vitro Antimicrobial Activity of Fatty Acid Derivatives against Staphylococcus aureus
| Compound | MIC (µg/mL) |
| Fatty Acids | |
| Caprylic acid (C8:0) | 500 |
| Capric acid (C10:0) | 125 |
| Lauric acid (C12:0) | 31.25 |
| Myristic acid (C14:0) | 31.25 |
| Palmitic acid (C16:0) | 125 |
| Stearic acid (C18:0) | 500 |
| Methyl Esters | |
| Methyl laurate (C12:0) | 1000 |
| Methyl myristate (C14:0) | 2000 |
| Methyl palmitate (C16:0) | >4000 |
| Ethyl Esters | |
| Ethyl laurate (C12:0) | 1000 |
| Monoglycerides (B3428702) | |
| Monocaprylin (C8:0) | 62.5 |
| Monocaprin (C10:0) | 15.63 |
| Monolaurin (C12:0) | 7.81 |
| Monomyristin (C14:0) | 15.63 |
| Monopalmitin (C16:0) | 31.25 |
This table, compiled from a study on fatty acids and their derivatives, suggests that while free fatty acids and monoglycerides show potent antibacterial activity, simple methyl and ethyl esters are less effective.[3]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.
Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
-
Preparation of Reagents:
-
Bovine Serum Albumin (BSA) solution: Prepare a 1% w/v solution of BSA in phosphate-buffered saline (PBS, pH 6.4).
-
Test Compounds: Prepare stock solutions of the fatty acid esters in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Standard Drug: A solution of diclofenac (B195802) sodium is typically used as a positive control.
-
-
Assay Procedure:
-
The reaction mixture consists of 0.5 mL of the test or standard solution and 0.5 mL of the BSA solution.
-
The mixture is incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the mixture at 70°C in a water bath for 5 minutes.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
The control consists of the solvent and BSA solution.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the test compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This method evaluates the free radical scavenging capacity of a compound.
-
Preparation of Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution: Prepare a 0.1 mM solution of DPPH in methanol (B129727). The solution should be freshly prepared and protected from light.
-
Test Compounds: Prepare stock solutions of the fatty acid esters in methanol and make serial dilutions.
-
Standard: Ascorbic acid or Trolox is commonly used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test or standard solution to 100 µL of the DPPH solution.
-
A control well contains 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well contains 200 µL of methanol.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of each well is measured at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined from a plot of scavenging activity against the concentration of the compound.
-
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Materials:
-
Microorganism: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown overnight and the inoculum is standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Growth Medium: Mueller-Hinton Broth (MHB) is typically used for bacteria.
-
Test Compounds: Prepare serial two-fold dilutions of the fatty acid esters in MHB in a 96-well microtiter plate.
-
-
Assay Procedure:
-
The standardized bacterial inoculum is further diluted and added to each well of the microtiter plate containing the test compound dilutions, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
A positive control well (containing inoculum but no test compound) and a negative control well (containing medium only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the test compound in which there is no visible turbidity (growth) after incubation.
-
Visualizing Mechanisms and Workflows
Signaling Pathways
Fatty acid esters can modulate various intracellular signaling pathways. The diagrams below illustrate two key pathways often implicated in inflammation and cellular stress.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Overview of the Endoplasmic Reticulum (ER) stress response pathways.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro screening of the bioactivity of fatty acid esters.
Caption: General workflow for in vitro bioactivity screening of fatty acid esters.
References
- 1. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Bioactivity of Fatty Acid Esters
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vitro biological activities of various fatty acid esters, focusing on their anti-inflammatory, antioxidant, and antimicrobial properties. The information presented is curated from experimental data to support researchers and professionals in drug development and scientific investigation.
Comparative Bioactivity Data
The following tables summarize the in vitro bioactivity of common fatty acid esters. Direct comparisons should be made with caution, as experimental conditions can vary between studies.
Table 1: Comparative In Vitro Anti-inflammatory Activity of Fatty Acid Esters
| Fatty Acid Ester | Assay | Target/Cell Line | IC50 (µg/mL) | Reference |
| Methyl Palmitate | Inhibition of PGE2 production | Carrageenan-induced rat paw edema exudate | Not Reported | [1] |
| Ethyl Palmitate | Inhibition of PGE2 production | Carrageenan-induced rat paw edema exudate | Not Reported | [1] |
| Methyl Palmitate | NF-κB Expression | LPS-induced rat liver and lung tissue | Not Reported | [1] |
| Ethyl Palmitate | NF-κB Expression | LPS-induced rat liver and lung tissue | Not Reported | [1] |
Note: While specific IC50 values for in vitro assays were not provided in the cited study, both methyl and ethyl palmitate demonstrated significant anti-inflammatory effects by reducing pro-inflammatory markers.
Table 2: Comparative In Vitro Antioxidant Activity of Fatty Acid Esters (DPPH Radical Scavenging Assay)
| Fatty Acid Ester Derivative | IC50 (µM) |
| Dihydromyricetin (DHM) | 11.23 ± 0.28 |
| C2-DHM (Acetate ester) | 11.19 ± 0.33 |
| C4-DHM (Butyrate ester) | 11.15 ± 0.29 |
| C6-DHM (Hexanoate ester) | 11.12 ± 0.31 |
| C8-DHM (Octanoate ester) | 12.34 ± 0.35 |
| C12-DHM (Laurate ester) | 53.42 ± 1.18 |
Data adapted from a study on dihydromyricetin and its acylated derivatives, indicating that esterification with short-to-medium chain fatty acids does not significantly alter, and in some cases may slightly enhance, antioxidant activity, while longer chains can decrease it.[2]
Table 3: Comparative In Vitro Antimicrobial Activity of Fatty Acid Derivatives against Staphylococcus aureus
| Compound | MIC (µg/mL) |
| Fatty Acids | |
| Caprylic acid (C8:0) | 500 |
| Capric acid (C10:0) | 125 |
| Lauric acid (C12:0) | 31.25 |
| Myristic acid (C14:0) | 31.25 |
| Palmitic acid (C16:0) | 125 |
| Stearic acid (C18:0) | 500 |
| Methyl Esters | |
| Methyl laurate (C12:0) | 1000 |
| Methyl myristate (C14:0) | 2000 |
| Methyl palmitate (C16:0) | >4000 |
| Ethyl Esters | |
| Ethyl laurate (C12:0) | 1000 |
| Monoglycerides | |
| Monocaprylin (C8:0) | 62.5 |
| Monocaprin (C10:0) | 15.63 |
| Monolaurin (C12:0) | 7.81 |
| Monomyristin (C14:0) | 15.63 |
| Monopalmitin (C16:0) | 31.25 |
This table, compiled from a study on fatty acids and their derivatives, suggests that while free fatty acids and monoglycerides show potent antibacterial activity, simple methyl and ethyl esters are less effective.[3]
Experimental Protocols
Detailed methodologies for the key in vitro assays are provided below to facilitate the replication and validation of these findings.
Anti-inflammatory Activity: Inhibition of Protein Denaturation Assay
This assay assesses the ability of a compound to prevent the denaturation of proteins, a hallmark of inflammation.
-
Preparation of Reagents:
-
Bovine Serum Albumin (BSA) solution: Prepare a 1% w/v solution of BSA in phosphate-buffered saline (PBS, pH 6.4).
-
Test Compounds: Prepare stock solutions of the fatty acid esters in a suitable solvent (e.g., DMSO) and make serial dilutions to achieve the desired final concentrations.
-
Standard Drug: A solution of diclofenac sodium is typically used as a positive control.
-
-
Assay Procedure:
-
The reaction mixture consists of 0.5 mL of the test or standard solution and 0.5 mL of the BSA solution.
-
The mixture is incubated at 37°C for 20 minutes.
-
Denaturation is induced by heating the mixture at 70°C in a water bath for 5 minutes.
-
After cooling, the turbidity of the solution is measured spectrophotometrically at 660 nm.
-
The control consists of the solvent and BSA solution.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100
-
The IC50 value (the concentration of the test compound that causes 50% inhibition) is determined by plotting the percentage of inhibition against the compound concentration.
-
Antioxidant Activity: DPPH Radical Scavenging Assay
This method evaluates the free radical scavenging capacity of a compound.
-
Preparation of Reagents:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) solution: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and protected from light.
-
Test Compounds: Prepare stock solutions of the fatty acid esters in methanol and make serial dilutions.
-
Standard: Ascorbic acid or Trolox is commonly used as a positive control.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the test or standard solution to 100 µL of the DPPH solution.
-
A control well contains 100 µL of methanol and 100 µL of the DPPH solution.
-
A blank well contains 200 µL of methanol.
-
The plate is incubated in the dark at room temperature for 30 minutes.
-
The absorbance of each well is measured at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of DPPH radical scavenging activity is calculated as: % Scavenging Activity = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
-
The IC50 value is determined from a plot of scavenging activity against the concentration of the compound.
-
Antimicrobial Activity: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)
This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.
-
Preparation of Materials:
-
Microorganism: A pure culture of the test bacterium (e.g., Staphylococcus aureus) is grown overnight and the inoculum is standardized to a 0.5 McFarland turbidity standard (approximately 1.5 x 10⁸ CFU/mL).
-
Growth Medium: Mueller-Hinton Broth (MHB) is typically used for bacteria.
-
Test Compounds: Prepare serial two-fold dilutions of the fatty acid esters in MHB in a 96-well microtiter plate.
-
-
Assay Procedure:
-
The standardized bacterial inoculum is further diluted and added to each well of the microtiter plate containing the test compound dilutions, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
A positive control well (containing inoculum but no test compound) and a negative control well (containing medium only) are included.
-
The plate is incubated at 37°C for 18-24 hours.
-
-
Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the test compound in which there is no visible turbidity (growth) after incubation.
-
Visualizing Mechanisms and Workflows
Signaling Pathways
Fatty acid esters can modulate various intracellular signaling pathways. The diagrams below illustrate two key pathways often implicated in inflammation and cellular stress.
Caption: Simplified NF-κB signaling pathway in inflammation.
Caption: Overview of the Endoplasmic Reticulum (ER) stress response pathways.
Experimental Workflow
The following diagram outlines a typical workflow for the in vitro screening of the bioactivity of fatty acid esters.
Caption: General workflow for in vitro bioactivity screening of fatty acid esters.
References
- 1. Anti-inflammatory activity of methyl palmitate and ethyl palmitate in different experimental rat models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Quantitative structure-activity relationships of antimicrobial fatty acids and derivatives against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to the Cross-Validation of Myristyl Palmitoleate Quantification Methods
For researchers, scientists, and drug development professionals, the precise quantification of Myristyl Palmitoleate (B1233929), a wax ester with emerging biological significance, is critical for advancing research in metabolic diseases, dermatology, and pharmacology. This guide provides an objective comparison of the primary analytical techniques for Myristyl Palmitoleate quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Supported by a synthesis of experimental data from the literature, this document details experimental protocols and presents a comparative analysis to inform the selection of the most suitable methodology for specific research needs.
Comparative Analysis of Quantitative Performance
The selection of an analytical method for this compound quantification is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. Both GC-MS and LC-MS/MS offer robust and reliable quantification, each with distinct advantages and limitations. The following table summarizes the typical quantitative performance characteristics for the analysis of wax esters and related fatty acids, providing a baseline for methodological comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.99 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 20.2 µg/mL (for fatty acids) | 0.001 - 0.003 mM (for fatty acids) |
| Limit of Quantification (LOQ) | 5.0 - 50.0 µg/mL (for fatty acids) | Typically 3x LOD |
| Accuracy (% Recovery) | 81% - 110% | 92% - 120% |
| Precision (% RSD) | < 15% (Intra-day and Inter-day) | < 12% (Intra-day), < 20% (Inter-day) |
| Sample Preparation | Often requires derivatization (transesterification) | Simple extraction and dilution |
| Analysis Time | ~15 - 30 minutes | ~10 - 15 minutes |
| Analyte Form | Fatty acid methyl esters (after derivatization) | Intact this compound |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method involves the transesterification of this compound to its constituent fatty acid methyl esters (FAMEs), myristate and palmitoleate, which are then analyzed by GC-MS.
1. Sample Preparation and Transesterification:
-
Accurately weigh approximately 10-20 mg of the lipid extract or sample into a glass tube with a PTFE-lined screw cap.
-
Add 2 mL of 2% methanolic sulfuric acid.
-
Cap the tube tightly and heat at 80°C for 1 hour in a water bath or heating block.
-
After cooling to room temperature, add 1 mL of hexane (B92381) and 0.5 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column suitable for FAME analysis.
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Quantification: Based on the peak areas of the methyl myristate and methyl palmitoleate, with calibration curves generated from certified reference standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method allows for the direct quantification of the intact this compound molecule.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the lipid extract or sample.
-
Dissolve the sample in 1 mL of a suitable organic solvent mixture, such as isopropanol:acetonitrile (1:1, v/v).
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Perform serial dilutions to bring the concentration within the linear range of the calibration curve.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium (B1175870) formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Program: Start with 80% B, increase to 100% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transition specific for this compound (e.g., [M+NH4]+ → fragment ions).
-
Quantification: Based on the peak area of the specific MRM transition, with calibration curves generated from a this compound standard.
Mandatory Visualizations
To further elucidate the context and workflow of this compound analysis, the following diagrams are provided.
Caption: Workflow for the quantification and cross-validation of this compound.
A Researcher's Guide to the Cross-Validation of Myristyl Palmitoleate Quantification Methods
For researchers, scientists, and drug development professionals, the precise quantification of Myristyl Palmitoleate, a wax ester with emerging biological significance, is critical for advancing research in metabolic diseases, dermatology, and pharmacology. This guide provides an objective comparison of the primary analytical techniques for this compound quantification: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS). Supported by a synthesis of experimental data from the literature, this document details experimental protocols and presents a comparative analysis to inform the selection of the most suitable methodology for specific research needs.
Comparative Analysis of Quantitative Performance
The selection of an analytical method for this compound quantification is contingent on several factors, including the required sensitivity, the complexity of the sample matrix, and the desired throughput. Both GC-MS and LC-MS/MS offer robust and reliable quantification, each with distinct advantages and limitations. The following table summarizes the typical quantitative performance characteristics for the analysis of wax esters and related fatty acids, providing a baseline for methodological comparison.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |
| Linearity (r²) | > 0.99 | > 0.998 |
| Limit of Detection (LOD) | 0.1 - 20.2 µg/mL (for fatty acids) | 0.001 - 0.003 mM (for fatty acids) |
| Limit of Quantification (LOQ) | 5.0 - 50.0 µg/mL (for fatty acids) | Typically 3x LOD |
| Accuracy (% Recovery) | 81% - 110% | 92% - 120% |
| Precision (% RSD) | < 15% (Intra-day and Inter-day) | < 12% (Intra-day), < 20% (Inter-day) |
| Sample Preparation | Often requires derivatization (transesterification) | Simple extraction and dilution |
| Analysis Time | ~15 - 30 minutes | ~10 - 15 minutes |
| Analyte Form | Fatty acid methyl esters (after derivatization) | Intact this compound |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and cross-validation of analytical results. Below are representative protocols for the quantification of this compound using GC-MS and LC-MS/MS.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method involves the transesterification of this compound to its constituent fatty acid methyl esters (FAMEs), myristate and palmitoleate, which are then analyzed by GC-MS.
1. Sample Preparation and Transesterification:
-
Accurately weigh approximately 10-20 mg of the lipid extract or sample into a glass tube with a PTFE-lined screw cap.
-
Add 2 mL of 2% methanolic sulfuric acid.
-
Cap the tube tightly and heat at 80°C for 1 hour in a water bath or heating block.
-
After cooling to room temperature, add 1 mL of hexane and 0.5 mL of saturated sodium chloride solution.
-
Vortex vigorously for 1 minute and then centrifuge at 2000 rpm for 5 minutes to separate the layers.
-
Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: DB-23 capillary column (60 m x 0.25 mm i.d., 0.25 µm film thickness) or similar polar column suitable for FAME analysis.
-
Injector: Split/splitless inlet, operated in splitless mode at 250°C.
-
Oven Temperature Program: Initial temperature of 100°C, hold for 2 minutes, ramp to 230°C at 5°C/min, and hold for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-550.
-
Quantification: Based on the peak areas of the methyl myristate and methyl palmitoleate, with calibration curves generated from certified reference standards.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol
This method allows for the direct quantification of the intact this compound molecule.
1. Sample Preparation:
-
Accurately weigh approximately 10 mg of the lipid extract or sample.
-
Dissolve the sample in 1 mL of a suitable organic solvent mixture, such as isopropanol:acetonitrile (1:1, v/v).
-
Vortex thoroughly to ensure complete dissolution.
-
Filter the sample through a 0.22 µm PTFE syringe filter into an autosampler vial.
-
Perform serial dilutions to bring the concentration within the linear range of the calibration curve.
2. LC-MS/MS Instrumentation and Conditions:
-
Liquid Chromatograph: Agilent 1290 Infinity II LC System or equivalent.
-
Column: C18 reversed-phase column (e.g., Zorbax Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid and 5 mM ammonium formate.
-
Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 5 mM ammonium formate.
-
Gradient Program: Start with 80% B, increase to 100% B over 8 minutes, hold for 2 minutes, and then return to initial conditions for re-equilibration.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 50°C.
-
Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
Multiple Reaction Monitoring (MRM): Monitor the precursor-to-product ion transition specific for this compound (e.g., [M+NH4]+ → fragment ions).
-
Quantification: Based on the peak area of the specific MRM transition, with calibration curves generated from a this compound standard.
Mandatory Visualizations
To further elucidate the context and workflow of this compound analysis, the following diagrams are provided.
Caption: Workflow for the quantification and cross-validation of this compound.
A Comparative Guide to Myristyl Palmitoleate and Other Palmitoleic Acid Esters for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties, Biological Activity, and Performance Metrics
Introduction
Palmitoleic acid, a C16:1 monounsaturated fatty acid, has garnered significant attention in the scientific community for its diverse biological activities, including anti-inflammatory and metabolic regulatory effects. Its esters are widely explored for applications in pharmaceuticals and cosmetics, owing to their potential for improved stability, skin penetration, and formulation compatibility. This guide provides a comprehensive comparison of myristyl palmitoleate (B1233929) against other common palmitoleic acid esters, such as ethyl palmitoleate and cetyl palmitoleate. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable palmitoleic acid ester for their specific application. While direct comparative experimental data is limited, this guide synthesizes available information on related compounds to provide a valuable resource.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of fatty acid esters are critical determinants of their behavior in biological and formulation contexts. Properties such as molecular weight, melting point, and lipophilicity (logP) influence skin penetration, solubility, and emulsifying capacity. Below is a comparative table summarizing the key physicochemical properties of myristyl palmitoleate and other relevant fatty acid esters.
| Property | This compound | Ethyl Palmitoleate | Cetyl Palmitoleate (Palmitic Acid Ester) | Myristyl Myristate (Myristic Acid Ester) |
| Molecular Formula | C₃₀H₅₈O₂ | C₁₈H₃₄O₂ | C₃₂H₆₄O₂ | C₂₈H₅₆O₂ |
| Molecular Weight ( g/mol ) | 450.78 | 282.47 | 480.88 | 424.74 |
| Appearance | Waxy Solid | Colorless to pale yellow liquid | White, waxy solid | White to yellow waxy solid |
| Melting Point (°C) | ~38-42 (estimated) | Data not available | 46-51 | 38-42 |
| LogP (estimated) | ~13.5 | ~7.8 | ~14.5 | ~12.8 |
| Solubility | Insoluble in water; soluble in oils and organic solvents | Soluble in organic solvents, limited water solubility | Insoluble in water; soluble in oils and most organic solvents | Insoluble in water; soluble in oils |
Note: Data for this compound is limited; some values are estimated based on related compounds like myristyl myristate. Cetyl palmitoleate is an ester of palmitic acid, not palmitoleic acid, but is included for its structural similarity and common use in similar applications.
Performance Comparison: Skin Penetration and Bioavailability
The choice of ester group significantly impacts the skin penetration and subsequent bioavailability of the active fatty acid. While direct comparative studies on palmitoleic acid esters are scarce, general principles of skin permeation for fatty acid esters can be applied.
The "five-fold rule" of skin penetration suggests that for optimal passive diffusion through the stratum corneum, a molecule should have a molecular weight under 500 Da and a logP value between 1 and 5. While all the compared esters have molecular weights below or near this threshold, their high lipophilicity may limit their partitioning from the stratum corneum into the more aqueous epidermis.
The length of the alcohol chain in the ester can influence skin penetration. Shorter chain esters, like ethyl palmitoleate, are generally expected to have better penetration rates compared to longer chain esters like myristyl and cetyl esters due to their lower molecular weight and lipophilicity. However, longer chain esters may form a more occlusive layer on the skin, which can enhance the penetration of other active ingredients in a formulation and improve skin hydration by preventing transepidermal water loss.[1][2][3]
Myristyl esters, such as myristyl myristate, are known for their emollient properties and ability to improve the texture and spreadability of cosmetic formulations.[1][4][5][6][7] It is plausible that this compound would share these characteristics, providing a balance between emolliency and potential skin penetration.
Biological Activity: Anti-inflammatory Effects and Mechanisms of Action
Palmitoleic acid is recognized for its anti-inflammatory properties, which are mediated through several key signaling pathways. While most research has been conducted on the free fatty acid, it is hypothesized that its esters act as prodrugs, releasing palmitoleic acid upon hydrolysis by esterases in the skin or other tissues.
Key Signaling Pathways Modulated by Palmitoleic Acid:
-
Toll-Like Receptor 4 (TLR4) Pathway: Saturated fatty acids can activate TLR4, initiating a pro-inflammatory cascade. Palmitoleic acid has been shown to inhibit this activation, thereby reducing the production of inflammatory cytokines.
TLR4 Signaling Inhibition by Palmitoleic Acid -
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Pathway: Palmitoleic acid is an agonist of PPAR-α, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Activation of PPAR-α can lead to the downregulation of pro-inflammatory gene expression.
PPAR-α Activation by Palmitoleic Acid -
G-Protein Coupled Receptor 120 (GPR120) Pathway: Palmitoleic acid is a ligand for GPR120, a receptor expressed on macrophages and adipocytes. Activation of GPR120 by unsaturated fatty acids can inhibit inflammatory signaling pathways.
GPR120-Mediated Anti-inflammatory Signaling
While the anti-inflammatory activity of this compound has not been directly quantified and compared to other esters, it is reasonable to expect that its efficacy would be related to its ability to deliver palmitoleic acid to the target cells. The choice of ester will therefore be a trade-off between skin penetration, stability, and formulation characteristics.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines general experimental protocols for key performance assessments.
Synthesis of this compound
This compound can be synthesized via lipase-catalyzed esterification of palmitoleic acid and myristyl alcohol.
Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of palmitoleic acid and myristyl alcohol in a suitable organic solvent (e.g., hexane) in a stirred tank reactor.
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme amount is typically 5-10% (w/w) of the total substrate weight.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for a specified duration (e.g., 24 hours).
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the mixture by filtration.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified using techniques like column chromatography if required.
In Vitro Skin Penetration Study (Franz Diffusion Cell)
The Franz diffusion cell is a standard apparatus for assessing the in vitro skin permeation of topical formulations.
Protocol:
-
Membrane Preparation: Use excised human or animal skin (e.g., porcine ear skin) as the membrane. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a defined amount of the test formulation containing the palmitoleic acid ester to the surface of the skin in the donor compartment.
-
Receptor Phase: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintain it at 32°C to mimic skin surface temperature.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Quantification: Analyze the concentration of the palmitoleic acid ester or released palmitoleic acid in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).
-
Data Analysis: Calculate the cumulative amount of the permeated substance per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the palmitoleic acid esters (dissolved in a suitable vehicle like DMSO) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include appropriate controls (vehicle control, LPS-only control).
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).
Conclusion
This compound and other palmitoleic acid esters represent a promising class of compounds for pharmaceutical and cosmetic applications, leveraging the beneficial anti-inflammatory and metabolic properties of palmitoleic acid. The choice of the ester moiety is a critical consideration that influences the physicochemical properties, skin penetration, and ultimately, the biological efficacy of the molecule.
While direct comparative data for this compound is currently lacking, this guide provides a framework for its evaluation based on the properties of related esters. Ethyl palmitoleate, with its lower molecular weight, may offer advantages in terms of skin penetration. In contrast, myristyl and cetyl esters, including the readily available cetyl palmitate, are excellent emollients and formulation stabilizers.[2][8] this compound is likely to exhibit a balance of these properties.
Further research, including direct comparative studies employing the experimental protocols outlined in this guide, is necessary to fully elucidate the performance differences between these esters and to guide the rational design of novel formulations for dermatological and other applications. The signaling pathway diagrams provided offer a visual representation of the molecular mechanisms underlying the anti-inflammatory effects of palmitoleic acid, which can aid in the design of mechanism-based studies.
References
- 1. us.olivetreepeople.com [us.olivetreepeople.com]
- 2. specialchem.com [specialchem.com]
- 3. Cetyl palmitate in skincare, What is? | Lesielle [lesielle.com]
- 4. ellemental.com [ellemental.com]
- 5. deascal.com [deascal.com]
- 6. Myristyl myristate in skincare, What is? | Lesielle [lesielle.com]
- 7. specialchem.com [specialchem.com]
- 8. sincereskincare.com [sincereskincare.com]
A Comparative Guide to Myristyl Palmitoleate and Other Palmitoleic Acid Esters for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties, Biological Activity, and Performance Metrics
Introduction
Palmitoleic acid, a C16:1 monounsaturated fatty acid, has garnered significant attention in the scientific community for its diverse biological activities, including anti-inflammatory and metabolic regulatory effects. Its esters are widely explored for applications in pharmaceuticals and cosmetics, owing to their potential for improved stability, skin penetration, and formulation compatibility. This guide provides a comprehensive comparison of myristyl palmitoleate against other common palmitoleic acid esters, such as ethyl palmitoleate and cetyl palmitoleate. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most suitable palmitoleic acid ester for their specific application. While direct comparative experimental data is limited, this guide synthesizes available information on related compounds to provide a valuable resource.
Physicochemical Properties: A Comparative Overview
The physicochemical properties of fatty acid esters are critical determinants of their behavior in biological and formulation contexts. Properties such as molecular weight, melting point, and lipophilicity (logP) influence skin penetration, solubility, and emulsifying capacity. Below is a comparative table summarizing the key physicochemical properties of this compound and other relevant fatty acid esters.
| Property | This compound | Ethyl Palmitoleate | Cetyl Palmitoleate (Palmitic Acid Ester) | Myristyl Myristate (Myristic Acid Ester) |
| Molecular Formula | C₃₀H₅₈O₂ | C₁₈H₃₄O₂ | C₃₂H₆₄O₂ | C₂₈H₅₆O₂ |
| Molecular Weight ( g/mol ) | 450.78 | 282.47 | 480.88 | 424.74 |
| Appearance | Waxy Solid | Colorless to pale yellow liquid | White, waxy solid | White to yellow waxy solid |
| Melting Point (°C) | ~38-42 (estimated) | Data not available | 46-51 | 38-42 |
| LogP (estimated) | ~13.5 | ~7.8 | ~14.5 | ~12.8 |
| Solubility | Insoluble in water; soluble in oils and organic solvents | Soluble in organic solvents, limited water solubility | Insoluble in water; soluble in oils and most organic solvents | Insoluble in water; soluble in oils |
Note: Data for this compound is limited; some values are estimated based on related compounds like myristyl myristate. Cetyl palmitoleate is an ester of palmitic acid, not palmitoleic acid, but is included for its structural similarity and common use in similar applications.
Performance Comparison: Skin Penetration and Bioavailability
The choice of ester group significantly impacts the skin penetration and subsequent bioavailability of the active fatty acid. While direct comparative studies on palmitoleic acid esters are scarce, general principles of skin permeation for fatty acid esters can be applied.
The "five-fold rule" of skin penetration suggests that for optimal passive diffusion through the stratum corneum, a molecule should have a molecular weight under 500 Da and a logP value between 1 and 5. While all the compared esters have molecular weights below or near this threshold, their high lipophilicity may limit their partitioning from the stratum corneum into the more aqueous epidermis.
The length of the alcohol chain in the ester can influence skin penetration. Shorter chain esters, like ethyl palmitoleate, are generally expected to have better penetration rates compared to longer chain esters like myristyl and cetyl esters due to their lower molecular weight and lipophilicity. However, longer chain esters may form a more occlusive layer on the skin, which can enhance the penetration of other active ingredients in a formulation and improve skin hydration by preventing transepidermal water loss.[1][2][3]
Myristyl esters, such as myristyl myristate, are known for their emollient properties and ability to improve the texture and spreadability of cosmetic formulations.[1][4][5][6][7] It is plausible that this compound would share these characteristics, providing a balance between emolliency and potential skin penetration.
Biological Activity: Anti-inflammatory Effects and Mechanisms of Action
Palmitoleic acid is recognized for its anti-inflammatory properties, which are mediated through several key signaling pathways. While most research has been conducted on the free fatty acid, it is hypothesized that its esters act as prodrugs, releasing palmitoleic acid upon hydrolysis by esterases in the skin or other tissues.
Key Signaling Pathways Modulated by Palmitoleic Acid:
-
Toll-Like Receptor 4 (TLR4) Pathway: Saturated fatty acids can activate TLR4, initiating a pro-inflammatory cascade. Palmitoleic acid has been shown to inhibit this activation, thereby reducing the production of inflammatory cytokines.
TLR4 Signaling Inhibition by Palmitoleic Acid -
Peroxisome Proliferator-Activated Receptor-alpha (PPAR-α) Pathway: Palmitoleic acid is an agonist of PPAR-α, a nuclear receptor that plays a crucial role in lipid metabolism and inflammation. Activation of PPAR-α can lead to the downregulation of pro-inflammatory gene expression.
PPAR-α Activation by Palmitoleic Acid -
G-Protein Coupled Receptor 120 (GPR120) Pathway: Palmitoleic acid is a ligand for GPR120, a receptor expressed on macrophages and adipocytes. Activation of GPR120 by unsaturated fatty acids can inhibit inflammatory signaling pathways.
GPR120-Mediated Anti-inflammatory Signaling
While the anti-inflammatory activity of this compound has not been directly quantified and compared to other esters, it is reasonable to expect that its efficacy would be related to its ability to deliver palmitoleic acid to the target cells. The choice of ester will therefore be a trade-off between skin penetration, stability, and formulation characteristics.
Experimental Protocols
To facilitate further research and direct comparison, this section outlines general experimental protocols for key performance assessments.
Synthesis of this compound
This compound can be synthesized via lipase-catalyzed esterification of palmitoleic acid and myristyl alcohol.
Protocol:
-
Reactant Preparation: Dissolve equimolar amounts of palmitoleic acid and myristyl alcohol in a suitable organic solvent (e.g., hexane) in a stirred tank reactor.
-
Enzyme Addition: Add an immobilized lipase (e.g., Novozym 435) to the reaction mixture. The enzyme amount is typically 5-10% (w/w) of the total substrate weight.
-
Reaction: Incubate the mixture at a controlled temperature (e.g., 50-60°C) with constant stirring for a specified duration (e.g., 24 hours).
-
Enzyme Removal: After the reaction, separate the immobilized enzyme from the mixture by filtration.
-
Product Isolation: Remove the solvent from the filtrate under reduced pressure to obtain the crude this compound.
-
Purification: The crude product can be further purified using techniques like column chromatography if required.
In Vitro Skin Penetration Study (Franz Diffusion Cell)
The Franz diffusion cell is a standard apparatus for assessing the in vitro skin permeation of topical formulations.
Protocol:
-
Membrane Preparation: Use excised human or animal skin (e.g., porcine ear skin) as the membrane. Mount the skin on the Franz diffusion cell with the stratum corneum facing the donor compartment.
-
Formulation Application: Apply a defined amount of the test formulation containing the palmitoleic acid ester to the surface of the skin in the donor compartment.
-
Receptor Phase: Fill the receptor compartment with a suitable receptor medium (e.g., phosphate-buffered saline with a solubilizing agent) and maintain it at 32°C to mimic skin surface temperature.
-
Sampling: At predetermined time intervals, withdraw samples from the receptor compartment and replace with fresh medium.
-
Quantification: Analyze the concentration of the palmitoleic acid ester or released palmitoleic acid in the collected samples using a validated analytical method (e.g., HPLC-MS/MS).
-
Data Analysis: Calculate the cumulative amount of the permeated substance per unit area over time and determine the steady-state flux (Jss) and permeability coefficient (Kp).
In Vitro Anti-inflammatory Assay (LPS-stimulated Macrophages)
This assay evaluates the ability of a compound to inhibit the production of pro-inflammatory cytokines in lipopolysaccharide (LPS)-stimulated macrophages.
Protocol:
-
Cell Culture: Culture a macrophage cell line (e.g., RAW 264.7) in appropriate culture medium.
-
Cell Plating: Seed the cells into 96-well plates at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the palmitoleic acid esters (dissolved in a suitable vehicle like DMSO) for 1-2 hours.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include appropriate controls (vehicle control, LPS-only control).
-
Incubation: Incubate the plates for a specified period (e.g., 24 hours).
-
Cytokine Measurement: Collect the cell culture supernatant and measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of cytokine production for each concentration of the test compound compared to the LPS-only control. Determine the IC₅₀ value (the concentration that causes 50% inhibition).
Conclusion
This compound and other palmitoleic acid esters represent a promising class of compounds for pharmaceutical and cosmetic applications, leveraging the beneficial anti-inflammatory and metabolic properties of palmitoleic acid. The choice of the ester moiety is a critical consideration that influences the physicochemical properties, skin penetration, and ultimately, the biological efficacy of the molecule.
While direct comparative data for this compound is currently lacking, this guide provides a framework for its evaluation based on the properties of related esters. Ethyl palmitoleate, with its lower molecular weight, may offer advantages in terms of skin penetration. In contrast, myristyl and cetyl esters, including the readily available cetyl palmitate, are excellent emollients and formulation stabilizers.[2][8] this compound is likely to exhibit a balance of these properties.
Further research, including direct comparative studies employing the experimental protocols outlined in this guide, is necessary to fully elucidate the performance differences between these esters and to guide the rational design of novel formulations for dermatological and other applications. The signaling pathway diagrams provided offer a visual representation of the molecular mechanisms underlying the anti-inflammatory effects of palmitoleic acid, which can aid in the design of mechanism-based studies.
References
- 1. us.olivetreepeople.com [us.olivetreepeople.com]
- 2. specialchem.com [specialchem.com]
- 3. Cetyl palmitate in skincare, What is? | Lesielle [lesielle.com]
- 4. ellemental.com [ellemental.com]
- 5. deascal.com [deascal.com]
- 6. Myristyl myristate in skincare, What is? | Lesielle [lesielle.com]
- 7. specialchem.com [specialchem.com]
- 8. sincereskincare.com [sincereskincare.com]
The Quest for Novel Biomarkers: An In-Depth Look at Myristyl Palmitoleate
For researchers, scientists, and drug development professionals, the identification and validation of novel biomarkers are paramount for advancing disease diagnosis, prognosis, and therapeutic monitoring. This guide explores the current scientific landscape surrounding Myristyl palmitoleate (B1233929), a wax ester, and its potential as a validated biomarker. While direct evidence validating Myristyl palmitoleate is currently not available in the scientific literature, this guide will delve into the extensive research on its constituent fatty acid, palmitoleic acid, to provide a comprehensive overview of its established and emerging roles as a biomarker in various pathological conditions.
This compound: An Uncharted Territory in Biomarker Research
This compound is a wax ester formed from myristyl alcohol and palmitoleic acid. Despite the growing interest in lipidomics and the search for novel lipid-based biomarkers, a thorough review of current scientific literature reveals a notable absence of studies specifically investigating or validating this compound as a biomarker for any disease. Research has predominantly focused on its constituent components, particularly palmitoleic acid.
Palmitoleic Acid: A Promising, Yet Complex, Biomarker
Palmitoleic acid (16:1n7) is a monounsaturated fatty acid that has garnered significant attention as a potential biomarker for metabolic diseases, including type 2 diabetes and cardiovascular disease. It can be obtained from dietary sources or synthesized endogenously. The following sections will summarize the key findings, experimental data, and methodologies related to the validation of palmitoleic acid as a biomarker.
Comparative Analysis of Palmitoleic Acid as a Biomarker
While this compound itself lacks comparative data, the performance of its key component, palmitoleic acid, has been evaluated in numerous studies. The following table summarizes quantitative data from studies investigating the association of palmitoleic acid with various health outcomes, comparing it with other relevant biomarkers where possible.
| Condition/Outcome | Biomarker | Sample Type | Key Findings | Alternative Biomarkers |
| Type 2 Diabetes | Palmitoleic Acid | Plasma Phospholipids, Erythrocytes | Higher levels associated with lower incidence of diabetes.[1][2][3] | Glucose, HbA1c, Insulin |
| Metabolic Syndrome | Palmitoleic Acid | Erythrocytes | Positively associated with an increased risk of Metabolic Syndrome. | Triglycerides, HDL Cholesterol, Blood Pressure |
| Cardiovascular Disease | Palmitoleic Acid | Plasma | Altered levels observed in patients with coronary heart disease.[4] | LDL Cholesterol, HDL Cholesterol, C-reactive protein |
| Dietary Fat Intake | Palmitoleic Acid | Plasma, Adipose Tissue | Can serve as a biomarker for the intake of certain fats, like those from dairy.[5][6][7][8] | Other fatty acids (e.g., linoleic acid, alpha-linolenic acid) |
Experimental Protocols for Palmitoleic Acid Analysis
The quantification of palmitoleic acid in biological samples is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique.
Experimental Protocol: Quantification of Fatty Acids by GC-MS
-
Sample Preparation:
-
Lipid Extraction: Total lipids are extracted from plasma, serum, or tissue homogenates using a solvent mixture, typically chloroform:methanol (B129727) (2:1, v/v).
-
Saponification and Methylation: The extracted lipids are saponified using a methanolic sodium hydroxide (B78521) solution to release the fatty acids from their esterified forms. The free fatty acids are then methylated using a reagent like boron trifluoride in methanol to form fatty acid methyl esters (FAMEs).
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., DB-5MS).
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 250°C at a rate of 3°C/minute, and held for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra to those of known standards.
-
-
-
Quantification:
-
An internal standard (e.g., a fatty acid not naturally present in the sample, such as heptadecanoic acid) is added at the beginning of the sample preparation process to correct for variations in extraction and derivatization efficiency.
-
The concentration of each fatty acid is calculated by comparing its peak area to that of the internal standard.
-
Signaling Pathways and Workflows
To visualize the biological context and analytical processes, the following diagrams are provided.
Experimental Workflow for Palmitoleic Acid Analysis
Simplified Overview of Palmitoleic Acid Biosynthesis and Signaling
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. lipotype.com [lipotype.com]
- 3. Fatty Acids as Biomarkers – Department of Public Health and Caring Sciences – Uppsala University [uu.se]
- 4. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Biomarkers of fat and fatty acid intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The influence of nutritional state on the fatty acid composition of circulating lipid fractions: implications for their use as biomarkers of dietary fat intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of fatty acid biomarkers to reflect dietary intake - PubMed [pubmed.ncbi.nlm.nih.gov]
The Quest for Novel Biomarkers: An In-Depth Look at Myristyl Palmitoleate
For researchers, scientists, and drug development professionals, the identification and validation of novel biomarkers are paramount for advancing disease diagnosis, prognosis, and therapeutic monitoring. This guide explores the current scientific landscape surrounding Myristyl palmitoleate, a wax ester, and its potential as a validated biomarker. While direct evidence validating this compound is currently not available in the scientific literature, this guide will delve into the extensive research on its constituent fatty acid, palmitoleic acid, to provide a comprehensive overview of its established and emerging roles as a biomarker in various pathological conditions.
This compound: An Uncharted Territory in Biomarker Research
This compound is a wax ester formed from myristyl alcohol and palmitoleic acid. Despite the growing interest in lipidomics and the search for novel lipid-based biomarkers, a thorough review of current scientific literature reveals a notable absence of studies specifically investigating or validating this compound as a biomarker for any disease. Research has predominantly focused on its constituent components, particularly palmitoleic acid.
Palmitoleic Acid: A Promising, Yet Complex, Biomarker
Palmitoleic acid (16:1n7) is a monounsaturated fatty acid that has garnered significant attention as a potential biomarker for metabolic diseases, including type 2 diabetes and cardiovascular disease. It can be obtained from dietary sources or synthesized endogenously. The following sections will summarize the key findings, experimental data, and methodologies related to the validation of palmitoleic acid as a biomarker.
Comparative Analysis of Palmitoleic Acid as a Biomarker
While this compound itself lacks comparative data, the performance of its key component, palmitoleic acid, has been evaluated in numerous studies. The following table summarizes quantitative data from studies investigating the association of palmitoleic acid with various health outcomes, comparing it with other relevant biomarkers where possible.
| Condition/Outcome | Biomarker | Sample Type | Key Findings | Alternative Biomarkers |
| Type 2 Diabetes | Palmitoleic Acid | Plasma Phospholipids, Erythrocytes | Higher levels associated with lower incidence of diabetes.[1][2][3] | Glucose, HbA1c, Insulin |
| Metabolic Syndrome | Palmitoleic Acid | Erythrocytes | Positively associated with an increased risk of Metabolic Syndrome. | Triglycerides, HDL Cholesterol, Blood Pressure |
| Cardiovascular Disease | Palmitoleic Acid | Plasma | Altered levels observed in patients with coronary heart disease.[4] | LDL Cholesterol, HDL Cholesterol, C-reactive protein |
| Dietary Fat Intake | Palmitoleic Acid | Plasma, Adipose Tissue | Can serve as a biomarker for the intake of certain fats, like those from dairy.[5][6][7][8] | Other fatty acids (e.g., linoleic acid, alpha-linolenic acid) |
Experimental Protocols for Palmitoleic Acid Analysis
The quantification of palmitoleic acid in biological samples is crucial for its validation as a biomarker. Gas chromatography-mass spectrometry (GC-MS) is a commonly employed analytical technique.
Experimental Protocol: Quantification of Fatty Acids by GC-MS
-
Sample Preparation:
-
Lipid Extraction: Total lipids are extracted from plasma, serum, or tissue homogenates using a solvent mixture, typically chloroform:methanol (2:1, v/v).
-
Saponification and Methylation: The extracted lipids are saponified using a methanolic sodium hydroxide solution to release the fatty acids from their esterified forms. The free fatty acids are then methylated using a reagent like boron trifluoride in methanol to form fatty acid methyl esters (FAMEs).
-
-
GC-MS Analysis:
-
Gas Chromatograph (GC) Conditions:
-
Column: A capillary column suitable for FAME analysis (e.g., DB-5MS).
-
Injector Temperature: Typically set around 250°C.
-
Oven Temperature Program: A temperature gradient is used to separate the FAMEs based on their boiling points. For example, an initial temperature of 100°C held for 2 minutes, then ramped to 250°C at a rate of 3°C/minute, and held for 10 minutes.
-
Carrier Gas: Helium at a constant flow rate.
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI).
-
Scan Range: m/z 50-500.
-
Identification: FAMEs are identified by comparing their retention times and mass spectra to those of known standards.
-
-
-
Quantification:
-
An internal standard (e.g., a fatty acid not naturally present in the sample, such as heptadecanoic acid) is added at the beginning of the sample preparation process to correct for variations in extraction and derivatization efficiency.
-
The concentration of each fatty acid is calculated by comparing its peak area to that of the internal standard.
-
Signaling Pathways and Workflows
To visualize the biological context and analytical processes, the following diagrams are provided.
Experimental Workflow for Palmitoleic Acid Analysis
Simplified Overview of Palmitoleic Acid Biosynthesis and Signaling
Conclusion
References
- 1. researchgate.net [researchgate.net]
- 2. lipotype.com [lipotype.com]
- 3. Fatty Acids as Biomarkers – Department of Public Health and Caring Sciences – Uppsala University [uu.se]
- 4. Wax Esters Analysis Service - Creative Proteomics [creative-proteomics.com]
- 5. Biomarkers of fat and fatty acid intake - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ahajournals.org [ahajournals.org]
- 7. The influence of nutritional state on the fatty acid composition of circulating lipid fractions: implications for their use as biomarkers of dietary fat intake - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The use of fatty acid biomarkers to reflect dietary intake - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Synthesis of Myristyl Palmitoleate: Enzymatic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of wax esters such as myristyl palmitoleate (B1233929), a long-chain ester of myristyl alcohol and palmitoleic acid, is of significant interest in various fields, including cosmetics, pharmaceuticals, and as specialty lubricants. The choice of synthetic methodology, primarily between enzymatic and traditional chemical routes, can profoundly impact the product's purity, yield, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of these two approaches, supported by experimental data from analogous wax ester syntheses and detailed experimental protocols.
At a Glance: Key Differences in Synthesis
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Catalyst | Lipase (B570770) (e.g., Candida antarctica lipase B, Novozym 435) | Strong acids (e.g., Sulfuric acid, p-Toluenesulfonic acid) |
| Reaction Temperature | Mild (typically 40-70°C) | High (typically 120-200°C)[1] |
| Reaction Time | Variable (2-24 hours) | Generally shorter (1-10 hours)[1] |
| By-products | Primarily water | Water and potential side-products from degradation |
| Solvent | Often solvent-free or in non-polar organic solvents (e.g., hexane) | Often requires a solvent that forms an azeotrope with water (e.g., toluene) or excess alcohol |
| Product Purity | High, with minimal by-products | May require extensive purification to remove catalyst and side-products |
| Environmental Impact | "Green" chemistry: biodegradable catalyst, lower energy consumption, less waste | Use of corrosive catalysts, high energy consumption, potential for hazardous waste |
| Cost | Enzyme cost can be high, but reusability is possible | Catalyst and solvent costs are generally lower, but purification and waste disposal can be costly |
Quantitative Comparison of Synthesis Methods
The following table summarizes typical quantitative data for the synthesis of wax esters analogous to myristyl palmitoleate, as specific data for this compound is limited in publicly available literature.
| Parameter | Enzymatic Synthesis (Myristyl Myristate) | Chemical Synthesis (Fatty Acid Esters) |
| Reactants | Myristic Acid, Myristyl Alcohol | Palmitic Acid, Methanol |
| Catalyst | Immobilized Candida antarctica lipase (Novozym 435) | Amberlyst 15 (ion exchange resin) |
| Catalyst Loading | 1% (w/w)[2] | 5 g/L[3] |
| Molar Ratio (Alcohol:Acid) | 1:1[2] | 4:1[3] |
| Temperature | 60°C[2] | 70-100°C (343-373 K)[3] |
| Reaction Time | 2 hours[2] | Not specified for completion |
| Conversion/Yield | High conversion (specific yield not stated)[2] | High conversion with excess alcohol[3] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on established procedures for the enzymatic synthesis of similar wax esters.[2]
Materials:
-
Palmitoleic acid
-
Myristyl alcohol
-
Immobilized lipase (e.g., Novozym 435, from Candida antarctica)
-
n-Hexane (optional, for solvent-based reaction)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of palmitoleic acid and myristyl alcohol. For a solvent-free system, proceed to step 3. For a solvent-based system, add n-hexane.
-
Add the immobilized lipase to the reaction mixture. A typical catalyst loading is 1-10% by weight of the total reactants.
-
If performing the reaction in a solvent-free system under vacuum, ensure the setup is connected to a vacuum pump to facilitate water removal. Alternatively, a gentle stream of nitrogen can be passed through the mixture. If using a solvent, molecular sieves can be added to adsorb the water produced.
-
Heat the mixture to the optimal temperature for the chosen lipase (typically 50-70°C) with continuous stirring.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the desired conversion is achieved (typically 2-24 hours).
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
The immobilized enzyme can be recovered by filtration and washed with a solvent (e.g., hexane) to be reused in subsequent batches.
-
The resulting this compound can be purified, if necessary, by column chromatography, though enzymatic synthesis often yields a product of high purity.
Chemical Synthesis of this compound (Fischer Esterification)
This protocol is a general procedure for acid-catalyzed esterification.[4][5]
Materials:
-
Palmitoleic acid
-
Myristyl alcohol
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)
-
Toluene (B28343) (optional, for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve palmitoleic acid in an excess of myristyl alcohol (e.g., 3-5 molar equivalents) or in an inert solvent like toluene with an equimolar amount of the alcohol.
-
Add a catalytic amount of a strong acid (e.g., 1-5 mol% of sulfuric acid or p-TSA).
-
Heat the reaction mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. If using excess alcohol without a solvent, the reaction is typically run at a higher temperature to drive off the water.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure. If excess alcohol was used, it can be removed by vacuum distillation.
-
Dilute the residue with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Workflow and Process Diagrams
Enzymatic Synthesis Workflow
References
- 1. US9212123B2 - Cosmetic composition obtained by esterification of amyl alcohol or an isomer thereof and a natural vegetable oil fatty acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.iium.edu.my [journals.iium.edu.my]
- 4. lakeland.edu [lakeland.edu]
- 5. scielo.org.ar [scielo.org.ar]
A Comparative Guide to the Synthesis of Myristyl Palmitoleate: Enzymatic vs. Chemical Routes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of wax esters such as myristyl palmitoleate, a long-chain ester of myristyl alcohol and palmitoleic acid, is of significant interest in various fields, including cosmetics, pharmaceuticals, and as specialty lubricants. The choice of synthetic methodology, primarily between enzymatic and traditional chemical routes, can profoundly impact the product's purity, yield, cost-effectiveness, and environmental footprint. This guide provides an objective comparison of these two approaches, supported by experimental data from analogous wax ester syntheses and detailed experimental protocols.
At a Glance: Key Differences in Synthesis
| Parameter | Enzymatic Synthesis | Chemical Synthesis |
| Catalyst | Lipase (e.g., Candida antarctica lipase B, Novozym 435) | Strong acids (e.g., Sulfuric acid, p-Toluenesulfonic acid) |
| Reaction Temperature | Mild (typically 40-70°C) | High (typically 120-200°C)[1] |
| Reaction Time | Variable (2-24 hours) | Generally shorter (1-10 hours)[1] |
| By-products | Primarily water | Water and potential side-products from degradation |
| Solvent | Often solvent-free or in non-polar organic solvents (e.g., hexane) | Often requires a solvent that forms an azeotrope with water (e.g., toluene) or excess alcohol |
| Product Purity | High, with minimal by-products | May require extensive purification to remove catalyst and side-products |
| Environmental Impact | "Green" chemistry: biodegradable catalyst, lower energy consumption, less waste | Use of corrosive catalysts, high energy consumption, potential for hazardous waste |
| Cost | Enzyme cost can be high, but reusability is possible | Catalyst and solvent costs are generally lower, but purification and waste disposal can be costly |
Quantitative Comparison of Synthesis Methods
The following table summarizes typical quantitative data for the synthesis of wax esters analogous to this compound, as specific data for this compound is limited in publicly available literature.
| Parameter | Enzymatic Synthesis (Myristyl Myristate) | Chemical Synthesis (Fatty Acid Esters) |
| Reactants | Myristic Acid, Myristyl Alcohol | Palmitic Acid, Methanol |
| Catalyst | Immobilized Candida antarctica lipase (Novozym 435) | Amberlyst 15 (ion exchange resin) |
| Catalyst Loading | 1% (w/w)[2] | 5 g/L[3] |
| Molar Ratio (Alcohol:Acid) | 1:1[2] | 4:1[3] |
| Temperature | 60°C[2] | 70-100°C (343-373 K)[3] |
| Reaction Time | 2 hours[2] | Not specified for completion |
| Conversion/Yield | High conversion (specific yield not stated)[2] | High conversion with excess alcohol[3] |
Experimental Protocols
Enzymatic Synthesis of this compound
This protocol is based on established procedures for the enzymatic synthesis of similar wax esters.[2]
Materials:
-
Palmitoleic acid
-
Myristyl alcohol
-
Immobilized lipase (e.g., Novozym 435, from Candida antarctica)
-
n-Hexane (optional, for solvent-based reaction)
-
Molecular sieves (optional, for water removal)
Procedure:
-
In a round-bottom flask, combine equimolar amounts of palmitoleic acid and myristyl alcohol. For a solvent-free system, proceed to step 3. For a solvent-based system, add n-hexane.
-
Add the immobilized lipase to the reaction mixture. A typical catalyst loading is 1-10% by weight of the total reactants.
-
If performing the reaction in a solvent-free system under vacuum, ensure the setup is connected to a vacuum pump to facilitate water removal. Alternatively, a gentle stream of nitrogen can be passed through the mixture. If using a solvent, molecular sieves can be added to adsorb the water produced.
-
Heat the mixture to the optimal temperature for the chosen lipase (typically 50-70°C) with continuous stirring.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the desired conversion is achieved (typically 2-24 hours).
-
Upon completion, if a solvent was used, remove it under reduced pressure.
-
The immobilized enzyme can be recovered by filtration and washed with a solvent (e.g., hexane) to be reused in subsequent batches.
-
The resulting this compound can be purified, if necessary, by column chromatography, though enzymatic synthesis often yields a product of high purity.
Chemical Synthesis of this compound (Fischer Esterification)
This protocol is a general procedure for acid-catalyzed esterification.[4][5]
Materials:
-
Palmitoleic acid
-
Myristyl alcohol
-
Sulfuric acid (H₂SO₄) or p-Toluenesulfonic acid (p-TSA)
-
Toluene (optional, for azeotropic water removal)
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, dissolve palmitoleic acid in an excess of myristyl alcohol (e.g., 3-5 molar equivalents) or in an inert solvent like toluene with an equimolar amount of the alcohol.
-
Add a catalytic amount of a strong acid (e.g., 1-5 mol% of sulfuric acid or p-TSA).
-
Heat the reaction mixture to reflux. The water produced during the reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap. If using excess alcohol without a solvent, the reaction is typically run at a higher temperature to drive off the water.
-
Monitor the reaction by TLC or GC until the starting material is consumed (typically 1-8 hours).
-
Allow the reaction mixture to cool to room temperature.
-
If a solvent was used, remove it under reduced pressure. If excess alcohol was used, it can be removed by vacuum distillation.
-
Dilute the residue with a water-immiscible organic solvent (e.g., diethyl ether or ethyl acetate) and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
Workflow and Process Diagrams
Enzymatic Synthesis Workflow
References
- 1. US9212123B2 - Cosmetic composition obtained by esterification of amyl alcohol or an isomer thereof and a natural vegetable oil fatty acid - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.iium.edu.my [journals.iium.edu.my]
- 4. lakeland.edu [lakeland.edu]
- 5. scielo.org.ar [scielo.org.ar]
A Comparative Analysis of Myristyl Palmitoleate: Natural vs. Synthetic Sources
For Researchers, Scientists, and Drug Development Professionals
Myristyl palmitoleate (B1233929), a wax ester of myristyl alcohol and palmitoleic acid, is a molecule of growing interest in cosmetic and pharmaceutical research due to its emollient and potential bioactive properties. This guide provides a comparative analysis of myristyl palmitoleate derived from natural sources versus synthetic routes, offering insights into their physicochemical properties, production yields, purity, and biological activities. This objective comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate source material for their specific applications.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative differences between this compound obtained from natural extraction and synthetic production methods.
| Parameter | This compound (Natural Source) | This compound (Synthetic) | Key Considerations |
| Primary Source | Macadamia Nut Oil, Sea Buckthorn Oil | Myristyl Alcohol, Palmitoleic Acid | Natural sources contain a mixture of fatty acid esters. |
| Typical Yield | Variable (dependent on extraction and purification efficiency) | High (>90% with optimized enzymatic or chemical synthesis) | Synthetic methods offer greater control and predictability of yield. |
| Purity | Often a complex mixture requiring extensive purification to isolate this compound. Purity can be variable. | High (>99% achievable), with well-defined and consistent purity profiles.[1] | High purity is critical for pharmaceutical applications to avoid confounding effects from impurities. |
| Physicochemical Properties | Properties can vary due to the presence of other fatty acid esters and minor components. | Consistent and well-defined physicochemical properties (e.g., melting point, viscosity). | Consistency is crucial for formulation development and manufacturing. |
| Biological Activity | Biological effects may be influenced by the synergistic or antagonistic interactions of other co-extracted compounds. | Biological activity is directly attributable to this compound, allowing for more precise studies. | The presence of other bioactive molecules in natural extracts can be advantageous or disadvantageous depending on the desired outcome. |
Experimental Protocols: Methodologies for Analysis and Comparison
To ensure robust and reproducible comparative studies, detailed experimental protocols for key analyses are provided below.
Purity and Quantification Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is employed for the qualitative and quantitative analysis of this compound, allowing for the assessment of purity and the identification of any potential impurities.
Sample Preparation:
-
Extraction (for Natural Sources): For a sample like macadamia nut oil, a solvent extraction using a chloroform:methanol (B129727) mixture (2:1 v/v) can be employed to isolate the lipid fraction.[2] The solvent is then evaporated under a stream of nitrogen.
-
Derivatization: To increase volatility for GC analysis, the fatty acid esters can be transesterified to their corresponding fatty acid methyl esters (FAMEs). This is achieved by reacting the sample with a solution of KOH in methanol.[2]
-
Final Preparation: The resulting FAMEs are extracted with hexane, and an internal standard (e.g., heptadecanoic acid methyl ester) is added for quantitative analysis.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: Electron impact ionization (EI) at 70 eV. Scan range m/z 50-700.[3]
Quantification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can be used for the direct quantification of wax esters like this compound without the need for derivatization.
Instrumentation and Conditions:
-
HPLC System: Waters Alliance system or equivalent.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Diode Array Detector (DAD).[2][4]
-
Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5][6]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[2]
Biological Activity Assessment: Anti-inflammatory Effects
The potential anti-inflammatory activity of this compound from different sources can be compared by evaluating its effect on key inflammatory signaling pathways.
This assay quantifies the inhibition of the nuclear translocation of the p65 subunit of NF-κB, a key step in the inflammatory response.
Protocol Outline:
-
Cell Culture: Use a suitable cell line, such as human macrophages or a reporter cell line like HEK293.
-
Treatment: Pre-incubate cells with this compound (from natural or synthetic sources) at various concentrations, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI or Hoechst.[7][8]
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the ratio of nuclear to cytoplasmic fluorescence intensity of p65.[7][9]
This assay assesses the ability of this compound to inhibit the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as p38.
Protocol Outline:
-
Cell Culture and Treatment: Similar to the NF-κB assay, treat cells with this compound and an inflammatory stimulus.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., phospho-p38). Subsequently, probe with an antibody for the total form of the MAPK as a loading control.[10][11][12]
-
Detection and Quantification: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to determine the ratio of phosphorylated to total protein.[10]
This assay measures the ability of this compound to act as a ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory functions.
Protocol Outline:
-
Cell Culture and Transfection: Use a cell line such as HEK293 and co-transfect with a PPARγ expression plasmid and a luciferase reporter plasmid containing PPAR response elements (PPREs).
-
Treatment: Treat the transfected cells with this compound from different sources. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.[13][14]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.[13][15][16]
Mandatory Visualizations: Diagrams of Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Key inflammatory signaling pathways potentially modulated by this compound.
Conclusion
The choice between naturally derived and synthetically produced this compound hinges on the specific requirements of the intended application. For applications demanding high purity, batch-to-batch consistency, and a well-defined active ingredient, synthetic this compound is the superior choice. This is particularly relevant in pharmaceutical and drug development settings where precise dosage and a clear understanding of the active molecule's effects are paramount.
Conversely, for certain cosmetic or nutraceutical formulations, the complex mixture of compounds found in natural extracts may offer synergistic benefits, and the "natural" label can be a significant marketing advantage. However, researchers must be prepared to address the challenges of variability in composition and the need for more extensive purification and characterization.
This guide provides the foundational information and methodologies for researchers to conduct a thorough and objective comparison, ultimately leading to an informed decision on the most suitable source of this compound for their research and development endeavors.
References
- 1. larodan.com [larodan.com]
- 2. benchchem.com [benchchem.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. bpsbioscience.com [bpsbioscience.com]
A Comparative Analysis of Myristyl Palmitoleate: Natural vs. Synthetic Sources
For Researchers, Scientists, and Drug Development Professionals
Myristyl palmitoleate, a wax ester of myristyl alcohol and palmitoleic acid, is a molecule of growing interest in cosmetic and pharmaceutical research due to its emollient and potential bioactive properties. This guide provides a comparative analysis of this compound derived from natural sources versus synthetic routes, offering insights into their physicochemical properties, production yields, purity, and biological activities. This objective comparison is supported by experimental data and detailed methodologies to assist researchers in selecting the appropriate source material for their specific applications.
Data Presentation: A Head-to-Head Comparison
The following table summarizes the key quantitative differences between this compound obtained from natural extraction and synthetic production methods.
| Parameter | This compound (Natural Source) | This compound (Synthetic) | Key Considerations |
| Primary Source | Macadamia Nut Oil, Sea Buckthorn Oil | Myristyl Alcohol, Palmitoleic Acid | Natural sources contain a mixture of fatty acid esters. |
| Typical Yield | Variable (dependent on extraction and purification efficiency) | High (>90% with optimized enzymatic or chemical synthesis) | Synthetic methods offer greater control and predictability of yield. |
| Purity | Often a complex mixture requiring extensive purification to isolate this compound. Purity can be variable. | High (>99% achievable), with well-defined and consistent purity profiles.[1] | High purity is critical for pharmaceutical applications to avoid confounding effects from impurities. |
| Physicochemical Properties | Properties can vary due to the presence of other fatty acid esters and minor components. | Consistent and well-defined physicochemical properties (e.g., melting point, viscosity). | Consistency is crucial for formulation development and manufacturing. |
| Biological Activity | Biological effects may be influenced by the synergistic or antagonistic interactions of other co-extracted compounds. | Biological activity is directly attributable to this compound, allowing for more precise studies. | The presence of other bioactive molecules in natural extracts can be advantageous or disadvantageous depending on the desired outcome. |
Experimental Protocols: Methodologies for Analysis and Comparison
To ensure robust and reproducible comparative studies, detailed experimental protocols for key analyses are provided below.
Purity and Quantification Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is employed for the qualitative and quantitative analysis of this compound, allowing for the assessment of purity and the identification of any potential impurities.
Sample Preparation:
-
Extraction (for Natural Sources): For a sample like macadamia nut oil, a solvent extraction using a chloroform:methanol mixture (2:1 v/v) can be employed to isolate the lipid fraction.[2] The solvent is then evaporated under a stream of nitrogen.
-
Derivatization: To increase volatility for GC analysis, the fatty acid esters can be transesterified to their corresponding fatty acid methyl esters (FAMEs). This is achieved by reacting the sample with a solution of KOH in methanol.[2]
-
Final Preparation: The resulting FAMEs are extracted with hexane, and an internal standard (e.g., heptadecanoic acid methyl ester) is added for quantitative analysis.
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 6890N or equivalent.
-
Mass Spectrometer: Agilent 5973 Mass Selective Detector or equivalent.
-
Column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar column.
-
Injector: Splitless mode at 280°C.
-
Oven Temperature Program: Initial temperature 80°C for 2 min, ramp at 20°C/min to 280°C, hold for 10 min.[3]
-
Carrier Gas: Helium at a constant flow rate.
-
MS Parameters: Electron impact ionization (EI) at 70 eV. Scan range m/z 50-700.[3]
Quantification by High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC can be used for the direct quantification of wax esters like this compound without the need for derivatization.
Instrumentation and Conditions:
-
HPLC System: Waters Alliance system or equivalent.
-
Detector: Evaporative Light Scattering Detector (ELSD) or Diode Array Detector (DAD).[2][4]
-
Column: C30 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[5][6]
-
Flow Rate: 1.0 mL/min.[4]
-
Column Temperature: 40°C.[2]
Biological Activity Assessment: Anti-inflammatory Effects
The potential anti-inflammatory activity of this compound from different sources can be compared by evaluating its effect on key inflammatory signaling pathways.
This assay quantifies the inhibition of the nuclear translocation of the p65 subunit of NF-κB, a key step in the inflammatory response.
Protocol Outline:
-
Cell Culture: Use a suitable cell line, such as human macrophages or a reporter cell line like HEK293.
-
Treatment: Pre-incubate cells with this compound (from natural or synthetic sources) at various concentrations, followed by stimulation with an inflammatory agent like lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α).
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: Incubate with a primary antibody against NF-κB p65, followed by a fluorescently labeled secondary antibody. Nuclei are counterstained with DAPI or Hoechst.[7][8]
-
Imaging and Analysis: Acquire images using a fluorescence microscope or a high-content imaging system. Quantify the ratio of nuclear to cytoplasmic fluorescence intensity of p65.[7][9]
This assay assesses the ability of this compound to inhibit the phosphorylation of key kinases in the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, such as p38.
Protocol Outline:
-
Cell Culture and Treatment: Similar to the NF-κB assay, treat cells with this compound and an inflammatory stimulus.
-
Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE and Western Blotting: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunodetection: Probe the membrane with a primary antibody specific for the phosphorylated form of the target MAPK (e.g., phospho-p38). Subsequently, probe with an antibody for the total form of the MAPK as a loading control.[10][11][12]
-
Detection and Quantification: Use a chemiluminescent substrate and an imaging system to detect the protein bands. Quantify the band intensities to determine the ratio of phosphorylated to total protein.[10]
This assay measures the ability of this compound to act as a ligand for Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor with anti-inflammatory functions.
Protocol Outline:
-
Cell Culture and Transfection: Use a cell line such as HEK293 and co-transfect with a PPARγ expression plasmid and a luciferase reporter plasmid containing PPAR response elements (PPREs).
-
Treatment: Treat the transfected cells with this compound from different sources. Include a known PPARγ agonist (e.g., rosiglitazone) as a positive control.[13][14]
-
Luciferase Assay: Lyse the cells and measure the luciferase activity using a luminometer.
-
Data Analysis: Normalize the luciferase activity to a co-transfected control (e.g., Renilla luciferase) to account for variations in transfection efficiency.[13][15][16]
Mandatory Visualizations: Diagrams of Workflows and Pathways
To facilitate a clearer understanding of the experimental processes and biological mechanisms, the following diagrams are provided in the DOT language for Graphviz.
Caption: Experimental workflow for the comparative analysis of this compound.
Caption: Key inflammatory signaling pathways potentially modulated by this compound.
Conclusion
The choice between naturally derived and synthetically produced this compound hinges on the specific requirements of the intended application. For applications demanding high purity, batch-to-batch consistency, and a well-defined active ingredient, synthetic this compound is the superior choice. This is particularly relevant in pharmaceutical and drug development settings where precise dosage and a clear understanding of the active molecule's effects are paramount.
Conversely, for certain cosmetic or nutraceutical formulations, the complex mixture of compounds found in natural extracts may offer synergistic benefits, and the "natural" label can be a significant marketing advantage. However, researchers must be prepared to address the challenges of variability in composition and the need for more extensive purification and characterization.
This guide provides the foundational information and methodologies for researchers to conduct a thorough and objective comparison, ultimately leading to an informed decision on the most suitable source of this compound for their research and development endeavors.
References
- 1. larodan.com [larodan.com]
- 2. benchchem.com [benchchem.com]
- 3. arpi.unipi.it [arpi.unipi.it]
- 4. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. A Method for the Quantitative Analysis of Stimulation-Induced Nuclear Translocation of the p65 Subunit of NF-κB from Patient-Derived Dermal Fibroblasts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Western blot analysis of p-p38MAPK and p38MAPK [bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. indigobiosciences.com [indigobiosciences.com]
- 16. bpsbioscience.com [bpsbioscience.com]
Safety Operating Guide
Proper Disposal of Myristyl Palmitoleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure and environmentally responsible workspace. This guide provides detailed, step-by-step procedures for the proper disposal of Myristyl Palmitoleate, a non-hazardous, waxy fatty acid ester. Adherence to these protocols is essential for operational safety and regulatory compliance.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) specific to the this compound product in use. While generally classified as non-hazardous, individual formulations may have unique handling requirements.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat, should be worn at all times.
Quantitative Data Summary
The following table summarizes the key identifiers and properties of this compound relevant to its handling and disposal.
| Property | Data | Reference |
| Chemical Name | Tetradecyl (9Z)-9-hexadecenoate | [2] |
| CAS Number | 22393-82-4 | [2] |
| Molecular Formula | C₃₀H₅₈O₂ | [2] |
| Physical State | Waxy Solid | |
| Hazard Classification | Not classified as hazardous | [1][3] |
| Environmental Impact | Not expected to pose an unreasonable risk | [4] |
Experimental Workflow and Decision Logic
The proper disposal of this compound follows a clear logical workflow designed to ensure safety and compliance. The following diagram illustrates this decision-making process.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is as non-hazardous solid waste. However, this is contingent on confirmation with your institution's specific policies.
1. Verification of Non-Hazardous Status:
-
Always begin by reviewing the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product to confirm it is not classified as hazardous waste.[1][5]
2. Consultation with Institutional Guidelines:
-
Before proceeding, consult your institution's Environmental Health and Safety (EHS) department or refer to your laboratory's waste management guidelines.[6][7]
-
Many institutions have specific protocols for the disposal of non-hazardous chemical waste.[8][9] Some may permit disposal in the regular trash, while others may require it to be collected by EHS.
3. Disposal of this compound Waste:
-
For Small Quantities (Typical in Research Labs):
-
Collect the solid this compound waste in a durable, sealable plastic bag or a designated non-hazardous solid waste container.
-
Ensure the container is clearly labeled as "Non-Hazardous Waste" and includes the chemical name, "this compound."
-
Once sealed, and if permitted by your institution, this can typically be placed in the regular laboratory trash.[7]
-
-
For Larger Quantities:
-
If you have a significant amount of waste, it is best practice to collect it in a clearly labeled, sealed container and arrange for pickup by your institution's EHS department.
-
4. Disposal of Contaminated Labware:
-
Items such as gloves, weighing paper, and plastic spatulas that are contaminated with this compound should be placed in the same non-hazardous solid waste container as the chemical itself.
5. Disposal of Empty Containers:
-
Scrape out as much of the residual waxy solid as is practical.
-
Deface or remove the original product label to prevent confusion.[7]
-
The empty container can then typically be disposed of in the regular trash or recycling, in accordance with your facility's procedures for non-hazardous chemical containers.
Important Considerations:
-
DO NOT dispose of this compound down the sink. Its waxy, water-insoluble nature can cause plumbing blockages.[1][3]
-
DO NOT mix non-hazardous waste with hazardous waste streams. This can lead to unnecessary and costly hazardous waste disposal.[9]
-
If this compound has been mixed with any hazardous materials, the resulting mixture must be disposed of as hazardous waste, following all applicable regulations for the hazardous components.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. larodan.com [larodan.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Proper Disposal of Myristyl Palmitoleate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of laboratory chemicals is a critical aspect of maintaining a secure and environmentally responsible workspace. This guide provides detailed, step-by-step procedures for the proper disposal of Myristyl Palmitoleate, a non-hazardous, waxy fatty acid ester. Adherence to these protocols is essential for operational safety and regulatory compliance.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) specific to the this compound product in use. While generally classified as non-hazardous, individual formulations may have unique handling requirements.[1] Standard laboratory personal protective equipment (PPE), including safety glasses, nitrile gloves, and a lab coat, should be worn at all times.
Quantitative Data Summary
The following table summarizes the key identifiers and properties of this compound relevant to its handling and disposal.
| Property | Data | Reference |
| Chemical Name | Tetradecyl (9Z)-9-hexadecenoate | [2] |
| CAS Number | 22393-82-4 | [2] |
| Molecular Formula | C₃₀H₅₈O₂ | [2] |
| Physical State | Waxy Solid | |
| Hazard Classification | Not classified as hazardous | [1][3] |
| Environmental Impact | Not expected to pose an unreasonable risk | [4] |
Experimental Workflow and Decision Logic
The proper disposal of this compound follows a clear logical workflow designed to ensure safety and compliance. The following diagram illustrates this decision-making process.
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is as non-hazardous solid waste. However, this is contingent on confirmation with your institution's specific policies.
1. Verification of Non-Hazardous Status:
-
Always begin by reviewing the Safety Data Sheet (SDS) provided by the manufacturer of your specific this compound product to confirm it is not classified as hazardous waste.[1][5]
2. Consultation with Institutional Guidelines:
-
Before proceeding, consult your institution's Environmental Health and Safety (EHS) department or refer to your laboratory's waste management guidelines.[6][7]
-
Many institutions have specific protocols for the disposal of non-hazardous chemical waste.[8][9] Some may permit disposal in the regular trash, while others may require it to be collected by EHS.
3. Disposal of this compound Waste:
-
For Small Quantities (Typical in Research Labs):
-
Collect the solid this compound waste in a durable, sealable plastic bag or a designated non-hazardous solid waste container.
-
Ensure the container is clearly labeled as "Non-Hazardous Waste" and includes the chemical name, "this compound."
-
Once sealed, and if permitted by your institution, this can typically be placed in the regular laboratory trash.[7]
-
-
For Larger Quantities:
-
If you have a significant amount of waste, it is best practice to collect it in a clearly labeled, sealed container and arrange for pickup by your institution's EHS department.
-
4. Disposal of Contaminated Labware:
-
Items such as gloves, weighing paper, and plastic spatulas that are contaminated with this compound should be placed in the same non-hazardous solid waste container as the chemical itself.
5. Disposal of Empty Containers:
-
Scrape out as much of the residual waxy solid as is practical.
-
Deface or remove the original product label to prevent confusion.[7]
-
The empty container can then typically be disposed of in the regular trash or recycling, in accordance with your facility's procedures for non-hazardous chemical containers.
Important Considerations:
-
DO NOT dispose of this compound down the sink. Its waxy, water-insoluble nature can cause plumbing blockages.[1][3]
-
DO NOT mix non-hazardous waste with hazardous waste streams. This can lead to unnecessary and costly hazardous waste disposal.[9]
-
If this compound has been mixed with any hazardous materials, the resulting mixture must be disposed of as hazardous waste, following all applicable regulations for the hazardous components.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. larodan.com [larodan.com]
- 3. cosmobiousa.com [cosmobiousa.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. sites.rowan.edu [sites.rowan.edu]
- 6. 3.8 Disposal of Nonhazardous Laboratory Waste Chemicals | Environment, Health and Safety [ehs.cornell.edu]
- 7. sfasu.edu [sfasu.edu]
- 8. In-Lab Disposal Methods: Waste Management Guide: Waste Management: Public & Environmental Health: Environmental Health & Safety: Protect IU: Indiana University [protect.iu.edu]
- 9. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
Personal protective equipment for handling Myristyl palmitoleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling Myristyl palmitoleate (B1233929) in a laboratory setting. The following procedures are designed to ensure safe handling, operation, and disposal, fostering a secure research environment.
Myristyl palmitoleate is not classified as a hazardous substance; however, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1][2]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are fundamental to laboratory safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | To prevent eye contact with dust or splashes. |
| Skin Protection | Nitrile or latex gloves, Laboratory coat | To avoid direct skin contact. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. A dust mask may be used if dust formation is significant. | To prevent inhalation of dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To protect hands from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow ensures minimal exposure and maintains a safe laboratory environment.
-
Preparation :
-
Ensure the work area is clean and well-ventilated.[1]
-
Assemble all necessary equipment and materials before handling the substance.
-
Put on the appropriate Personal Protective Equipment (PPE) as outlined in the table above.
-
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials in a designated, labeled waste container.
-
-
Disposal Route :
-
Dispose of the chemical waste through a licensed waste disposal contractor.
-
Do not allow the substance to enter drains, soil, or watercourses.[1]
-
-
Spill Cleanup :
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Personal protective equipment for handling Myristyl palmitoleate
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate and essential safety and logistical information for handling Myristyl palmitoleate in a laboratory setting. The following procedures are designed to ensure safe handling, operation, and disposal, fostering a secure research environment.
This compound is not classified as a hazardous substance; however, adherence to standard laboratory safety protocols is crucial to minimize any potential risks.[1][2]
Personal Protective Equipment (PPE)
Proper selection and use of PPE are fundamental to laboratory safety. The following table summarizes the recommended PPE for handling this compound.
| Protection Type | Recommended Equipment | Purpose |
| Eye/Face Protection | Safety glasses with side shields or chemical safety goggles | To prevent eye contact with dust or splashes. |
| Skin Protection | Nitrile or latex gloves, Laboratory coat | To avoid direct skin contact. |
| Respiratory Protection | Generally not required under normal handling conditions with adequate ventilation. A dust mask may be used if dust formation is significant. | To prevent inhalation of dust particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | To protect hands from contamination. |
Operational Plan: Step-by-Step Handling Procedures
Following a systematic workflow ensures minimal exposure and maintains a safe laboratory environment.
-
Preparation :
-
Ensure the work area is clean and well-ventilated.[1]
-
Assemble all necessary equipment and materials before handling the substance.
-
Put on the appropriate Personal Protective Equipment (PPE) as outlined in the table above.
-
-
Handling :
-
Post-Handling :
Disposal Plan
Proper disposal of chemical waste is essential to protect the environment and comply with regulations.
-
Waste Collection :
-
Collect waste this compound and any contaminated materials in a designated, labeled waste container.
-
-
Disposal Route :
-
Dispose of the chemical waste through a licensed waste disposal contractor.
-
Do not allow the substance to enter drains, soil, or watercourses.[1]
-
-
Spill Cleanup :
Workflow for Safe Handling
The following diagram illustrates the key steps for the safe handling of this compound from preparation to disposal.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
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|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
